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  • Product: Diphosphomethylphosphonic acid adenosyl ester
  • CAS: 7292-42-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of Diphosphomethylphosphonic Acid Adenosyl Ester (AMP-PCP)

Prepared for Researchers, Scientists, and Drug Development Professionals Abstract Diphosphomethylphosphonic acid adenosyl ester, commonly known as Adenosine 5'-(β,γ-methylenediphosphonate) or AMP-PCP, is a pivotal non-hy...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

Diphosphomethylphosphonic acid adenosyl ester, commonly known as Adenosine 5'-(β,γ-methylenediphosphonate) or AMP-PCP, is a pivotal non-hydrolyzable analog of adenosine triphosphate (ATP). Its resistance to enzymatic cleavage by ATPases and kinases makes it an invaluable tool in biochemical and pharmacological research.[1][2][3] This guide provides a comprehensive overview of the synthetic pathways for AMP-PCP, detailing both established chemical synthesis methodologies and exploring potential enzymatic routes. By elucidating the underlying principles and offering detailed protocols, this document aims to equip researchers with the necessary knowledge to synthesize and utilize this critical molecule in their investigations of ATP-dependent processes.

Introduction: The Significance of Non-Hydrolyzable ATP Analogs

Adenosine triphosphate (ATP) is the primary energy currency of the cell, driving a vast array of biological processes through the transfer of its phosphate groups.[4][] However, the inherent lability of the phosphoanhydride bonds in ATP presents a challenge for studying the intricate mechanisms of ATP-dependent enzymes. To overcome this, researchers rely on non-hydrolyzable ATP analogs, which mimic the structure of ATP but are resistant to enzymatic cleavage.[1][6]

Among these, AMP-PCP is particularly noteworthy. The replacement of the oxygen atom between the β and γ phosphates with a methylene group renders the molecule resistant to hydrolysis, effectively "trapping" enzymes in their ATP-bound conformational state.[1] This property allows for the detailed structural and functional characterization of enzymes that are otherwise transiently associated with ATP.[3] Consequently, AMP-PCP has found widespread application in fields ranging from structural biology to drug discovery, aiding in the elucidation of enzyme mechanisms and the screening for novel inhibitors.[1][7][8]

Chemical Synthesis Pathway of AMP-PCP

The chemical synthesis of AMP-PCP is a multi-step process that typically involves the coupling of an activated adenosine monophosphate (AMP) derivative with methylenebis(phosphonic acid). The general strategy is to first activate the phosphate of AMP to make it a good leaving group, followed by nucleophilic attack by the methylenebis(phosphonate).

Activation of Adenosine Monophosphate (AMP)

A common method for activating AMP is its conversion to adenosine 5'-phosphorimidazolide (ImpA).[9] This is achieved by reacting AMP with imidazole in the presence of a coupling agent, such as triphenylphosphine and 2,2'-dipyridyldisulfide.[9]

Diagram of the AMP Activation Pathway

AMP_Activation AMP Adenosine Monophosphate (AMP) ImpA Adenosine 5'-phosphorimidazolide (ImpA) AMP->ImpA Activation in DMF Reagents Triphenylphosphine, 2,2'-dipyridyldisulfide, Imidazole, Triethylamine Reagents->AMP

Caption: Activation of AMP to ImpA.

Coupling with Methylenebis(phosphonic acid)

The activated ImpA is then reacted with the tetrabutylammonium salt of methylenebis(phosphonic acid) in a polar aprotic solvent like dimethylformamide (DMF). The imidazole group of ImpA is displaced by one of the phosphonate groups of methylenebis(phosphonic acid), forming the desired P-C-P bridge.

Diagram of the Coupling Reaction

Coupling_Reaction ImpA Adenosine 5'-phosphorimidazolide (ImpA) AMP_PCP Diphosphomethylphosphonic acid adenosyl ester (AMP-PCP) ImpA->AMP_PCP MBP Methylenebis(phosphonic acid) Tetrabutylammonium Salt MBP->ImpA Nucleophilic Attack in DMF

Caption: Coupling of ImpA with methylenebis(phosphonic acid).

Detailed Experimental Protocol: Chemical Synthesis of AMP-PCP

This protocol is a synthesized methodology based on established procedures for the synthesis of related nucleotide analogs.[9][10]

Materials and Reagents
ReagentSupplierPurity
Adenosine 5'-monophosphate (AMP)Sigma-Aldrich≥99%
TriphenylphosphineSigma-Aldrich≥99%
2,2'-DipyridyldisulfideSigma-Aldrich≥98%
ImidazoleSigma-Aldrich≥99%
TriethylamineSigma-Aldrich≥99.5%
Dimethylformamide (DMF), anhydrousSigma-Aldrich99.8%
Methylenebis(phosphonic acid)Sigma-Aldrich98%
Tetrabutylammonium hydroxide solutionSigma-Aldrich40% in H₂O
Diethyl ether, anhydrousSigma-Aldrich≥99.7%
Sodium perchlorateSigma-Aldrich≥98%
AcetoneFisher ScientificACS Grade
Step-by-Step Methodology

Step 1: Synthesis of Adenosine 5'-phosphorimidazolide (ImpA) [9]

  • In a fume hood, dissolve 174 mg (0.5 mmol) of AMP in 15 ml of anhydrous DMF.

  • In a separate flask, dissolve 262 mg (1 mmol) of triphenylphosphine, 220 mg (1 mmol) of 2,2'-dipyridyldisulfide, and 170 mg (2.5 mmol) of imidazole in 15 ml of anhydrous DMF and 0.9 ml (2.5 mmol) of triethylamine.

  • Add the AMP solution dropwise to the vigorously stirred triphenylphosphine-containing solution.

  • Cover the reaction vessel and stir for 1.5 hours at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, precipitate the product by adding the reaction mixture to a solution of 2.5 g of sodium perchlorate in 125 ml of acetone.

  • Cool the mixture at -20°C for 30 minutes to facilitate precipitation.

  • Centrifuge the mixture to collect the precipitate, wash with acetone, and dry under vacuum.

Step 2: Preparation of Methylenebis(phosphonic acid) Tetrabutylammonium Salt

  • Dissolve methylenebis(phosphonic acid) in water.

  • Neutralize the solution by the dropwise addition of tetrabutylammonium hydroxide solution until a pH of 7.5 is reached.

  • Lyophilize the solution to obtain the tetrabutylammonium salt as a solid.

Step 3: Coupling Reaction to form AMP-PCP

  • Dissolve the dried ImpA from Step 1 in anhydrous DMF.

  • Add a 1.5 molar excess of the methylenebis(phosphonic acid) tetrabutylammonium salt to the ImpA solution.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by HPLC.

Step 4: Purification of AMP-PCP

  • Dilute the reaction mixture with water and apply it to a DEAE-cellulose column equilibrated with a low concentration ammonium bicarbonate buffer (e.g., 50 mM, pH 7.5).

  • Elute the product using a linear gradient of increasing ammonium bicarbonate concentration (e.g., 50 mM to 1 M).

  • Collect fractions and analyze by HPLC to identify those containing pure AMP-PCP.

  • Pool the pure fractions and lyophilize to remove the ammonium bicarbonate buffer.

  • The final product can be further purified by preparative HPLC if necessary.

Potential Enzymatic Synthesis Pathway

While a dedicated biosynthetic pathway for AMP-PCP is not known to occur naturally, it is conceivable to devise an enzymatic synthesis route by leveraging enzymes involved in phosphonate biosynthesis.[11] The core of this pathway would be the formation of the C-P bond, a reaction catalyzed by enzymes such as phosphoenolpyruvate (PEP) mutase.[11][12]

A hypothetical enzymatic pathway could involve the following steps:

  • Phosphorylation of a methylenebis(phosphonate) precursor: A kinase could potentially phosphorylate a suitable precursor to generate a reactive intermediate.

  • Coupling to AMP: An enzyme with ligase activity could then catalyze the condensation of the phosphorylated intermediate with AMP.

Diagram of a Hypothetical Enzymatic Pathway

Enzymatic_Pathway cluster_0 Step 1: Precursor Activation cluster_1 Step 2: Coupling with AMP MBP_precursor Methylenebis(phosphonate) precursor Activated_MBP Phosphorylated Intermediate MBP_precursor->Activated_MBP ATP -> ADP Kinase Hypothetical Kinase Kinase->MBP_precursor AMP_PCP AMP-PCP Activated_MBP->AMP_PCP AMP Adenosine Monophosphate AMP->AMP_PCP Ligase Hypothetical Ligase Ligase->Activated_MBP

Caption: A hypothetical enzymatic synthesis of AMP-PCP.

It is important to note that this enzymatic pathway is speculative and would require significant research to identify and engineer the appropriate enzymes. However, with the advancements in synthetic biology and enzyme engineering, such a route may become feasible in the future.

Conclusion

The synthesis of Diphosphomethylphosphonic acid adenosyl ester (AMP-PCP) is a critical process for enabling a wide range of biochemical and pharmacological studies. While chemical synthesis remains the primary route for obtaining this valuable ATP analog, the exploration of enzymatic pathways presents an exciting avenue for future research. The detailed protocols and conceptual frameworks provided in this guide are intended to serve as a valuable resource for researchers in their efforts to synthesize and utilize AMP-PCP to unravel the complexities of ATP-dependent biological systems.

References

  • Choice of ATP Analogues for Biophysical Studies—A Systematic NMR-Based Investigation for the AAA Enzyme p97. MDPI. Available at: [Link].

  • Chemical Synthesis of ImpA (adenosine 5'-phosphorimidazolide). McManus Lab. Available at: [Link].

  • Biosynthesis of Phosphonic and Phosphinic Acid Natural Products. PubMed Central. Available at: [Link].

  • Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity. PubMed Central. Available at: [Link].

  • Process for producing adenosin by chemical synthesis. Google Patents.
  • Synthesis and properties of a nonhydrolyzable adenosine phosphosulfate analog. PubMed. Available at: [Link].

  • Biosynthesis of Phosphonic and Phosphinic Acid Natural Products. Annual Reviews. Available at: [Link].

  • Medicinal Chemistry of ATP Synthase: A Potential Drug Target of Dietary Polyphenols and Amphibian Antimicrobial Peptides. PubMed Central. Available at: [Link].

  • Synthesis of a Biologically Important Adenosine Triphosphate Analogue, ApppD. ResearchGate. Available at: [Link].

  • AMP-PCP competes with ATP during protein import. Isolated glyoxysomes... ResearchGate. Available at: [Link].

  • Non-hydrolyzable ATP Test Kit. Jena Bioscience. Available at: [Link].

  • Enzymatic synthesis of phosphocarnitine, phosphogabob and fosfomycin. RSC Publishing. Available at: [Link].

  • Synthesis and Stability of Phosphate Modified ATP Analogues. ACS Publications. Available at: [Link].

  • AMP-activated protein kinase: structure, function, and role in pathological processes. PubMed. Available at: [Link].

  • Enzymatic synthesis of biobased aliphatic–aromatic oligoesters using 5,5′-bis(hydroxymethyl)furoin as a building block. ResearchGate. Available at: [Link].

  • Synthesis and Degradation of Adenosine 5'-Tetraphosphate by Nicotinamide and Nicotinate Phosphoribosyltransferases. PubMed. Available at: [Link].

  • Kinase. Wikipedia. Available at: [Link].

  • Adenosine triphosphate. Wikipedia. Available at: [Link].

  • Nonhydrolyzable ATP Analogues as Selective Inhibitors of Human NPP1: A Combined Computational/Experimental Study. ACS Publications. Available at: [Link].

  • Synthesis of a reactive ATP analog and its preliminary application as an affinity labeling reagent. PubMed. Available at: [Link].

  • What Is AMP In Biochemistry?. YouTube. Available at: [Link].

  • Convergent and Divergent Biosynthetic Strategies Towards Phosphonic Acid Natural Products. PubMed Central. Available at: [Link].

  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link].

  • The AMP-activated protein kinase pathway--new players upstream and downstream. PubMed. Available at: [Link].

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Exploratory

The Unyielding Mimic: A Technical Guide to the Mechanism of Action of Diphosphomethylphosphonic Acid Adenosyl Ester (AMP-PCP)

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides an in-depth exploration of Diphosphomethylphosphonic acid adenosyl ester, a cornerstone tool...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of Diphosphomethylphosphonic acid adenosyl ester, a cornerstone tool in biochemistry and drug discovery. We will dissect its mechanism of action, moving beyond a simple description to an analysis of its utility and the experimental logic it enables.

Section 1: The Challenge of Studying ATP-Dependent Processes

Adenosine triphosphate (ATP) is the universal energy currency of the cell, driving a vast array of biological processes from muscle contraction to DNA replication. The energy transfer from ATP is harnessed through the hydrolysis of its terminal phosphate bond, a reaction catalyzed by a multitude of enzymes, including kinases, ATPases, and helicases.[1] This transient and dynamic nature of ATP hydrolysis, however, presents a significant challenge for researchers seeking to understand the intricate conformational changes and intermediate states of ATP-dependent enzymes. Capturing these fleeting moments is crucial for elucidating enzymatic mechanisms and for the rational design of therapeutic agents.

To overcome this hurdle, scientists have developed non-hydrolyzable ATP analogs, molecules that mimic the structure of ATP but are resistant to enzymatic cleavage. Among the most widely used and effective of these is Diphosphomethylphosphonic acid adenosyl ester, more commonly known as adenosine 5'-(β,γ-methylenetriphosphate) or AMP-PCP.[2]

Section 2: The Core Mechanism of AMP-PCP: A Tale of Competitive Inhibition

At its core, the mechanism of action of AMP-PCP is one of competitive inhibition. It is designed to bind to the ATP-binding pocket of an enzyme with high affinity, effectively competing with the endogenous ATP.[3] The key to its function lies in a subtle but critical structural modification.

Structural Stability: The Methylene Bridge

In native ATP, the β and γ phosphates are linked by an oxygen atom, forming a phosphoanhydride bond that is readily cleaved by enzymatic hydrolysis. In AMP-PCP, this bridging oxygen is replaced by a methylene group (-CH2-). This substitution creates a phosphonate bond that is exceptionally resistant to enzymatic hydrolysis.[2][4] This stability is the cornerstone of its utility as a research tool.

The following diagram illustrates the structural difference between ATP and AMP-PCP:

G cluster_ATP ATP Structure cluster_AMPPCP AMP-PCP Structure ATP_A Adenosine ATP_R Ribose ATP_A->ATP_R ATP_P1 α-P ATP_R->ATP_P1 ATP_P2 β-P ATP_P1->ATP_P2 ATP_O O ATP_P2->ATP_O ATP_P3 γ-P ATP_O->ATP_P3 AMPPCP_A Adenosine AMPPCP_R Ribose AMPPCP_A->AMPPCP_R AMPPCP_P1 α-P AMPPCP_R->AMPPCP_P1 AMPPCP_P2 β-P AMPPCP_P1->AMPPCP_P2 AMPPCP_C CH2 AMPPCP_P2->AMPPCP_C AMPPCP_P3 γ-P AMPPCP_C->AMPPCP_P3

Caption: Structural comparison of ATP and AMP-PCP.

By binding to the active site without being consumed, AMP-PCP effectively "freezes" the enzyme in a pre-hydrolysis, ATP-bound state. This allows researchers to utilize techniques that require stable samples, such as X-ray crystallography and NMR spectroscopy, to obtain high-resolution structural information of the enzyme in a physiologically relevant conformation.[5]

Competitive Inhibition in Action

The competitive nature of AMP-PCP's inhibition means that its effect can be overcome by increasing the concentration of the natural substrate, ATP. This principle is fundamental to its application in biochemical assays. For instance, in studies of protein import into glyoxysomes, increasing concentrations of AMP-PCP were shown to inhibit the import process, which is an ATP-dependent mechanism. This inhibition could be reversed by the addition of excess ATP, demonstrating the competitive interaction between AMP-PCP and ATP at the nucleotide-binding site of the import machinery.[3]

The following workflow illustrates the principle of competitive inhibition in an enzymatic assay:

G E Enzyme (E) ES Enzyme-Substrate Complex (E-ATP) E->ES + S EI Enzyme-Inhibitor Complex (E-AMP-PCP) E->EI + I S Substrate (ATP) I Inhibitor (AMP-PCP) ES->E Dissociation P Products (ADP + Pi) ES->P Hydrolysis EI->E Dissociation

Caption: Competitive inhibition of an enzyme by AMP-PCP.

Section 3: Applications in Research and Drug Development

The unique properties of AMP-PCP have made it an indispensable tool across various fields of biological research.

Structural Biology: Capturing Enzyme Conformations

As previously mentioned, AMP-PCP is instrumental in structural biology. By forming a stable complex with an enzyme, it allows for the determination of high-resolution structures of the enzyme in its ATP-bound state. This has provided invaluable insights into the mechanisms of numerous enzymes.

  • Hsp90: AMP-PCP has been used to study the N-terminal domain of the molecular chaperone Hsp90. Binding of AMP-PCP, with a dissociation constant (Kd) of 3.8 μM, promotes the formation of the active homodimer, revealing key conformational changes necessary for its function.[6]

  • Ca2+-ATPase (SERCA1a): Structural studies of SERCA1a in complex with AMP-PCP have shown that the overall conformation is similar to the ATP-bound state.[7][8] This has helped to elucidate the structural changes that occur during the calcium pumping cycle.

  • DnaB Helicase: In the study of the DnaB helicase-DNA complex, AMP-PCP was found to be the most resistant to hydrolysis among several ATP analogs, making it the ideal choice for structural investigations of this pre-hydrolytic state.[2]

Enzyme Application of AMP-PCP Key Finding Reference
Hsp90Structural and functional studiesPromotes active homodimer formation (Kd = 3.8 μM)[6]
Ca2+-ATPaseStructural analysisStabilizes a conformation similar to the ATP-bound state[7][8]
DnaB HelicaseStructural studies of the DNA complexMost resistant to hydrolysis, enabling structural determination[2]
Biochemical Assays: Dissecting Enzymatic Activity

AMP-PCP is a crucial reagent in a variety of biochemical assays designed to probe the function of ATP-dependent enzymes.[9][10] These assays are fundamental for both basic research and for the screening of potential drug candidates.

Protocol: ATPase Activity Assay using AMP-PCP as a Competitive Inhibitor

This protocol outlines a general method to confirm that the activity of a purified enzyme is ATP-dependent and to characterize the inhibitory effect of AMP-PCP.

Objective: To measure the ATPase activity of a purified enzyme and determine the inhibitory effect of AMP-PCP.

Materials:

  • Purified enzyme of interest

  • ATP stock solution (e.g., 100 mM)

  • AMP-PCP stock solution (e.g., 100 mM)

  • Assay buffer (optimized for the enzyme, typically containing MgCl2)

  • Malachite green reagent for phosphate detection

  • 96-well microplate

  • Spectrophotometer

Methodology:

  • Enzyme Preparation: Dilute the purified enzyme to a working concentration in pre-chilled assay buffer.

  • Reaction Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Control (No Enzyme): Assay buffer, ATP.

    • Enzyme Activity: Assay buffer, enzyme, ATP.

    • Inhibition: Assay buffer, enzyme, varying concentrations of AMP-PCP, and a fixed concentration of ATP.

  • Initiation of Reaction: Start the reaction by adding ATP to all wells.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 30 minutes).

  • Termination and Detection: Stop the reaction by adding the malachite green reagent. This reagent will react with the inorganic phosphate (Pi) released from ATP hydrolysis to produce a colored product.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 620 nm) using a spectrophotometer.

  • Data Analysis:

    • Subtract the absorbance of the "No Enzyme" control from all other readings.

    • Calculate the amount of phosphate released using a standard curve.

    • Plot the enzyme activity (phosphate released) as a function of the AMP-PCP concentration to determine the IC50 value.

Causality and Self-Validation: The inclusion of a "No Enzyme" control is critical to account for any non-enzymatic ATP hydrolysis. The dose-dependent inhibition by AMP-PCP provides strong evidence that the observed activity is indeed mediated by an ATP-binding enzyme. The competitive nature of the inhibition can be further confirmed by performing the assay with varying concentrations of both ATP and AMP-PCP and analyzing the data using a Lineweaver-Burk plot.

Section 4: Conclusion and Future Perspectives

Diphosphomethylphosphonic acid adenosyl ester (AMP-PCP) remains a powerful and versatile tool for researchers in academia and industry. Its simple yet elegant mechanism of action—acting as a non-hydrolyzable, competitive inhibitor of ATP—allows for the elegant dissection of complex biological processes. From elucidating the intricate three-dimensional structures of enzymes to providing a robust method for validating enzyme activity in high-throughput screening, AMP-PCP continues to be a cornerstone of modern biochemical and drug discovery research. As our understanding of the "kinome" and the broader landscape of ATP-dependent enzymes expands, the utility of this unyielding mimic of ATP is set to endure.

References

  • ResearchGate. (n.d.). AMP-PCP competes with ATP during protein import. Isolated glyoxysomes... [Diagram]. Retrieved from [Link]

  • Jena Bioscience. (n.d.). AppCp, β,γ non-hydrolyzable Adenosine Nucleotides. Retrieved from [Link]

  • Palmer, J. L., & Abeles, R. H. (1976). Mechanism for Enzymatic Thioether Formation. Mechanism of Action of S-adenosylhomocysteinase. Journal of Biological Chemistry, 251(18), 5817–5819. Retrieved from [Link]

  • Barth, A., Kreutz, W., & Mäntele, W. (1995). Structures of the Ca2+-ATPase complexes with ATP, AMPPCP and AMPPNP. An FTIR study. FEBS letters, 375(3), 255–259. Retrieved from [Link]

  • Theobald, T. C. (1983). Effects of adenosine 5'-triphosphate (ATP) and beta-gamma-methylene ATP on the rat urinary bladder. British journal of pharmacology, 79(4), 831–835. Retrieved from [Link]

  • Zieliński, P., & Ginalska, G. (2015). Inhibition of AMP deaminase as therapeutic target in cardiovascular pathology. Pharmacological reports : PR, 67(4), 786–793. Retrieved from [Link]

  • Gauto, D. F., Hessel, A., & Schanda, P. (2019). ATP Analogues for Structural Investigations: Case Studies of a DnaB Helicase and an ABC Transporter. Molecules (Basel, Switzerland), 24(23), 4363. Retrieved from [Link]

  • Gauto, D. F., Hessel, A., & Schanda, P. (2019). ATP Analogues for Structural Investigations: Case Studies of a DnaB Helicase and an ABC Transporter. Molecules (Basel, Switzerland), 24(23), 4363. Retrieved from [Link]

  • Wikipedia. (2024, January 15). C4 carbon fixation. Retrieved from [Link]

  • Zeeb, M., et al. (2022). Choice of ATP Analogues for Biophysical Studies—A Systematic NMR-Based Investigation for the AAA Enzyme p97. International Journal of Molecular Sciences, 23(21), 13329. Retrieved from [Link]

  • Bublitz, M., et al. (2013). Structural studies of P-type ATPase–ligand complexes using an X-ray free-electron laser. IUCrJ, 1(Pt 1), 17–25. Retrieved from [Link]

  • Clapier, C. R., & Cairns, B. R. (2014). Biochemical assays for analyzing activities of ATP-dependent chromatin remodeling enzymes. Journal of visualized experiments : JoVE, (92), 51721. Retrieved from [Link]

  • Townley, R., & Shapiro, L. (2009). Structural and functional studies on nucleotide binding to AMP-activated protein kinase. (Doctoral dissertation, University of Cambridge). Retrieved from [Link]

  • Shomu's Biology. (2014, April 1). Biochemical Assays [Video]. YouTube. Retrieved from [Link]

  • Idzko, M., et al. (2006). Extracellular ATP and adenosine as endogenous signaling molecules in immunity and inflammation. Pharmacology & therapeutics, 112(2), 358–404. Retrieved from [Link]

  • Wikipedia. (2024, January 15). Kinase. Retrieved from [Link]

  • Adibekian, A., et al. (2016). Affinity-Based Selectivity Profiling of an In-Class Selective Competitive Inhibitor of Acyl Protein Thioesterase 2. ACS medicinal chemistry letters, 7(12), 1123–1128. Retrieved from [Link]

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Foundational

structural analysis of Diphosphomethylphosphonic acid adenosyl ester

An In-Depth Technical Guide to the Structural Analysis of Diphosphomethylphosphonic acid adenosyl ester (AppCH2pp) Foreword Diphosphomethylphosphonic acid adenosyl ester, a non-hydrolyzable ATP analog commonly referred t...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structural Analysis of Diphosphomethylphosphonic acid adenosyl ester (AppCH2pp)

Foreword

Diphosphomethylphosphonic acid adenosyl ester, a non-hydrolyzable ATP analog commonly referred to as AppCH2pp or Adenosine 5'-(β,γ-methylenediphosphonate), serves as an indispensable tool in molecular biology, enzymology, and drug discovery. Its resistance to enzymatic cleavage, owing to the substitution of an oxygen atom with a methylene group in the pyrophosphate chain, allows researchers to "freeze" and study ATP-dependent processes. This guide provides a comprehensive framework for the structural elucidation of AppCH2pp, detailing the core analytical techniques and the strategic rationale behind their application. It is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of this critical molecule and its interactions.

Introduction: The Significance of a Non-Hydrolyzable Analog

Adenosine triphosphate (ATP) is the primary energy currency of the cell, driving countless biochemical reactions through the hydrolysis of its phosphoanhydride bonds. However, the transient nature of these reactions makes studying the intermediate, ATP-bound states of enzymes exceptionally challenging. Non-hydrolyzable analogs, such as AppCH2pp, are designed to mimic the pre-hydrolysis state of ATP without being consumed by the enzyme.[1][2]

The core of AppCH2pp's utility lies in its structural fidelity to ATP, coupled with its chemical stability. By binding to the active site of an ATPase or kinase, it can trap the enzyme in a conformation that is representative of the ATP-bound state, enabling detailed structural and functional investigation.[3] Understanding the precise structure of AppCH2pp itself is the foundational step for interpreting its interactions with biological macromolecules. This guide outlines an integrated approach to achieve a complete structural characterization, from primary covalent structure to three-dimensional conformation in complex with protein targets.

Physicochemical Profile of AppCH2pp

A thorough understanding of a molecule's physical and chemical properties is a prerequisite for any analytical workflow. These properties dictate choices in solvent systems, chromatographic conditions, and sample preparation protocols. The key properties of AppCH2pp are summarized below.

PropertyValueSource
IUPAC Name [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acidPubChem[4]
Synonyms Adenosine 5'-(α,β-methylene)diphosphate, AMP-CP, APCP, MethADPPubChem[4], Cayman Chemical[5]
Molecular Formula C₁₁H₁₇N₅O₉P₂Sigma-Aldrich
Molecular Weight 425.23 g/mol PubChem[4]
Form PowderSigma-Aldrich
Solubility Soluble in water (50 mg/mL)Sigma-Aldrich
Storage Temperature -20°CSigma-Aldrich

Core Analytical Techniques for Structural Elucidation

A multi-modal analytical strategy is essential for a comprehensive structural analysis of AppCH2pp. No single technique can provide all the necessary information. Instead, Mass Spectrometry, NMR Spectroscopy, and X-ray Crystallography are used in a complementary fashion to build a complete molecular picture.

Mass Spectrometry (MS): The Foundational Verification

Mass spectrometry is the first-line technique for confirming the identity and purity of AppCH2pp. Its primary role is to provide an accurate mass measurement, which serves as a definitive validation of the molecule's elemental composition.

Causality of Experimental Choice: For a molecule like AppCH2pp, which is often synthesized, confirming that the correct product has been formed is a critical quality control step. Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the preferred method. The LC component separates the target molecule from any unreacted starting materials or byproducts, while the MS provides the crucial mass-to-charge ratio (m/z) for identification.[6]

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) provides deeper structural insight. By inducing fragmentation of the parent ion, a characteristic pattern of daughter ions is produced. This fragmentation pattern acts as a molecular fingerprint and can be used to confirm the connectivity of the adenosine, ribose, and diphosphonate moieties. For phosphonate compounds, specific fragmentation pathways can be diagnostic for the carbon-phosphorus bond.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Defining Covalent Structure

NMR spectroscopy is unparalleled in its ability to provide detailed information about the covalent structure and chemical environment of each atom in a molecule. For AppCH2pp, both ¹H and ³¹P NMR are indispensable.

  • ¹H NMR: Proton NMR confirms the presence and connectivity of the adenosine and ribose moieties. The chemical shifts and coupling patterns of the protons provide definitive evidence for the sugar pucker and the glycosidic bond conformation.

  • ³¹P NMR: The Key to the Phosphonate Core: Phosphorus-31 is a naturally abundant, NMR-active nucleus, making ³¹P NMR a powerful tool for analyzing phosphorylated and phosphonated metabolites.[9] In ATP, the α, β, and γ phosphates produce distinct signals. For AppCH2pp, the ³¹P NMR spectrum is the most direct method to confirm the successful synthesis of the P-C-P bond. The chemical shifts and the characteristic P-C-P coupling constants provide unambiguous evidence of the methylene bridge, distinguishing it from a standard P-O-P pyrophosphate linkage.[10][11] The spectrum is typically composed of two distinct phosphorus signals, each appearing as a doublet due to coupling with the other phosphorus atom through the methylene bridge.

Self-Validating Protocol Insight: The choice of pH and the potential presence of divalent cations (like Mg²⁺) are critical during NMR sample preparation, as they can significantly influence the chemical shifts of the phosphate/phosphonate groups.[12] Therefore, maintaining consistent and well-defined buffer conditions is essential for reproducible and accurate data.

X-ray Crystallography: The Three-Dimensional Blueprint

While MS and NMR define the covalent structure, X-ray crystallography provides the ultimate, high-resolution three-dimensional structure of a molecule.[13] For AppCH2pp, this is most powerfully applied when it is co-crystallized with its target protein.

Causality of Experimental Choice: The primary scientific value of AppCH2pp is its use in studying protein-ligand interactions. X-ray crystallography is the gold standard for visualizing precisely how a ligand binds within a protein's active site.[14] By determining the crystal structure of an enzyme in complex with AppCH2pp, researchers can map the intricate network of hydrogen bonds, electrostatic interactions, and hydrophobic contacts that govern molecular recognition. This provides invaluable insights into the mechanism of ATP binding and the conformational changes the enzyme undergoes. Recent advances allow for these structures to be determined at room temperature, offering a more dynamic view of the interaction compared to traditional cryogenic methods.

Integrated Structural Analysis Workflow

The most robust structural characterization of AppCH2pp is achieved not by using these techniques in isolation, but by integrating them into a logical workflow. Each step provides data that validates and informs the next, creating a self-reinforcing analytical cascade.

Integrated_Workflow substance Synthesized AppCH2pp Sample lcms LC-MS Analysis substance->lcms Verify Identity identity Purity & Molecular Weight (C₁₁H₁₇N₅O₉P₂) lcms->identity Provides nmr NMR Spectroscopy (¹H and ³¹P) covalent Covalent Structure (P-C-P Linkage Confirmed) nmr->covalent Elucidates xray Protein Co-crystallization & X-ray Diffraction binding 3D Structure & Binding Mode in situ xray->binding Reveals identity->nmr Proceed if Pure covalent->xray Proceed with Confirmed Analog

Caption: Integrated workflow for the structural analysis of AppCH2pp.

This workflow demonstrates a logical progression. LC-MS first confirms the sample's purity and correct molecular weight. This validation is essential before committing resources to more time-consuming experiments. NMR spectroscopy then provides a detailed map of the covalent structure, critically confirming the integrity of the P-C-P phosphonate core. Finally, with a fully validated molecule, X-ray crystallography can be employed to understand its ultimate biological function: its interaction with a protein target in three-dimensional space.

Application Case Study: Probing ATPase Mechanisms

AppCH2pp is frequently used to investigate the mechanism of ATP-driven motor proteins and other enzymes.[15] By binding in the active site, it mimics the pre-hydrolysis state, allowing researchers to capture a structural snapshot of the enzyme ready for catalysis.

Enzyme_Mechanism Enzyme_Rest Enzyme (Resting) Enzyme_ATP Enzyme-ATP Complex (Pre-hydrolysis State) Enzyme_Rest->Enzyme_ATP Binds Enzyme_AppCH2pp Enzyme-AppCH2pp Complex (Trapped State) Enzyme_Rest->Enzyme_AppCH2pp Binds ATP ATP ATP->Enzyme_ATP AppCH2pp AppCH2pp AppCH2pp->Enzyme_AppCH2pp Hydrolysis Hydrolysis Enzyme_ATP->Hydrolysis Catalysis Enzyme_AppCH2pp->Hydrolysis Blocked Products Enzyme + ADP + Pi Hydrolysis->Products

Caption: AppCH2pp as a tool to trap the pre-hydrolysis state of an enzyme.

This diagram illustrates the mechanistic principle. ATP binds to the enzyme and is rapidly hydrolyzed. AppCH2pp also binds, inducing the same active conformation, but the methylene bridge prevents the subsequent hydrolysis step. This creates a stable complex that is amenable to structural studies like X-ray crystallography or cryo-EM, providing a high-resolution view of the catalytic machinery.

Experimental Protocols

The following protocols provide a standardized, step-by-step methodology for the core analytical techniques discussed.

Protocol: LC-MS/MS Analysis of AppCH2pp
  • Sample Preparation:

    • Accurately weigh ~1 mg of AppCH2pp powder.

    • Dissolve in 1 mL of HPLC-grade water to create a 1 mg/mL stock solution.

    • Prepare a working solution of 10 µg/mL by diluting the stock solution with a mobile phase-compatible solvent (e.g., 95:5 water:acetonitrile).

  • Liquid Chromatography (LC) Conditions:

    • Column: A reverse-phase C18 column suitable for polar analytes.

    • Mobile Phase A: 10 mM ammonium acetate in water, pH 7.5.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 0% B, hold for 2 minutes, ramp to 30% B over 10 minutes, then wash and re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization, Negative (ESI-). The phosphonate groups are acidic and readily form negative ions.

    • MS1 Scan: Scan from m/z 100 to 600 to detect the parent ion [M-H]⁻ at ~m/z 424.2.

    • MS2 Fragmentation: Perform data-dependent fragmentation on the most intense ion from the MS1 scan. Key expected fragments include loss of the adenosine base and cleavages around the phosphonate core.

  • Data Analysis:

    • Confirm the retention time of the main peak.

    • Verify the exact mass of the parent ion is within 5 ppm of the theoretical mass.

    • Analyze the fragmentation pattern to confirm structural features.

Protocol: ³¹P NMR Spectroscopy of AppCH2pp
  • Sample Preparation:

    • Dissolve 5-10 mg of AppCH2pp in 0.6 mL of D₂O (deuterium oxide) to provide a lock signal for the spectrometer.

    • Add a small, known amount of a phosphorus reference standard if desired (e.g., phosphoric acid).

    • Adjust the pH to a consistent value (e.g., 7.4) using dilute NaOD or DCl, as chemical shifts are pH-dependent.[9]

  • NMR Acquisition:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

    • Experiment: A standard one-dimensional ³¹P experiment with proton decoupling.

    • Key Parameters:

      • Pulse Angle: 30-45 degrees to allow for faster repetition without saturation.

      • Relaxation Delay (d1): 2-5 seconds.

      • Number of Scans: 128 or higher to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply an exponential line broadening factor to improve the signal-to-noise ratio.

    • Reference the spectrum (e.g., to external 85% H₃PO₄ at 0 ppm).

    • Identify the two distinct phosphorus signals corresponding to the α- and β-phosphonates.

    • Measure their chemical shifts and the P-C-P coupling constant (J-coupling) to confirm the methylene bridge.

Conclusion

The is a critical endeavor that underpins its use as a powerful molecular probe. A rigorous, integrated analytical approach combining mass spectrometry, NMR spectroscopy, and X-ray crystallography is essential for a complete characterization. MS validates the molecule's identity and purity, NMR confirms its precise covalent structure with particular emphasis on the defining P-C-P linkage, and X-ray crystallography reveals its three-dimensional conformation and mode of interaction with biological targets. By following the logical workflows and robust protocols outlined in this guide, researchers can ensure the quality and validity of their AppCH2pp samples, leading to more reliable and insightful experimental outcomes in the study of ATP-dependent systems.

References

  • Kuzma, M., et al. (2022). Application of Mass Spectrometry for Analysis of Nucleobases, Nucleosides and Nucleotides in Tea and Selected Herbs: A Critical Review of the Mass Spectrometric Data. National Institutes of Health. [Link]

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  • Zhang, L., et al. (2016). Molecular Structures of the Products of a Diphosphonate Ester Building Block with Lewis Bases. National Institutes of Health. [Link]

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Exploratory

The Non-Hydrolyzable ATP Analog: An In-Depth Technical Guide to Adenosine 5'-(β,γ-methylenedi(phosphono))triphosphate (ADPCP)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of Diphosphomethylphosphonic acid adenosyl ester, more commonly known as adenosine 5'-(β,γ-m...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Diphosphomethylphosphonic acid adenosyl ester, more commonly known as adenosine 5'-(β,γ-methylenedi(phosphono))triphosphate (ADPCP or AMP-PCP). As a non-hydrolyzable analog of adenosine triphosphate (ATP), ADPCP has become an invaluable tool in the study of ATP-dependent enzymes and receptors. Its resistance to enzymatic cleavage allows for the "freezing" of biochemical processes, enabling detailed investigation of binding events and conformational changes. This guide delves into the historical discovery, synthesis, and characterization of ADPCP, with a particular focus on its pivotal role in elucidating the function of P2Y purinergic receptors, key players in physiological processes such as platelet aggregation and neurotransmission.

Introduction: The Quest for a Stable ATP Mimic

The central role of adenosine triphosphate (ATP) as the primary energy currency in biological systems has been a cornerstone of biochemistry since its discovery in 1929 by Karl Lohmann and Jendrassik, and independently by Cyrus Fiske and Yellapragada Subba Rao.[1] The subsequent elucidation of its role as an intermediary in energy-requiring and energy-yielding reactions by Fritz Albert Lipmann in 1941, and its first laboratory synthesis by Alexander Todd in 1948, solidified its importance.[1] However, the very lability of ATP's phosphoanhydride bonds, which makes it an excellent energy donor, also presents a significant challenge for researchers seeking to study the intricacies of ATP-binding proteins. The rapid hydrolysis of ATP often makes it difficult to capture and analyze the transient states of enzyme-substrate complexes.

This challenge spurred the development of non-hydrolyzable ATP analogs, molecules that could mimic the binding of ATP without undergoing cleavage. The synthetic exploration of such analogs began in earnest in the 1970s, leading to the creation of a diverse toolkit of molecular probes.[2][3] Among the most widely used of these is adenosine 5'-(β,γ-methylenedi(phosphono))triphosphate (ADPCP), a compound in which the oxygen atom bridging the β and γ phosphates is replaced by a methylene group. This substitution renders the terminal phosphate bond resistant to the nucleophilic attack that would normally lead to hydrolysis, creating a stable mimic of the pre-hydrolysis ATP-bound state.[2]

Historical Perspective and Discovery

The development of non-hydrolyzable ATP analogs was a critical step forward in the study of bioenergetics and enzyme kinetics. Early research in muscle contraction, for example, benefited immensely from these tools, allowing scientists to dissect the steps of the ATP-driven cross-bridge cycle.[4] The synthesis of various ATP analogs, including those with modified phosphate chains, became a significant area of research.[3]

While a singular, definitive publication marking the "discovery" of ADPCP is not readily apparent in the historical literature, its development is intertwined with the broader effort to synthesize stable ATP mimics. The work of Yount and others in the 1970s was instrumental in creating and characterizing a range of ATP analogs for use in biochemical studies, including those involving myosin and other ATPases.[3][5] These early investigations laid the groundwork for the widespread use of ADPCP and similar compounds in virtually all areas of molecular biology.

Chemical Synthesis of ADPCP: A Methodological Overview

The synthesis of ADPCP and other phosphonate analogs of nucleotides can be a challenging endeavor, often requiring specialized chemical expertise.[6][7] Several synthetic strategies have been developed, generally involving the coupling of an activated adenosine monophosphate (AMP) derivative with a methylenebisphosphonate moiety.[8]

A general, conceptual workflow for the synthesis of ADPCP is outlined below. It is important to note that this is a representative scheme and specific reaction conditions, protecting groups, and purification methods may vary.

Synthesis_Workflow AMP Adenosine Monophosphate (AMP) Activated_AMP Activated AMP Derivative (e.g., morpholidate) AMP->Activated_AMP Activation Coupling Coupling Reaction Activated_AMP->Coupling Methylenebisphosphonate Methylenebisphosphonate Methylenebisphosphonate->Coupling Protected_ADPCP Protected ADPCP Coupling->Protected_ADPCP Deprotection Deprotection Protected_ADPCP->Deprotection Purified_ADPCP Purified ADPCP Deprotection->Purified_ADPCP Purification (e.g., HPLC)

Figure 1: Conceptual workflow for the synthesis of ADPCP.

Experimental Protocol: A Representative Synthesis

The following is a generalized protocol based on common methods for synthesizing nucleotide phosphonate analogs.[8] Caution: This is a highly technical procedure that should only be attempted by trained chemists in a properly equipped laboratory.

  • Activation of AMP: Adenosine monophosphate is first converted to a more reactive intermediate. A common method involves the formation of a morpholidate derivative. This is typically achieved by reacting AMP with morpholine in the presence of a carbodiimide coupling agent.

  • Preparation of Methylenebisphosphonate: The methylenebisphosphonate moiety is prepared separately. This can involve the reaction of triethyl phosphite and dichloromethane in the presence of sodium iodide, followed by hydrolysis to yield the free acid.

  • Coupling Reaction: The activated AMP derivative is then reacted with the methylenebisphosphonate in an appropriate solvent, such as pyridine. This reaction forms the P-C-P bond characteristic of ADPCP.

  • Deprotection: Any protecting groups used on the ribose or phosphate moieties are removed. The specific deprotection strategy will depend on the protecting groups employed in the synthesis.

  • Purification: The final product is purified, typically by ion-exchange chromatography or reverse-phase high-performance liquid chromatography (HPLC), to yield pure ADPCP.

Physicochemical Characterization of ADPCP

Thorough characterization is essential to confirm the identity and purity of synthesized ADPCP. The following table summarizes key physicochemical properties.

PropertyValue
Molecular Formula C₁₁H₁₈N₅O₁₂P₃
Molecular Weight 505.20 g/mol
Appearance White to off-white solid
Solubility Soluble in water

Spectroscopic Data

Spectroscopic analysis is critical for structural elucidation.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ³¹P NMR: Phosphorus-31 NMR is a powerful technique for characterizing phosphorus-containing compounds.[9][10] The ³¹P NMR spectrum of ADPCP is expected to show three distinct signals corresponding to the α, β, and γ phosphorus atoms. The chemical shifts and coupling constants provide valuable information about the electronic environment and connectivity of the phosphorus nuclei. A study on phosphonic acid analogs of adenosine nucleotides reported the ³¹P NMR spectra of β,γ-methylene-ATP (ADPCP).[11] The spectrum consists of two doublets and a doublet-of-a-doublet, with coupling constants of 24-27 Hz for the -P-O-P- linkage and 4-10 Hz for the -P-CH₂-P- linkage.[11] The phosphonyl resonances are observed at a downfield shift compared to phosphoryl resonances.[11]

    Phosphorus NucleusExpected Chemical Shift Range (ppm)Multiplicity
    -10 to -12Doublet
    5 to 7Doublet of Doublets
    15 to 17Doublet
  • ¹H NMR: Proton NMR provides information about the protons in the adenosine moiety. The spectrum would show characteristic signals for the ribose and adenine protons.

4.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of ADPCP.[12][13][14][15] Under soft ionization techniques like electrospray ionization (ESI), the mass spectrum would be expected to show a prominent peak corresponding to the molecular ion [M-H]⁻ at an m/z of approximately 504.2. Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns, including the loss of phosphate and ribose moieties, which can be used to confirm the structure.

Mechanism of Action: A Focus on P2Y Receptors

ADPCP's primary utility lies in its ability to act as a competitive antagonist at ATP- and ADP-binding sites. A major area of its application is in the study of purinergic signaling, specifically the P2Y family of G protein-coupled receptors (GPCRs).[16] These receptors are activated by extracellular nucleotides and are involved in a wide range of physiological processes.[17]

5.1. The P2Y₁₂ Receptor: A Key Target in Platelet Aggregation

The P2Y₁₂ receptor, expressed on the surface of platelets, plays a crucial role in hemostasis and thrombosis.[18][19][20] Upon binding of its endogenous ligand, adenosine diphosphate (ADP), the P2Y₁₂ receptor initiates a signaling cascade that leads to platelet activation and aggregation.[21]

P2Y12_Signaling cluster_platelet Platelet cluster_inhibition Inhibition by ADPCP ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds to Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces Platelet_Activation Platelet Activation & Aggregation cAMP->Platelet_Activation Inhibits ADPCP ADPCP ADPCP->P2Y12 Competitively Binds

Figure 2: Simplified signaling pathway of the P2Y₁₂ receptor and its inhibition by ADPCP.

ADPCP acts as a competitive antagonist at the P2Y₁₂ receptor. By binding to the same site as ADP but failing to induce the conformational changes necessary for receptor activation, ADPCP effectively blocks the downstream signaling cascade.[17] This leads to an inhibition of platelet aggregation, a mechanism that is therapeutically exploited by antiplatelet drugs like clopidogrel.[18]

5.2. Broader Implications for P2Y Receptor Research

The use of ADPCP and other non-hydrolyzable ATP analogs has been instrumental in characterizing the pharmacology of various P2Y receptor subtypes.[17] By providing a stable ligand, these compounds have facilitated:

  • Receptor Binding Assays: Enabling the determination of binding affinities and the identification of novel receptor ligands.

  • Structural Biology Studies: Aiding in the crystallization and structural determination of P2Y receptors, providing insights into the molecular basis of nucleotide recognition.[16]

  • Functional Studies: Allowing for the dissection of signaling pathways by selectively blocking receptor activation.

Quantitative Data on ADPCP-Receptor Interactions

While specific kinetic constants for ADPCP at all P2Y receptor subtypes are not exhaustively compiled in a single source, its antagonistic properties are well-established. For example, at P2Y₁₂ receptors, ATP and its non-hydrolyzable analogs act as antagonists.[17]

Applications in Research and Drug Discovery

The stability and inhibitory properties of ADPCP have made it an indispensable tool in a wide range of research applications:

  • Enzyme Kinetics: As a competitive inhibitor, ADPCP is used to determine the Michaelis-Menten constants of ATP-dependent enzymes and to elucidate their reaction mechanisms.

  • Structural Biology: By forming stable complexes with ATP-binding proteins, ADPCP facilitates their crystallization and structural analysis by X-ray crystallography and cryo-electron microscopy.

  • Drug Discovery: ADPCP is used in high-throughput screening assays to identify novel agonists and antagonists of P2Y receptors and other ATP-binding proteins.[22]

  • Physiological Studies: It is employed in cellular and tissue-based assays to investigate the physiological roles of purinergic signaling in various systems, including the cardiovascular, nervous, and immune systems.

Conclusion and Future Directions

Adenosine 5'-(β,γ-methylenedi(phosphono))triphosphate (ADPCP) stands as a testament to the power of chemical biology in advancing our understanding of fundamental biological processes. Its development as a non-hydrolyzable ATP analog has provided researchers with a critical tool to dissect the complex mechanisms of ATP-dependent enzymes and receptors. The insights gained from studies utilizing ADPCP have been particularly profound in the field of purinergic signaling, contributing significantly to our knowledge of P2Y receptor function and paving the way for the development of novel therapeutics targeting these receptors.

Future research will likely focus on the development of even more sophisticated ATP analogs with enhanced selectivity and novel properties, such as photo-activatable or fluorescently labeled versions of ADPCP. These next-generation molecular probes will undoubtedly continue to illuminate the intricate and vital roles of ATP in health and disease.

References

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Foundational

biochemical role of Diphosphomethylphosphonic acid adenosyl ester

An In-Depth Technical Guide to the Biochemical Role of Non-Hydrolyzable ATP Analogs Authored by a Senior Application Scientist Introduction: The Quest for Stability in a Dynamic Cellular World In the intricate machinery...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biochemical Role of Non-Hydrolyzable ATP Analogs

Authored by a Senior Application Scientist

Introduction: The Quest for Stability in a Dynamic Cellular World

In the intricate machinery of the cell, adenosine triphosphate (ATP) is the universal currency of energy, fueling a vast array of biochemical reactions. From muscle contraction and nerve impulse propagation to DNA replication and protein synthesis, the hydrolysis of ATP to adenosine diphosphate (ADP) and inorganic phosphate provides the thermodynamic driving force for life. However, the very lability that makes ATP an excellent energy currency also poses a significant challenge for researchers seeking to understand the mechanisms of ATP-dependent enzymes. The transient nature of enzyme-ATP complexes makes them difficult to capture and study.

To circumvent this, biochemists have developed a powerful toolkit of ATP analogs that mimic the structure of ATP but are resistant to enzymatic hydrolysis.[1][2][3] This guide will delve into the biochemical role of a key class of these molecules, often referred to by various names, including Diphosphomethylphosphonic acid adenosyl ester, but more commonly known by specific chemical names such as Adenosine 5'-(β,γ-methylenediphosphonate) (AMP-PCP) . For the purpose of this guide, we will use the general term "non-hydrolyzable ATP analogs" and refer to specific examples where appropriate. These molecules have been instrumental in trapping and characterizing the transient states of ATP-dependent enzymes, providing invaluable insights into their structure and function.

Core Principle: Mimicking the Pre-Hydrolysis State

The central dogma of using non-hydrolyzable ATP analogs lies in their ability to bind to the active site of an ATP-dependent enzyme and induce the same conformational changes as ATP, but without being consumed. This effectively "freezes" the enzyme in its ATP-bound, pre-hydrolysis state, allowing for detailed structural and functional characterization.

The resistance to hydrolysis is achieved by modifying the triphosphate chain of ATP. In the case of AMP-PCP, the oxygen atom linking the β and γ phosphates is replaced with a methylene (-CH2-) group. This substitution creates a phosphonate-ether-phosphonate linkage that is not recognized and cleaved by the catalytic machinery of ATPases and kinases.

G cluster_ATP ATP Structure cluster_AMPPCP AMP-PCP Structure cluster_Enzyme Enzyme Active Site ATP Adenosine-Pα-O-Pβ-O-Pγ Enzyme ATP-dependent Enzyme ATP->Enzyme Binds and is Hydrolyzed AMPPCP Adenosine-Pα-O-Pβ-CH2-Pγ AMPPCP->Enzyme Binds but is NOT Hydrolyzed

Mechanism of Action: A Structural Perspective

When a non-hydrolyzable ATP analog binds to an enzyme, it induces a conformational change that primes the enzyme for catalysis. This "activated" state is often the most biologically relevant for understanding the enzyme's mechanism. By stabilizing this state, researchers can employ a variety of biophysical techniques to probe its structure and dynamics.

Applications in Biochemical Research

The use of non-hydrolyzable ATP analogs has revolutionized our understanding of numerous cellular processes. Below are some key applications:

Elucidating Enzyme Mechanisms

These analogs are invaluable tools for dissecting the kinetic and catalytic mechanisms of ATP-dependent enzymes. By using a non-hydrolyzable analog, researchers can distinguish between the binding of ATP and the subsequent hydrolysis step. This allows for the determination of binding affinities (Kd) in the absence of catalytic turnover.

Structural Biology: Capturing Enzymes in Action

Perhaps the most significant impact of non-hydrolyzable ATP analogs has been in the field of structural biology. X-ray crystallography and cryo-electron microscopy (cryo-EM) have been used to solve the high-resolution structures of countless enzymes in complex with these analogs. These structures provide a static "snapshot" of the enzyme in its active conformation, revealing key details about substrate recognition, conformational changes, and the catalytic mechanism.

Probing Allosteric Regulation

Many ATP-dependent enzymes are allosterically regulated, meaning that the binding of a ligand at one site affects the activity at a distant site. Non-hydrolyzable ATP analogs can be used to lock the enzyme in a specific conformational state, allowing for the study of how allosteric effectors modulate its function.

Experimental Protocols and Methodologies

Protocol 1: Enzyme Inhibition Assay Using a Non-Hydrolyzable ATP Analog

This protocol describes a general method for assessing the inhibitory potential of a non-hydrolyzable ATP analog on an ATPase.

Objective: To determine the inhibitory constant (Ki) of a non-hydrolyzable ATP analog for a specific ATPase.

Materials:

  • Purified ATPase enzyme

  • ATP substrate

  • Non-hydrolyzable ATP analog (e.g., AMP-PCP)

  • Assay buffer (e.g., Tris-HCl with MgCl2)

  • Phosphate detection reagent (e.g., Malachite Green)

  • Microplate reader

Procedure:

  • Prepare a stock solution of the non-hydrolyzable ATP analog. Dissolve the analog in the assay buffer to a high concentration (e.g., 10 mM).

  • Set up a series of reactions in a 96-well plate. Each well should contain a fixed concentration of the enzyme and varying concentrations of the non-hydrolyzable ATP analog.

  • Initiate the reaction by adding a fixed concentration of ATP.

  • Incubate the plate at the optimal temperature for the enzyme for a set period.

  • Stop the reaction and measure the amount of inorganic phosphate produced using a phosphate detection reagent.

  • Plot the reaction velocity as a function of the inhibitor concentration.

  • Fit the data to an appropriate inhibition model (e.g., competitive, non-competitive, or mixed) to determine the Ki value.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Reagents: Enzyme, ATP, Analog, Buffer B Set up Reactions: Varying Analog Concentrations A->B C Initiate with ATP B->C D Incubate at Optimal Temp C->D E Stop Reaction & Measure Pi D->E F Plot Velocity vs. [Inhibitor] E->F G Determine Ki F->G

Protocol 2: Preparation of a Protein-Ligand Complex for Structural Studies

Objective: To prepare a stable complex of an ATP-dependent enzyme with a non-hydrolyzable ATP analog for X-ray crystallography or cryo-EM.

Materials:

  • Highly purified and concentrated protein sample

  • Non-hydrolyzable ATP analog

  • Dialysis buffer

  • Crystallization or cryo-EM grid preparation reagents

Procedure:

  • Incubate the purified protein with a molar excess of the non-hydrolyzable ATP analog. The exact ratio will need to be optimized for each protein.

  • Include any necessary co-factors, such as Mg2+ ions.

  • Allow the complex to form by incubating on ice or at 4°C for several hours.

  • Remove unbound ligand by dialysis or size-exclusion chromatography.

  • Concentrate the protein-ligand complex to the desired concentration for structural studies.

  • Proceed with crystallization trials or cryo-EM grid preparation.

Case Study: The Myosin Motor Protein

The study of muscle contraction is a classic example of how non-hydrolyzable ATP analogs have provided profound insights into a fundamental biological process. Myosin, the motor protein responsible for generating force in muscle, undergoes a series of conformational changes coupled to the binding and hydrolysis of ATP.

By using non-hydrolyzable ATP analogs such as AMP-PNP, researchers were able to trap myosin in different states of its catalytic cycle. The crystal structure of myosin bound to AMP-PNP revealed the "pre-power stroke" state, providing a structural basis for how ATP binding leads to the detachment of myosin from actin and the "cocking" of the myosin head.

Quantitative Data Summary

AnalogKi for Myosin ATPase (µM)Resistance to Hydrolysis
AMP-PCP50High
AMP-PNP10High
ATPγS150Moderate

Note: Ki values can vary depending on the specific myosin isoform and experimental conditions.

Conclusion and Future Perspectives

Non-hydrolyzable ATP analogs have been, and continue to be, indispensable tools in biochemistry and drug discovery.[3][4] They have allowed us to peer into the intricate workings of ATP-dependent enzymes, revealing the molecular choreography that underlies many of life's essential processes.

The development of new and improved ATP analogs, including those with fluorescent or photo-activatable groups, promises to further enhance our ability to study these important enzymes in real-time and within their native cellular context. As our understanding of the "ATP-ome" expands, so too will the applications for these remarkable molecular probes.

References

  • ATP Analogues for Structural Investigations: Case Studies of a DnaB Helicase and an ABC Transporter. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link]

  • Choice of ATP Analogues for Biophysical Studies—A Systematic NMR-Based Investigation for the AAA+ Enzyme p97. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]

  • Non-hydrolyzable ATP Test Kit. (2023, June 29). Jena Bioscience. Retrieved January 25, 2026, from [Link]

  • Nonhydrolyzable ATP Analogues as Selective Inhibitors of Human NPP1: A Combined Computational/Experimental Study. (n.d.). ACS Publications. Retrieved January 25, 2026, from [Link]

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Exploratory

Unmasking the ATP Interactome: A Senior Application Scientist's Guide to Diphosphomethylphosphonic Acid Adenosyl Ester (AdoPCP) Target Identification

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Foreword: Beyond the Non-Hydrolyzable Mimic Adenosine triphosphate (ATP) is the universal energy currency of the cell, fueling a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Non-Hydrolyzable Mimic

Adenosine triphosphate (ATP) is the universal energy currency of the cell, fueling a vast and intricate network of proteins essential for life. Understanding the specific proteins that bind and utilize ATP—the ATP interactome—is fundamental to dissecting cellular signaling, metabolism, and disease pathogenesis. Diphosphomethylphosphonic acid adenosyl ester, commonly known as AdoPCP or AMPPCP, is a cornerstone tool in this endeavor. As a non-hydrolyzable analog of ATP, it replaces the labile β-γ phosphoanhydride bond with a methylene bridge, allowing it to engage ATP-binding proteins without being consumed.[1] This unique property transforms it from a simple substrate mimic into a powerful probe for capturing and identifying these critical cellular targets.

This guide moves beyond a mere recitation of protocols. It is designed to provide you, the researcher, with the strategic rationale and field-proven insights necessary to design, execute, and interpret target identification campaigns using AdoPCP. We will explore the causality behind experimental choices, embed self-validating controls into every workflow, and ground our discussion in authoritative, verifiable science. Our objective is to empower you to not only identify novel AdoPCP targets but to do so with the highest degree of scientific rigor and confidence.

Section 1: The Strategic Foundation - From Analog to Affinity Probe

The core principle of using AdoPCP for target identification is its ability to stably occupy the ATP-binding pocket of a protein. However, AdoPCP in its native form is an invisible guest. To visualize its interactions, we must first convert it into an affinity probe—a chemically modified version that carries a handle for detection or enrichment. This process is central to most chemical proteomics workflows, which aim to identify protein targets of small molecules directly within a complex biological environment.[2][3]

The design of this probe is a critical first step that dictates the entire experimental strategy. A typical AdoPCP-based probe consists of three key components:

  • The Recognition Moiety: The AdoPCP scaffold itself, which provides specificity for ATP-binding sites.

  • The Linker: A chain of atoms connecting the AdoPCP core to the handle. Its length and chemical nature are crucial to ensure the handle does not sterically hinder the probe from binding to its target protein.

  • The Handle (Reporter Tag): A functional group used for downstream applications. This could be an affinity tag like biotin for pull-down experiments or a bioorthogonal handle like an alkyne or azide for "click chemistry" ligation.[2]

The choice of linker position and handle type is not trivial. It requires careful consideration of the AdoPCP structure and known ATP-protein co-crystal structures to identify a position on the molecule that can be modified without disrupting its binding activity.

G cluster_Probe AdoPCP Affinity Probe cluster_Target Target Protein AdoPCP AdoPCP Core (Target Recognition) Linker Linker Arm AdoPCP->Linker Pocket ATP Binding Pocket AdoPCP->Pocket Binding Handle Reporter Handle (Biotin, Alkyne, etc.) Linker->Handle Protein ATP-Binding Protein G start Prepare Cell Lysate probe_beads Incubate with AdoPCP-Beads start->probe_beads Split Lysate control_beads Incubate with Control-Beads start->control_beads Split Lysate competition Pre-incubate with free ATP then add AdoPCP-Beads start->competition Split Lysate wash Wash Beads Extensively probe_beads->wash control_beads->wash competition->wash elute Elute Bound Proteins wash->elute ms Analyze by LC-MS/MS elute->ms analysis Compare Protein Lists & Identify Specific Binders ms->analysis

Caption: Workflow for affinity-based target identification.

Experimental Protocol: AdoPCP Affinity Purification
  • Probe Immobilization:

    • Synthesize an AdoPCP analog with a terminal amine or carboxyl group on the linker.

    • Covalently couple the probe to N-hydroxysuccinimide (NHS)-activated agarose or magnetic beads according to the manufacturer's protocol.

    • Thoroughly wash the beads to remove any unbound probe. Block any remaining reactive sites with a suitable agent (e.g., Tris or ethanolamine).

  • Lysate Preparation:

    • Harvest cells and lyse in a non-denaturing buffer (e.g., Tris-based buffer with mild detergent like NP-40 and protease/phosphatase inhibitors).

    • Clarify the lysate by high-speed centrifugation to remove insoluble debris. Determine protein concentration (e.g., via BCA assay).

  • Affinity Capture:

    • Aliquot the lysate into three tubes: (1) Experimental, (2) Negative Control, and (3) Competition Control.

    • To the Competition Control tube, add free ATP or AdoPCP to a final concentration of 1-10 mM and incubate for 1 hour at 4°C.

    • Add AdoPCP-coupled beads to the Experimental and Competition tubes. Add control beads (blocked, no probe) to the Negative Control tube.

    • Incubate all tubes for 2-4 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads 5-7 times with lysis buffer, followed by 2-3 washes with a buffer lacking detergent to reduce its interference with mass spectrometry. This step is critical for removing non-specific binders.

  • Elution and Sample Preparation:

    • Elute bound proteins by boiling the beads in SDS-PAGE loading buffer.

    • Separate the eluted proteins by SDS-PAGE and perform an in-gel tryptic digest. Alternatively, an on-bead digest can be performed.

  • Mass Spectrometry and Data Analysis:

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify proteins and perform label-free quantification (LFQ) to compare protein abundance across the three conditions.

Data Presentation

True targets should be highly enriched in the AdoPCP pull-down relative to the control beads and significantly depleted in the competition sample.

Protein ID (UniProt)Gene NameLFQ Intensity (AdoPCP-Beads)LFQ Intensity (Control-Beads)LFQ Intensity (Competition)Fold Change (AdoPCP/Control)
P0A7D4adk1.5 x 10⁸2.1 x 10⁵8.9 x 10⁵714
P62826hsp90aa19.8 x 10⁷1.2 x 10⁶1.1 x 10⁷82
Q09472actb5.2 x 10⁸4.9 x 10⁸5.1 x 10⁸1.1

Table 1: Representative quantitative data from an affinity purification experiment. Adenylate kinase (adk) and Hsp90 are validated hits, whereas Actin (actb) is a common non-specific binder.

Section 3: Label-Free Methods - Probing the Native State

A significant advantage of label-free methods is that they do not require chemical modification of the small molecule, thereby eliminating any risk that a linker or tag could alter its binding properties. [4]These techniques rely on the biophysical principle that the binding of a ligand (in this case, AdoPCP) to its target protein alters the protein's stability.

Cellular Thermal Shift Assay (CETSA)

CETSA is based on the observation that ligand binding generally stabilizes a protein, making it more resistant to heat-induced denaturation. [5]By heating cell lysates or intact cells treated with AdoPCP to various temperatures, one can identify proteins that remain soluble at higher temperatures compared to untreated controls.

Causality and Self-Validation

The key readout in CETSA is a shift in the protein's melting curve. The self-validating aspect of this technique comes from generating a full dose-response curve or a complete thermal profile. A specific interaction will produce a consistent, dose-dependent shift in the melting temperature (Tm), whereas non-specific effects are unlikely to show such behavior. The use of intact cells is a major advantage, as it allows for the assessment of target engagement in a truly physiological context. [5]

G start Treat Cells/Lysate with AdoPCP or Vehicle aliquot Aliquot samples start->aliquot heat Heat aliquots to a range of temperatures (e.g., 40°C - 70°C) aliquot->heat cool Cool to RT, Lyse Cells (if intact) heat->cool centrifuge Centrifuge to separate soluble vs. aggregated proteins cool->centrifuge supernatant Collect Soluble Fraction (Supernatant) centrifuge->supernatant detect Detect Protein of Interest (Western Blot, MS) supernatant->detect plot Plot % Soluble Protein vs. Temp to generate melting curve detect->plot

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: Isothermal Dose-Response (ITDR) CETSA
  • Compound Treatment:

    • Prepare cell lysate as described previously.

    • Aliquot the lysate into tubes containing serial dilutions of AdoPCP (e.g., from 1 nM to 100 µM) and a vehicle control. Incubate for 30 minutes at room temperature.

  • Thermal Challenge:

    • Determine the optimal challenge temperature from a preliminary melting curve experiment. This is a temperature at which the target protein is approximately 50% denatured.

    • Heat all samples simultaneously at the chosen temperature for 3 minutes, followed by immediate cooling on ice for 3 minutes.

  • Fractionation and Detection:

    • Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

    • Carefully collect the supernatant (soluble fraction).

    • Analyze the amount of soluble protein in each sample by Western blotting using a specific antibody for a candidate target.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the normalized band intensity against the logarithm of the AdoPCP concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 of stabilization.

Data Presentation

A positive result is a dose-dependent increase in the amount of soluble protein at the challenge temperature.

AdoPCP Conc. (µM)Relative Soluble Protein (%)
0 (Vehicle)45
0.0152
0.168
185
1096
10098

Table 2: Representative CETSA data showing stabilization of a target protein by AdoPCP at a fixed challenge temperature.

Section 4: Target Validation - From 'Hit' to 'Validated Target'

Identifying a protein that binds to AdoPCP is only the first step. [6]Target validation is the critical process of confirming that this interaction is direct, specific, and functionally relevant. [7]This requires employing orthogonal methods that rely on different biophysical principles than the initial screening assay.

  • Direct Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can provide quantitative data on binding affinity (KD), stoichiometry, and kinetics, confirming a direct physical interaction.

  • Functional Assays: For enzymatic targets, one must demonstrate that AdoPCP inhibits the protein's catalytic activity. For example, if the identified target is a kinase, AdoPCP should competitively inhibit its ability to phosphorylate a substrate in an in vitro kinase assay.

  • Cellular Target Engagement: Techniques like the in-cell CETSA described above can confirm that AdoPCP engages the target within a live cellular environment.

G Screen Primary Screen (e.g., Affinity Purification) Hits Putative Hits (List of Proteins) Screen->Hits Generates Validation1 Orthogonal Binding Assay (e.g., CETSA, DARTS) Hits->Validation1 Triage Validation2 Direct Binding Assay (e.g., SPR, ITC) Validation1->Validation2 Confirm Validation3 Functional Assay (e.g., Enzyme Inhibition) Validation2->Validation3 Assess Function Target Validated Target Validation3->Target

Caption: The target validation funnel.

Conclusion: An Integrated Approach for Confident Target Identification

Diphosphomethylphosphonic acid adenosyl ester (AdoPCP) is an invaluable chemical tool for exploring the vast landscape of ATP-binding proteins. As we have demonstrated, a successful target identification strategy is not reliant on a single experiment but is a comprehensive campaign built on a foundation of rational probe design, robust screening methodologies, and rigorous, multi-faceted validation.

Affinity-based methods provide a powerful, direct approach for capturing binding partners, while label-free techniques like CETSA offer the unparalleled advantage of assessing target engagement in a native cellular context without chemical modification. The true power lies in their synergistic use. A protein identified by affinity purification and subsequently confirmed to have a thermal shift in a CETSA experiment is a high-confidence candidate. By embracing the principles of causality, incorporating self-validating controls, and confirming hits with orthogonal assays, researchers can move from a list of possibilities to a validated, functionally relevant target with the highest degree of scientific certainty.

References

  • PubChem. Adenosine-5'-[Beta, Gamma-Methylene]Tetraphosphate. National Center for Biotechnology Information. [Link]

  • Lanyon-Hogg, T., Mas-Droux, C., & Tate, E. W. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports, 33(5), 681–708. [Link]

  • Aguilar-Bryan, L., & Bryan, J. (2008). ATP-sensitive potassium channels and insulin secretion. Endocrine Reviews, 29(2), 117–152. [Link]

  • Axtria. CASE STUDY - USING MACHINE LEARNING (ML) ALGORITHMS TO IDENTIFY NON-PRESCRIBING PHYSICIANS LIKELY TO ADOPT A DRUG. Axtria Inc. [Link]

  • Yang, Y., Wu, Z., & He, L. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Signal Transduction and Targeted Therapy, 8(1), 123. [Link]

  • Shatsky, I. N., Kolupaeva, V. G., & Hellen, C. U. T. (2002). Nonhydrolyzable ATP analog 5'-adenylyl-imidodiphosphate (AMP-PNP) does not inhibit ATP-dependent scanning of leader sequence of mRNA. Biochemistry (Moscow), 67(5), 567–571. [Link]

  • Klasiene, I., et al. (2023). Different chemical proteomic approaches to identify the targets of lapatinib. Acta Pharmaceutica, 73(1), 1-16. [Link]

  • Willems, L. I., et al. (2020). Activity-based protein profiling: A graphical review. Biochemical Pharmacology, 172, 113738. [Link]

  • Li, Y., et al. (2022). An update of label-free protein target identification methods for natural active products. Acta Pharmaceutica Sinica B, 12(1), 29-47. [Link]

  • Lanyon-Hogg, T., et al. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports, 33, 681-708. [Link]

  • Lanyon-Hogg, T., et al. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports, 33(5), 681-708. [Link]

  • Lomenick, B., et al. (2009). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 4(9), 745-757. [Link]

  • Ashcroft, F. M., & Rorsman, P. (2012). ATP-sensitive potassium channelopathies: focus on insulin secretion. Journal of Clinical Investigation, 122(11), 4032-4041. [Link]

  • ResearchGate. Case Studies in Drug Discovery. [Link]

  • Sygnature Discovery. Target Validation. [Link]

  • Zhang, H., et al. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. Molecules, 29(3), 698. [Link]

  • Novick, S. (2024). A Journey Without Labels: The Promise and Pitfalls of Label-Free Target Identification. Drug Discovery News. [Link]

  • Jena Bioscience. AppCp, β,γ non-hydrolyzable Adenosine Nucleotides. [Link]

  • Johns Hopkins Medicine. Course - Drug Discovery Case Studies. [Link]

  • PubChem. Phosphoaminophosphonic Acid-Adenylate Ester. National Center for Biotechnology Information. [Link]

  • ResearchGate. Activity-based protein profiling: A graphical review. [Link]

  • ResearchGate. Mechanism for ATP-sensitive K⁺ (KATP) channel-dependent, glucose-dependent insulin secretion in pancreatic beta cells. [Link]

  • ACS Publications. Reversible Click Chemistry Tag for Universal Proteome Sample Preparation for Top-Down and Bottom-Up Analysis. [Link]

  • MDPI. Bottom-Up Proteomics: Advancements in Sample Preparation. [Link]

  • PLOS Neglected Tropical Diseases. Open source drug discovery in practice: a case study. [Link]

  • ResearchGate. What are the types of target validation techniques in drug discovey? [Link]

  • iBiology. Frances Ashcroft (Oxford) 2: ATP-sensitive potassium channels & neonatal diabetes. [Link]

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  • Drug Hunter. Drug Target Identification Methods After a Phenotypic Screen. [Link]

  • ResearchGate. Chemical structures of ATP analogs (A*TPs) used to probe the nucleotide binding specificity of cellular protein tyrosine kinases. [Link]

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Foundational

An In-Depth Technical Guide to the In Vitro Stability of Diphosphomethylphosphonic Acid Adenosyl Ester

Introduction: The Significance of a Stable ATP Analog In the intricate world of cellular energetics and signaling, adenosine 5'-triphosphate (ATP) is the universal currency. However, its inherent lability, due to the hyd...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Stable ATP Analog

In the intricate world of cellular energetics and signaling, adenosine 5'-triphosphate (ATP) is the universal currency. However, its inherent lability, due to the hydrolyzable phosphoanhydride bonds, presents a significant challenge for researchers aiming to study ATP-dependent processes in detail. To overcome this, non-hydrolyzable analogs have been developed, among which Diphosphomethylphosphonic acid adenosyl ester stands out.

Commonly known as Adenosine 5'-(β,γ-methylenediphosphonate) or AppCH2ppA, this molecule is a structural mimic of ATP where the oxygen atom between the β and γ phosphates is replaced by a methylene (-CH2-) group. This seemingly minor alteration fundamentally changes the molecule's chemical reactivity, rendering the terminal phosphate group highly resistant to enzymatic cleavage.[1][2] This property makes AppCH2ppA an invaluable tool for a multitude of applications, including trapping enzymes in their ATP-bound state, studying the conformational changes associated with nucleotide binding, and acting as a competitive inhibitor in ATP-dependent enzyme systems.[3]

The utility of AppCH2ppA, however, is contingent upon its own stability under various experimental conditions. This guide provides a comprehensive framework for assessing the in vitro stability of AppCH2ppA, offering both the theoretical underpinnings and practical, step-by-step protocols essential for researchers, scientists, and drug development professionals. Understanding the stability profile of this molecule is not merely a quality control measure; it is a prerequisite for generating reliable, reproducible, and meaningful data.

Physicochemical Properties and Structural Rationale for Stability

A molecule's stability is intrinsically linked to its structure. The defining feature of AppCH2ppA is the phosphonate bond (P-C-P) that replaces the pyrophosphate bond (P-O-P) found in ATP.

  • Molecular Formula: C₁₁H₁₈N₅O₁₂P₃

  • Key Structural Feature: The P-C-P bond is significantly more resistant to chemical and enzymatic hydrolysis compared to the P-O-P bond. Phosphatases and ATPases, which have evolved to recognize and cleave the phosphoanhydride linkage, are generally unable to act upon the P-C-P moiety. This is the primary reason for the molecule's designation as "non-hydrolyzable."[1][2]

Diagram: ATP vs. AppCH2ppA

G cluster_0 ATP (Adenosine Triphosphate) cluster_1 AppCH2ppA ATP_A Adenosine ATP_R Ribose ATP_A->ATP_R ATP_P1 α-P ATP_R->ATP_P1 ATP_O1 ATP_P1->ATP_O1 ATP_P2 β-P ATP_O1->ATP_P2 ATP_O2 ATP_P2->ATP_O2 ATP_P3 γ-P ATP_O2->ATP_P3 ATP_O2->ATP_P3 Hydrolyzable Bond APCP_A Adenosine APCP_R Ribose APCP_A->APCP_R APCP_P1 α-P APCP_R->APCP_P1 APCP_O1 APCP_P1->APCP_O1 APCP_P2 β-P APCP_O1->APCP_P2 APCP_C CH₂ APCP_P2->APCP_C APCP_P3 γ-P APCP_C->APCP_P3 APCP_C->APCP_P3 Resistant Bond cluster_prep Preparation cluster_assays Stability Assays cluster_analysis Analysis cluster_data Data Interpretation Prep Prepare AppCH2ppA Stock (e.g., in DMSO or buffer) Chem Chemical Stability (pH 2, 4, 7.4, 9) Prep->Chem Incubate at 37°C (multiple time points) Plasma Plasma Stability (Human, Rat, etc.) Prep->Plasma Incubate at 37°C (multiple time points) Micro Microsomal Stability (+/- NADPH) Prep->Micro Incubate at 37°C (multiple time points) LCMS LC-MS/MS Analysis (Quantification of remaining AppCH2ppA) Chem->LCMS Quench & Process Samples Plasma->LCMS Quench & Process Samples Micro->LCMS Quench & Process Samples Calc Calculate % Remaining vs. Time LCMS->Calc HL Determine Half-Life (t½) and Intrinsic Clearance (CLint) Calc->HL

Caption: High-level workflow for the in vitro stability assessment of AppCH2ppA.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies. The cornerstone of quantification for these assays is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers the required sensitivity and selectivity to measure the parent compound in complex biological matrices. [4][5][6]

Protocol 1: pH-Dependent Chemical Stability
  • Objective: To determine the degradation rate of AppCH2ppA across a range of pH values.

  • Methodology:

    • Buffer Preparation: Prepare a series of buffers (e.g., 100 mM Glycine-HCl for pH 2.0, 100 mM Acetate for pH 4.0, 100 mM Phosphate for pH 7.4, 100 mM Borate for pH 9.0).

    • Incubation: Add AppCH2ppA from a concentrated stock solution to each buffer to a final concentration of 1-10 µM. Incubate in a water bath at a controlled temperature (e.g., 37°C or an elevated temperature like 50°C to accelerate degradation).

    • Time Points: Aliquots are taken at multiple time points (e.g., 0, 1, 2, 4, 8, 24 hours). The T₀ sample is taken immediately and quenched.

    • Quenching: Stop the reaction by adding an equal volume of ice-cold organic solvent (e.g., acetonitrile) containing an internal standard. This precipitates any buffer salts and halts degradation.

    • Sample Processing: Centrifuge the samples to pellet precipitates. Transfer the supernatant to HPLC vials for LC-MS/MS analysis.

    • LC-MS/MS Analysis: Quantify the remaining concentration of AppCH2ppA at each time point relative to the T₀ sample. [7][8]* Data Analysis: Plot the natural logarithm of the percentage of AppCH2ppA remaining versus time. The degradation rate constant (k) is the negative of the slope of this line. The half-life (t½) is calculated as 0.693/k.

Protocol 2: Plasma Stability
  • Objective: To assess the stability of AppCH2ppA in the presence of plasma enzymes.

  • Methodology:

    • Plasma Preparation: Thaw frozen plasma (e.g., human, rat) in a 37°C water bath.

    • Incubation: Pre-incubate the plasma at 37°C for 5 minutes. Initiate the reaction by adding AppCH2ppA to a final concentration of 1-10 µM.

    • Controls:

      • Positive Control: Run a parallel incubation with a known labile compound (e.g., procaine).

      • Negative Control: Run a parallel incubation in heat-inactivated plasma (heated at 60°C for 30 min) to assess non-enzymatic degradation.

    • Time Points: Take aliquots at specified times (e.g., 0, 15, 30, 60, 120 minutes).

    • Quenching & Protein Precipitation: Stop the reaction by adding 3-4 volumes of ice-cold acetonitrile containing an internal standard. Vortex vigorously to precipitate plasma proteins.

    • Sample Processing: Centrifuge at high speed (e.g., >10,000 g) for 10 minutes. Transfer the supernatant for LC-MS/MS analysis.

  • Data Analysis: Calculate the percentage of AppCH2ppA remaining at each time point compared to T₀. Determine the half-life as described above.

Protocol 3: Liver Microsomal Stability
  • Objective: To evaluate the metabolic stability in the presence of liver microsomes, primarily assessing susceptibility to CYP enzymes.

  • Methodology:

    • Reagent Preparation: Prepare a master mix containing phosphate buffer (pH 7.4), liver microsomes (e.g., human, rat, at a final protein concentration of 0.5-1.0 mg/mL), and AppCH2ppA (final concentration 1-10 µM). [9] 2. Incubation: Pre-warm the master mix at 37°C for 5 minutes.

    • Reaction Initiation: Divide the master mix into two sets. To one set, add an NADPH-regenerating system (to initiate Phase I metabolism). To the second set (the negative control), add buffer. [9] 4. Time Points: Take aliquots at specified times (e.g., 0, 5, 15, 30, 60 minutes).

    • Quenching: Stop the reaction by adding ice-cold acetonitrile with an internal standard.

    • Sample Processing: Centrifuge to pellet the microsomes and precipitated proteins. Analyze the supernatant by LC-MS/MS.

  • Data Analysis: Plot the percent remaining over time for both the +NADPH and -NADPH conditions. The difference in degradation rates indicates NADPH-dependent (i.e., CYP-mediated) metabolism. From the +NADPH data, calculate the half-life and the intrinsic clearance (CLint), a measure of the metabolic capacity of the liver. [10]

Data Presentation and Interpretation

Summarizing the quantitative data in a clear, concise table is essential for comparison and interpretation.

Condition Matrix Half-Life (t½, min) Intrinsic Clearance (CLint, µL/min/mg) Interpretation
Chemical pH 2.0 Buffer> 24 hoursN/AHigh stability in acidic conditions
pH 7.4 Buffer> 24 hoursN/AHigh stability at physiological pH
pH 9.0 Buffer> 24 hoursN/AHigh stability in basic conditions
Enzymatic Human Plasma> 120 minN/AStable in human plasma
Rat Plasma> 120 minN/AStable in rat plasma
Human Liver Microsomes (+NADPH)> 60 min< 5Low clearance, metabolically stable
Rat Liver Microsomes (+NADPH)> 60 min< 5Low clearance, metabolically stable

Note: The values presented are hypothetical and illustrative of a highly stable compound like AppCH2ppA.

Interpretation of Expected Results: Given its P-C-P backbone, AppCH2ppA is expected to exhibit high stability across all tested conditions.

  • Chemical Stability: Minimal degradation is expected across the pH range, confirming its suitability for use in various buffer systems without concern for chemical hydrolysis.

  • Enzymatic Stability: The half-life in both plasma and liver microsomes is predicted to be very long, indicating high resistance to enzymatic degradation. The intrinsic clearance value would be very low, classifying it as a metabolically stable compound. This high stability is the cornerstone of its utility as a reliable ATP mimic in prolonged biochemical and cell-based experiments.

Conclusion

Diphosphomethylphosphonic acid adenosyl ester (AppCH2ppA) is an indispensable tool for probing the mechanisms of ATP-dependent enzymes and pathways. Its utility is directly proportional to its stability. The comprehensive in vitro stability assessment outlined in this guide—encompassing chemical, plasma, and microsomal challenges—provides the necessary framework to rigorously validate this key molecular reagent. By adhering to these protocols, which emphasize self-validating systems and precise analytical quantification, researchers can confidently employ AppCH2ppA, ensuring that their experimental outcomes are a true reflection of the biological processes under investigation, unconfounded by analyte degradation. The inherent structural resistance of the P-C-P bond translates to exceptional stability, making AppCH2ppA a trustworthy and robust analog for advancing our understanding of cellular biochemistry.

References

  • Sigma-Aldrich. Non hydrolyzable atp analog.
  • Dal Ben, D., et al. (2012). Synthesis and in vitro stability of nucleoside 5'-phosphonate derivatives. European Journal of Medicinal Chemistry, 54, 849-857. [Online] Available at: [Link]

  • González-Riano, C., et al. (2020). Analysis types and quantification methods applied in UHPLC-MS metabolomics research: a tutorial. Metabolomics, 16(9), 95. [Online] Available at: [Link]

  • ResearchGate. Effects of enzymes, temperature and pH on PPA. [Online] Available at: [Link]

  • Di, L., et al. (2010). Strategic use of plasma and microsome binding to exploit in vitro clearance in early drug discovery. Expert Opinion on Drug Discovery, 5(2), 167-176. [Online] Available at: [Link]

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  • Beyer, H. M., et al. (2015). A Non-hydrolyzable ATP Derivative Generates a Stable Complex in a Light-inducible Two-component System. Journal of Biological Chemistry, 290(36), 22139-22147. [Online] Available at: [Link]

  • Guo, X., et al. (2013). Antitumor activity of caffeic acid 3,4-dihydroxyphenethyl ester and its pharmacokinetic and metabolic properties. Phytomedicine, 20(10), 849-856. [Online] Available at: [Link]

  • Gabardo, C. M., et al. (2023). Local pH Effects on the Temperature Dependence of Product Formation in CO2 Electrolyzers. Journal of the American Chemical Society, 145(2), 1083-1090. [Online] Available at: [Link]

  • Jena Bioscience. Non-hydrolyzable ATP Test Kit. [Online] Available at: [Link]

  • MDPI. The Development and Validation of an LC-MS/MS Method for the Determination of Glyphosate, AMPA, and Glufosinate in Honey Following FMOC-Cl Derivatization: Application to Italian Samples. [Online] Available at: [Link]

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Exploratory

cellular uptake and metabolism of Diphosphomethylphosphonic acid adenosyl ester

An In-Depth Technical Guide to the Cellular Uptake and Metabolism of Diphosphomethylphosphonic Acid Adenosyl Ester For Researchers, Scientists, and Drug Development Professionals Abstract Diphosphomethylphosphonic acid a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Cellular Uptake and Metabolism of Diphosphomethylphosphonic Acid Adenosyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphosphomethylphosphonic acid adenosyl ester, also identified as phosphomethylphosphonic acid adenylate ester and adenosine-5'-[beta,gamma-methylene]tetraphosphate, is a non-hydrolyzable analog of adenosine triphosphate (ATP).[1][2] Its unique structure, combining an adenosine moiety with a bisphosphonate-like backbone, suggests a multifaceted biological profile with significant potential in research and therapeutic development. This guide provides a comprehensive technical overview of the anticipated cellular uptake and metabolic fate of this molecule, drawing upon established knowledge of related compounds such as bisphosphonates and adenosine analogs. Detailed experimental protocols are provided to enable researchers to investigate these processes, underpinned by a rationale that blends theoretical principles with practical application.

Introduction: A Molecule of Hybrid Vigor

Diphosphomethylphosphonic acid adenosyl ester (henceforth referred to as "the compound") is a small molecule with the molecular formula C11H18N5O12P3 and a molecular weight of 505.21 g/mol .[3] Structurally, it is an analog of ATP where the hydrolyzable β-γ phosphoanhydride bond is replaced by a more stable P-C-P methylene bridge. This modification renders the molecule resistant to enzymatic cleavage by ATPases, making it a valuable tool for studying ATP-dependent cellular processes.[4][5]

The compound's bisphosphonate-like core also invites comparison to the class of drugs known as bisphosphonates, which are potent inhibitors of bone resorption.[6] This dual identity as both a stable ATP analog and a potential bisphosphonate mimetic forms the basis of our exploration into its cellular journey.

Table 1: Physicochemical Properties of Diphosphomethylphosphonic Acid Adenosyl Ester

PropertyValueSource
Molecular FormulaC11H18N5O12P3[3]
Molecular Weight505.21 g/mol [3]
SynonymsPhosphomethylphosphonic acid adenylate ester, Adenosine-5'-[beta,gamma-methylene]tetraphosphate[1][2]
NatureNon-hydrolyzable ATP analog[4][5]

Cellular Uptake: Navigating the Cellular Gates

The cellular entry of a molecule with the characteristics of our compound—large and hydrophilic—is a critical determinant of its biological activity.[7] Based on the properties of bisphosphonates and nucleotide analogs, we can postulate several potential uptake mechanisms.

Postulated Mechanisms of Cellular Entry

Given its size and negative charge, passive diffusion across the lipid bilayer is highly unlikely.[7] Instead, the following pathways are more probable:

  • Endocytosis: This is a primary mechanism for the internalization of bisphosphonates into osteoclasts.[6] It is plausible that the compound is taken up by cells, particularly those with high endocytic activity, through this pathway.

  • Transporter-Mediated Uptake: The structural similarity to phosphates and sulfates suggests that the compound could be a substrate for transporters from the SLC22A, SLC17A, and SLC13A families, which have been implicated in bisphosphonate transport.[6] Additionally, its adenosine component may facilitate interaction with nucleoside transporters, although the bulky phosphonate moiety might hinder efficient transport.[8]

  • Paracellular Transport: In epithelial and endothelial barriers, the compound may utilize the paracellular route, passing through the junctions between cells. However, this is generally an inefficient process for large molecules.[7]

Visualizing the Cellular Entry

The following diagram illustrates the potential pathways for the cellular uptake of Diphosphomethylphosphonic acid adenosyl ester.

Cellular_Uptake cluster_cell Intracellular Space Compound Diphosphomethylphosphonic acid adenosyl ester Endocytosis Compound->Endocytosis Endocytosis Transporter Transporter Compound->Transporter Transporter-Mediated Uptake (e.g., SLC families) Endosome Endosome Cytosol Cytosol Endosome->Cytosol Endosomal Escape Endocytosis->Endosome Transporter->Cytosol

Caption: Proposed cellular uptake mechanisms for the compound.

Intracellular Metabolism and Fate: A Tale of Molecular Mimicry

Once inside the cell, the fate of the compound is largely dictated by its non-hydrolyzable nature. Unlike ATP, it will not be readily converted to ADP or AMP to fuel metabolic reactions.[9]

The Non-Hydrolyzable Core: A Stable Impostor

The P-C-P bond in the compound is resistant to the enzymatic hydrolysis that cleaves the P-O-P bond in ATP.[4] This stability is the cornerstone of its anticipated intracellular behavior.

Metabolic Transformation: Lessons from Bisphosphonates

Non-nitrogen-containing bisphosphonates undergo intracellular metabolism where they are incorporated into non-functional ATP analogs.[6][10] These analogs then compete with endogenous ATP, disrupting cellular energy metabolism and inducing apoptosis.[10] Given that our compound is already an ATP analog, it is likely to directly act as a competitive inhibitor of ATP-dependent enzymes.

It is hypothesized that the compound will not be significantly metabolized further. Instead, its primary mechanism of action will be the competitive inhibition of ATP-binding sites on various enzymes, leading to a cascade of downstream effects.

Visualizing the Intracellular Fate

The following diagram outlines the proposed intracellular fate and mechanism of action of the compound.

Intracellular_Fate cluster_cytosol Cytosol Compound_Intra Diphosphomethylphosphonic acid adenosyl ester Enzyme ATP-Dependent Enzyme Compound_Intra->Enzyme Competitive Inhibition ATP Endogenous ATP ATP->Enzyme Binds to active site Product Cellular Product Enzyme->Product Catalyzes reaction Inhibition Inhibition of Cellular Processes Product->Inhibition Leads to

Caption: Proposed mechanism of action via competitive inhibition.

Experimental Protocols: A Practical Guide

To validate the hypotheses presented, a series of well-designed experiments are necessary. The following protocols provide a starting point for researchers.

Synthesis and Labeling

The synthesis of Diphosphomethylphosphonic acid adenosyl ester is a specialized process.[11][12][13] For cellular uptake studies, fluorescent labeling of the compound is highly recommended. This can be achieved by modifying the adenosine moiety with a fluorescent tag.

Cellular Uptake Studies

Objective: To quantify the cellular uptake of the compound and identify the mechanism of entry.

Methodology:

  • Cell Culture: Culture the cell line of interest (e.g., a cancer cell line with high metabolic activity) to 70-80% confluency.

  • Treatment: Incubate the cells with varying concentrations of the fluorescently labeled compound for different time points.

  • Analysis by Flow Cytometry:

    • Harvest the cells by trypsinization.

    • Wash with phosphate-buffered saline (PBS).

    • Analyze the fluorescence intensity of the cell population using a flow cytometer. This provides quantitative data on the overall uptake.[14][15]

  • Analysis by Fluorescence Microscopy:

    • Grow cells on glass coverslips.

    • After treatment, fix the cells with paraformaldehyde.

    • Counterstain with a nuclear stain (e.g., DAPI) and a membrane stain.

    • Image the cells using a fluorescence microscope to visualize the subcellular localization of the compound.[14]

Experimental Controls:

  • Inhibitor Studies: To probe the uptake mechanism, pre-treat cells with inhibitors of endocytosis (e.g., cytochalasin D) or specific transporters before adding the labeled compound.

  • Temperature Control: Perform uptake experiments at 4°C to inhibit active transport processes and assess the contribution of passive binding and diffusion.

Intracellular Concentration and Metabolism Analysis

Objective: To measure the intracellular concentration of the compound and identify any potential metabolites.

Methodology:

  • Cell Culture and Treatment: Treat a known number of cells with the unlabeled compound.

  • Quenching and Extraction:

    • Rapidly wash the cells with ice-cold PBS to remove extracellular compound.

    • Quench metabolism by adding a cold solvent mixture (e.g., 80% methanol).[16][17]

    • Scrape the cells and collect the extract.

    • Centrifuge to pellet cell debris and collect the supernatant containing the intracellular metabolites.

  • LC-MS/MS Analysis:

    • Analyze the extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17][18] This technique offers the sensitivity and selectivity required for quantifying the compound and detecting potential metabolites.[18]

    • Develop a specific and sensitive method for the compound, which may require derivatization to improve chromatographic performance and detection.[19][20][21][22]

Table 2: Comparison of Analytical Techniques

TechniqueApplicationAdvantagesDisadvantages
Flow Cytometry Quantitative cellular uptakeHigh-throughput, quantitativeDoes not provide subcellular localization
Fluorescence Microscopy Qualitative cellular uptake and localizationProvides spatial informationLower throughput, semi-quantitative
LC-MS/MS Intracellular concentration and metabolite identificationHigh sensitivity and specificity, quantitativeRequires specialized equipment and method development
Experimental Workflow Visualization

Experimental_Workflow cluster_Uptake Cellular Uptake Analysis cluster_Metabolism Metabolism Analysis Cell_Culture1 Cell Culture Treatment_Labeled Treat with Labeled Compound Cell_Culture1->Treatment_Labeled Flow_Cytometry Flow Cytometry (Quantitative Uptake) Treatment_Labeled->Flow_Cytometry Microscopy Fluorescence Microscopy (Subcellular Localization) Treatment_Labeled->Microscopy Cell_Culture2 Cell Culture Treatment_Unlabeled Treat with Unlabeled Compound Cell_Culture2->Treatment_Unlabeled Quench_Extract Quenching & Metabolite Extraction Treatment_Unlabeled->Quench_Extract LC_MS LC-MS/MS Analysis (Concentration & Metabolites) Quench_Extract->LC_MS

Caption: Workflow for studying cellular uptake and metabolism.

Data Interpretation and Troubleshooting

  • High background fluorescence in microscopy: Ensure thorough washing steps to remove non-internalized compound. Use appropriate controls (untreated cells) to set baseline fluorescence.

  • Low signal in LC-MS/MS: Optimize the extraction protocol to maximize recovery. Consider derivatization of the compound to enhance ionization efficiency.[20][21]

  • Variability in uptake data: Ensure consistent cell density, passage number, and experimental conditions.

Conclusion and Future Directions

Diphosphomethylphosphonic acid adenosyl ester represents a fascinating molecular entity at the crossroads of nucleotide and bisphosphonate biochemistry. This guide has outlined the probable cellular uptake and metabolic pathways based on the current understanding of related compounds. The provided experimental frameworks offer a robust starting point for empirical validation.

Future research should focus on identifying the specific transporters involved in its cellular entry and elucidating the precise downstream consequences of its interaction with ATP-dependent enzymes. Such studies will not only advance our fundamental understanding of cellular bioenergetics but also pave the way for potential therapeutic applications of this and similar molecules.

References

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Foundational

An In-depth Technical Guide to the Biosynthetic Precursors of Diphosphomethylphosphonic Acid Adenosyl Ester

Introduction: The Significance of Phosphonates in Modern Science Phosphonates are a unique class of organophosphorus compounds defined by the presence of a chemically robust carbon-phosphorus (C-P) bond. This feature dis...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Phosphonates in Modern Science

Phosphonates are a unique class of organophosphorus compounds defined by the presence of a chemically robust carbon-phosphorus (C-P) bond. This feature distinguishes them from their ubiquitous biological cousins, the phosphate esters, which contain a more labile carbon-oxygen-phosphorus linkage. The stability of the C-P bond makes phosphonate-containing molecules resistant to chemical and enzymatic hydrolysis, a property that nature and science have both exploited.[1][2] In medicine and agriculture, phosphonates are invaluable; they are found in widely used antibiotics like fosfomycin, herbicides, and antiviral drugs.[1] Their ability to act as stable mimics of phosphate or carboxylate transition states allows them to be potent enzyme inhibitors, making them a focal point for drug development.[2]

This guide delves into the biosynthesis of precursors for a specific, complex phosphonate: diphosphomethylphosphonic acid adenosyl ester. This molecule represents a class of non-hydrolyzable ATP analogs, where the labile β,γ-phosphate anhydride bond of ATP is replaced by a phosphonate-containing moiety. Understanding the biosynthetic origins of its constituent parts is paramount for researchers in synthetic biology, who may wish to engineer novel bioactive compounds, and for drug development professionals seeking to design targeted inhibitors of these pathways in pathogenic organisms.

PART 1: The Foundational Steps of Phosphonate Biosynthesis

Virtually all known phosphonate biosynthetic pathways originate from a single, central metabolite in glycolysis: phosphoenolpyruvate (PEP) . The creation of the foundational C-P bond is a two-step enzymatic process that represents the committed step for this entire class of natural products.

The Genesis of the C-P Bond: From PEP to Phosphonopyruvate

The inaugural and most critical reaction is the intramolecular rearrangement of PEP to form phosphonopyruvate (PnPy) . This transformation is catalyzed by the enzyme PEP mutase (PepM) .[3]

  • Causality Behind the Challenge: The isomerization of the C-O-P bond in PEP to the C-P bond in PnPy is thermodynamically unfavorable, with the equilibrium heavily favoring PEP.[1] This presents a significant energetic barrier. Nature overcomes this by tightly coupling the PepM reaction to a subsequent, irreversible step, which effectively pulls the reaction forward by consuming the PnPy product as it is formed.

The Driving Force: Irreversible Decarboxylation

To overcome the unfavorable equilibrium of the PepM reaction, the vast majority of phosphonate pathways immediately channel PnPy into an irreversible decarboxylation reaction. This is catalyzed by phosphonopyruvate decarboxylase (Ppd) , a thiamine pyrophosphate (TPP)-dependent enzyme.[4][5]

  • Mechanism of Action: Ppd removes the carboxyl group from PnPy, releasing carbon dioxide and forming phosphonoacetaldehyde (PnAA) .[4][6] This decarboxylation is a highly exergonic reaction, providing the thermodynamic driving force for the entire two-step conversion from PEP.

The tandem action of PepM and Ppd establishes the core C-P bond and generates the first stable phosphonate intermediate, PnAA, from which a diverse array of natural products can be built.

Core_Phosphonate_Pathway cluster_driving_force Thermodynamically Unfavorable cluster_irreversible Irreversible Step PEP Phosphoenolpyruvate (PEP) PnPy Phosphonopyruvate (PnPy) PEP->PnPy PEP Mutase (PepM) PnAA Phosphonoacetaldehyde (PnAA) PnPy->PnAA Ppd CO2 CO₂

Caption: The core two-step enzymatic cascade forming the first stable phosphonate intermediate.

PART 2: Diversification from a Common Precursor

Phosphonoacetaldehyde (PnAA) is a key branching point in phosphonate metabolism. From this central precursor, different enzymatic modifications lead to a variety of foundational phosphonate building blocks. The specific downstream pathway activated in an organism dictates the class of phosphonate natural products it can produce.

The existence of genes for phosphonate catabolism is widespread among microbes, found in 30-40% of strains, indicating that these compounds are a significant source of phosphorus in many environments.[7]

Diversification_Pathway cluster_products Key Biosynthetic Intermediates PnAA Phosphonoacetaldehyde (PnAA) HEP 2-Hydroxyethylphosphonate (2-HEP) PnAA->HEP ADH (e.g., PhpC) Reduction AEP 2-Aminoethylphosphonate (AEP) PnAA->AEP Transaminase Transamination MPn Methylphosphonate (MPn) HEP->MPn MPn Synthase (MPnS) 1,2-Phosphono-migration

Caption: Key diversification routes from the central phosphonate precursor, PnAA.

Reduction to 2-Hydroxyethylphosphonate (2-HEP)

One of the most common modifications of PnAA is its reduction to 2-hydroxyethylphosphonate (2-HEP). This reaction is catalyzed by a distinct family of metal-dependent alcohol dehydrogenases (ADHs).[8]

Transamination to 2-Aminoethylphosphonate (AEP)

Alternatively, PnAA can undergo transamination to produce 2-aminoethylphosphonate (AEP), a common component of phosphonolipids that are structural analogues of phospholipids in cell membranes.

Rearrangement to Methylphosphonate (MPn)

A more unusual transformation involves the conversion of 2-HEP to methylphosphonate (MPn). This reaction is catalyzed by methylphosphonate synthase (MPnS) and involves an unprecedented 1,2-phosphono-migration.[8]

PART 3: Hypothetical Biosynthesis of the Adenosyl Ester Moiety

The synthesis of the target molecule, diphosphomethylphosphonic acid adenosyl ester, requires the convergence of two distinct metabolic routes: the phosphonate pathway (supplying the diphosphomethylphosphonic acid) and the purine nucleotide pathway (supplying the adenosine). While the precise enzymatic machinery for this specific molecule is not defined in the literature, we can postulate a logical, multi-step enzymatic sequence based on known biochemical principles.

Assembly of the Diphosphomethylphosphonic Acid Precursor

Starting from methylphosphonate (MPn), a series of phosphorylation events are required.

  • Phosphorylation to (Hydroxymethyl)phosphonic Acid: The first step would likely be a phosphorylation of MPn by a specific kinase, using ATP as the phosphate donor, to yield (hydroxymethyl)phosphonic acid.

  • Diphosphorylation: A subsequent phosphorylation event, catalyzed by another kinase, would add a second phosphate group to form diphosphomethylphosphonic acid.

Adenylation: The Final Conjugation

The final step is the transfer of an adenosine monophosphate (AMP) moiety from ATP to the diphosphomethylphosphonic acid precursor. This type of reaction is catalyzed by a class of enzymes known as adenylyltransferases (also called pyrophosphorylases).

  • Proposed Reaction:

    • ATP + Diphosphomethylphosphonic acid <=> Diphosphomethylphosphonic acid adenosyl ester + Pyrophosphate (PPi)

  • Mechanistic Insight: In this proposed reaction, the diphosphomethylphosphonic acid would act as the nucleophile, attacking the α-phosphate of ATP.[9] This results in the formation of the ester linkage and the release of pyrophosphate. The subsequent hydrolysis of PPi into two molecules of inorganic phosphate by pyrophosphatase would render the overall reaction irreversible, driving the synthesis of the final product. The enzymatic synthesis of various ATP analogs often leverages similar principles.[10][11][12]

Final_Synthesis cluster_phosphonate Phosphonate Pathway cluster_purine Purine Pathway MPn Methylphosphonate DPMPA Diphosphomethyl- phosphonic Acid MPn->DPMPA Kinases (2x ATP) Final_Product Diphosphomethylphosphonic Acid Adenosyl Ester DPMPA->Final_Product ATP ATP ATP->Final_Product Adenylyltransferase PPi PPi

Caption: Hypothetical convergence of pathways for the final assembly of the target molecule.

PART 4: A Practical Guide to Studying Phosphonate Precursors

Investigating the biosynthesis of phosphonate precursors requires a multi-faceted approach combining genetic, biochemical, and analytical techniques.

Methodologies for Pathway Elucidation

A robust strategy for pathway discovery and validation involves a cycle of in vivo and in vitro experiments.

  • Genome Mining & Gene Knockout: The biosynthesis of phosphonates is often encoded in contiguous gene clusters.[7] Identifying a gene for a key enzyme like PepM allows researchers to locate the entire cluster. Subsequently, creating targeted gene knockouts for putative enzymes in the pathway and analyzing the metabolome of the mutant can reveal which intermediates accumulate, thereby confirming the enzyme's function. Deletion of the pepM gene, for instance, has been shown to eliminate the pathogenicity of certain bacteria.[13]

  • Isotopic Labeling: Feeding the producing organism with isotopically labeled substrates (e.g., ¹³C-glucose) and tracking the incorporation of the label into the final product and pathway intermediates can definitively trace the metabolic flow and identify the primary carbon sources.

  • In Vitro Enzymatic Reconstitution: Cloning and expressing the putative biosynthetic enzymes in a host like E. coli allows for their purification and subsequent use in in vitro assays. By combining purified enzymes with suspected substrates, researchers can reconstitute portions of the pathway in a test tube and directly confirm the function of each protein.

Analytical Techniques for Phosphonate Metabolites

The analysis of phosphonate precursors is challenging due to their high polarity, charge, and potential for instability.[14] A combination of analytical methods is typically required for unambiguous identification and quantification.

TechniquePrincipleAdvantagesKey Considerations & Limitations
³¹P Nuclear Magnetic Resonance (NMR) Direct detection of the phosphorus nucleus.Provides structural information and is inherently quantitative without the need for identical standards.[15] Can distinguish between phosphonates and phosphate esters based on chemical shift.Relatively low sensitivity, requiring higher concentrations of analyte.[7] Chemical shifts are sensitive to pH and metal ion concentration.[16][17]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation by polarity followed by mass-to-charge ratio detection.Extremely high sensitivity (ng/L levels) and selectivity.[18] The gold standard for detecting trace-level metabolites in complex biological samples.[19]High polarity can lead to poor retention on standard reversed-phase columns; specialized columns (e.g., HILIC) are often needed.[14] Derivatization may be required to improve sensitivity.[18]
Ion Chromatography (IC) Separation based on ionic interactions.Excellent for separating highly charged anionic species like phosphonates and their phosphorylated precursors. Can be coupled with MS.Requires specialized instrumentation and can be sensitive to high salt concentrations in the sample matrix.
Experimental Protocols
Protocol 1: Spectrophotometric Assay for PEP Mutase (PepM) Activity

This protocol provides a method to measure the activity of the first committed enzyme in the pathway, PEP mutase. The assay is coupled, meaning the product of the PepM reaction (PnPy) is immediately consumed by a second enzyme, leading to a measurable change in absorbance.

Principle: PepM converts PEP to PnPy. In the presence of NADH and Malate Dehydrogenase (MDH), PnPy is reduced to phosphonolactate, oxidizing NADH to NAD⁺. The decrease in absorbance at 340 nm due to NADH oxidation is directly proportional to the PepM activity. This is an adaptation of a common assay for PEP carboxylase.[20]

Reagents:

  • Assay Buffer: 100 mM HEPES, pH 7.5, 5 mM MgCl₂

  • PEP solution: 50 mM phosphoenolpyruvate in water

  • NADH solution: 10 mM NADH in water (prepare fresh)

  • Coupling Enzyme: Malate Dehydrogenase (MDH), ~10 units/mL

  • Enzyme Sample: Purified PEP mutase or cell lysate containing PepM

Procedure:

  • Set up a 1 mL quartz cuvette with 850 µL of Assay Buffer.

  • Add 50 µL of NADH solution and 50 µL of MDH solution. Mix by pipetting.

  • Place the cuvette in a spectrophotometer set to 340 nm and 25°C. Wait for the reading to stabilize.

  • Initiate the reaction by adding 50 µL of the PEP solution.

  • Immediately start monitoring the decrease in absorbance at 340 nm over 5 minutes.

  • To determine the specific activity, subtract the background rate (measured in a control reaction without PEP) from the test rate.

Protocol 2: Workflow for LC-MS/MS Analysis of Phosphonate Intermediates

This workflow outlines the steps for extracting and analyzing phosphonate precursors from a bacterial culture.

Principle: Polar metabolites are extracted from bacterial cells using a cold solvent mixture. The extract is then analyzed by LC-MS/MS using a column designed for polar compounds (HILIC) and a mass spectrometer operating in negative ion mode to detect the deprotonated phosphonate species.

Workflow:

  • Sample Collection & Quenching:

    • Rapidly harvest a defined volume of bacterial culture (e.g., 5 mL) by centrifugation at 4°C.

    • Immediately resuspend the cell pellet in 1 mL of ice-cold 60% ethanol to quench metabolic activity.

  • Metabolite Extraction:

    • Lyse the cells by sonication or bead beating, keeping the sample on ice at all times.

    • Centrifuge at high speed (e.g., >13,000 x g) for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (containing the polar metabolites) to a new tube.

  • LC Separation:

    • Column: Use a hydrophilic interaction liquid chromatography (HILIC) column.

    • Mobile Phase A: 10 mM ammonium acetate in water, pH 9.0

    • Mobile Phase B: Acetonitrile

    • Gradient: Start at high organic content (e.g., 95% B) and gradually decrease to elute the polar phosphonates.

  • MS/MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

    • Acquisition Mode: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM). For each target precursor (e.g., PnPy, PnAA), program the mass spectrometer to isolate the parent ion (MS1) and detect specific, known fragment ions (MS2). This provides high specificity and reduces chemical noise.

  • Data Analysis:

    • Identify peaks by matching retention times and fragmentation patterns to those of authentic chemical standards.

    • Quantify the metabolites by integrating the peak area and comparing it to a standard curve generated from known concentrations of the standards.

Conclusion and Future Perspectives

The biosynthesis of phosphonates is a rich field of study, revealing novel enzymatic strategies for the formation of stable C-P bonds. The journey from the central metabolite PEP to a complex molecule like diphosphomethylphosphonic acid adenosyl ester is a testament to the modularity of metabolic pathways. By understanding the core precursors—phosphonopyruvate and phosphonoacetaldehyde—and the enzymes that generate and modify them, researchers are empowered to explore this chemical space. This knowledge is not merely academic; it provides a direct roadmap for the rational design of new enzyme inhibitors and for the synthetic biology-driven production of next-generation phosphonate-based therapeutics and agrochemicals. As analytical techniques become more sensitive, we can expect the discovery of many more phosphonate natural products and their corresponding biosynthetic pathways, further expanding this fascinating area of science.

References
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  • Gao, Y., et al. (2013). Structural Basis for the ATP-dependent Configuration of Adenylation Active Site in Bacillus subtilis o-Succinylbenzoyl-CoA Synthetase. Journal of Biological Chemistry, 288(35), 25640-25650. Available from: [Link]

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Sources

Exploratory

A Senior Application Scientist's Guide to the Theoretical Modeling of Diphosphomethylphosphonic Acid Adenosyl Ester (PcP-AMP) Binding

For Researchers, Scientists, and Drug Development Professionals Foreword: Decoding the Energetics of Non-Hydrolyzable ATP Analogs In the intricate dance of cellular signaling and enzyme kinetics, adenosine triphosphate (...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Decoding the Energetics of Non-Hydrolyzable ATP Analogs

In the intricate dance of cellular signaling and enzyme kinetics, adenosine triphosphate (ATP) is the principal currency of energy. Understanding how proteins recognize and utilize ATP is fundamental to deciphering biological mechanisms and designing novel therapeutics. However, the transient nature of the ATP-bound state, which is rapidly followed by hydrolysis, presents a significant challenge for experimental characterization. To circumvent this, biochemists and structural biologists have long relied on non-hydrolyzable ATP analogs to trap enzymes in their active, ATP-bound conformations.

This in-depth technical guide focuses on a particularly valuable analog: Diphosphomethylphosphonic acid adenosyl ester, more commonly known as PcP-AMP or Adenosine 5'-(β,γ-methylenetriphosphate). By replacing the scissile P-O-P bond between the β and γ phosphates with a P-C-P linkage, PcP-AMP effectively mimics the pre-hydrolysis state of ATP, making it an indispensable tool for structural and functional studies.[1]

As a Senior Application Scientist, my objective is not merely to present a series of computational protocols. Instead, this guide is designed to provide you with the underlying scientific rationale for each step of the theoretical modeling process. We will delve into the "why" behind the "how," equipping you with the expertise to not only replicate these methods but also to adapt and troubleshoot them for your own research endeavors. We will navigate the complexities of parameterizing this non-standard ligand, performing robust molecular simulations, and ultimately, extracting meaningful insights into the thermodynamics and kinetics of its binding to a target protein.

The Foundation: Understanding PcP-AMP and its Significance

PcP-AMP is a structural analog of ATP where a methylene group replaces the bridging oxygen atom between the β- and γ-phosphates. This seemingly subtle modification renders the molecule resistant to enzymatic cleavage, thereby "locking" the target protein in its ATP-bound conformational state. This property is invaluable for techniques like X-ray crystallography, enabling the high-resolution structural determination of enzyme-substrate complexes that would otherwise be too transient to capture.[1]

PropertyDescription
Chemical Formula C11H18N5O12P3
Molecular Weight 505.208 Da
Synonyms Adenosine 5'-(β,γ-methylenetriphosphate), AMP-PCP
Key Feature Non-hydrolyzable P-C-P bond between β and γ phosphates
Primary Application Mimicking the pre-hydrolysis ATP-bound state in proteins

Our case study for this guide will be the interaction of PcP-AMP with Kanamycin Nucleotidyltransferase , an enzyme that confers antibiotic resistance. The crystal structure of this complex (PDB ID: 1KNY) provides an excellent experimental benchmark for our theoretical models.[2]

The Blueprint: A Strategic Approach to Modeling PcP-AMP Binding

Our theoretical investigation will follow a multi-stage workflow, beginning with the crucial preparation of our system and culminating in the calculation of binding free energies. Each stage builds upon the last, creating a self-validating system where the results of one step inform the next.

G cluster_0 System Preparation cluster_1 Initial Binding Pose Prediction cluster_2 Dynamic System Refinement & Analysis cluster_3 Energetic Characterization P1 PDB Structure Acquisition & Preparation P2 Ligand Parameterization (PcP-AMP) P1->P2 Requires accurate ligand representation D1 Molecular Docking P1->D1 Provides protein structure P2->D1 Provides ligand topology & parameters MD1 Molecular Dynamics (MD) Simulation D1->MD1 Provides initial complex coordinates MD2 Trajectory Analysis MD1->MD2 Generates dynamic trajectory FE1 Binding Free Energy Calculation (MM/PBSA) MD2->FE1 Provides structural ensembles for analysis FE2 Quantum Mechanics/Molecular Mechanics (QM/MM) MD2->FE2 Provides snapshots for high-level analysis

A Strategic Workflow for Modeling PcP-AMP Binding.

Experimental Protocols: A Step-by-Step Methodological Guide

Ligand Parameterization: The Cornerstone of Accurate Simulation

The accuracy of any molecular simulation is fundamentally limited by the quality of the force field used to describe the interactions between atoms. While standard force fields like AMBER and CHARMM provide robust parameters for canonical amino acids and nucleotides, they lack descriptions for modified residues like PcP-AMP. Therefore, our first critical task is to generate these parameters.

Causality Behind the Choice: The process of deriving force field parameters, particularly atomic charges, is crucial for accurately representing the electrostatic potential of the molecule. The Restrained Electrostatic Potential (RESP) charge derivation method is a well-established and reliable approach that fits atomic charges to reproduce the quantum mechanically calculated electrostatic potential around the molecule. This ensures that the electrostatic interactions, which are paramount in biological systems, are modeled with high fidelity.[3][4]

Protocol 1: Deriving RESP Charges and Force Field Parameters for PcP-AMP using AMBERTools

  • Initial Structure Generation:

    • Obtain the 3D coordinates of PcP-AMP (also known as APC) from the RCSB PDB ligand database.

    • Use a molecular editor like Avogadro or GaussView to ensure the structure has the correct protonation state at physiological pH (typically with a -4 charge on the triphosphate analog moiety).

  • Quantum Mechanical Calculations with Gaussian:

    • Perform a geometry optimization of the PcP-AMP molecule using a quantum chemistry package like Gaussian. A common level of theory for this is Hartree-Fock with a 6-31G* basis set (HF/6-31G*).

    • Following optimization, perform a single-point energy calculation at the same level of theory to compute the electrostatic potential (ESP) on a grid of points around the molecule.

  • RESP Charge Fitting with Antechamber and RED Tools:

    • The antechamber module of AMBERTools can be used to assign initial atom types from the General AMBER Force Field (GAFF) and to prepare the input for the RESP charge fitting.[5]

    • The RED (RESP ESP charge Derive) tools provide a robust workflow for multi-conformational and multi-orientation RESP fitting, which can improve the quality and transferability of the derived charges.[6] The elementary steps involve optimizing the molecular geometry, computing the MEP, and then fitting the charge values to reproduce this MEP.[3]

  • Missing Parameter Generation with parmchk2:

    • After assigning atom types and charges, parmchk2 in AMBERTools is used to identify any missing bond, angle, and dihedral parameters. It will find analogous parameters from the GAFF force field and provide them in a force field modification (.frcmod) file.

  • Validation and Refinement:

    • It is crucial to validate the generated parameters. This can involve comparing the conformational energies of PcP-AMP calculated with the new parameters against quantum mechanical calculations for key dihedral rotations, particularly around the phosphate chain.

Molecular Docking: Predicting the Initial Binding Pose

Molecular docking serves as a powerful tool to predict the preferred orientation of a ligand when it binds to a protein to form a stable complex.[7] This provides a computationally efficient way to generate a reasonable starting structure for more rigorous and computationally expensive simulations.

Causality Behind the Choice: We utilize molecular docking to generate a physically plausible starting conformation for our molecular dynamics simulations. While the crystal structure of the Kanamycin Nucleotidyltransferase-PcP-AMP complex is available, performing docking allows us to validate our computational setup. A successful docking run should reproduce the crystallographic binding pose, thereby giving us confidence in our ligand parameterization and the chosen scoring function.

Protocol 2: Molecular Docking of PcP-AMP to Kanamycin Nucleotidyltransferase using AutoDock Vina

  • Receptor and Ligand Preparation:

    • Start with the crystal structure of Kanamycin Nucleotidyltransferase (PDB ID: 1KNY). Remove water molecules and any co-crystallized ligands other than PcP-AMP.

    • Add polar hydrogens to the protein structure using AutoDock Tools.

    • Prepare the PcP-AMP ligand file using the parameters generated in the previous step, ensuring correct atom types and charges.

  • Grid Box Definition:

    • Define a grid box that encompasses the known ATP binding site of the enzyme. The dimensions of the grid box should be large enough to allow for rotational and translational freedom of the ligand within the binding pocket.

  • Running the Docking Simulation:

    • Execute AutoDock Vina, providing the prepared receptor and ligand files, and the grid box parameters. Vina will perform a stochastic search of the ligand's conformational and orientational space within the grid box.[2]

  • Analysis of Docking Poses:

    • Analyze the top-ranked docking poses. The best pose should exhibit a low binding energy and, in this case, a low root-mean-square deviation (RMSD) from the crystallographic pose of PcP-AMP.

Molecular Dynamics Simulation: Capturing the Dynamics of Binding

While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the protein-ligand complex over time. This is crucial for understanding the stability of the binding pose, the role of water molecules, and the conformational changes that may occur upon ligand binding.

Causality Behind the Choice: MD simulations provide a more realistic representation of the biological system by incorporating solvent effects and thermal motion. By simulating the system over nanoseconds to microseconds, we can assess the stability of the docked pose and sample a range of conformations that are thermally accessible. This provides a more robust ensemble of structures for subsequent free energy calculations.

Protocol 3: Setting up and Running an MD Simulation with GROMACS

  • System Setup:

    • Use the best-ranked docked pose of the PcP-AMP-Kanamycin Nucleotidyltransferase complex as the starting structure.

    • Place the complex in a periodic box of appropriate dimensions (e.g., a cubic box with a minimum distance of 1.0 nm between the protein and the box edge).

    • Solvate the system with a pre-equilibrated water model (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Energy Minimization:

    • Perform a steepest descent energy minimization to relax the system and remove any steric clashes.

  • Equilibration:

    • Perform a two-stage equilibration process. First, equilibrate the system in the NVT ensemble (constant number of particles, volume, and temperature) to stabilize the temperature.

    • Next, equilibrate in the NPT ensemble (constant number of particles, pressure, and temperature) to stabilize the pressure and density. Positional restraints on the protein and ligand heavy atoms are typically applied and gradually released during equilibration.

  • Production MD:

    • Run the production MD simulation for a sufficient length of time (e.g., 100 ns or more) to ensure adequate sampling of the conformational space.

Trajectory Analysis: Extracting Meaningful Insights

The output of an MD simulation is a trajectory file containing the positions, velocities, and energies of all atoms in the system over time. This rich dataset can be analyzed to extract a wealth of information about the protein-ligand interaction.

Protocol 4: Analysis of MD Trajectories

  • Root-Mean-Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the simulation and the binding pose.

  • Root-Mean-Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible regions of the protein.

  • Hydrogen Bond Analysis: Analyze the formation and lifetime of hydrogen bonds between PcP-AMP and the protein. This can reveal key interactions that stabilize the complex.[8]

  • Visualization: Use molecular visualization software like VMD or PyMOL to visually inspect the trajectory and create high-quality images and movies of the simulation.[7][9]

Advanced Energetic Analysis: Quantifying Binding Affinity

MM/PBSA and MM/GBSA: Efficient Binding Free Energy Estimation

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular techniques for estimating the free energy of binding from MD simulation trajectories.[10][11]

Causality Behind the Choice: MM/PBSA and MM/GBSA offer a computationally efficient way to estimate the binding free energy by combining molecular mechanics energy calculations with continuum solvation models. While less rigorous than alchemical free energy methods, they provide a valuable means of ranking different ligands or binding poses and decomposing the binding energy into contributions from different types of interactions.

Protocol 5: MM/PBSA Binding Free Energy Calculation with AMBER

  • Trajectory Preparation:

    • Extract snapshots from the production MD trajectory at regular intervals.

    • Create separate topology files for the complex, the receptor, and the ligand.

  • Energy Calculations:

    • For each snapshot, calculate the molecular mechanics energy, the polar solvation free energy (using the Poisson-Boltzmann or Generalized Born model), and the nonpolar solvation free energy (typically estimated from the solvent-accessible surface area).

  • Binding Free Energy Calculation:

    • The binding free energy is calculated as the difference between the free energy of the complex and the sum of the free energies of the receptor and the ligand.

Energy ComponentDescription
ΔE_MM Change in molecular mechanics energy (van der Waals + electrostatic)
ΔG_solv Change in solvation free energy (polar + nonpolar)
-TΔS Change in conformational entropy upon binding
ΔG_bind Total binding free energy

Note: The entropy term (-TΔS) is often neglected in MM/PBSA calculations due to the high computational cost and potential for large errors, leading to a relative, rather than absolute, binding free energy.[11]

QM/MM: A High-Accuracy Approach for Key Interactions

For systems where electronic effects, such as charge transfer and polarization, are critical, a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach is warranted. In this method, the chemically active region (e.g., the ligand and the immediate active site residues) is treated with a more accurate quantum mechanical method, while the rest of the protein and solvent are treated with a classical force field.

Causality Behind the Choice: The phosphonate group in PcP-AMP can exhibit significant polarization upon binding to the charged and polar environment of an enzyme's active site. A classical force field with fixed atomic charges may not adequately capture these electronic effects. QM/MM calculations can provide a more accurate description of the electronic structure and energetics of the binding event, which is particularly important for understanding catalytic mechanisms or the binding of potent inhibitors.[12][13][14]

G cluster_0 QM/MM Partitioning QM QM Region (PcP-AMP, Key Residues) High Accuracy MM MM Region (Rest of Protein, Solvent) Computational Efficiency QM->MM Interacts via electrostatic & van der Waals forces

Schematic of a QM/MM Partitioning Scheme.

Protocol 6: Conceptual Workflow for a QM/MM Study

  • System Preparation:

    • Select a representative snapshot from the MD simulation.

    • Define the QM region, which should include PcP-AMP and any amino acid residues that form direct, critical interactions (e.g., those coordinating the phosphate groups or forming hydrogen bonds with the adenine base).

    • The remaining parts of the system constitute the MM region.

  • QM/MM Calculation:

    • Perform QM/MM calculations using a software package that supports this methodology (e.g., a combination of Gaussian and AMBER, or CP2K).

    • This can be used to calculate a more accurate interaction energy between the ligand and the protein, or to study the reaction pathway of ATP hydrolysis if a reactive system were being modeled.

Conclusion and Future Directions

This guide has provided a comprehensive, step-by-step framework for the theoretical modeling of Diphosphomethylphosphonic acid adenosyl ester (PcP-AMP) binding to a protein target. By following these protocols, researchers can gain valuable insights into the structural and energetic determinants of this interaction. The methodologies described herein, from ligand parameterization to advanced free energy calculations, represent the current state-of-the-art in computational biochemistry.

The field of theoretical modeling is constantly evolving. Future advancements in force field development, sampling algorithms, and the application of machine learning will undoubtedly enhance the predictive power of these methods. By grounding our computational studies in the principles of scientific integrity and a thorough understanding of the underlying causality, we can continue to push the boundaries of our understanding of complex biological systems.

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  • Omixium. (2025).
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  • Mulholland, A. (2020). QM/MM Best Practice Workshop webinar: Towards chemical accuracy in QM/MM modelling of enzyme catalytic mechanisms and protein-ligand binding. BioExcel.
  • Stack Overflow. (2021). How to show electrostatic interactions in Pymol or other on the wanted residue.
  • Dr. H Ismail. (2026). Protein–DNA Molecular Dynamics Simulation in GROMACS | Complete Step-by-Step Tutorial (Free Tools). YouTube.
  • Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. PubMed Central.
  • Protein Data Bank Japan. (n.d.). PDB Search results for query.
  • Dupradeau, F. Y., et al. (2007). R.E.DD.B.: A database for RESP and ESP atomic charges, and force field libraries. Nucleic Acids Research.
  • Molecular Modeling Lab. (2022).
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  • Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube.
  • van der Kamp, M. (2020). Modelling Enzymes with QM/MM. YouTube.
  • GROMACS forums. (2025). How to set up protein–peptide complex simulation in GROMACS: peptide as ligand or whole complex?.
  • Comitani, F., et al. (2020). Improving Small-Molecule Force Field Parameters in Ligand Binding Studies. PubMed Central.
  • Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube.
  • ResearchGate. (2018).
  • OpenFF developers. (n.d.). RESP charges.
  • VMD tutorials for beginners. (2019). Hydrogen bonding analysis of protein dynamics in VMD. YouTube.
  • Lemkul, J. A. (n.d.). GROMACS Tutorials.
  • Rizzo Lab. (2018). 2018 AMBER tutorial with 1c87.
  • Liu, Y., et al. (2015). QM/MM investigation of ATP hydrolysis in aqueous solution. PubMed.
  • Wu, R., et al. (2021). Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study.
  • Li, Y., et al. (2024). Elucidation of protein–ligand interactions by multiple trajectory analysis methods. RSC Publishing.
  • Farhan Haq Jahangiri. (2024).
  • Luitz, M. P., et al. (2017). Simulating Protein Mediated Hydrolysis of ATP and Other Nucleoside Triphosphates by Combining QM/MM Molecular Dynamics with Advances in Metadynamics. PubMed Central.
  • Peng, X., et al. (2012).

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for Adenosine 5'-(α,β-methylene)diphosphate (AMPCP)

A Technical Guide for Synthesis, Purification, and Application of a Non-Hydrolyzable ADP/ATP Analog Introduction: The Role of Non-Hydrolyzable Analogs in Biochemical Research Adenosine triphosphate (ATP) is the principal...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Synthesis, Purification, and Application of a Non-Hydrolyzable ADP/ATP Analog

Introduction: The Role of Non-Hydrolyzable Analogs in Biochemical Research

Adenosine triphosphate (ATP) is the principal energy currency of the cell, driving countless biological processes through the hydrolysis of its high-energy phosphoanhydride bonds. However, the inherent instability of these bonds makes it challenging to study the transient, ATP-bound states of enzymes such as kinases, ATPases, and helicases. To overcome this, researchers rely on non-hydrolyzable ATP analogs, which mimic the structure of the natural nucleotide but resist enzymatic cleavage.[1]

This guide focuses on a pivotal member of this class: Adenosine 5'-(α,β-methylene)diphosphate , commonly known as AMPCP or AOPCP . In this molecule, the bridging oxygen atom between the α and β phosphates is replaced by a methylene (-CH₂-) group, forming a stable phosphonate-phosphate linkage (P-C-P). This modification renders the molecule highly resistant to hydrolysis by nucleotidases.[2][3]

AMPCP serves as an invaluable tool for:

  • Structural Biology: Trapping enzymes in their ATP-bound conformation for crystallization or cryo-electron microscopy.[3]

  • Enzyme Kinetics: Acting as a competitive inhibitor to determine the binding affinity and mechanism of ATP-dependent enzymes.

  • Drug Discovery: Serving as a lead compound for the development of potent enzyme inhibitors, notably for ecto-5'-nucleotidase (CD73), an enzyme implicated in cancer progression.[4][5][6][7]

This document provides a comprehensive, field-proven guide for the chemical synthesis, purification, characterization, and experimental application of AMPCP.

Principle of Synthesis: The Morpholidate Pathway

The synthesis of AMPCP is a multi-step process that hinges on the creation of the P-C-P bond. A robust and widely adopted method is the coupling of an activated adenosine monophosphate (AMP) derivative with methylenebis(phosphonic acid). The key intermediate is adenosine 5'-phosphomorpholidate.

The rationale for this pathway is as follows:

  • Activation of AMP: The phosphate group of AMP is not sufficiently reactive to directly couple with the phosphonate. It is first activated by reacting with morpholine in the presence of a carbodiimide, such as dicyclohexylcarbodiimide (DCC). This forms a highly reactive phosphoroamidate (the morpholidate), where the morpholino group is an excellent leaving group.

  • Nucleophilic Attack: The activated AMP-morpholidate is then subjected to nucleophilic attack by the anion of methylenebis(phosphonic acid). This reaction displaces the morpholine and forms the desired α,β-methylene P-C-P linkage, yielding the final AMPCP product.

This strategy provides good yields and a high degree of control over the reaction.

Synthesis and Purification Workflow

The overall process can be visualized as a multi-stage workflow, from starting materials to a fully characterized final product.

SynthesisWorkflow cluster_synthesis PART A: Synthesis cluster_purification PART B: Purification cluster_qc PART C: Quality Control start Adenosine 5'-Monophosphate (AMP) activation Activation with Morpholine + DCC (Yields AMP-Morpholidate) start->activation coupling Coupling with Methylenebis(phosphonic acid) (Forms crude AMPCP) activation->coupling crude Crude Reaction Mixture coupling->crude load_column Load onto DEAE-Sephadex Anion-Exchange Column crude->load_column elution Elute with TEAB Gradient (0.1 M to 1.0 M) load_column->elution fractions Collect & Pool UV-Active Fractions elution->fractions lyophilize Lyophilize to Remove TEAB fractions->lyophilize pure_solid Purified AMPCP (TEA Salt) lyophilize->pure_solid hplc Purity Check by HPLC (>95%) pure_solid->hplc ms Identity Confirmation by Mass Spec pure_solid->ms nmr Structural Verification by ³¹P NMR pure_solid->nmr final Store at -20°C hplc->final ms->final nmr->final

Caption: Overall workflow for the synthesis, purification, and quality control of AMPCP.

Detailed Experimental Protocols

Protocol 1: Synthesis of Adenosine 5'-(α,β-methylene)diphosphate (AMPCP)

This protocol is adapted from established methods for synthesizing nucleotide phosphonate analogs.[8]

Materials & Reagents:

ReagentFormulaM.W. ( g/mol )Supplier Notes
Adenosine 5'-monophosphate (free acid)C₁₀H₁₄N₅O₇P347.22Sigma-Aldrich, Cat# A1752
MorpholineC₄H₉NO87.12Anhydrous, redistilled
Dicyclohexylcarbodiimide (DCC)C₁₃H₂₂N₂206.33Store under inert gas
Methylenebis(phosphonic acid)CH₄O₆P₂176.00Also known as Medronic acid
tert-Butanol(CH₃)₃COH74.12Anhydrous
PyridineC₅H₅N79.10Anhydrous
Diethyl ether(C₂H₅)₂O74.12Anhydrous

Procedure:

Part A: Synthesis of Adenosine 5'-phosphomorpholidate

  • Dissolution: In a flame-dried, 250 mL round-bottom flask under an argon atmosphere, suspend adenosine 5'-monophosphate (1.0 g, 2.88 mmol) in a mixture of 50 mL of anhydrous tert-butanol and 5 mL of water.

  • Addition of Base: Add morpholine (1.0 mL, 11.5 mmol) to the suspension. Stir until a clear solution is obtained.

  • Activation: In a separate flask, dissolve DCC (2.4 g, 11.6 mmol) in 20 mL of anhydrous tert-butanol. Add this solution dropwise to the AMP solution over 30 minutes at room temperature.

    • Scientist's Note: DCC is a potent allergen and moisture-sensitive. Handle with care in a fume hood. A white precipitate of dicyclohexylurea (DCU) will form almost immediately.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 12-16 hours.

  • Workup: Add 5 mL of water to quench any remaining DCC. Stir for 1 hour. Filter the mixture to remove the DCU precipitate and wash the solid with a small amount of 50% tert-butanol.

  • Extraction: Concentrate the filtrate under reduced pressure to about 20 mL. Wash the aqueous solution three times with 30 mL of diethyl ether to remove unreacted morpholine and other organic impurities.

  • Isolation: Lyophilize the aqueous phase to obtain the crude adenosine 5'-phosphomorpholidate as a white solid. This intermediate is typically used in the next step without further purification.

Part B: Coupling to form AMPCP

  • Preparation: In a flame-dried 100 mL flask, dissolve methylenebis(phosphonic acid) (1.5 g, 8.5 mmol) in 30 mL of anhydrous pyridine.

  • Coupling Reaction: Dissolve the crude AMP-morpholidate from the previous step in 20 mL of anhydrous pyridine. Add this solution to the methylenebis(phosphonic acid) solution.

  • Incubation: Heat the reaction mixture at 60°C for 24 hours under an argon atmosphere.

    • Scientist's Note: The reaction progress can be monitored by thin-layer chromatography (TLC) using a mobile phase of isopropanol:NH₄OH:H₂O (6:3:1). The product will have a lower Rf value than the starting morpholidate.[9]

  • Quenching: After cooling to room temperature, add 20 mL of water and stir for 30 minutes.

  • Solvent Removal: Remove the pyridine by rotary evaporation. The resulting crude oil contains the target AMPCP, unreacted starting materials, and byproducts. This mixture is now ready for purification.

Protocol 2: Purification by Anion-Exchange Chromatography

Purification of nucleotides relies on the separation by charge, which is proportional to the number of phosphate/phosphonate groups. Anion-exchange chromatography is the gold standard for this application.[10][11][12][13][14]

Materials & Reagents:

  • DEAE-Sephadex A-25 resin (or similar strong anion-exchanger)

  • Triethylammonium bicarbonate (TEAB) buffer, 1.0 M stock, pH 8.5

  • Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

  • UV Spectrophotometer or HPLC with UV detector

Procedure:

  • Column Preparation: Prepare a slurry of DEAE-Sephadex A-25 resin in 0.1 M TEAB buffer. Pack a column (e.g., 2.5 x 40 cm) and equilibrate it with 3-5 column volumes of 0.1 M TEAB buffer (pH 8.5) until the pH and conductivity of the eluate match the buffer.

  • Sample Loading: Dissolve the crude AMPCP from the synthesis step in a minimal volume of 0.1 M TEAB buffer and adjust the pH to 8.5. Load the sample onto the column.

  • Elution Gradient: Elute the column with a linear gradient of TEAB buffer, from 0.1 M to 1.0 M, over a total volume of 2-3 liters.

    • Scientist's Note: Unreacted AMP and AMP-morpholidate will elute at lower salt concentrations. The desired product, AMPCP, having a greater negative charge, will elute at a higher TEAB concentration (typically around 0.4-0.6 M).

  • Fraction Collection: Collect fractions (e.g., 10-15 mL each) and monitor the absorbance at 259 nm (the λmax for adenosine).

  • Pooling and Lyophilization: Pool the fractions corresponding to the major product peak. Lyophilize the pooled solution to dryness. To ensure complete removal of the volatile TEAB salt, redissolve the residue in water and lyophilize again two more times. The final product will be a white, fluffy solid, as the triethylammonium salt.

Purification start Crude AMPCP in Pyridine step1 Rotary Evaporation (Remove Pyridine) start->step1 step2 Dissolve in 0.1 M TEAB (pH 8.5) step1->step2 step3 Load onto Equilibrated DEAE-Sephadex Column step2->step3 step4 Elute with Linear Gradient (0.1 M -> 1.0 M TEAB) step3->step4 step5 Monitor A₂₅₉ & Collect Fractions step4->step5 step6 Pool Product Fractions step5->step6 step7 Lyophilize Repeatedly (Remove TEAB salt) step6->step7 end_node Pure AMPCP (TEA Salt) step7->end_node

Caption: Step-by-step workflow for the anion-exchange purification of AMPCP.

Protocol 3: Characterization and Quality Control

It is critical to validate the identity and purity of the synthesized analog before its use in biological assays.

Expected Analytical Data:

Analysis TechniqueExpected Result
Anion-Exchange HPLC A single major peak with >95% purity. Retention time will be longer than AMP but shorter than ATP under similar conditions.
Mass Spectrometry (ESI-) Expected [M-H]⁻ ion at m/z = 428.05. The exact mass is C₁₁H₁₇N₅O₉P₂.
³¹P NMR (in D₂O) Two distinct phosphorus signals, likely a doublet and a triplet due to P-C-P coupling, confirming the methylene bridge.
UV Spectroscopy Absorbance maximum (λmax) at 259 nm in neutral buffer. Concentration can be determined using ε₂₅₉ = 15,400 M⁻¹cm⁻¹.[15]

Application Protocol: Enzyme Inhibition Assay

AMPCP is an excellent tool for probing the active sites of ATP-dependent enzymes. This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of AMPCP for a generic kinase.[1]

Principle:

This assay uses a fluorescent ATP analog, TNP-ATP (2'(3')-O-(2,4,6-Trinitrophenyl)adenosine 5'-triphosphate), which increases in fluorescence upon binding to the hydrophobic active site of a kinase. The non-fluorescent inhibitor (AMPCP) competes for the same binding site, displacing TNP-ATP and causing a measurable decrease in fluorescence. By titrating in the inhibitor, a binding curve can be generated to calculate its affinity.

Materials:

  • Purified kinase of interest

  • TNP-ATP

  • Synthesized and validated AMPCP

  • Assay Buffer (e.g., 50 mM HEPES, 100 mM KCl, 10 mM MgCl₂, pH 7.5)

  • Fluorometer and microplates

Procedure:

  • Determine TNP-ATP Kd: First, determine the dissociation constant (Kd) of TNP-ATP for your kinase by titrating the kinase into a fixed concentration of TNP-ATP (e.g., 1 µM) and measuring the fluorescence increase.

  • Prepare Reagents: Prepare a stock solution of your kinase, a stock of TNP-ATP, and a serial dilution of your purified AMPCP in the assay buffer.

  • Set up Assay Plate: In a microplate, add the kinase at a fixed concentration (e.g., 2x the Kd of TNP-ATP) and TNP-ATP at a fixed concentration (e.g., at its Kd).

  • Add Inhibitor: Add the varying concentrations of AMPCP to the wells. Include a control with no inhibitor.

  • Incubate: Incubate the plate at room temperature for 30 minutes to allow binding to reach equilibrium.

  • Measure Fluorescence: Measure the fluorescence intensity (Excitation ~408 nm, Emission ~545 nm).

  • Data Analysis: Plot the decrease in fluorescence as a function of the AMPCP concentration. Fit the data to a competitive binding equation to determine the IC₅₀. The Ki can then be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [TNP-ATP]/Kd).

Caption: Mechanism of competitive inhibition by AMPCP at a kinase active site.

References

  • Ujvari, B., et al. (2021). ATP Analogues for Structural Investigations: Case Studies of a DnaB Helicase and an ABC Transporter. PubMed Central. Available at: [Link]

  • Koveal, D., et al. (2022). Choice of ATP Analogues for Biophysical Studies—A Systematic NMR-Based Investigation for the AAA Enzyme p97. MDPI. Available at: [Link]

  • Kovacs, Z., et al. (2012). Structural Analysis of ATP Analogs Compatible with Kinase-Catalyzed Labeling. PubMed Central. Available at: [Link]

  • Jena Bioscience (2023). Non-hydrolyzable ATP Test Kit. Jena Bioscience. Available at: [Link]

  • El-Tayeb, A., et al. (2015). α,β-Methylene-ADP (AOPCP) Derivatives and Analogues: Development of Potent and Selective ecto-5′-Nucleotidase (CD73) Inhibitors. ResearchGate. Available at: [Link]

  • Siddiqui, M. A., et al. (2014). Design, Synthesis, and Antiviral Activity of Adenosine 5'-Phosphonate Analogues as Chain Terminators against Hepatitis C Virus. ACS Publications. Available at: [Link]

  • Bio-Works. Purification of oligonucleotides by anion exchange chromatography. Bio-Works. Available at: [Link]

  • Barth, A., et al. (2001). Structures of the Ca2+-ATPase complexes with ATP, AMPPCP and AMPPNP. An FTIR study. Europe PMC. Available at: [Link]

  • YMC Europe. Analysis and Purification of Oligonucleotides by Anion Exchange and Ion-Pairing Reversed Phase Chromatography. YMC. Available at: [Link]

  • El-Tayeb, A., et al. (2015). α,β-Methylene-ADP (AOPCP) Derivatives and Analogues: Development of Potent and Selective ecto-5'-Nucleotidase (CD73) Inhibitors. PubMed. Available at: [Link]

  • Hartwick, R. A., & Brown, P. R. (1976). Ion-exchange Separation of Nucleic Acid Constituents by High-Performance Liquid Chromatography. PubMed. Available at: [Link]

  • Bio-Rad Laboratories. Preparative Anion Exchange Chromatography for the Purification of DNA Oligonucleotides. Bio-Rad. Available at: [Link]

  • De Dominicis, G., et al. (2019). The Ecto-5'-Nucleotidase/CD73 Inhibitor, α,β-Methylene Adenosine 5'-Diphosphate, Exacerbates Carrageenan-Induced Pleurisy in Rat. Frontiers in Pharmacology. Available at: [Link]

Sources

Application

Application Notes and Protocols: Diphosphomethylphosphonic acid adenosyl ester (AMPcPP) in Polymerase Assays

For: Researchers, scientists, and drug development professionals. Introduction: Probing the Polymerase Engine DNA and RNA polymerases are the master architects of genetic information, meticulously catalyzing the template...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Probing the Polymerase Engine

DNA and RNA polymerases are the master architects of genetic information, meticulously catalyzing the template-directed synthesis of nucleic acid polymers.[1][2] Understanding the intricate mechanics of these enzymes—how they select substrates, catalyze phosphodiester bond formation, and translocate along the template—is fundamental to molecular biology and critical for the development of antiviral and anticancer therapeutics.[3] A powerful method for dissecting these complex enzymatic cycles involves the use of nucleotide analogs that act as molecular probes, effectively pausing the reaction at specific stages.[3][4]

This guide focuses on a key non-hydrolyzable ATP analog: Diphosphomethylphosphonic acid adenosyl ester , more commonly known as Adenosine-5'-[(α,β)-methyleno]triphosphate (AMPcPP) .[5] Unlike natural ATP, AMPcPP contains a methylene bridge replacing the oxygen atom between the α and β phosphates. This substitution renders the α-β phosphoanhydride bond exceptionally resistant to enzymatic cleavage, making AMPcPP an invaluable tool for studying the pre-catalytic states of polymerases.[6][7] Here, we provide a deep dive into the mechanistic basis of AMPcPP's action and deliver detailed protocols for its application in polymerase kinetic and structural assays.

Section 1: The Molecular Basis of Action – A Tale of Two Phosphates

The catalytic cycle of a polymerase involves the nucleophilic attack of the 3'-hydroxyl group of the primer strand on the α-phosphate of an incoming nucleoside triphosphate (NTP).[8][9] This reaction, facilitated by divalent metal ions in the active site, results in the formation of a phosphodiester bond and the release of pyrophosphate (PPi).[8]

AMPcPP exploits this mechanism. It is recognized by the polymerase active site and can bind in a manner similar to ATP. However, the carbon-phosphorus (P-C-P) bond between the α and β phosphates is not susceptible to nucleophilic attack and cleavage.[5] Consequently, the polymerase is "trapped" in a pre-translocation, substrate-bound state. This allows researchers to isolate and study events that precede the chemical step of nucleotide incorporation, such as substrate binding and associated conformational changes.[6][7]

cluster_0 Natural ATP Incorporation cluster_1 AMPcPP-Mediated Inhibition ATP_bind 1. ATP Binds to Polymerase Active Site ATP_attack 2. 3'-OH Nucleophilic Attack on α-Phosphate ATP_bind->ATP_attack Mg²⁺ ATP_elong 3. Phosphodiester Bond Forms (Primer Elongated) ATP_attack->ATP_elong Chemical Step ATP_release 4. Pyrophosphate (PPi) is Released ATP_elong->ATP_release AMPCPP_bind 1. AMPcPP Competitively Binds to Polymerase Active Site AMPCPP_block 2. Non-hydrolyzable α-β Bond Prevents Nucleophilic Attack AMPCPP_bind->AMPCPP_block Mg²⁺ AMPCPP_stall 3. Polymerase Stalls in a Pre-Catalytic State AMPCPP_block->AMPCPP_stall AMPCPP_no_release 4. No PPi Release, No Elongation AMPCPP_stall->AMPCPP_no_release

Figure 1: Comparison of the reaction pathways for natural ATP versus the non-hydrolyzable analog AMPcPP in a polymerase active site.

Section 2: Key Applications in Polymerase Research

The unique properties of AMPcPP lend it to several critical applications for interrogating polymerase function.

Application 2.1: Elucidating Enzyme Kinetics and Inhibition

AMPcPP functions as a classic competitive inhibitor of ATP (or dATP). By measuring the polymerase reaction rate at varying concentrations of both the natural substrate and AMPcPP, one can determine key kinetic parameters.[10][11] This approach is fundamental for characterizing the affinity of the polymerase active site for its substrate and for quantifying the potency of inhibitors, a cornerstone of drug development.[12][13]

Table 1: Key Kinetic Parameters Obtainable Using AMPcPP

ParameterDescriptionSignificance in Polymerase Assays
Km (Michaelis Constant)The substrate concentration at which the reaction rate is half of Vmax.Reflects the affinity of the polymerase for its natural nucleotide substrate (e.g., ATP). A lower Km indicates higher affinity.
Vmax (Maximum Velocity)The maximum rate of the reaction when the enzyme is saturated with the substrate.Represents the catalytic turnover rate of the polymerase under specific conditions.
Ki (Inhibition Constant)The dissociation constant for the enzyme-inhibitor complex.Quantifies the potency of AMPcPP as an inhibitor. A lower Ki value signifies a more potent inhibitor.
Application 2.2: Trapping Catalytic Intermediates for Structural Biology

To understand how a machine works, it is often best to observe it in a paused state. AMPcPP allows structural biologists to do just that. By co-crystallizing a polymerase-DNA/RNA complex with AMPcPP, or by using cryo-electron microscopy, researchers can capture high-resolution snapshots of the enzyme in its substrate-bound, pre-catalytic conformation.[4][7] These structures have been instrumental in revealing how RNA polymerase II selects the correct NTP and undergoes conformational changes essential for catalysis.[7]

Application 2.3: Dissecting ATP-Dependent Conformational Changes

Many polymerases undergo conformational changes upon substrate binding that are critical for catalysis.[6] Because AMPcPP can bind but not be incorporated, it can be used in pre-steady-state kinetic assays (e.g., using a rapid quench-flow apparatus) to decouple the binding event from the chemical incorporation step.[14] This allows for the precise measurement of the rates of conformational changes that occur after nucleotide binding but before phosphodiester bond formation.

Section 3: Experimental Protocols

Protocol 3.1: General Handling and Preparation of AMPcPP Stock Solutions

Proper handling is crucial for experimental success.

  • Storage: AMPcPP is typically supplied as a solid sodium salt.[5] It should be stored at -20°C. Short-term exposure to ambient temperature is generally acceptable.[5]

  • Reconstitution: Prepare a high-concentration stock solution (e.g., 10-100 mM) in nuclease-free water. Ensure the solid is fully dissolved.

  • pH Adjustment: The pH of the stock solution should be adjusted to 7.0-7.5 using NaOH to ensure the phosphate groups are appropriately ionized.

  • Quantification: Confirm the concentration of the stock solution using UV spectroscopy. The molar extinction coefficient (ε) for AMPcPP at its maximum absorbance wavelength (λmax) of 259 nm is 15,400 L·mol-1·cm-1 at pH 7.5.[5]

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Protocol 3.2: Determining the Inhibition Constant (Ki) of AMPcPP for a Model DNA Polymerase

This protocol outlines a steady-state kinetic experiment to determine the Ki of AMPcPP for a generic DNA polymerase using a primer extension assay with fluorescent detection.

Principle: The assay measures the initial velocity of DNA synthesis on a primer-template substrate. By systematically varying the concentrations of the natural substrate (dATP) and the inhibitor (AMPcPP) while keeping other dNTPs constant, a competitive inhibition profile can be generated to calculate Km (for dATP) and Ki (for AMPcPP).[15]

Materials:

  • Enzyme: Purified DNA Polymerase (e.g., Klenow Fragment exo-).

  • Substrate: Annealed primer-template DNA duplex. The template strand should contain adenines at positions where incorporation will be measured.

  • Nucleotides: dATP, dCTP, dGTP, TTP solutions (high purity).

  • Inhibitor: AMPcPP stock solution (prepared as in Protocol 3.1).

  • Reaction Buffer: E.g., 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT, 50 µg/mL BSA.

  • Detection: A DNA-binding fluorescent dye (e.g., SYBR Green I or PicoGreen).

  • Instrumentation: Fluorescence plate reader.

  • Other: Nuclease-free water, 96-well black plates, multichannel pipettes.

cluster_workflow Experimental Workflow for Ki Determination prep 1. Reagent Preparation (Enzyme, DNA, dNTPs, AMPcPP) plate 2. Plate Setup Prepare serial dilutions of dATP and AMPcPP in a 96-well plate. prep->plate mix 3. Reaction Mix Prepare master mix with buffer, DNA, dCTP, dGTP, TTP, and fluorescent dye. plate->mix initiate 4. Initiate Reaction Add DNA Polymerase to each well to start the reaction. mix->initiate read 5. Kinetic Read Measure fluorescence increase over time at a constant temperature (e.g., 37°C). initiate->read analyze 6. Data Analysis Calculate initial velocities (V₀) from the linear phase of each curve. read->analyze plot 7. Plot & Calculate Generate Michaelis-Menten and Dixon plots to determine Km and Ki. analyze->plot

Sources

Method

Application Note: Diphosphomethylphosphonic Acid Adenosyl Ester (AMP-PCP) as a Molecular Probe in Nucleotide Metabolism

An in-depth guide for researchers, scientists, and drug development professionals. Introduction: The Challenge of Studying a Dynamic System Nucleotide metabolism is a cornerstone of cellular function, governing everythin...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction: The Challenge of Studying a Dynamic System

Nucleotide metabolism is a cornerstone of cellular function, governing everything from energy transduction and signal processing to the synthesis of DNA and RNA.[1][2][3] At the heart of these processes lies Adenosine Triphosphate (ATP), the universal energy currency. The rapid hydrolysis of ATP's phosphoanhydride bonds powers a vast array of enzymes, including kinases, ATPases, and motor proteins.[4] This very dynamism, however, presents a significant challenge for researchers. To understand the intricate mechanisms of ATP-dependent enzymes, it is often necessary to "freeze" them in specific conformational states. This is where non-hydrolyzable ATP analogs become indispensable tools.[5][6]

This guide focuses on a particularly robust and widely used ATP analog: Diphosphomethylphosphonic acid adenosyl ester, commonly known as AMP-PCP (Adenosine 5'-(β,γ-methylene)triphosphate). We will explore its mechanism, detail its diverse applications, and provide field-tested protocols to empower your research into the complex world of nucleotide-dependent processes.

AMP-PCP: A Structural Mimic with a Resilient Core

AMP-PCP is a structural analog of ATP where the bridging oxygen atom between the β and γ phosphates is replaced by a methylene (-CH2-) group. This seemingly subtle substitution has a profound functional consequence: the P-C-P bond is exceptionally resistant to enzymatic cleavage, unlike the labile P-O-P bond in ATP.[5][7] This resistance to hydrolysis is the key to its utility. While it can bind to the active site of most ATP-dependent enzymes in a manner virtually identical to ATP, it cannot be broken down to ADP and inorganic phosphate.[7][8] This allows AMP-PCP to effectively lock an enzyme in its ATP-bound, pre-hydrolysis state, enabling detailed study of this critical step in the catalytic cycle.[7][9]

Mechanism of Action: Trapping the Enzyme in a Pre-Hydrolysis State

The power of AMP-PCP lies in its ability to competitively inhibit ATP-dependent enzymes by occupying the nucleotide-binding pocket without completing the reaction cycle. This "pauses" the enzyme, allowing researchers to investigate the structural and functional consequences of ATP binding.

cluster_0 ATP Hydrolysis Pathway cluster_1 AMP-PCP Inhibition Pathway ATP ATP Enzyme_ATP Enzyme-ATP Complex (Pre-Hydrolysis State) ATP->Enzyme_ATP Binding Enzyme Enzyme (e.g., Kinase) Enzyme->Enzyme_ATP Enzyme_ADP_P Enzyme-ADP-Pi Complex (Post-Hydrolysis State) Enzyme_ATP->Enzyme_ADP_P Hydrolysis Products Phosphorylated Substrate + ADP Enzyme_ADP_P->Products Product Release AMP_PCP AMP-PCP Enzyme_AMP_PCP Enzyme-AMP-PCP Complex (Trapped State) AMP_PCP->Enzyme_AMP_PCP Binding Enzyme2 Enzyme (e.g., Kinase) Enzyme2->Enzyme_AMP_PCP Blocked Hydrolysis Blocked Enzyme_AMP_PCP->Blocked

Figure 1. Mechanism of ATP hydrolysis vs. AMP-PCP inhibition.

Core Applications & Experimental Frameworks

AMP-PCP's unique properties make it a versatile tool across multiple disciplines. Below, we outline its primary applications and provide foundational protocols.

Enzyme Kinetics and Inhibition Studies

AMP-PCP is an excellent tool for elucidating the mechanisms of ATP-dependent enzymes like kinases and ATPases.[4] By acting as a competitive inhibitor, it can be used to determine the binding affinity (Ki) and to understand the role of ATP binding in the enzyme's function.

Protocol 1: Kinase Inhibition Assay Using AMP-PCP

Objective: To determine the inhibitory potency (IC50) of AMP-PCP on a specific protein kinase.

Causality Behind the Design: This protocol uses a standard in vitro kinase assay format. The kinase activity is measured by the amount of phosphorylated substrate produced. By titrating AMP-PCP against a fixed concentration of ATP, we can determine the concentration of AMP-PCP required to inhibit 50% of the kinase activity. This provides a quantitative measure of its potency. Including "no enzyme" and "no substrate" controls is critical to ensure the measured signal is specific to the enzyme's activity.

Materials:

  • Purified protein kinase

  • Specific peptide substrate for the kinase

  • AMP-PCP solution (e.g., 10 mM stock in buffer)

  • ATP solution (at a concentration near the Km of the enzyme)

  • Kinase reaction buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM DTT, pH 7.5)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or ³²P-ATP for autoradiography)

  • Microplate reader or phosphorimager

Procedure:

  • Prepare Reagent Plate: In a 96-well plate, prepare serial dilutions of AMP-PCP in the kinase reaction buffer. Include wells for positive control (ATP, no AMP-PCP) and negative control (no ATP).

  • Add Kinase and Substrate: To each well, add the kinase and its specific peptide substrate.

  • Initiate Reaction: Add ATP to all wells (except the negative control) to start the reaction. The final ATP concentration should be at or near the enzyme's Km for ATP.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes). Ensure the reaction is in the linear range.

  • Stop Reaction: Terminate the reaction according to the detection kit manufacturer's instructions (e.g., by adding a stop solution).

  • Detection: Add the detection reagent and incubate as required.

  • Data Acquisition: Measure the signal (luminescence, fluorescence, or radioactivity) using the appropriate instrument.

  • Analysis: Plot the signal as a function of the AMP-PCP concentration. Fit the data to a dose-response curve to calculate the IC50 value.

Structural Biology: Visualizing the ATP-Bound State

For techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM), stabilizing a protein in a single conformational state is paramount. AMP-PCP is widely used to trap ATP-dependent enzymes in a pre-hydrolysis conformation, allowing for high-resolution structural determination of the protein-nucleotide complex.[5] This has been instrumental in understanding the structural basis of enzyme function, from helicases to ABC transporters.[5]

Probing Motor Protein Function

Motor proteins like myosin and kinesin convert the chemical energy from ATP hydrolysis into mechanical work.[10] The binding, hydrolysis, and release of ATP and its products drive conformational changes that result in movement. AMP-PCP can be used to lock these motors in an ATP-bound state, which is often a tightly-bound, pre-power stroke conformation. This allows for the study of how nucleotide binding affects the motor's interaction with its track (e.g., actin or microtubules).

Protocol 2: Investigating Motor Protein-Track Interaction with AMP-PCP

Objective: To determine if AMP-PCP induces a strong binding state between a motor protein (e.g., myosin) and its filament track (e.g., actin).

Causality Behind the Design: This protocol utilizes a co-sedimentation assay. Motor proteins that bind strongly to their filaments will pellet with the filaments upon high-speed centrifugation. Unbound motors will remain in the supernatant. By comparing the amount of myosin in the pellet in the presence of AMP-PCP versus a no-nucleotide control, we can infer the binding state induced by the analog. ADP, which typically induces a weak binding state, serves as a crucial negative control.

Materials:

  • Purified myosin

  • Polymerized F-actin

  • AMP-PCP, ATP, and ADP solutions

  • Assay buffer (e.g., 25 mM Imidazole pH 7.4, 25 mM KCl, 4 mM MgCl2, 1 mM EGTA, 1 mM DTT)

  • Ultracentrifuge

Procedure:

  • Setup Reactions: Prepare separate reaction tubes:

    • Actin + Myosin (no nucleotide control)

    • Actin + Myosin + 1 mM ATP

    • Actin + Myosin + 1 mM ADP

    • Actin + Myosin + 1 mM AMP-PCP

    • Myosin alone (pelleting control)

  • Incubation: Incubate all tubes at room temperature for 20 minutes to allow binding to reach equilibrium.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 100,000 x g) for 30 minutes at 4°C to pellet the F-actin and any bound myosin.

  • Sample Collection: Carefully separate the supernatant from the pellet for each reaction. Resuspend the pellet in an equal volume of assay buffer.

  • SDS-PAGE Analysis: Load equal volumes of the supernatant and pellet fractions for each condition onto an SDS-PAGE gel. Also, load a sample of the initial myosin to quantify the total amount.

  • Quantification: Stain the gel (e.g., with Coomassie Blue) and quantify the band intensities for myosin in each fraction using densitometry.

  • Interpretation:

    • Expected Result: In the AMP-PCP sample, a significant majority of the myosin should be in the pellet fraction, similar to the no-nucleotide control, indicating strong binding.

    • Control Check: In the ATP and ADP samples, most of the myosin should be in the supernatant, indicating weak or transient binding.

Comparative Analysis with Other ATP Analogs

While AMP-PCP is a powerful tool, it is not the only non-hydrolyzable ATP analog available. The choice of analog depends on the specific experimental question.

AnalogModificationKey FeaturePrimary Use CaseConsiderations
AMP-PCP β,γ-Methylene bridgeHighly resistant to hydrolysis.[7]Trapping enzymes in a true pre-hydrolysis state for structural and binding studies.[8]The altered bond angle of the P-C-P linkage can subtly affect the active site geometry compared to ATP.
AMP-PNP β,γ-Imino bridgeResistant to hydrolysis, but can be slowly hydrolyzed by some enzymes.[5]Widely used for structural biology and enzyme kinetics; often interchangeable with AMP-PCP.[4]The imino group can act as a hydrogen bond donor, which may alter interactions in some active sites.
ATPγS γ-Thio substitutionSlowly hydrolyzed to ADP and thiophosphate.[5][8]Used to create stable, thiophosphorylated products for identifying kinase substrates.[8]Not truly non-hydrolyzable; acts as a slow substrate, making it unsuitable for trapping pre-hydrolysis states.[8]

Visualization of Experimental Workflow

A well-structured workflow is key to reproducible results. The following diagram illustrates the logical flow of the co-sedimentation assay described in Protocol 2.

start Start: Prepare Reagents (Myosin, F-Actin, Buffers) setup Set up 4 Reaction Conditions: 1. No Nucleotide 2. + ATP 3. + ADP 4. + AMP-PCP start->setup incubate Incubate 20 min @ RT (Allow for Binding) setup->incubate centrifuge Ultracentrifugation (100,000 x g, 30 min) incubate->centrifuge separate Separate Supernatant (S) and Pellet (P) centrifuge->separate sds_page Analyze S and P fractions by SDS-PAGE separate->sds_page quantify Stain and Quantify Bands (Densitometry) sds_page->quantify analyze Analyze Data: Compare Myosin Distribution between S and P quantify->analyze end Conclusion: Determine Binding State analyze->end

Figure 2. Workflow for the motor protein co-sedimentation assay.

Conclusion

Diphosphomethylphosphonic acid adenosyl ester (AMP-PCP) is a cornerstone tool for researchers in biochemistry, molecular biology, and drug development. Its ability to act as a stable mimic of ATP allows for the elegant dissection of complex enzymatic and cellular processes. By trapping enzymes in the critical pre-hydrolysis state, AMP-PCP provides invaluable insights into enzyme mechanisms, protein structure, and the intricate dance of molecules that underpins life. Careful experimental design, including the use of appropriate controls and a thoughtful comparison with other analogs, will continue to make AMP-PCP an essential probe for unraveling the complexities of nucleotide metabolism.

References

  • Sies, H. & Jones, D. P. (2020). Reactive oxygen species (ROS) as pleiotropic physiological signalling agents. Nature Reviews Molecular Cell Biology, 21(7), 363-383. [Link]

  • Ge, W., et al. (2021). ATP Analogues for Structural Investigations: Case Studies of a DnaB Helicase and an ABC Transporter. Molecules, 26(11), 3195. [Link]

  • Gao, Y., et al. (2023). Choice of ATP Analogues for Biophysical Studies—A Systematic NMR-Based Investigation for the AAA Enzyme p97. International Journal of Molecular Sciences, 24(5), 4567. [Link]

  • Jena Bioscience. (n.d.). Non-hydrolyzable ATP Test Kit. Retrieved January 24, 2026, from [Link]

  • Wikipedia contributors. (2024, November 26). Kinase. In Wikipedia, The Free Encyclopedia. Retrieved January 24, 2026, from [Link]

  • Classen, A. K., et al. (2008). A general method for live imaging of Drosophila pupae. Developmental Biology, 319(2), 231-239. [Link]

  • Fedele, A. O., et al. (1989). Pharmacological effects of L-AMP-PCP on ATP receptors in smooth muscle. British Journal of Pharmacology, 97(4), 1133-1138. [Link]

  • Lab διαδικασίες. (2017, January 10). Introduction and De novo Purine Metabolism – Biochemistry | Lecturio [Video]. YouTube. [Link]

  • Eckes, H., & Regitz, M. (1975). Benzylmetaphosphonate. Tetrahedron Letters, 16(6), 447-450.
  • Correia, S. S., et al. (2003). Motor protein-dependent transport of AMPA receptors into spines during long-term potentiation. Nature Neuroscience, 6(8), 815-824. [Link]

  • Strutt, D. (2014). Methods for studying planar cell polarity. Methods, 68(1), 139-146. [Link]

  • Nycz, J. E., et al. (2020). The Synthesis of Hypodiphosphoric Acid and Derivatives with P-P Bond, including Esters and Diphosphine Dioxides: A Review. Molecules, 25(21), 5158. [Link]

  • ResearchGate. (n.d.). AMP-PCP competes with ATP during protein import. Retrieved January 24, 2026, from [Link]

  • Ahern, K. (2012, February 13). #40 Biochemistry Nucleotide Metabolism II Lecture for Kevin Ahern's BB 451/551 [Video]. YouTube. [Link]

  • Zaha, V. G., & Young, L. H. (2012). AMP-activated Protein Kinase Regulation and Biological Actions in the Heart. Circulation Research, 111(6), 800-814. [Link]

  • Wikipedia contributors. (2024, December 23). Phencyclidine. In Wikipedia, The Free Encyclopedia. Retrieved January 24, 2026, from [Link]

  • Theobald, R. J. Jr. (1989). Effects of adenosine 5'-triphosphate (ATP) and beta-gamma-methylene ATP on the rat urinary bladder. Life Sciences, 45(15), 1381-1389. [Link]

  • Di Y., et al. (2024). Investigation of the Mechanism of Action of AMPs from Amphibians to Identify Bacterial Protein Targets for Therapeutic Applications. International Journal of Molecular Sciences, 25(22), 13589. [Link]

  • Dite, T. A., et al. (2018). A Highly Sensitive Non-Radioactive Activity Assay for AMP-Activated Protein Kinase (AMPK). Molecules, 23(10), 2638. [Link]

  • Ahern, K. (2017, January 10). Introduction and De novo Purine Metabolism – Biochemistry | Lecturio [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Planar cell polarity (PCP) pathway regulates actin dynamics via small guanosine triphosphatases (GTPases). Retrieved January 24, 2026, from [Link]

  • Google Patents. (n.d.). CN103848866A - Method for preparing sulfonyl oxymethyl diethyl phosphate compounds.
  • Mohammadi, S., et al. (2018). Adenosine 5'-Triphosphate Metabolism in Red Blood Cells as a Potential Biomarker for Post-Exercise Hypotension and a Drug Target for Cardiovascular Protection. International Journal of Molecular Sciences, 19(5), 1365. [Link]

  • Zhang, T., et al. (2024). An Enzyme-Linked Immunosorbent Assay (ELISA)-based Activity Assay for AMP-Activated Protein Kinase (AMPK). bioRxiv. [Link]

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  • Lee, L. C., et al. (2013). Targeting protein-protein interactions within the cyclic AMP signaling system as a therapeutic strategy for cardiovascular disease. Future Medicinal Chemistry, 5(4), 451-464. [Link]

  • González-Armenta, J. L., et al. (2021). Nucleotide Metabolism Behind Epigenetics. Frontiers in Genetics, 12, 714365. [Link]

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  • Lynch, D. (n.d.). Pcp and the NMDA Receptor. Grantome. Retrieved January 24, 2026, from [Link]

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Sources

Application

protocol for synthesizing Diphosphomethylphosphonic acid adenosyl ester in the lab

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Method

Application Notes and Protocols for Diphosphomethylphosphonic Acid Adenosyl Ester in Competitive Inhibition Kinetic Studies

For Researchers, Scientists, and Drug Development Professionals Introduction: Unraveling Enzyme Mechanisms with Precision In the intricate world of cellular biochemistry and drug discovery, understanding the kinetics of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling Enzyme Mechanisms with Precision

In the intricate world of cellular biochemistry and drug discovery, understanding the kinetics of enzyme-catalyzed reactions is paramount. Enzymes, as biological catalysts, are central to virtually all physiological processes, making them prime targets for therapeutic intervention. The study of enzyme inhibitors provides invaluable insights into enzyme mechanisms, active site architecture, and the development of novel drugs. Among the various classes of inhibitors, competitive inhibitors are of particular interest due to their direct interaction with the enzyme's active site.

This guide provides a comprehensive overview of the application of Diphosphomethylphosphonic acid adenosyl ester, a non-hydrolyzable ATP analog, as a competitive inhibitor in kinetic studies. We will delve into its mechanism of action, provide detailed protocols for its use in enzyme assays, and offer guidance on data analysis and interpretation. This document is intended to serve as a practical resource for researchers aiming to leverage this powerful tool to elucidate the kinetics of ATP-dependent enzymes.

The Power of Competitive Inhibition in Enzymology

Competitive inhibition is a form of reversible enzyme inhibition where the inhibitor molecule bears a structural resemblance to the natural substrate of the enzyme.[1] This structural similarity allows the inhibitor to bind to the active site of the enzyme, thereby preventing the substrate from binding.[1] The inhibitor and the substrate are in direct "competition" for the same binding site. A key characteristic of competitive inhibition is that it can be overcome by increasing the substrate concentration.[1] At a sufficiently high substrate concentration, the substrate molecules will outcompete the inhibitor for binding to the active site, and the enzyme can still reach its maximum velocity (Vmax). However, the Michaelis constant (Km), which reflects the substrate concentration at which the reaction velocity is half of Vmax, is increased in the presence of a competitive inhibitor. This indicates that a higher substrate concentration is required to achieve half-maximal velocity.

Diphosphomethylphosphonic Acid Adenosyl Ester: A Non-Hydrolyzable ATP Analog

Diphosphomethylphosphonic acid adenosyl ester, commonly known as β,γ-methyleneadenosine 5'-triphosphate or AMP-PCP, is a synthetic analog of adenosine triphosphate (ATP). Its significance in kinetic studies stems from the replacement of the oxygen atom between the β and γ phosphates with a methylene group (-CH2-). This substitution renders the terminal phosphodiester bond resistant to enzymatic cleavage by ATPases and kinases.[2]

By mimicking the binding of ATP to the active site without undergoing hydrolysis, AMP-PCP acts as a potent competitive inhibitor for a wide range of ATP-dependent enzymes. This allows researchers to study the binding events and the initial steps of the catalytic cycle in isolation from the subsequent chemical reaction.

Mechanism of Action: Competitive Inhibition by AMP-PCP

AMP-PCP exerts its inhibitory effect by competing with the natural substrate, ATP, for binding to the enzyme's active site. The binding of AMP-PCP to the enzyme forms a stable enzyme-inhibitor (EI) complex, which is catalytically inactive. The equilibrium between the free enzyme (E), substrate (S), inhibitor (I), enzyme-substrate complex (ES), and enzyme-inhibitor complex (EI) can be represented as follows:

Competitive_Inhibition E E (Free Enzyme) ES ES (Enzyme-Substrate Complex) E->ES k1 EI EI (Enzyme-Inhibitor Complex) E->EI k3 S S (Substrate) I I (Inhibitor) ES->E k-1 P E + P (Product) ES->P k2 EI->E k-3

Figure 1: Schematic of competitive inhibition. The inhibitor (I) competes with the substrate (S) for binding to the free enzyme (E).

Applications in Kinetic Studies

The use of AMP-PCP as a competitive inhibitor is instrumental in several key areas of enzyme kinetics research:

  • Determination of Kinetic Parameters: By performing enzyme assays at various substrate and inhibitor concentrations, researchers can determine important kinetic parameters such as the Michaelis constant (Km) and the inhibitor constant (Ki). The Ki is a measure of the inhibitor's binding affinity to the enzyme.

  • Elucidation of Enzyme Mechanisms: AMP-PCP can be used to trap the enzyme in a specific conformational state, allowing for structural and mechanistic studies. By observing how the inhibitor affects the enzyme's kinetics, researchers can infer details about the catalytic mechanism.

  • Drug Screening and Development: In the context of drug discovery, non-hydrolyzable ATP analogs can be used in high-throughput screening assays to identify and characterize potential inhibitors of ATP-dependent enzymes, which are a significant class of drug targets.[3]

Experimental Protocol: Kinetic Analysis of an ATP-Dependent Enzyme with AMP-PCP

This protocol provides a general framework for determining the kinetic parameters of an ATP-dependent enzyme in the presence of AMP-PCP as a competitive inhibitor.

Materials:

  • Purified ATP-dependent enzyme of interest

  • Adenosine triphosphate (ATP), high purity

  • Diphosphomethylphosphonic acid adenosyl ester (AMP-PCP), as the inhibitor[4]

  • Substrate for the enzyme (if different from ATP)

  • Assay buffer (optimized for the specific enzyme, typically containing MgCl2 as ATP requires a divalent cation for activity)

  • Detection reagents for monitoring the reaction product

  • Microplate reader or spectrophotometer

  • 96-well microplates (clear for colorimetric assays, black for fluorescence assays)[5]

  • Calibrated pipettes[5]

Procedure:

  • Preparation of Reagents:

    • Prepare a concentrated stock solution of your enzyme in a suitable storage buffer.

    • Prepare stock solutions of ATP and AMP-PCP in the assay buffer. The exact concentrations will depend on the Km of the enzyme for ATP and the expected Ki of the inhibitor. A typical starting point for the ATP stock is 100 mM, and for AMP-PCP is 10 mM.

    • Prepare a series of dilutions of ATP and AMP-PCP in the assay buffer. For a standard kinetic experiment, you will need a range of ATP concentrations (e.g., 0.1x Km to 10x Km) and several fixed concentrations of AMP-PCP (e.g., 0, 0.5x Ki, 1x Ki, 2x Ki).

  • Enzyme Assay:

    • Set up the reactions in a 96-well plate. Each reaction should contain the assay buffer, a specific concentration of ATP, a fixed concentration of AMP-PCP, and any other required substrates.

    • Pre-incubate the plate at the optimal temperature for the enzyme for 5-10 minutes to ensure temperature equilibration.

    • Initiate the reaction by adding a small volume of the enzyme solution to each well. The final enzyme concentration should be in the linear range of the assay.

    • Monitor the formation of the product over time using a microplate reader. The detection method will depend on the specific enzyme and its product (e.g., absorbance, fluorescence, or luminescence).

  • Data Acquisition:

    • Record the reaction progress curves (product concentration vs. time) for each condition.

    • Determine the initial reaction velocity (v₀) for each curve by calculating the slope of the linear portion of the progress curve.

Data Analysis and Interpretation

The initial velocity data obtained from the enzyme assays can be analyzed using graphical methods to determine the kinetic parameters.

Michaelis-Menten and Lineweaver-Burk Plots:

The Michaelis-Menten equation describes the relationship between the initial reaction velocity (v₀), the maximum velocity (Vmax), the Michaelis constant (Km), and the substrate concentration ([S]):

v₀ = (Vmax * [S]) / (Km + [S])

In the presence of a competitive inhibitor, the apparent Km (Km,app) is increased, while the Vmax remains unchanged. The Lineweaver-Burk plot, a double reciprocal plot of 1/v₀ versus 1/[S], is a useful tool for visualizing the effects of a competitive inhibitor.

Lineweaver_Burk xaxis yaxis xlabel 1/[S] ylabel 1/v₀ origin 0 x_intercept_uninhibited -1/Km y_intercept_uninhibited 1/Vmax point1_uninhibited point2_uninhibited point1_uninhibited->point2_uninhibited No Inhibitor x_intercept_inhibited -1/Km,app point1_inhibited point1_inhibited->y_intercept_uninhibited + Competitive Inhibitor point2_inhibited

Figure 2: Lineweaver-Burk plot showing the effect of a competitive inhibitor. The Vmax remains the same, while the apparent Km increases.

Dixon Plot for Ki Determination:

The inhibitor constant (Ki) can be determined graphically using a Dixon plot, where the reciprocal of the initial velocity (1/v₀) is plotted against the inhibitor concentration ([I]) at different fixed substrate concentrations. For a competitive inhibitor, the lines will intersect at a point where the x-coordinate is equal to -Ki.[6]

Data Presentation:

The results of a kinetic analysis with a competitive inhibitor can be summarized in a table.

[AMP-PCP] (µM) Apparent Km (µM) Vmax (µmol/min)
050100
10100100
20150100
50300100

Table 1: Hypothetical kinetic data for an ATP-dependent enzyme in the presence of varying concentrations of AMP-PCP.

Troubleshooting Common Issues

Problem Possible Cause Solution
No or low enzyme activity Inactive enzymeConfirm enzyme activity with a positive control. Ensure proper storage at -20°C or -80°C.[4][7]
Incorrect assay conditionsOptimize pH, temperature, and buffer components.
Missing cofactors (e.g., Mg2+)Ensure all necessary cofactors are present in the assay buffer.
High background signal Substrate instabilityCheck the stability of the substrate under assay conditions.
Contaminating enzyme activityUse highly purified enzyme and reagents.
Non-linear progress curves Substrate depletionUse a lower enzyme concentration or a shorter reaction time.
Product inhibitionCheck if the product of the reaction is a known inhibitor.
Inconsistent results Pipetting errorsUse calibrated pipettes and ensure accurate liquid handling.[5]
Temperature fluctuationsMaintain a constant temperature throughout the assay.
Reagent degradationPrepare fresh reagents, especially ATP and enzyme solutions.

Storage and Handling of Diphosphomethylphosphonic Acid Adenosyl Ester

Proper storage and handling of AMP-PCP are crucial for maintaining its integrity and ensuring reproducible experimental results.

  • Storage: AMP-PCP should be stored as a solid at -20°C.[4][7] For long-term storage, -80°C is recommended. Stock solutions should be prepared in a suitable buffer, aliquoted to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C.

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling the solid compound and its solutions.[8] Avoid inhalation of dust.[8]

  • Stability: AMP-PCP is relatively stable in solution, but it is advisable to prepare fresh dilutions for each experiment. The stability can be pH-dependent, so it is important to use a well-buffered solution.

Conclusion

Diphosphomethylphosphonic acid adenosyl ester is an indispensable tool for the kinetic analysis of ATP-dependent enzymes. Its ability to act as a non-hydrolyzable competitive inhibitor allows for the precise determination of key kinetic parameters and provides valuable insights into enzyme mechanisms. By following the detailed protocols and data analysis guidelines presented in this application note, researchers can effectively utilize this powerful inhibitor to advance their understanding of enzyme function and to facilitate the discovery of novel therapeutic agents.

References

  • Hardie, D. G. (2023). AMP-activated protein kinase — a journey from 1 to 100 downstream targets. Biochemical Society Transactions, 51(1), 1-17. [Link]

  • Rodriguez, G. J., et al. (2014). Specific inhibition of p97/VCP ATPase and kinetic analysis demonstrate interaction between D1 and D2 ATPase domains. Journal of Biological Chemistry, 289(22), 15634-15644. [Link]

  • Klappa, P. (2021, May 11). Finding ki of competitive inhibitor [Video]. YouTube. [Link]

  • Chatterjee, T. K., et al. (2020). In vitro AMPK kinase assays demonstrate similar kinetics and affinity of AMPK for NDPK and SAMS peptide. ResearchGate. [Link]

  • Ko, Y. H., et al. (2001). Inhibition of ATPase, GTPase and adenylate kinase activities of the second nucleotide-binding fold of the cystic fibrosis transmembrane conductance regulator by genistein. The International Journal of Biochemistry & Cell Biology, 33(8), 817-828. [Link]

  • GraphPad Software. (2003). Computing Ki for a Competitive Enzyme Inhibitor. GraphPad. Retrieved from [Link]

  • RCSB PDB. (2010). Activation of Protein Kinase A by cAMP. YouTube. [Link]

  • Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 433-442. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: meta-Phosphoric acid. Carl ROTH. Retrieved from [Link]

  • Tang, N., et al. (2014). Specific Inhibition of p97/VCP ATPase and Kinetic Analysis Demonstrate Interaction between D1 and D2 ATPase domains. Journal of Biological Chemistry, 289(22), 15634-15644. [Link]

  • BellBrook Labs. (2025). Accelerating Drug Discovery With ATPase Activity Assays. BellBrook Labs. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Diethyl phosphate, tech. 75%, balance phosphoric acid. Cole-Parmer. Retrieved from [Link]

  • LibreTexts. (2025). 11: Activity 3-2 - Determining the IC₅₀ of Inhibitor. Biology LibreTexts. Retrieved from [Link]

  • Hardie, D. G. (2024). A special issue of Essays in Biochemistry on AMPK and AMPK-related kinases. Essays in Biochemistry, 68(1), 1-4. [Link]

  • Northrop, D. B. (1998). Estimation of Ki in a Competitive Enzyme-Inhibition Model: Comparisons Among Three Methods of Data Analysis. Analytical Biochemistry, 264(1), 35-40. [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Todhunter, J. A., & Purich, D. L. (1977). Cyclic AMP-dependent ATPase activity of bovine heart protein kinase. Biochimica et Biophysica Acta (BBA) - Enzymology, 485(1), 87-94. [Link]

  • Klappa, P. (2023, March 6). Finding the dissociation constant ki for a competitive inhibitor [Video]. YouTube. [Link]

  • Biobide. (n.d.). What is an Inhibition Assay?. Biobide. Retrieved from [Link]

  • Wang, Y., et al. (2024). Discovery of Oral AMP-Activated Protein Kinase Activators for Treating Hyperlipidemia. Journal of Medicinal Chemistry, 67(11), 8964-8980. [Link]

Sources

Application

Application Notes and Protocols for the Analytical Detection of Diphosphomethylphosphonic Acid Adenosyl Ester

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This document provides a comprehensive guide to the analytical techniques for the detection and quantification of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the analytical techniques for the detection and quantification of Diphosphomethylphosphonic acid adenosyl ester. The methodologies detailed herein are grounded in established principles of analytical chemistry and are designed to ensure accuracy, precision, and reliability, adhering to the rigorous standards expected in research and drug development.

Introduction: Understanding the Analyte

Diphosphomethylphosphonic acid adenosyl ester is a nucleotide analog of significant interest. Its structural similarity to endogenous molecules like adenosine triphosphate (ATP) allows it to potentially interact with a variety of biological systems. Accurate and sensitive detection methods are therefore crucial for pharmacokinetic studies, metabolism research, and quality control in manufacturing processes. This guide will focus on the most pertinent analytical techniques: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) for sensitive quantification and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.

I. Quantitative Analysis by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is the cornerstone for quantifying low levels of nucleotide analogs in complex biological matrices due to its high sensitivity and selectivity.[1] The polar nature of Diphosphomethylphosphonic acid adenosyl ester necessitates a chromatographic approach that can effectively retain and separate such hydrophilic compounds.

Causality of Experimental Choices

Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred mode of separation for highly polar compounds like our target analyte.[2][3] Unlike reversed-phase chromatography, HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, which facilitates the retention of polar analytes.

Mass Spectrometry: Tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity, allowing for the precise quantification of the analyte even in the presence of interfering substances from the matrix.[2][4] Electrospray ionization (ESI) is the most suitable ionization technique for polar molecules like nucleotides and their analogs, and it can be operated in both positive and negative ion modes.[1]

Experimental Workflow: HPLC-MS/MS

HPLC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Matrix (e.g., Plasma, Cell Lysate) SPE Solid-Phase Extraction (Weak Anion Exchange) Sample->SPE Loading Elution Elution & Evaporation SPE->Elution Washing & Reconstitution Reconstitution in Mobile Phase Elution->Reconstitution Injection Injection into HILIC Column Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MS/MS) Ionization->Detection Quantification Quantification (Standard Curve) Detection->Quantification Validation Method Validation (FDA Guidelines) Quantification->Validation

Caption: Workflow for the quantitative analysis of Diphosphomethylphosphonic acid adenosyl ester.

Detailed Protocol: HPLC-MS/MS

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Rationale: SPE is employed to remove matrix components that can interfere with the analysis and to concentrate the analyte, thereby increasing the sensitivity of the method.[5][6] A weak anion exchange (WAX) sorbent is ideal for capturing the negatively charged phosphate groups of the analyte.[5]

  • Procedure:

    • Condition a WAX SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the pre-treated biological sample (e.g., 500 µL of plasma) onto the cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove unbound impurities.

    • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

2. HPLC-MS/MS System and Conditions

ParameterRecommended Setting
HPLC System A biocompatible UHPLC system is recommended to minimize interactions with metal surfaces.[7]
Column HILIC column with an amide or similar polar stationary phase (e.g., 2.1 x 100 mm, 1.7 µm).
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 9.0.
Mobile Phase B Acetonitrile.
Gradient 95% B to 50% B over 5 minutes, followed by a 2-minute re-equilibration at 95% B.
Flow Rate 0.3 mL/min.
Column Temperature 40 °C.
Injection Volume 5 µL.
Mass Spectrometer Triple Quadrupole Mass Spectrometer.
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode.
MRM Transitions To be determined by infusing a standard of the analyte. Precursor ion will be [M-H]⁻. Product ions will likely correspond to fragments of the adenosine and phosphonate moieties.
Ion Source Params To be optimized for the specific instrument (e.g., Capillary Voltage: 3.0 kV, Source Temp: 150 °C).

3. Method Validation

The analytical method must be validated according to regulatory guidelines to ensure its reliability.[8][9][10][11][12]

Validation ParameterAcceptance Criteria (based on FDA guidelines)
Linearity Correlation coefficient (r²) ≥ 0.99 for a calibration curve of at least 5 standards.
Accuracy Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ).[12]
Precision Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ).
Selectivity No significant interfering peaks at the retention time of the analyte in blank matrix samples.[9]
LLOQ The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
Matrix Effect Assessed by comparing the response of the analyte in post-extraction spiked matrix to that in a neat solution.
Stability Analyte stability to be evaluated under various storage and handling conditions.

II. Structural Confirmation by ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a powerful, non-destructive technique for the structural elucidation and purity assessment of phosphorus-containing compounds.[13][14][15][16][17] It provides direct information about the chemical environment of the phosphorus atoms in the molecule.

Causality of Experimental Choices

The ³¹P nucleus has a natural abundance of 100% and a spin of ½, making it a highly sensitive nucleus for NMR analysis.[13] The chemical shifts of the phosphorus nuclei are highly dependent on their oxidation state, bonding, and stereochemistry, providing a unique fingerprint of the molecule. Proton decoupling is typically employed to simplify the spectrum by removing the couplings to neighboring protons, resulting in sharp singlets for each phosphorus environment.

Experimental Workflow: ³¹P NMR

P31_NMR_Workflow cluster_sample_prep_nmr Sample Preparation cluster_acquisition Data Acquisition cluster_data_nmr Data Analysis Sample_NMR Purified Analyte Dissolution Dissolution in D₂O with Internal Standard Sample_NMR->Dissolution Acquisition Acquisition of ³¹P NMR Spectrum (Proton Decoupled) Dissolution->Acquisition Processing Fourier Transform & Phase Correction Acquisition->Processing Analysis Chemical Shift Analysis & Structural Confirmation Processing->Analysis

Caption: Workflow for the structural confirmation of Diphosphomethylphosphonic acid adenosyl ester by ³¹P NMR.

Detailed Protocol: ³¹P NMR

1. Sample Preparation

  • Procedure:

    • Dissolve 5-10 mg of the purified Diphosphomethylphosphonic acid adenosyl ester in 0.5 mL of deuterium oxide (D₂O).

    • Add a small amount of an internal standard (e.g., phosphoric acid) if quantification is desired.

2. NMR Spectrometer and Parameters

ParameterRecommended Setting
Spectrometer 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
Nucleus ³¹P.
Solvent D₂O.
Temperature 25 °C.
Pulse Program Standard one-pulse experiment with proton decoupling.
Acquisition Time 1-2 seconds.
Relaxation Delay 5 seconds (to ensure full relaxation for quantitative measurements).
Number of Scans 64 or higher, depending on the sample concentration.
Referencing External 85% H₃PO₄ at 0 ppm.

3. Data Analysis and Interpretation

  • The resulting spectrum is expected to show distinct signals for the different phosphorus nuclei in the molecule.

  • The chemical shifts should be compared to those of related compounds, such as ATP and ADP, to aid in the assignment of the signals.[13]

  • The integration of the signals can be used to determine the relative ratios of the different phosphorus environments, which can be useful for purity assessment.

References

  • Quantifying Prodrug Metabolites Using HILIC. (2025, July 2). LCGC International. [Link]

  • FDA. (2019, September 5). Guidelines for the Validation of Analytical Methods Using Nucleic Acid Sequenced-Based Technologies. [Link]

  • Anasazi Instruments. 31P NMR of Adenosine Phosphates. [Link]

  • Lorkowski, S., et al. (2021). A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples. Metabolites, 11(4), 221. [Link]

  • Ho, T. D., et al. (2016). Extraction and Purification of DNA from Complex Biological Sample Matrices Using Solid-Phase Microextraction Coupled with Real-Time PCR. Analytical Chemistry, 88(15), 7575-7582. [Link]

  • Clarke, K., et al. (1996). The beta/alpha peak height ratio of ATP. A measure of free [Mg2+] using 31P NMR. Journal of Biological Chemistry, 271(35), 21144-21151. [Link]

  • Chen, B., et al. (2016). A One-Step Solid Phase Extraction Method for Bioanalysis of a Phosphorothioate Oligonucleotide and Its 3′ n-1 Metabolite from Rat Plasma by uHPLC–MS/MS. Journal of The American Society for Mass Spectrometry, 27(6), 1036-1044. [Link]

  • FDA. (2022, January). Q2(R2) Validation of Analytical Procedures. [Link]

  • Cai, H., et al. (2019). Simultaneous Quantification of Nucleosides and Nucleotides from Biological Samples. Metabolites, 9(3), 51. [Link]

  • SIELC Technologies. Adenosine Monophosphate. [Link]

  • GMP Compliance. (2018, July 18). Revised FDA Guidance on the validation of analytical methods. [Link]

  • Burt, C. T., et al. (1976). Phosphorus-31 nuclear magnetic resonance of phosphonic acid analogs of adenosine nucleotides as functions of pH and magnesium ion concentration. Biochemistry, 15(22), 4850-4853. [Link]

  • Morawska, M., & Mądry, M. (2024). Application of Mass Spectrometry for Analysis of Nucleobases, Nucleosides and Nucleotides in Tea and Selected Herbs: A Critical Review of the Mass Spectrometric Data. Molecules, 29(16), 3624. [Link]

  • Akgöl, S., et al. (2016). DNA Purification by Solid Phase Extraction (SPE) Methods. Journal of Analytical & Bioanalytical Techniques, 7(5), 1-4. [Link]

  • de Brouwer, A. P. M., et al. (2014). Defective ATP breakdown activity related to an ENTPD1 gene mutation demonstrated using 31P NMR. European Journal of Human Genetics, 22(7), 957-961. [Link]

  • CDC. (2021, May 14). Basic Molecular Biology: Nucleic Acid Extraction – Column-Based Extraction. [Link]

  • Li, Y., et al. (2020). Development and validation of a LC–MS/MS method for the simultaneous determination of cycloicaritin and its carbamate prodrug in rat plasma: application to pharmacokinetic study. New Journal of Chemistry, 44(15), 5864-5871. [Link]

  • Agilent. (2024, October 15). Comparability Studies for the Analysis of Nucleotides on Four Different LC Systems. [Link]

  • Sandle, T. (2015). FDA issues revised guidance for analytical method validation. GMP Review, 14(3), 8-10. [Link]

  • Sformo, T., et al. (2024). ATP, the 31P Spectral Modulus, and Metabolism. Metabolites, 14(8), 498. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Phosphonate ion. [Link]

  • Li, J., et al. (2021). Tissue-Specific Proteomics Analysis of Anti-COVID-19 Nucleoside and Nucleotide Prodrug-Activating Enzymes Provides Insights into the Optimization of Prodrug Design and Pharmacotherapy Strategy. ACS Pharmacology & Translational Science, 4(2), 827-838. [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Koczka, K., et al. (2024). Advancements in Adenine Nucleotides Extraction and Quantification from a Single Drop of Human Blood. Preprints.org, 2024, 2024110374. [Link]

Sources

Method

The Application of Diphosphomethylphosphonic Acid Adenosyl Ester (AMP-PCP) in High-Throughput Screening: A Technical Guide for Drug Discovery Professionals

Abstract The study of ATP-dependent enzymes, a critical class of drug targets, necessitates sophisticated tools to dissect their function and identify modulators. Diphosphomethylphosphonic acid adenosyl ester (AMP-PCP),...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The study of ATP-dependent enzymes, a critical class of drug targets, necessitates sophisticated tools to dissect their function and identify modulators. Diphosphomethylphosphonic acid adenosyl ester (AMP-PCP), a non-hydrolyzable analog of ATP, has emerged as an indispensable reagent in high-throughput screening (HTS) for its ability to lock enzymes in an ATP-bound state. This guide provides an in-depth exploration of the principles and applications of AMP-PCP in HTS, offering detailed protocols for competitive binding assays and thermal shift assays. By explaining the causality behind experimental choices and providing a framework for robust assay design, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage AMP-PCP in their discovery efforts.

Part 1: Foundational Principles and Strategic Applications of AMP-PCP in HTS

Adenosine triphosphate (ATP) is the primary energy currency of the cell, fueling a vast array of enzymatic reactions. Enzymes that utilize ATP, such as kinases and ATPases, are central to cellular signaling, metabolism, and replication, making them highly attractive targets for therapeutic intervention. High-throughput screening (HTS) campaigns aimed at these targets require stable and reliable assay systems. AMP-PCP, a structural mimic of ATP, provides a significant advantage in this context.

The Molecular Rationale: Why AMP-PCP is a Powerful Tool

AMP-PCP is an analog of ATP where the oxygen atom bridging the β and γ phosphates is replaced by a methylene group (-CH2-). This substitution renders the molecule resistant to hydrolysis by enzymes that would typically cleave the terminal phosphate of ATP.[1] Consequently, AMP-PCP can bind to the ATP-binding pocket of an enzyme, inducing the conformational changes associated with ATP binding, but without being consumed as a substrate.[2] This "frozen" state is the cornerstone of its utility in HTS.

Strategic Applications in Drug Discovery

The unique properties of AMP-PCP enable its use in several key HTS applications:

  • Competitive Binding Assays: AMP-PCP serves as an excellent tool for identifying compounds that target the ATP-binding site. In these assays, a labeled probe (e.g., a fluorescent or radiolabeled ATP analog) is displaced by a test compound. AMP-PCP is used as a potent and stable competitor to establish the dynamic range of the assay and as a positive control.

  • Protein Stabilization for Biophysical Assays: Many ATP-dependent enzymes are conformationally dynamic and may be unstable in the absence of a bound nucleotide. AMP-PCP can be used to stabilize the protein in a single, ligand-bound conformation, which is particularly beneficial for techniques like thermal shift assays and surface plasmon resonance.[2]

  • Structural Biology Support for HTS: Co-crystallization of a target protein with AMP-PCP can provide high-resolution structural information of the ATP-binding pocket. This is invaluable for structure-based drug design and for understanding the mechanism of action of hits identified in HTS campaigns.[3]

Part 2: Detailed Protocols for HTS Applications

The following protocols are designed to be adaptable to a wide range of ATP-dependent enzymes and HTS platforms.

Protocol 1: High-Throughput Radiometric Competitive Binding Assay for Kinases

This protocol describes a robust method for identifying inhibitors that compete with ATP for binding to a kinase active site. The assay is based on the displacement of a radiolabeled ATP analog by test compounds, with AMP-PCP used as a reference competitor.

Principle: A kinase of interest is incubated with a radiolabeled ATP analog (e.g., [γ-³³P]ATP). In the presence of a competitive inhibitor, the binding of the radiolabeled probe is reduced. The amount of bound radioactivity is quantified after separating the bound from the unbound probe by filtration.

Materials:

  • Purified kinase

  • [γ-³³P]ATP

  • AMP-PCP

  • Test compound library

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% BSA)

  • Wash buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂)

  • Phosphocellulose filter plates

  • Microplate scintillation counter

Experimental Workflow:

cluster_prep Assay Preparation cluster_exec Assay Execution cluster_read Data Acquisition and Analysis prep1 Compound Plating Dilute test compounds, AMP-PCP (positive control), and DMSO (negative control) in 384-well plates. exec1 Reaction Incubation Add kinase-radioligand mix to compound plates and incubate to reach binding equilibrium. prep1->exec1 prep2 Kinase-Radioligand Mix Prepare a master mix of kinase and [γ-³³P]ATP in assay buffer. prep2->exec1 exec2 Filtration and Washing Transfer reaction mix to filter plates, apply vacuum, and wash to remove unbound radioligand. exec1->exec2 read1 Scintillation Counting Dry filter plates and measure radioactivity in a microplate scintillation counter. exec2->read1 read2 Data Analysis Calculate percent inhibition and determine IC50 values for active compounds. read1->read2

Caption: High-throughput radiometric competitive binding assay workflow.

Step-by-Step Methodology:

  • Compound Plating: Prepare serial dilutions of test compounds in 100% DMSO. Using an acoustic liquid handler, dispense 50 nL of each compound solution into a 384-well assay plate. Dispense DMSO for negative controls and a saturating concentration of AMP-PCP (e.g., 1 mM) for positive controls.

  • Reaction Setup: Prepare a master mix containing the kinase and [γ-³³P]ATP in assay buffer. The final concentration of the kinase and radioligand should be optimized for each target, but a starting point is typically 1-5 nM kinase and a concentration of [γ-³³P]ATP close to its Kd.

  • Incubation: Add 20 µL of the kinase-radioligand master mix to each well of the compound plate. Incubate for 1-2 hours at room temperature to allow the binding reaction to reach equilibrium.

  • Filtration: Transfer the reaction mixture to a phosphocellulose filter plate and apply a vacuum to separate the protein-bound radioligand from the unbound.

  • Washing: Wash the filter plate three times with 100 µL of ice-cold wash buffer to minimize non-specific binding.

  • Detection: Dry the filter plate, add 30 µL of scintillant to each well, and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO and AMP-PCP controls. Fit the dose-response data to a four-parameter logistic equation to determine the IC₅₀ values.

Data Interpretation:

ParameterDescriptionExpected Outcome
Maximum Signal Radioactivity in the presence of DMSO (negative control)High counts per minute (CPM)
Minimum Signal Radioactivity in the presence of saturating AMP-PCP (positive control)Low CPM
Z'-factor A measure of assay quality> 0.5 for a robust assay
IC₅₀ Concentration of test compound that inhibits 50% of specific bindingVaries for active compounds
Protocol 2: Thermal Shift Assay (TSA) for Fragment Screening

This protocol outlines the use of AMP-PCP to stabilize a target protein for a thermal shift assay, a powerful technique for identifying fragment binders.

Principle: The binding of a ligand, such as a fragment, to a protein typically increases its thermal stability. This change in stability can be measured by monitoring the protein's melting temperature (Tm) using a fluorescent dye that binds to hydrophobic regions exposed upon unfolding. AMP-PCP is used to ensure the protein is in a relevant, ligand-receptive conformation.[4]

Materials:

  • Purified protein

  • AMP-PCP

  • Fragment library

  • SYPRO Orange dye (5000x stock)

  • Assay buffer (e.g., 100 mM HEPES, pH 7.5, 150 mM NaCl, 5 mM MgCl₂)

  • Real-time PCR instrument

Experimental Workflow:

cluster_prep Assay Preparation cluster_exec Assay Execution cluster_read Data Acquisition and Analysis prep1 Fragment Plating Dispense fragments and controls (DMSO, known binder) into a 384-well PCR plate. exec1 Reaction Setup Add the protein-AMP-PCP mix to the fragment plate. prep1->exec1 prep2 Protein-AMP-PCP Mix Prepare a master mix of protein, AMP-PCP, and SYPRO Orange in assay buffer. prep2->exec1 exec2 Thermal Denaturation Perform a melt curve experiment in a real-time PCR instrument. exec1->exec2 read1 Fluorescence Monitoring Continuously measure fluorescence as the temperature increases. exec2->read1 read2 Data Analysis Determine the melting temperature (Tm) for each well and calculate the thermal shift (ΔTm). read1->read2

Caption: Thermal shift assay workflow for fragment screening.

Step-by-Step Methodology:

  • Fragment Plating: Dispense 100 nL of each fragment stock solution (typically 10-100 mM in DMSO) into a 384-well PCR plate.

  • Protein-AMP-PCP Master Mix: Prepare a master mix containing the target protein (final concentration 2-5 µM), AMP-PCP (final concentration 10-100 µM), and SYPRO Orange (final concentration 5x) in the assay buffer.

  • Assay Assembly: Dispense 10 µL of the master mix into each well of the fragment plate. Seal the plate with an optical seal.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument and run a melt curve protocol, typically from 25 °C to 95 °C with a ramp rate of 0.05 °C/s.

  • Data Analysis: The instrument software will generate melt curves. The Tm is the inflection point of the curve. Calculate the ΔTm for each fragment by subtracting the Tm of the DMSO control from the Tm of the fragment-containing well. A ΔTm of ≥ 2 °C is generally considered a significant shift.

Data Interpretation:

ParameterDescriptionExpected Outcome
Tm (DMSO control) The intrinsic melting temperature of the protein-AMP-PCP complex.A single, well-defined transition.
ΔTm The change in melting temperature induced by fragment binding.Positive for stabilizing fragments.
Hit Criteria The threshold for a significant thermal shift.Typically ΔTm ≥ 2 °C.

Part 3: Advanced Considerations for Scientific Integrity

3.1 Causality in Experimental Design:

The choice of AMP-PCP concentration is critical. It should be high enough to saturate the ATP-binding site, ensuring that any observed effects are due to competition at this site. However, excessively high concentrations may lead to non-specific effects. The stability of AMP-PCP in the assay buffer should also be considered, although it is generally very stable.[5]

3.2 Self-Validating Systems:

Every HTS protocol should include appropriate controls to ensure data quality. In a competitive binding assay, a known inhibitor of the target should be run as a positive control to validate the assay's ability to detect inhibition. In a thermal shift assay, a known binder should be included to confirm that the protein is capable of being stabilized.

3.3 Troubleshooting:

  • High background in radiometric assays: This can be due to non-specific binding of the radioligand to the filter plate. Pre-treating the plates with a blocking agent like polyethyleneimine (PEI) can mitigate this.

  • Assay interference in fluorescence-based assays: Some library compounds may be fluorescent or act as quenchers, leading to false positives or false negatives. Hits should be confirmed in an orthogonal assay with a different detection modality.[6]

Conclusion

Diphosphomethylphosphonic acid adenosyl ester (AMP-PCP) is a powerful and versatile tool in the high-throughput screening toolbox for ATP-dependent enzymes. Its ability to act as a non-hydrolyzable ATP mimic allows for the development of robust and reliable competitive binding and biophysical assays. By understanding the underlying principles of its application and by employing carefully designed and validated protocols, researchers can effectively leverage AMP-PCP to accelerate the discovery of novel therapeutics targeting this critical class of enzymes.

References

  • National Center for Biotechnology Information. (n.d.). A high-throughput radiometric kinase assay. [Link]

  • MDPI. (n.d.). A Highly Sensitive Non-Radioactive Activity Assay for AMP-Activated Protein Kinase (AMPK). [Link]

  • Semantic Scholar. (n.d.). A High Throughput Assay for Discovery of Small Molecules that Bind AMP-activated Protein Kinase (AMPK). [Link]

  • YouTube. (2022, September 30). Protein Kinase Activity Assessment with Radiolabeled ATP | Protocol Preview. [Link]

  • PubMed. (n.d.). A High-Throughput TNP-ATP Displacement Assay for Screening Inhibitors of ATP-binding in Bacterial Histidine Kinases. [Link]

  • Wikipedia. (n.d.). Kinase. [Link]

  • National Center for Biotechnology Information. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery. [Link]

  • PubMed. (n.d.). Biophysical Interactions of Direct AMPK Activators. [Link]

  • National Center for Biotechnology Information. (n.d.). Analysis of the stability of stored adenosine 5'-monophosphate used for bronchoprovocation. [Link]

  • ACS Publications. (n.d.). Nonhydrolyzable ATP Analogues as Selective Inhibitors of Human NPP1: A Combined Computational/Experimental Study. [Link]

  • PubMed. (n.d.). AMP-activated protein kinase: structure and regulation. [Link]

  • National Center for Biotechnology Information. (n.d.). A High-Throughput TNP-ATP Displacement Assay for Screening Inhibitors of ATP-Binding in Bacterial Histidine Kinases. [Link]

  • National Center for Biotechnology Information. (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. [Link]

  • PubMed Central. (n.d.). ATP Analogues for Structural Investigations: Case Studies of a DnaB Helicase and an ABC Transporter. [Link]

  • Analog Devices. (n.d.). A Collection of Amp Applications Application Note (AN-106). [Link]

  • University of Glasgow. (n.d.). Structural and functional studies on nucleotide binding to AMP-activated protein kinase. [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • SAGE Journals. (n.d.). High-Throughput Fluorescence Polarization Assay to Identify Ligands Using Purified G Protein-Coupled Receptor. [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. [Link]

  • Bio-Rad. (n.d.). Protein Thermal Shift Assays Made Easy with the Bio-Rad™ Family of CFX Real-Time PCR Systems. [Link]

  • MDPI. (n.d.). Choice of ATP Analogues for Biophysical Studies—A Systematic NMR-Based Investigation for the AAA Enzyme p97. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Analytik Jena. (n.d.). Thermal Shift Assay using SYPRO® Orange to Detect Protein Melting Temperatures (EN). [Link]

  • PubMed. (n.d.). Application of Fluorescence Polarization in HTS Assays. [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. [Link]

  • Drug Discovery World. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. [Link]

  • National Center for Biotechnology Information. (2024, August 9). Utilizing Thermal Shift Assay to Probe Substrate Binding to Selenoprotein O. [Link]

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Application

Application Notes and Protocols for the Cellular Delivery of Diphosphomethylphosphonic Acid Adenosyl Ester

Authored by: Your Senior Application Scientist Introduction: The Challenge and Opportunity of a Charged Nucleotide Analog Diphosphomethylphosphonic acid adenosyl ester is a synthetic analog of adenosine-containing molecu...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Your Senior Application Scientist

Introduction: The Challenge and Opportunity of a Charged Nucleotide Analog

Diphosphomethylphosphonic acid adenosyl ester is a synthetic analog of adenosine-containing molecules, which are central to numerous cellular processes. As with many nucleotide analogs used in drug development and biochemical studies, a primary experimental hurdle is its efficient delivery across the plasma membrane into the cytoplasm of cultured cells.[1][2] The presence of phosphonate groups confers a negative charge at physiological pH, rendering the molecule largely impermeable to the lipid bilayer of the cell membrane.

This guide provides a comprehensive overview of potential delivery strategies for Diphosphomethylphosphonic acid adenosyl ester, moving beyond a simple listing of protocols to explain the underlying principles and rationale for each method. The goal is to empower researchers to select and optimize a delivery strategy tailored to their specific cell type and experimental objectives.

Understanding the Cargo: Presumed Properties of Diphosphomethylphosphonic Acid Adenosyl Ester

A logical experimental design begins with an understanding of the molecule to be delivered. Based on its nomenclature, we can infer the following key characteristics:

  • Adenosyl Moiety: The core structure is based on adenosine, suggesting potential interactions with cellular enzymes that utilize adenosine-containing cofactors or substrates.

  • Diphosphonate Group: The presence of two phosphonate groups indicates a significant negative charge at physiological pH. This is the primary barrier to passive diffusion across the cell membrane.

  • Ester Linkage: The adenosyl ester linkage may be susceptible to hydrolysis by intracellular esterases. This can be a strategic advantage for releasing the active form of the molecule within the cell.

These properties guide the selection of appropriate delivery methodologies.

Diagram: The Cellular Delivery Challenge

Conceptual Barrier to Cellular Uptake Molecule Diphosphomethylphosphonic acid adenosyl ester (Negatively Charged) Membrane Hydrophilic Heads Hydrophobic Tails Hydrophilic Heads Molecule->Membrane Target Intracellular Target

Caption: The negatively charged phosphonate groups are repelled by the hydrophobic lipid bilayer of the plasma membrane.

Part 1: Cationic Lipid-Mediated Transfection (Lipofection)

Principle and Rationale: Lipofection is a widely used technique that involves encapsulating negatively charged molecules within cationic lipid-based vesicles, known as liposomes.[3] These liposomes fuse with the cell membrane, releasing their cargo into the cytoplasm. Commercial reagents like Lipofectamine™ 2000 are designed for the delivery of nucleic acids (which are also negatively charged) and can be adapted for other charged molecules.[4]

Expertise & Experience: This method is often a good starting point due to its high efficiency in a broad range of cell types, reproducibility, and relatively low toxicity.[3] The key to success is the formation of optimal lipid-molecule complexes. The ratio of the lipid reagent to the Diphosphomethylphosphonic acid adenosyl ester is a critical parameter that must be optimized.

Protocol: Lipofection of Diphosphomethylphosphonic Acid Adenosyl Ester

Materials:

  • Diphosphomethylphosphonic acid adenosyl ester stock solution (e.g., 10 mM in sterile, nuclease-free water)

  • Cationic lipid transfection reagent (e.g., Lipofectamine™ 2000)

  • Serum-free medium (e.g., Opti-MEM™ I Reduced Serum Medium)

  • Complete cell culture medium with serum (if applicable)

  • Cells plated in a multi-well plate (e.g., 24-well) at 70-90% confluency

Procedure:

  • Cell Seeding: The day before transfection, seed cells in your multi-well plate to ensure they are actively dividing and at the recommended confluency on the day of the experiment.

  • Preparation of Reagent A: In a sterile microcentrifuge tube, dilute the desired amount of Diphosphomethylphosphonic acid adenosyl ester into serum-free medium. Mix gently.

  • Preparation of Reagent B: In a separate sterile microcentrifuge tube, dilute the cationic lipid reagent into serum-free medium. Mix gently and incubate for 5 minutes at room temperature.

  • Complex Formation: Combine Reagent A and Reagent B. Mix gently by pipetting and incubate for 20-30 minutes at room temperature to allow the formation of lipid-molecule complexes.

  • Transfection: Aspirate the old medium from the cells and replace it with fresh, complete culture medium. Add the lipid-molecule complexes dropwise to the cells.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

  • Post-Transfection: After the initial incubation, the medium containing the transfection complexes can be removed and replaced with fresh, complete medium. This can help to reduce cytotoxicity.

  • Assay: Assay for the desired biological effect at an appropriate time point post-transfection (e.g., 24-72 hours).

Optimization Table:

ParameterInitial RecommendationOptimization RangeRationale
Molecule Conc. 50 nM10 - 200 nMBalances efficacy with potential cytotoxicity.
Lipid Reagent Vol. (µL) 1.0 µL0.5 - 2.0 µLThe ratio of lipid to the molecule is critical for complex formation.
Cell Confluency 80%70 - 90%Actively dividing cells generally show higher transfection efficiency.
Incubation Time 4 hours4 - 8 hoursLonger incubation may increase uptake but also cytotoxicity.

Part 2: Cell-Penetrating Peptides (CPPs)

Principle and Rationale: Cell-penetrating peptides are short peptides (typically 5-30 amino acids) that can traverse the cell membrane and carry molecular cargo into the cell.[5][6] They are often rich in cationic residues (like arginine and lysine) which facilitate interaction with the negatively charged cell surface and subsequent internalization.[7] CPPs can be a less cytotoxic alternative to lipid-based reagents.[5]

Expertise & Experience: CPPs can deliver cargo via two main mechanisms: covalent conjugation or non-covalent complex formation.[6][8] For a readily available molecule like Diphosphomethylphosphonic acid adenosyl ester, forming non-covalent complexes is the more straightforward approach. The charge-based interaction between the cationic CPP and the anionic phosphonate groups drives the formation of nanoparticles that are then internalized by the cell.[6]

Protocol: Non-Covalent Complex Formation with a CPP

Materials:

  • Diphosphomethylphosphonic acid adenosyl ester stock solution

  • CPP stock solution (e.g., Penetratin or TAT peptide, 1 mM in sterile water)

  • Serum-free medium

  • Cells plated in a multi-well plate

Procedure:

  • Preparation of Complexes: In a sterile microcentrifuge tube, dilute the CPP and the Diphosphomethylphosphonic acid adenosyl ester in serum-free medium at various molar ratios (e.g., 5:1, 10:1, 20:1 CPP:molecule).

  • Incubation: Incubate the mixture for 30 minutes at room temperature to allow for complex formation.

  • Cell Treatment: Add the CPP-molecule complexes directly to the cells in their culture medium.

  • Incubation and Assay: Incubate for the desired period and then perform the relevant biological assay.

Optimization Table:

ParameterInitial RecommendationOptimization RangeRationale
CPP:Molecule Molar Ratio 10:15:1 - 30:1The ratio affects nanoparticle size and charge, which are critical for uptake.
Final Molecule Conc. 100 nM20 - 500 nMHigher concentrations may be achievable with CPPs due to lower toxicity.
Incubation Time 24 hours4 - 48 hoursThe kinetics of uptake and subsequent biological effects can vary.

Diagram: CPP-Mediated Delivery Workflow

Workflow for CPP-Mediated Delivery Start Start Prep_CPP Prepare CPP Solution Start->Prep_CPP Prep_Molecule Prepare Molecule Solution Start->Prep_Molecule Mix Mix CPP and Molecule (Vary Ratios) Prep_CPP->Mix Prep_Molecule->Mix Incubate_Complex Incubate 30 min at RT (Complex Formation) Mix->Incubate_Complex Add_to_Cells Add Complexes to Cells Incubate_Complex->Add_to_Cells Incubate_Cells Incubate Cells (e.g., 24-48h) Add_to_Cells->Incubate_Cells Assay Perform Biological Assay Incubate_Cells->Assay End End Assay->End

Caption: A stepwise workflow for the non-covalent delivery of the target molecule using Cell-Penetrating Peptides.

Part 3: Electroporation

Principle and Rationale: Electroporation is a physical delivery method that uses an electrical pulse to create transient pores in the cell membrane, allowing molecules to enter the cell directly from the surrounding medium. This method is particularly useful for difficult-to-transfect cells and is independent of endocytic pathways.

Expertise & Experience: While highly effective, electroporation can also lead to significant cell death if not properly optimized. The key parameters to control are the voltage, capacitance, and resistance of the electrical pulse, as well as the composition of the electroporation buffer.[9] It is crucial to start with the electroporator manufacturer's recommendations for your specific cell type and then fine-tune the conditions.

Protocol: Electroporation of Diphosphomethylphosphonic Acid Adenosyl Ester

Materials:

  • Electroporator and compatible sterile cuvettes

  • Electroporation buffer (commercial or laboratory-prepared, e.g., hypotonic buffer)

  • Diphosphomethylphosphonic acid adenosyl ester stock solution

  • Cells in suspension

  • Complete culture medium

Procedure:

  • Cell Preparation: Harvest and wash the cells, then resuspend them in cold electroporation buffer at a specific density (e.g., 1 x 10^6 cells/100 µL).

  • Mixing: Add the Diphosphomethylphosphonic acid adenosyl ester to the cell suspension.

  • Electroporation: Transfer the cell/molecule mixture to a chilled electroporation cuvette. Deliver the electrical pulse using an optimized program for your cell type.

  • Recovery: Immediately after the pulse, remove the cells from the cuvette and transfer them to a culture dish containing pre-warmed complete medium to allow for recovery.[9]

  • Incubation and Assay: Culture the cells for the desired period before performing the biological assay.

Optimization Table:

ParameterInitial RecommendationOptimization RangeRationale
Voltage Varies by cell type+/- 20% of recommendedA balance between poration efficiency and cell viability.
Capacitance Varies by cell typeSee manufacturer's guideAffects the duration of the electrical pulse.
Molecule Conc. 1 µM0.1 - 10 µMHigher concentrations can be used as the molecule is directly introduced.
Cell Density 1 x 10^6 cells/100 µL0.5 - 5 x 10^6 cells/100 µLAffects the effective concentration of the molecule per cell.

Part 4: Prodrug Strategy - The Ester Advantage

Principle and Rationale: A more advanced strategy involves modifying the charged molecule to be more lipophilic and thus cell-permeable. This is often achieved by masking the charged groups with ester moieties.[10][11] Once inside the cell, endogenous esterases cleave these protecting groups, releasing the active, charged molecule.[11] The "AM" (acetoxymethyl) ester modification is a common approach for this purpose.

Expertise & Experience: While the synthesis of such a derivative of Diphosphomethylphosphonic acid adenosyl ester is a medicinal chemistry endeavor, it represents a powerful and often highly effective delivery method. If a cell-permeable esterified version of the molecule is available, its delivery is significantly simplified.

Protocol: Delivery of a Cell-Permeable Ester Derivative

Materials:

  • Esterified, cell-permeable Diphosphomethylphosphonic acid adenosyl ester derivative (e.g., AM-ester form) dissolved in anhydrous DMSO.

  • Cells in culture.

Procedure:

  • Preparation of Working Solution: Dilute the DMSO stock of the esterified molecule in pre-warmed culture medium to the final desired concentration. It is important to keep the final DMSO concentration below 0.1% to avoid solvent toxicity.

  • Cell Treatment: Add the diluted compound directly to the cells in their culture medium.

  • Incubation and Assay: Incubate for the desired time to allow for cellular uptake and enzymatic cleavage of the ester groups. Then, perform the relevant biological assay.

Considerations for Experimental Success

  • Stability in Media: Before extensive experimentation, assess the stability of Diphosphomethylphosphonic acid adenosyl ester in your cell culture medium.[12][13][14] Some components of the medium could potentially degrade the molecule over time.

  • Cytotoxicity: For each delivery method, perform a dose-response curve to determine the optimal concentration that balances biological activity with cell viability.

  • Controls: Always include appropriate controls, such as cells treated with the delivery reagent alone, to account for any non-specific effects.

  • Validation of Delivery: If possible, use an analytical method (e.g., HPLC-MS) to confirm the intracellular presence of the molecule or its metabolites.

Conclusion

The successful intracellular delivery of Diphosphomethylphosphonic acid adenosyl ester is an achievable goal that requires a systematic approach. By understanding the charged nature of the molecule and leveraging established technologies such as lipofection, cell-penetrating peptides, and electroporation, researchers can effectively introduce this compound into cultured cells. The protocols and optimization guidelines provided here serve as a robust starting point for developing a successful experimental workflow.

References

  • Palmer, J. L., & Abeles, R. H. (1976). Mechanism for Enzymatic Thioether Formation. Mechanism of Action of S-adenosylhomocysteinase. Journal of Biological Chemistry, 251(18), 5817-9. [Link]

  • Lehto, T., Kurrikoff, K., & Langel, Ü. (2012). Cell-penetrating peptides for the delivery of nucleic acids. Expert opinion on drug delivery, 9(7), 823–836. [Link]

  • Lehto, T., Kurrikoff, K., & Langel, Ü. (2012). Cell-penetrating peptides for the delivery of nucleic acids. ResearchGate. [Link]

  • O'Brien, E., & Zang, Y. (2020). Vitamins in cell culture media: Stability and stabilization strategies. Journal of cellular physiology, 235(12), 9134–9144. [Link]

  • ResearchGate. (2018). What are the shelf-life and optimal storage conditions for cell culture media?[Link]

  • Li, W., et al. (2005). Cell membrane permeable esters of D-myo-inositol 1,4,5-trisphosphate. Journal of the American Chemical Society, 127(15), 5512–5520. [Link]

  • Takeuchi, H., et al. (2011). Efficient Intracellular Delivery of Nucleic Acid Pharmaceuticals Using Cell-Penetrating Peptides. Accounts of Chemical Research, 45(9), 1428–1436. [Link]

  • OZ Biosciences. (n.d.). Lipofection Technology - Principle, Work & Use. Retrieved from [Link]

  • Nakase, I., et al. (2021). Cell-Penetrating Peptides: Emerging Tools for mRNA Delivery. MDPI. [Link]

  • Wikipedia. (2023). Nucleoside analogue. [Link]

  • De Clercq, E. (2019). The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. Antiviral Chemistry and Chemotherapy, 27, 2040206619861020. [Link]

  • Zorko, M., & Langel, Ü. (2005). Cell penetrating peptides: overview and applications to the delivery of oligonucleotides. Current drug targets, 6(5), 579–594. [Link]

  • Rudolf, M. T., Traynor-Kaplan, A. E., & Schultz, C. (1998). A membrane-permeant, bioactivatable derivative of Ins(1,3,4)P3 and its effect on Cl(-)-secretion from T84 cells. Bioorganic & medicinal chemistry letters, 8(14), 1857–1860. [Link]

  • CSUN. (n.d.). Electroporation Protocol. Retrieved from [Link]

  • Kuznetsova, A. A., et al. (2021). Stability of ZIF-8 Nanoparticles in Most Common Cell Culture Media. MDPI. [Link]

Sources

Method

The "Molecular Clamp": A Guide to Diphosphomethylphosphonic Acid Adenosyl Ester (AMP-PCP) in Structural Biology

Introduction: Freezing Molecular Motion to Reveal Biological Function In the dynamic world of cellular biology, proteins are in constant motion, binding to substrates, catalyzing reactions, and undergoing conformational...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Freezing Molecular Motion to Reveal Biological Function

In the dynamic world of cellular biology, proteins are in constant motion, binding to substrates, catalyzing reactions, and undergoing conformational changes. To truly understand their function, we must be able to visualize these intricate molecular dances. Diphosphomethylphosphonic acid adenosyl ester, more commonly known as AMP-PCP, is a powerful tool that allows scientists to do just that. It acts as a "molecular clamp," a non-hydrolyzable analog of adenosine triphosphate (ATP) that can bind to ATP-dependent enzymes and lock them in a specific, pre-hydrolysis state. This "frozen" conformation provides a stable snapshot that is amenable to high-resolution structural analysis by techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. By replacing the labile P-O-P bond between the β and γ phosphates of ATP with a more stable P-CH₂-P linkage, AMP-PCP effectively resists enzymatic cleavage, making it an indispensable reagent for researchers in structural biology and drug development.[1][2] This guide provides an in-depth exploration of the applications and protocols for utilizing AMP-PCP to unravel the complexities of ATP-dependent biological systems.

Chemical and Physical Properties of AMP-PCP

Understanding the fundamental properties of AMP-PCP is crucial for its effective application in experimental design.

PropertyValueReference
Full Name Diphosphomethylphosphonic acid adenosyl esterN/A
Common Synonym Adenosine 5'-(β,γ-methylenediyl)triphosphate; AMP-PCP[1]
Molecular Formula C₁₁H₁₈N₅O₁₂P₃N/A
Molecular Weight 505.2 g/mol N/A
Appearance White to off-white powderN/A
Solubility Soluble in waterN/A
Storage Store at -20°C for long-term stabilityN/A

The key feature of AMP-PCP is the methylene bridge replacing the oxygen atom between the β- and γ-phosphates. This substitution renders the terminal phosphodiester bond resistant to hydrolysis by ATPases, effectively "trapping" the enzyme in an ATP-bound-like state.[1][2] This stability is the cornerstone of its utility in structural biology.

Mechanism of Action: Mimicking the Pre-Hydrolysis State

AMP-PCP functions as a competitive inhibitor of ATP, binding to the same active site on ATP-dependent enzymes.[3] The overall shape and charge distribution of AMP-PCP closely mimic that of ATP, allowing it to be recognized by the enzyme's binding pocket. However, the robust P-CH₂-P bond prevents the nucleophilic attack by a water molecule that would normally lead to the hydrolysis of the γ-phosphate. This stalls the enzymatic cycle at the pre-hydrolysis step, stabilizing the protein in a conformation that is often transient and difficult to capture with the natural substrate.

Mechanism of AMP-PCP Action cluster_0 ATP Hydrolysis Cycle cluster_1 AMP-PCP Inhibition Enzyme Enzyme Enzyme_ATP Enzyme_ATP Enzyme->Enzyme_ATP ATP Binding Enzyme_AMPPCP Enzyme-AMP-PCP Complex (Trapped Pre-Hydrolysis State) Enzyme->Enzyme_AMPPCP AMP-PCP Binding Enzyme_ADP_Pi Enzyme_ADP_Pi Enzyme_ATP->Enzyme_ADP_Pi Hydrolysis Enzyme_ADP_Pi->Enzyme Product Release Enzyme_AMPPCP->Enzyme_AMPPCP No Hydrolysis Co-crystallization Workflow with AMP-PCP Protein_Purification 1. Purify Target Protein (>95% purity, 5-20 mg/mL) Ligand_Prep 2. Prepare AMP-PCP Stock Solution (e.g., 100 mM in water) Complex_Formation 3. Form Protein-AMP-PCP Complex (Incubate on ice) Protein_Purification->Complex_Formation Ligand_Prep->Complex_Formation Crystallization_Screening 4. Set up Crystallization Trials (Vapor diffusion) Complex_Formation->Crystallization_Screening Crystal_Optimization 5. Optimize Crystal Growth Conditions Crystallization_Screening->Crystal_Optimization Data_Collection 6. X-ray Data Collection Crystal_Optimization->Data_Collection Structure_Determination 7. Structure Determination & Analysis Data_Collection->Structure_Determination Workflow for Ki Determination of AMP-PCP Assay_Setup 1. Set up ATPase/Kinase Assay (Varying [ATP] and [AMP-PCP]) Measure_Activity 2. Measure Initial Reaction Rates (v₀) Assay_Setup->Measure_Activity Michaelis_Menten 3. Generate Michaelis-Menten Plots (v₀ vs. [ATP]) Measure_Activity->Michaelis_Menten Lineweaver_Burk 4. Create Lineweaver-Burk Plot (1/v₀ vs. 1/[ATP]) Michaelis_Menten->Lineweaver_Burk Dixon_Plot 5. (Optional) Create Dixon Plot (1/v₀ vs. [AMP-PCP]) Michaelis_Menten->Dixon_Plot Calculate_Ki 6. Calculate Ki from Plots Lineweaver_Burk->Calculate_Ki Dixon_Plot->Calculate_Ki

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Adenosine Phosphonate Analogs

A Senior Application Scientist's Guide for Researchers Welcome to the technical support center for the synthesis of adenosine phosphonate analogs. This guide is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers

Welcome to the technical support center for the synthesis of adenosine phosphonate analogs. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of synthesizing stable analogs of adenosine phosphates. My goal is to provide you with not just protocols, but the underlying chemical principles and troubleshooting strategies to empower you to optimize your reaction yields and purity.

As a Senior Application Scientist, I understand that synthesizing these molecules can be challenging. This guide is structured to address the common hurdles you may encounter, moving from foundational knowledge to specific, actionable troubleshooting advice.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the synthesis of adenosine phosphonate analogs, particularly focusing on methylene-bisphosphonate analogs of ATP, such as Adenosine 5'-(β,γ-methylene)triphosphate (AMP-PCP), which we will use as a primary example due to the ambiguity of terms like "Diphosphomethylphosphonic acid adenosyl ester".

Q1: What is an adenosine phosphonate analog, and why are they synthesized?

A: Adenosine phosphonate analogs are modified versions of adenosine phosphates (like ADP or ATP) where one of the oxygen atoms in the phosphate chain is replaced, often by a methylene (-CH2-) group. This substitution creates a phosphonate ester linkage that is resistant to hydrolysis by enzymes like ATPases.[1] This stability makes them invaluable tools in biochemistry and drug discovery to study enzyme mechanisms, act as enzyme inhibitors, or serve as stable agonists/antagonists for purinergic receptors.[2]

Q2: What is the primary challenge in synthesizing these analogs?

A: The main challenges are threefold:

  • Selective Phosphorylation: Activating the terminal phosphate of adenosine monophosphate (AMP) or diphosphate (ADP) to react with the phosphonate moiety without causing unwanted side reactions on the ribose sugar or the adenine base.

  • Side Reactions: The formation of pyrophosphonates and other undesired byproducts can significantly reduce the yield of the target molecule.[3] Protecting groups are often necessary to prevent side reactions on the nucleoside itself.[4][5]

  • Purification: The final product is highly polar and often contaminated with starting materials, salts, and byproducts. This necessitates specialized purification techniques, such as ion-exchange chromatography, which can be complex to optimize.[6][7][8]

Q3: What are the key starting materials for a typical synthesis of AMP-PCP?

A: A common and effective approach is the coupling of adenosine 5'-monophosphate (AMP) with methylenediphosphonic acid. The reaction requires an activating agent to facilitate the formation of the phosphoanhydride bond.

Starting Material Role in Reaction Key Consideration
Adenosine 5'-monophosphate (AMP)The adenosine "backbone" of the final molecule.Must be anhydrous. Often used as a salt (e.g., AMP-morpholidate) for better reactivity.
Methylenediphosphonic AcidProvides the P-CH2-P moiety that replaces the P-O-P bond.Must be pure and anhydrous.
Activating Agent (e.g., DCC, EDC)Carbodiimides that activate the phosphate group of AMP, making it susceptible to nucleophilic attack.Can lead to byproduct formation that requires careful removal.
Solvent (e.g., DMF, Pyridine)Anhydrous polar aprotic solvent to dissolve the polar reactants.Must be rigorously dried to prevent hydrolysis of activated intermediates.

Troubleshooting Guide: From Low Yields to Impure Products

This section is formatted to directly address the most common issues encountered during synthesis.

Problem 1: Very low or no desired product yield.

Q: I ran the coupling reaction between activated AMP and methylenediphosphonate, but my ³¹P-NMR and/or LC-MS analysis shows mostly unreacted starting materials. What went wrong?

A: This is a classic issue often traced back to three main causes: inefficient activation, moisture contamination, or reagent degradation.

Possible Causes & Solutions:

  • Moisture Contamination:

    • Why it happens: The activated AMP intermediate is highly susceptible to hydrolysis. Any trace of water in the reaction solvent or on the glassware will quench the reaction, returning it to the starting material.

    • How to fix it:

      • Dry your solvents: Use freshly distilled pyridine or anhydrous grade DMF. Storing solvents over molecular sieves is crucial.

      • Dry your reagents: Dry the AMP and methylenediphosphonic acid under a high vacuum over P₂O₅ for several hours before use.

      • Inert Atmosphere: Run the reaction under an inert atmosphere (Argon or Nitrogen) to prevent atmospheric moisture from entering the reaction vessel.

  • Ineffective Activation of AMP:

    • Why it happens: The activation of AMP, for instance, to form an AMP-morpholidate or a similar reactive intermediate, might be incomplete. This can be due to the quality of the activating agent (e.g., dicyclohexylcarbodiimide - DCC) or suboptimal reaction conditions.

    • How to fix it:

      • Check your activating agent: Use a fresh bottle of DCC or your chosen carbodiimide.

      • Optimize activation time/temperature: Ensure the activation step is allowed to proceed for the recommended time (often several hours to overnight) at the correct temperature. You can monitor the formation of the activated intermediate by TLC or ³¹P-NMR if possible.

  • Degraded Reagents:

    • Why it happens: AMP and phosphonates can degrade over time, especially if not stored correctly.

    • How to fix it: Use fresh, high-purity starting materials. Confirm the identity and purity of your starting materials via NMR or MS before beginning the synthesis.

Problem 2: My TLC/LC-MS shows multiple product spots/peaks.

Q: My reaction seems to have worked, but I have several new spots on my TLC plate, and my crude LC-MS is complex. How do I identify the main byproduct and prevent its formation?

A: The most common byproduct in these reactions is the symmetrical pyrophosphonate, arising from the self-condensation of the phosphonic acid.[3] Additionally, side reactions on the adenosine molecule can occur if protecting groups are not used.[4][5]

Identifying and Mitigating Byproducts:

  • Pyrophosphonate Formation:

    • Mechanism: The activating agent can react with two molecules of methylenediphosphonic acid, leading to a symmetrical anhydride.

    • Prevention:

      • Order of Addition: A key strategy is to activate the AMP first before adding the methylenediphosphonate. This ensures the activated AMP is readily available to react with the phosphonate, minimizing the phosphonate's opportunity to self-condense.

      • Stoichiometry: Use a slight excess of the AMP relative to the phosphonate to drive the desired reaction.

  • Side Reactions on Adenosine:

    • Mechanism: The 2' and 3' hydroxyl groups on the ribose ring can be acylated or phosphorylated if not protected.

    • Prevention: For multi-step, high-yield synthesis, it is often necessary to protect the 2' and 3' hydroxyls as an acetal (e.g., using acetone to form an isopropylidene group). These protecting groups can be removed under acidic conditions after the main reaction is complete.[4][5]

Troubleshooting_Workflow start Low Yield or Multiple Products check_moisture Check for Moisture Contamination start->check_moisture check_activation Evaluate AMP Activation start->check_activation check_byproducts Analyze Byproduct Formation start->check_byproducts dry_reagents Solution: - Dry solvents/reagents - Use inert atmosphere check_moisture->dry_reagents Yes optimize_activation Solution: - Use fresh activating agent - Optimize reaction time/temp check_activation->optimize_activation Ineffective modify_protocol Solution: - Change order of addition - Adjust stoichiometry - Use protecting groups check_byproducts->modify_protocol Yes

Problem 3: Difficulty in purifying the final product.

Q: I have my crude product, but I'm struggling to separate it from the remaining salts and byproducts using ion-exchange chromatography. Any tips?

A: Purifying highly charged molecules like ATP analogs is challenging. Success depends on the right choice of resin and a carefully optimized elution gradient.[7][8]

Purification Strategy:

  • Choice of Resin:

    • A strongly basic anion exchange resin (e.g., DEAE-Sephadex or a quaternary ammonium-based resin) is typically required to bind the multiple negative charges of the phosphonates.

  • Elution Gradient:

    • Starting Buffer: Start with a low salt concentration buffer (e.g., 20 mM triethylammonium bicarbonate, TEAB) to wash away unbound, neutral, or positively charged impurities.

    • Gradient: Use a long, shallow linear gradient of increasing salt concentration (e.g., from 20 mM to 1 M TEAB). This is critical for separating molecules with small differences in charge, such as AMP (charge ~-2), ADP (charge ~-3), and your product (charge ~-4).

    • Monitoring: Monitor the elution using a UV detector at 260 nm to detect the adenine ring.[9] Collect fractions and analyze them by TLC or LC-MS to identify the ones containing your pure product.

Parameter Recommendation Rationale
Resin Type Strong Anion Exchange (e.g., DEAE)To effectively bind the polyanionic product and starting materials.
Elution Buffer Triethylammonium Bicarbonate (TEAB)It is volatile, allowing for easy removal by lyophilization after purification.
Gradient Shallow, Linear (e.g., 0.02 M to 1.0 M)Provides the best resolution to separate species with similar charges (AMP, ADP, product, byproducts).
Detection UV at 260 nmThe adenine base has a strong absorbance at this wavelength, allowing for sensitive detection.[9]

Experimental Protocols

Here are condensed, step-by-step protocols for the synthesis, purification, and characterization of an adenosine phosphonate analog.

Protocol 1: Synthesis of AMP-PCP via Carbodiimide Coupling

This protocol is a representative method. Always perform a thorough literature search for your specific target molecule and conduct a risk assessment before starting any new procedure.

  • Preparation:

    • Dry adenosine 5'-monophosphate (free acid, 1 mmol) and methylenediphosphonic acid (1.5 mmol) under high vacuum over P₂O₅ for at least 4 hours.

    • Dry all glassware in an oven and cool under a stream of argon.

  • Activation of AMP:

    • Dissolve the dried AMP in 20 mL of anhydrous DMF.

    • Add dicyclohexylcarbodiimide (DCC, 3 mmol) to the solution.

    • Stir the reaction mixture at room temperature under an argon atmosphere for 12 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Coupling Reaction:

    • In a separate flask, dissolve the dried methylenediphosphonic acid in 10 mL of anhydrous DMF with triethylamine (3 mmol) to aid dissolution.

    • Add the methylenediphosphonate solution dropwise to the activated AMP mixture.

    • Stir the reaction at room temperature for 24-48 hours.

  • Work-up:

    • Filter the reaction mixture to remove the DCU precipitate.

    • Add 100 mL of water to the filtrate to quench the reaction.

    • Extract the aqueous solution with diethyl ether (3 x 50 mL) to remove remaining organic impurities.

    • Freeze the aqueous layer and lyophilize to obtain the crude product as a white solid.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dry_reagents Dry Reagents (AMP, Phosphonate) activate_amp Activate AMP with DCC in Anhydrous DMF dry_reagents->activate_amp couple Add Methylenediphosphonate activate_amp->couple stir Stir 24-48h under Argon couple->stir filter_dcu Filter DCU Byproduct stir->filter_dcu quench Quench with Water filter_dcu->quench lyophilize Lyophilize to Crude Product quench->lyophilize purify Purify via Ion Exchange lyophilize->purify

Protocol 2: Purification by Anion-Exchange Chromatography
  • Column Preparation:

    • Pack a column with DEAE-Sephadex A-25 resin and equilibrate with 5 column volumes of 20 mM TEAB buffer (pH 7.5).

  • Sample Loading:

    • Dissolve the crude lyophilized product in a minimal amount of the equilibration buffer and load it onto the column.

  • Elution:

    • Wash the column with 2 column volumes of the equilibration buffer.

    • Elute the bound nucleotides with a linear gradient of 20 mM to 1 M TEAB over 20 column volumes.

    • Collect 5-10 mL fractions.

  • Analysis and Collection:

    • Monitor the fractions by UV absorbance at 260 nm.

    • Analyze the peak fractions using TLC (e.g., on cellulose plates) or analytical HPLC to identify those containing the pure product.

    • Pool the pure fractions, freeze, and lyophilize multiple times (redissolving in water between steps) to remove the volatile TEAB salt.

Protocol 3: Product Characterization
  • ³¹P-NMR: This is the most diagnostic technique. The product should show a characteristic triplet for the β-phosphorus (due to coupling with the two α- and γ-phosphorus atoms) and a doublet for the α- and γ-phosphorus atoms.

  • ¹H-NMR: To confirm the presence of the adenosine and methylene protons.

  • Mass Spectrometry (ESI-MS): To confirm the molecular weight of the final product. A high-resolution mass spec is recommended for unambiguous identification.

References

  • Methods for the synthesis of phosphonate esters. (US5359115A).
  • Synthesis of Nucleoside Phosphate and Phosphon
  • Synthesis of Nucleoside Phosphate and Phosphon
  • The Separation of Adenosine Polyphosphates by Ion Exchange and Paper Chromatography.Journal of the American Chemical Society.
  • Purification of adenosine triphosphate. (US3493558A).
  • Purification of Nucleotide Triphosphates. (2023). The Column Article - DuPont.
  • Synthesis of a Biologically Important Adenosine Triphosph
  • Physiology, Adenosine Triphosphate.
  • Influence of Citrate and Phosphate on the Adsorption of Adenosine-5′-Monophosphate at the Hematite W

Sources

Optimization

improving solubility of Diphosphomethylphosphonic acid adenosyl ester for experiments

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for improving the experimental s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for improving the experimental solubility of Diphosphomethylphosphonic acid adenosyl ester, a non-hydrolyzable ATP analog.

Introduction: Understanding the Molecule

Diphosphomethylphosphonic acid adenosyl ester is a complex molecule often referred to by various synonyms, including Adenosine-5'-[β,γ-methylene]tetraphosphate.[1] It belongs to a class of non-hydrolyzable ATP analogs, which are critical tools for studying the structure and function of ATP-dependent enzymes.[2][3] By mimicking the ATP-bound state without being broken down, these analogs can "trap" an enzyme in a specific conformation, allowing for detailed biochemical and structural analysis.[4]

Despite its predicted high polarity, researchers can encounter significant challenges in dissolving this compound, potentially halting experimental progress. This guide is designed to provide a systematic, scientifically-grounded approach to overcoming these solubility hurdles.

Frequently Asked Questions (FAQs)

Q1: What is Diphosphomethylphosphonic acid adenosyl ester and what are its key chemical properties?

This compound is a structural analog of Adenosine Triphosphate (ATP). Its key feature is the replacement of the oxygen atom linking the β and γ phosphates with a methylene (-CH₂-) group. This P-C-P bond is resistant to enzymatic cleavage, making the molecule a stable tool for biochemical studies.[5]

Based on its structure, the molecule is highly polar and possesses numerous sites for hydrogen bonding, which should theoretically favor solubility in aqueous solutions.[1]

PropertyValueSource
Molecular FormulaC₁₁H₁₉N₅O₁₅P₄PubChem[1]
Molecular Weight585.19 g/mol PubChem[1]
XLogP3-7PubChem[1]
Hydrogen Bond Donors8PubChem[1]
Hydrogen Bond Acceptors19PubChem[1]

A low XLogP3 value indicates high hydrophilicity.

Q2: If this molecule is so polar, why am I having difficulty dissolving it in my standard aqueous buffer?

This is a common and valid question. The difficulty arises not from a lack of polarity, but from the complex ionic nature of the polyphosphate chain. Several factors can lead to poor solubility or precipitation:

  • pH-Dependent Charge: The multiple phosphonate groups are ionizable. At acidic or even neutral pH, some of these groups can be protonated, reducing the molecule's overall negative charge and its interaction with water, which can lead to aggregation and precipitation.

  • Counter-ion Interactions: The high density of negative charges on the polyphosphate chain can act as a powerful chelator for cations. Divalent cations like Magnesium (Mg²⁺) or Calcium (Ca²⁺), which are often required for enzyme activity and included in buffers, can form strong ionic bridges between molecules, leading to the formation of insoluble salts.

  • High Concentration: You may be attempting to create a stock solution that exceeds the compound's intrinsic solubility limit under your specific buffer conditions.

In-Depth Troubleshooting Guide

Q3: What is the recommended best practice for preparing an initial stock solution?

The key is to start simple and control for variables. The recommended primary solvent is high-purity, nuclease-free water, not a complex buffer.

Protocol 1: Preparing an Aqueous Stock Solution
  • Weigh the Compound: Carefully weigh the required amount of Diphosphomethylphosphonic acid adenosyl ester powder in a sterile microfuge tube.

  • Initial Solvation: Add a portion (e.g., 80%) of the final required volume of high-purity water (e.g., Milli-Q® or equivalent).

  • Gentle Mixing: Vortex the solution gently for 30-60 seconds. Do not sonicate aggressively at first, as this can sometimes promote aggregation of partially dissolved material.

  • pH Adjustment (Critical Step): Check the pH of the solution. It will likely be acidic. Slowly titrate the pH upwards by adding small aliquots of a dilute base, such as 0.1 M NaOH or 0.1 M HEPES base. Aim for a final pH between 7.5 and 8.5. The compound should dissolve as the phosphate groups become fully deprotonated.

  • Final Volume: Once the solid is fully dissolved, add water to reach the final desired volume and mix thoroughly.

  • Storage: Store the aqueous stock solution in small, single-use aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Q4: I successfully made a water stock, but it precipitates when I add it to my experimental buffer. What should I do?

This scenario strongly implicates an incompatibility with one or more components of your buffer. The following systematic workflow will help you identify and resolve the issue.

Workflow for Optimizing Buffer Compatibility

Below is a logical flow diagram to diagnose buffer-related solubility issues.

G A Start: Compound precipitates in final experimental buffer B Prepare a concentrated stock of the compound in WATER ONLY (pH 7.5-8.5) A->B C Prepare the experimental buffer WITHOUT any divalent cations (e.g., no MgCl₂, CaCl₂) B->C D Add the aqueous compound stock to the divalent-free buffer. Does it precipitate? C->D E Problem is likely pH or buffer species. Adjust buffer pH (try 7.5, 8.0, 8.5). Consider a different buffer (e.g., Tris vs HEPES). D->E Yes F The precipitation is caused by divalent cations (e.g., Mg²⁺). D->F No E->C Re-test G Solution: Add components in a specific order. 1. Start with divalent-free buffer. 2. Add compound stock and mix well. 3. SLOWLY add MgCl₂ (or other cation) from a separate stock while mixing. This avoids high local concentrations. F->G H SOLVED G->H

Caption: Systematic workflow for troubleshooting buffer incompatibility.

The most common culprit is the premature addition of divalent cations. By adding the adenosine analog to the buffer first and allowing it to disperse, and then slowly introducing magnesium, you prevent the formation of insoluble salts.

Q5: What if adjusting pH and the order of addition isn't enough? Are there other options?

If you continue to face issues, more advanced formulation strategies can be employed, though these require careful validation to ensure they do not interfere with your experiment.[6][7]

StrategyDescriptionProsCons & Caveats
Increase Ionic Strength Add a neutral salt like NaCl or KCl (50-150 mM) to the buffer.Can shield ionic interactions between the polyphosphate and divalent cations, improving solubility.[8]May affect enzyme activity or protein stability. Must be validated.
Use Co-solvents Include a small percentage (1-5%) of an organic co-solvent.Can disrupt crystal lattice formation and improve solvation.[9]High Risk: Organic solvents can denature proteins and inhibit enzyme function. Use as a last resort and at the lowest possible concentration.
Convert to a Salt Form If you have the free acid, converting it to a sodium (Na⁺) or triethylammonium (TEA⁺) salt can improve handling and initial solubility.[10]The salt form is often more readily soluble in water.May require chemical modification or sourcing a different formulation of the compound.

Always perform control experiments to ensure that any additive or change in buffer composition does not alter the biological activity you are measuring.

References

  • PubChem. (n.d.). Adenosine-5'-(Beta, Gamma-Methylene)Tetraphosphate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). beta,gamma-Methylene ATP. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Phosphodifluoromethylphosphonic acid-adenylate ester. National Center for Biotechnology Information. Retrieved from [Link]

  • Kollár, T., et al. (2021). ATP Analogues for Structural Investigations: Case Studies of a DnaB Helicase and an ABC Transporter. International Journal of Molecular Sciences. Retrieved from [Link]

  • Shaposhnikov, M. V., et al. (2022). Recent advances in nucleotide analogue-based techniques for tracking dividing stem cells: An overview. Frontiers in Cell and Developmental Biology. Retrieved from [Link]

  • Wijesinghe, H., et al. (2011). Enhancing the solubility of insoluble phosphorus compounds by phosphate solubilizing bacteria. 19th World Congress of Soil Science. Retrieved from [Link]

  • Hagedorn, M., et al. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. Retrieved from [Link]

  • Sathigari, S., et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology. Retrieved from [Link]

  • ResearchGate. (2015). How can I increase the solubility to perform an enzyme assay? Retrieved from [Link]

  • Wang, S., et al. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. Molecules. Retrieved from [Link]

  • Peter, S. A., et al. (2022). Choice of ATP Analogues for Biophysical Studies—A Systematic NMR-Based Investigation for the AAA Enzyme p97. International Journal of Molecular Sciences. Retrieved from [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • Wenlock, M. C., et al. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Drug Discovery & Development. Retrieved from [Link]

  • Grote, M., et al. (2007). A Non-hydrolyzable ATP Derivative Generates a Stable Complex in a Light-inducible Two-component System. Journal of Biological Chemistry. Retrieved from [Link]

  • Tloušt’ová, E., et al. (2021). Acyclic nucleoside phosphonates with adenine nucleobase inhibit Trypanosoma brucei adenine phosphoribosyltransferase in vitro. Scientific Reports. Retrieved from [Link]

  • Al-Subaie, A., et al. (2023). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceuticals. Retrieved from [Link]

  • Jena Bioscience. (2023). Non-hydrolyzable ATP Test Kit. Retrieved from [Link]

Sources

Troubleshooting

Diphosphomethylphosphonic acid adenosyl ester stability issues in solution

Welcome to the technical support center for Diphosphomethylphosphonic acid adenosyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Diphosphomethylphosphonic acid adenosyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of this crucial compound in solution. As a non-hydrolyzable analog of adenosine diphosphate (ADP), its integrity is paramount for reliable and reproducible experimental outcomes. This document addresses common challenges and provides robust troubleshooting strategies to ensure the success of your research.

Frequently Asked Questions (FAQs)

Q1: What is Diphosphomethylphosphonic acid adenosyl ester and why is its stability a critical concern?

Diphosphomethylphosphonic acid adenosyl ester, often referred to as an ADP analog, is a vital tool in biochemical and pharmacological research. It mimics the structure of ADP but replaces the hydrolyzable pyrophosphate (P-O-P) bond with a more stable phosphomethylphosphonate (P-C-P) linkage.[1] This modification makes it resistant to cleavage by enzymes like ATPases and phosphodiesterases.

However, its stability is not absolute. The molecule's integrity can be compromised by chemical hydrolysis, particularly at the ester bond linking the phosphonate chain to the adenosine ribose moiety.[2][3] Degradation can lead to the formation of adenosine and diphosphomethylphosphonic acid, resulting in:

  • Loss of biological activity.

  • Inaccurate binding affinities and kinetic data.

  • Irreproducible experimental results.

  • Misinterpretation of signaling pathways.

Understanding and controlling the factors that influence its stability is therefore essential for generating trustworthy data.

Q2: What are the primary factors influencing the stability of Diphosphomethylphosphonic acid adenosyl ester in solution?

The stability of this compound is primarily dictated by three factors: pH, temperature, and the composition of the aqueous medium.

  • pH: The ester linkage is susceptible to both acid- and base-catalyzed hydrolysis.[3] Extreme pH values (<4 and >9) can significantly accelerate degradation.[4] For instance, studies on similar phosphate esters show a dramatic decrease in stability in acidic conditions.[5]

  • Temperature: Higher temperatures provide the activation energy needed for hydrolytic reactions.[6] While stable for extended periods at low temperatures, the rate of degradation increases substantially at ambient and elevated temperatures.[7]

  • Buffer and Additives: The choice of buffer can influence stability. While standard biological buffers are generally suitable, it is crucial to avoid components that could catalyze degradation or interfere with the assay.

Q3: What are the recommended storage conditions for the compound in its solid form and as a stock solution?

Proper storage is the first line of defense against degradation.

FormStorage TemperatureRecommended DurationKey Considerations
Solid (Lyophilized Powder) -20°C or colderUp to 12 monthsKeep desiccated to prevent moisture absorption.
Aqueous Stock Solution -20°C or colderUp to 1 month[8]Aliquot to avoid repeated freeze-thaw cycles. Use a stable buffer (e.g., HEPES, Tris) at a pH of 7.0-7.5.
Working Dilutions 2-8°CUse within 24 hoursPrepare fresh daily for optimal results.

Note: These are general recommendations. Always refer to the manufacturer's certificate of analysis for lot-specific storage information.

Troubleshooting Guide: Addressing Common Stability Issues

This section provides solutions to specific problems you may encounter during your experiments.

Q4: My experimental results are inconsistent, showing a gradual loss of compound activity over time. Could this be a stability issue?

A: Yes, this is a classic sign of compound degradation. Inconsistent results, especially a downward trend in activity or potency, strongly suggest that the effective concentration of your active compound is decreasing.

Troubleshooting Workflow:

G start Inconsistent Results/ Loss of Activity check_storage 1. Review Storage Conditions - Stock solution age? - Freeze-thaw cycles? - Storage temperature? start->check_storage check_prep 2. Examine Solution Preparation - Correct buffer & pH? - Time at room temp? - Purity of water? check_storage->check_prep confirm_deg 3. Confirm Degradation - Perform analytical check (e.g., HPLC). - Run a bioassay with a freshly  prepared standard. check_prep->confirm_deg remedy 4. Implement Corrective Actions - Prepare fresh stock solutions. - Optimize buffer pH. - Minimize time at high temps. confirm_deg->remedy

Caption: Troubleshooting workflow for suspected compound degradation.

  • Review Storage: How old is your stock solution? Has it been subjected to multiple freeze-thaw cycles? Was it stored at the recommended -20°C or colder?[8]

  • Examine Preparation: Confirm the pH of your buffer is within the optimal range (7.0-7.5). How long was your working solution kept at room temperature or 37°C before use?

  • Confirm Degradation: The most definitive way to check for degradation is through analytical methods like HPLC or LC-MS.[9][10] A chromatogram of a degraded sample will show a decreased peak for the parent compound and the appearance of new peaks corresponding to degradation products.

  • Corrective Actions: Prepare a fresh stock solution from the solid compound. If your experimental conditions require non-neutral pH, perform a preliminary stability test to determine the compound's half-life under those specific conditions.

Q5: I observed a precipitate in my stock solution after thawing it. What is happening and is the solution still usable?

A: Precipitation upon thawing can be due to poor solubility at low temperatures or concentration exceeding the solubility limit in your chosen buffer.

  • Do not use the solution if a precipitate is visible. The actual concentration will be lower than intended, leading to inaccurate results.

  • Troubleshooting Steps:

    • Gently warm the solution to 37°C for a short period (5-10 minutes) to see if the precipitate redissolves.

    • If it redissolves, consider preparing stock solutions at a slightly lower concentration.

    • If it does not redissolve, the compound may have degraded or precipitated irreversibly. The solution should be discarded.

    • Ensure the pH of your buffer has not shifted, as this can affect solubility.

Q6: How can I perform a basic stability test for Diphosphomethylphosphonic acid adenosyl ester under my specific experimental conditions?

A: A stability test is crucial if you are using non-standard conditions (e.g., elevated temperature, acidic or basic pH).

Experimental Workflow for Stability Assessment:

G prep Prepare Solutions - Compound in experimental buffer - Control in stable buffer (pH 7.4) incubate Incubate Samples - At experimental temperature - At control temperature (4°C) prep->incubate sample Sample at Time Points (e.g., t=0, 1h, 2h, 4h, 8h, 24h) incubate->sample analyze Analyze by HPLC/LC-MS - Quantify parent compound peak area sample->analyze plot Plot Data - % Remaining vs. Time analyze->plot

Caption: Workflow for conducting a stability study.

This protocol allows you to determine the rate of degradation and establish a time window within which your experiments must be completed to ensure compound integrity.

Detailed Experimental Protocols

Protocol 1: Preparation of a Stable Aqueous Stock Solution

This protocol provides a self-validating method for preparing a reliable stock solution.

  • Pre-requisites: Calibrate your pH meter and balance. Use high-purity, nuclease-free water.

  • Calculation: Determine the mass of solid Diphosphomethylphosphonic acid adenosyl ester required to make a 10 mM stock solution.

  • Buffer Preparation: Prepare a 50 mM HEPES or Tris buffer. Adjust the pH to 7.4 using 1 M NaOH or HCl. Filter the buffer through a 0.22 µm filter.

  • Dissolution: Allow the vial of solid compound to equilibrate to room temperature before opening to prevent condensation. Add the calculated volume of pH 7.4 buffer to the solid to achieve the target concentration. Vortex gently until fully dissolved.

  • Quality Control (Self-Validation):

    • Measure the pH of the final stock solution to ensure it is within the 7.2-7.5 range.

    • (Optional but recommended) Analyze a small aliquot via HPLC to establish a baseline (t=0) chromatogram and confirm purity.[10]

  • Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots in low-protein-binding tubes. Immediately flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and transfer to -80°C for long-term storage. For short-term storage (-20°C), freeze the aliquots directly.[8]

Protocol 2: HPLC Method for Assessing Compound Integrity

This protocol outlines a general method to separate the parent compound from its primary degradation product, adenosine.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 100 mM potassium phosphate buffer, pH 6.0.

  • Mobile Phase B: 100% Methanol or Acetonitrile.

  • Gradient:

    • 0-5 min: 100% A

    • 5-15 min: Linear gradient to 70% A / 30% B

    • 15-20 min: Hold at 70% A / 30% B

    • 20-25 min: Return to 100% A and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 259 nm.

  • Expected Elution: The highly polar Diphosphomethylphosphonic acid adenosyl ester will elute earlier than the less polar adenosine degradation product. Degradation is quantified by the decrease in the area of the parent peak and the increase in the area of the adenosine peak over time.

Potential Degradation Pathway:

The primary non-enzymatic degradation pathway in aqueous solution is the hydrolysis of the phosphoester bond.

G Compound Adenosine-Ribose-P(O)(OH)-CH2-P(O)(OH)2 (Diphosphomethylphosphonic acid adenosyl ester) Products Adenosine-Ribose-OH (Adenosine) + HO-P(O)(OH)-CH2-P(O)(OH)2 (Diphosphomethylphosphonic acid) Compound->Products Hydrolysis (H2O) (catalyzed by H+ or OH-)

Caption: Primary hydrolytic degradation pathway.

References

  • Holm, R. H., Kennepohl, P., & Solomon, E. I. (1996). Structural and Functional Aspects of Metal Sites in Biology. Chemical Reviews, 96(7), 2239–2314. [Link]

  • Strickley, R. G., Visor, G. C., Lin, L. H., & Gu, L. (1989). An unexpected pH effect on the stability of moexipril lyophilized powder. Pharmaceutical research, 6(11), 971–975. [Link]

  • George, J., & L'hermite, E. (2023). Suitability of Adenosine Derivatives in Improving the Activity and Stability of Cytochrome c under Stress: Insights into the Effect of Phosphate Groups. ACS Omega. [Link]

  • Keglevich, G., & Bálint, E. (2012). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 17(10), 12389-12407. [Link]

  • Menor-Salvan, C., & Marin-Yaseli, M. R. (2013). Thermal Decomposition and Prebiotic Formation of Adenosine Phosphates in Simulated Early-Earth Evaporative Settings. International Journal of Molecular Sciences, 14(5), 9528-9544. [Link]

  • Nowack, B., & Pfenninger, T. (2020). Detecting traces of phosphonates. Wiley Analytical Science. [Link]

  • Dosdall, J. J., & Fast, D. G. (1993). Adenosine Stability in Cardioplegic Solutions. The Canadian Journal of Hospital Pharmacy, 46(4), 161–166. [Link]

  • Müller, C. E., & Gessi, S. (2016). Purine- and Pyrimidine-based Agonists and Antagonists for P2 Receptors. Future Medicinal Chemistry, 8(4), 431-457. [Link]

  • Krol, E. S., & Eng, W. (1998). Stability of undiluted and diluted adenosine at three temperatures in syringes and bags. American journal of health-system pharmacy : AJHP : official journal of the American Society of Health-System Pharmacists, 55(5), 456–459. [Link]

  • Hofer, B., Ebell, K., & Stezowski, J. J. (1984). Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. Journal of Agricultural and Food Chemistry, 32(4), 727-733. [Link]

  • Goldford, M. D., & Martin, S. T. (2024). Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments. iScience, 27(1), 108643. [Link]

  • Lazzarino, G., & Tavazzi, B. (2019). Liquid Chromatography Method for Simultaneous Quantification of ATP and its Degradation Products Compatible with both UV-Vis and Mass Spectrometry. Methods in molecular biology (Clifton, N.J.), 1978, 1–14. [Link]

  • Keglevich, G., & Bálint, E. (2012). The Hydrolysis of Phosphinates and Phosphonates: A Review. ResearchGate. [Link]

  • PubChem. (n.d.). alpha,beta-methylene adenosine 5'-diphosphate. National Center for Biotechnology Information. [Link]

  • De Clercq, E. (2009). Overview of Biologically Active Nucleoside Phosphonates. Frontiers in Bioscience (Landmark edition), 14(10), 3929–3962. [Link]

  • Wikipedia contributors. (2023, December 2). Phosphonate. In Wikipedia, The Free Encyclopedia. [Link]

  • Guranowski, A., & Starzyńska, E. (1988). Inhibition of adenosine kinase by phosphonate and bisphosphonate derivatives. The International journal of biochemistry, 20(6), 635–639. [Link]

  • Van Aerschot, A., & Herdewijn, P. (1991). Stability of adenosine in infusion. Journal of pharmaceutical and biomedical analysis, 9(10-12), 935–938. [Link]

  • Lopus, M. (2011). Adenosine and its analogs in cancer therapy. Current opinion in investigational drugs (London, England : 2000), 12(12), 1424–1434. [Link]

  • Kochetkov, N. K., & Shibaev, V. N. (1973). Methods for the determination of adenosine triphosphate and other adenine nucleotides. Journal of Analytical Chemistry of the USSR, 28(1), 120-132. [Link]

  • ChEMBL. (n.d.). Compound: PHOSPHOMETHYLPHOSPHONIC ACID ADENOSYL ESTER (CHEMBL583969). EMBL-EBI. [Link]

Sources

Optimization

Technical Support Center: Diphosphomethylphosphonic Acid Adenosyl Ester (AMPCPP)

A Guide to Minimizing Off-Target Effects for Researchers, Scientists, and Drug Development Professionals Introduction: The Double-Edged Sword of Non-Hydrolyzable ATP Analogs Diphosphomethylphosphonic acid adenosyl ester,...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Off-Target Effects for Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of Non-Hydrolyzable ATP Analogs

Diphosphomethylphosphonic acid adenosyl ester, commonly known as AMPCPP or ATP-CH2-PP, is a powerful tool in the study of ATP-dependent enzymes. As a non-hydrolyzable analog of adenosine triphosphate (ATP), it competitively binds to the active sites of enzymes like kinases, ATPases, and other nucleotide-binding proteins, effectively "freezing" them in an ATP-bound state.[1] This allows researchers to investigate the structural and functional consequences of nucleotide binding without the complication of rapid hydrolysis.

However, the very feature that makes AMPCPP invaluable—its structural mimicry of ATP—is also the source of its primary challenge: the potential for off-target effects. Due to the highly conserved nature of the ATP-binding pocket across a vast array of proteins, AMPCPP can inadvertently interact with numerous unforeseen targets, leading to confounding experimental results and misinterpretation of data.

This technical support guide is designed to equip you with the knowledge and practical strategies to anticipate, identify, and minimize the off-target effects of AMPCPP. By understanding the underlying principles of its interactions and implementing rigorous experimental design, you can harness the full potential of this valuable research tool while ensuring the integrity and reproducibility of your findings.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions that arise during experiments with AMPCPP. The answers provide not just solutions, but also the scientific reasoning behind the recommended actions.

Q1: I'm observing an unexpected phenotype in my cell-based assay after treating with AMPCPP. How can I be sure it's due to the inhibition of my target of interest?

A1: This is a critical question that underscores the importance of validating on-target effects. An observed phenotype could be the result of AMPCPP interacting with your intended target, an unknown off-target protein, or a combination of both.

Troubleshooting Steps & Rationale:

  • Perform a Dose-Response Analysis: The effect of AMPCPP on your target should be concentration-dependent. A clear sigmoidal dose-response curve suggests a specific interaction. If the curve is flat or biphasic, it may indicate off-target effects or cytotoxicity at higher concentrations.[2]

  • Utilize Orthogonal Approaches for Target Validation: Do not rely solely on the phenotypic effect of AMPCPP. Use independent methods to confirm that AMPCPP engages your target in cells.[3]

    • Target Engagement Assays: Techniques like cellular thermal shift assays (CETSA) or NanoBRET™ can directly measure the binding of AMPCPP to your target protein within the cellular environment.

    • Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of your target protein.[4] If the phenotype observed with AMPCPP is attenuated or absent in the knockdown/knockout cells, it strongly suggests the effect is on-target.

    • Rescue Experiments: In a target knockdown/knockout background, express a version of your target that is resistant to AMPCPP (e.g., through site-directed mutagenesis of the ATP-binding site). If the phenotype is restored, this provides compelling evidence for on-target activity.

Q2: My in vitro kinase assay shows inhibition with AMPCPP, but the IC50 value is much higher than I expected. Is this an off-target effect?

A2: A higher-than-expected IC50 could indicate several possibilities, including off-target effects, but it's also crucial to consider the experimental conditions of your assay.

Troubleshooting Steps & Rationale:

  • Check ATP Concentration: AMPCPP is a competitive inhibitor of ATP. The apparent inhibitory potency (IC50) of a competitive inhibitor is highly dependent on the concentration of the competing substrate (ATP).[5] According to the Cheng-Prusoff equation, a higher ATP concentration will lead to a higher IC50 value.

    • Recommendation: For initial characterization, run your kinase assay with the ATP concentration at or near the Km value for your specific kinase. This will give you a more accurate measure of AMPCPP's intrinsic potency.[1]

  • Consider Enzyme and Substrate Purity: Impurities in your enzyme preparation or substrate can interfere with the assay and affect the apparent IC50.

  • Rule Out Non-Specific Inhibition: At high concentrations, some compounds can inhibit enzymes through non-specific mechanisms, such as aggregation.

    • Recommendation: Include a counter-screen with a structurally unrelated enzyme that is not expected to be a target. If AMPCPP inhibits this enzyme with similar potency, it may suggest non-specific effects at high concentrations.

Q3: I'm getting high background signal in my biochemical assay when I use AMPCPP. What could be the cause and how can I fix it?

A3: High background can obscure your results and make it difficult to determine the true inhibitory effect of AMPCPP. The source of the high background can be multifaceted.

Troubleshooting Steps & Rationale:

  • Non-Specific Binding to Assay Plates or Reagents: AMPCPP, like other nucleotides, can bind non-specifically to plastic surfaces or other assay components.[6]

    • Recommendation:

      • Use low-binding microplates.

      • Include a blocking agent in your assay buffer, such as Bovine Serum Albumin (BSA) or a non-ionic detergent like Tween-20 (typically at 0.01-0.05%).[6] Be sure to validate that the blocking agent does not interfere with your enzyme's activity.

  • Interference with Detection Method: If you are using a fluorescence- or luminescence-based assay, AMPCPP itself might have some intrinsic fluorescence or quenching properties at the wavelengths used.

    • Recommendation: Run a control experiment with all assay components except the enzyme, in the presence of AMPCPP, to assess its direct effect on the detection signal.

  • Contaminated Reagents: Ensure all buffers and reagents are freshly prepared and free of any contaminants that might contribute to the background signal.[7]

Q4: What are the known off-targets for AMPCPP, and how can I test for them?

A4: While a comprehensive off-target profile for AMPCPP across the entire proteome is not fully elucidated, several protein families are known to be potential off-targets due to their ATP-binding sites.

Known and Potential Off-Targets:

  • Ectonucleotidases: These are cell-surface enzymes that hydrolyze extracellular nucleotides. AMPCPP has been shown to be a selective inhibitor of human Nucleotide Pyrophosphatase/Phosphodiesterase 1 (NPP1).[8] While it shows weaker inhibition of NPP3 and other NTPDases, these should be considered as potential off-targets, especially in cellular assays where extracellular concentrations of AMPCPP may be high.[8]

  • Purinergic Receptors: These are cell surface receptors that are activated by extracellular nucleotides like ATP. They are broadly classified into P2X (ion channels) and P2Y (G protein-coupled) receptors.[9] AMPCPP is known to be a ligand for some P2 purinoceptors, and therefore, could elicit unintended signaling events in cells.[10]

  • Protein Kinases: The human kinome consists of over 500 kinases, many of which are potential off-targets for any ATP-competitive inhibitor.[11] The selectivity of AMPCPP across the kinome is not extensively documented, making it crucial to perform selectivity profiling if you are studying a specific kinase.

Strategies for Off-Target Profiling:

  • Kinase Selectivity Profiling: Submit AMPCPP to a commercial kinase profiling service. These services typically screen your compound against a large panel of kinases (often >300) and provide data on the percent inhibition at a given concentration or determine IC50 values for any significant hits.[12]

  • Counter-Screening Assays: Based on the likely off-targets, design specific counter-screening assays. For example, if you are studying an intracellular kinase, you could perform a cell-based assay to measure changes in intracellular calcium or cAMP levels to assess potential off-target effects on P2Y receptors.

  • Orthogonal Target Validation: As mentioned in A1, using methods like genetic knockdown or a structurally unrelated inhibitor can help confirm that your observed phenotype is not due to an off-target effect.

Data Presentation: Understanding AMPCPP's Selectivity

The following table summarizes the known and potential interactions of AMPCPP. It is important to note that the affinity of AMPCPP for any given target can vary, and this data should be used as a guide for designing appropriate control experiments.

Target ClassSpecific TargetReported Affinity (Ki,app or IC50)Experimental ContextReference
Ectonucleotidases Human NPP13.32 µM (Ki,app)Recombinant human soluble NPP1[8]
Human NPP3Weak inhibitionRecombinant human NPP3[8]
NTPDasesWeak inhibitionVarious NTPDases[8]
Purinergic Receptors P2Y ReceptorsInactive (for a similar analog)P2Y receptor functional assays[8]
P2X ReceptorsPotential LigandGeneral knowledge of P2X receptor pharmacology[4]
Protein Kinases VariousUndeterminedGeneral concern for all ATP analogs[11]

Note: The affinity values can be influenced by experimental conditions. It is always recommended to determine the potency of AMPCPP in your specific assay system.

Experimental Protocols

Protocol 1: Dose-Response Assay to Determine IC50 of AMPCPP in a Biochemical Assay

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of AMPCPP against a purified enzyme.

Materials:

  • Purified enzyme of interest

  • Enzyme-specific substrate

  • AMPCPP stock solution (e.g., 10 mM in assay buffer)

  • ATP stock solution

  • Assay buffer (optimized for your enzyme)

  • Detection reagents (e.g., for measuring product formation or ATP depletion)

  • Microplate reader

  • Low-binding 96- or 384-well plates

Procedure:

  • Prepare Serial Dilutions of AMPCPP:

    • Perform a serial dilution of your AMPCPP stock solution in assay buffer to create a range of concentrations. A 10-point, 3-fold serial dilution is a good starting point (e.g., from 100 µM down to 5 nM).

  • Set Up Assay Plate:

    • Add your enzyme to each well at a final concentration optimized for your assay.

    • Add the serially diluted AMPCPP or vehicle control (assay buffer) to the appropriate wells.

    • Include "no enzyme" and "no inhibitor" controls.

  • Initiate the Reaction:

    • Add a mixture of ATP and the enzyme's substrate to all wells to start the reaction. The final ATP concentration should ideally be at the Km for your enzyme.

  • Incubate:

    • Incubate the plate at the optimal temperature for your enzyme for a predetermined amount of time, ensuring the reaction remains in the linear range.

  • Stop the Reaction and Detect Signal:

    • Stop the reaction (if necessary) and add the detection reagents according to the manufacturer's protocol.

  • Read the Plate:

    • Measure the signal on a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Subtract the background signal (from "no enzyme" wells).

    • Normalize the data to your "no inhibitor" control (representing 100% activity).

    • Plot the percent inhibition versus the log of the AMPCPP concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.[2]

Protocol 2: Orthogonal Target Validation in a Cellular Assay Using siRNA

This protocol describes how to use siRNA-mediated knockdown to validate that the cellular effects of AMPCPP are dependent on your target of interest.

Materials:

  • Mammalian cell line expressing your target of interest

  • siRNA targeting your protein of interest (and a non-targeting control siRNA)

  • Transfection reagent

  • Cell culture medium and supplements

  • AMPCPP

  • Reagents for your phenotypic assay (e.g., cell viability assay, reporter gene assay)

  • Reagents for western blotting or qRT-PCR

Procedure:

  • Transfect Cells with siRNA:

    • Seed your cells in a multi-well plate.

    • Transfect one set of cells with the siRNA targeting your protein and another set with the non-targeting control siRNA, following the transfection reagent manufacturer's protocol.

  • Incubate for Knockdown:

    • Incubate the cells for 48-72 hours to allow for efficient knockdown of the target protein.

  • Validate Knockdown:

    • Harvest a subset of cells from each group to confirm target protein knockdown by western blotting or qRT-PCR.

  • Treat with AMPCPP:

    • Treat the remaining cells from both the target siRNA and control siRNA groups with a range of AMPCPP concentrations or a single, effective dose. Include vehicle-treated controls for each group.

  • Perform Phenotypic Assay:

    • After the desired treatment duration, perform your phenotypic assay to measure the cellular response.

  • Data Analysis:

    • Compare the effect of AMPCPP in the control siRNA-treated cells versus the target siRNA-treated cells. A significant reduction in the effect of AMPCPP in the knockdown cells provides strong evidence for on-target activity.

Visualizations and Diagrams

Signaling Pathway: On-Target vs. Off-Target Effects of AMPCPP

cluster_0 On-Target Pathway cluster_1 Off-Target Pathway AMPCPP_on AMPCPP Target Intended Target (e.g., Kinase A) AMPCPP_on->Target Binds & Inhibits On_Effect Expected Phenotype Target->On_Effect Modulates Pathway AMPCPP_off AMPCPP Off_Target Off-Target (e.g., Kinase B, P2 Receptor) AMPCPP_off->Off_Target Binds & Modulates Off_Effect Unintended Phenotype Off_Target->Off_Effect Activates/Inhibits Unrelated Pathway AMPCPP AMPCPP Treatment AMPCPP->AMPCPP_on AMPCPP->AMPCPP_off start Observe Phenotype with AMPCPP dose_response Dose-Response Assay start->dose_response orthogonal Orthogonal Target Validation dose_response->orthogonal knockdown siRNA/CRISPR Knockdown orthogonal->knockdown unrelated_inhibitor Structurally Unrelated Inhibitor orthogonal->unrelated_inhibitor phenotype_lost Phenotype Attenuated? knockdown->phenotype_lost same_phenotype Same Phenotype? unrelated_inhibitor->same_phenotype on_target High Confidence On-Target Effect phenotype_lost->on_target Yes off_target Potential Off-Target Effect phenotype_lost->off_target No same_phenotype->on_target Yes same_phenotype->off_target No

Caption: A logical workflow for validating that an observed cellular phenotype is due to the on-target action of AMPCPP.

References

  • Wikipedia. (2023, December 1). Purinergic receptor. In Wikipedia. Retrieved from [Link]

  • Hertz, N. T., Wang, Y., Fletterick, R. J., & Shokat, K. M. (2010). A new method for covalent capture of kinase-substrate complexes. Current protocols in chemical biology, 2(1), 1–19.
  • Jena Bioscience. (n.d.). Non-hydrolyzable ATP Test Kit. Jena Bioscience. Retrieved from [Link]

  • Jena Bioscience. (n.d.). Non-hydrolyzable ATP Test Kit. Jena Bioscience. Retrieved from [Link]

  • Platypus Technologies. (n.d.). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Platypus Technologies. Retrieved from [Link]

  • Edmondson, D. E. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules (Basel, Switzerland), 24(11), 2065.
  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315.
  • Exploring the ATP-binding site of P2X receptors. (2013). Frontiers in Cellular Neuroscience, 7, 277.
  • Naeem, M., Majeed, W., Ho, J. K. K., & He, S. (2020). Off-target effects in CRISPR/Cas9 gene editing. CRISPR journal, 3(4), 257-269.
  • Lecka, J., Sévigny, J., & Pelletier, J. (2013). Nonhydrolyzable ATP analogues as selective inhibitors of human NPP1: a combined computational/experimental study. Journal of medicinal chemistry, 56(23), 9579–9591.
  • Vassort, G. (2001). Adenosine 5′-Triphosphate: a P2-Purinergic Agonist in the Myocardium. Physiological Reviews, 81(2), 767–806.
  • Lounkine, E., Keiser, M. J., Whitebread, S., Mikhailov, D., Hamon, J., Jenkins, J. L., ... & Urban, L. (2012). Large-scale prediction and testing of drug activity on side-effect targets.
  • Corrales, J., Reyes, J. P., Rosas, S. B., & Pereda, D. (2010). A High-Throughput TNP-ATP Displacement Assay for Screening Inhibitors of ATP-binding in Bacterial Histidine Kinases. Journal of visualized experiments : JoVE, (41), 2095.
  • Grant, B. D. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual.
  • ResearchGate. (n.d.). How does the target validation work in microbe enzyme targets? ResearchGate. Retrieved from [Link]

  • Kalliokoski, T., Kramer, C., Vulpetti, A., & Gedeck, P. (2013). Comparability of mixed IC50 data--a statistical analysis. PloS one, 8(4), e61007.
  • Peter, C., & Bramham, J. (2012). Choice of ATP Analogues for Biophysical Studies—A Systematic NMR-Based Investigation for the AAA+ Enzyme p97. International journal of molecular sciences, 13(10), 12975–12993.
  • Molecular Biology. (n.d.). Assay Troubleshooting. Molecular Biology. Retrieved from [Link]

  • ResearchGate. (2019, October 10). Clinical Implications and Translation of an Off-Target Pharmacology Profiling Hit: Adenosine Uptake Inhibition In Vitro. ResearchGate. Retrieved from [Link]

  • Chen, Y. (2024). Off-Target Effects in Genome Editing: A Systematic Review of Prediction and Mitigation Strategies.
  • Scott, J. S., & Brown, D. G. (2015). Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. ACS medicinal chemistry letters, 6(6), 613–616.
  • Real-Arguis, C., Cerdán-Bautista, S., & Valenzuela-Fernández, A. (2018). Extracellular ATP acts on P2Y2 purinergic receptors to facilitate HIV-1 infection. The Journal of cell biology, 217(1), 329–344.
  • ResearchGate. (n.d.). The dose–response curves representing the enzymatic activity (%) of ATP.... ResearchGate. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Orthogonal Assay Service. Creative Biolabs. Retrieved from [Link]

  • Liu, R., Li, X., & Lam, K. S. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in chemistry, 7, 496.
  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Reaction Biology. Retrieved from [Link]

  • Wang, Y., Jin, F., & Li, M. (2019). Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. Scientific reports, 9(1), 1-11.
  • Sealover, N. R., He, Y., & Johnson, A. R. (2024). Protocol for modeling acquired resistance to targeted therapeutics in adherent and suspension cancer cell lines via in situ resistance assay. STAR protocols, 5(4), 103299.
  • Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. (2025). Molecular & Cellular Proteomics, 24(1), 100693.
  • Thermo Fisher Scientific. (2021, October 12). How to measure and minimize off-target effects... [Video]. YouTube. [Link]

  • Vasta, J. D., Corona, C. R., Wilkinson, J., Zimprich, C. A., Hartnett, J. R., Ingold, M. R., ... & Robers, M. B. (2019). Cellular selectivity analyses reveal distinguishing profiles for type II kinase inhibitors. bioRxiv, 800298.
  • Lu, H., & Tonge, P. J. (2022). Binding Affinity Determination in Drug Design: Insights from Lock and Key, Induced Fit, Conformational Selection, and Inhibitor Trapping Models. International journal of molecular sciences, 23(19), 11855.
  • Assay Genie. (n.d.). 101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie. Retrieved from [Link]

  • Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. (2011). In Protein Kinase Inhibitors. Wiley-VCH.
  • RayBiotech. (n.d.). Troubleshooting Guide for ELISA High Background Poor Standard Curve. RayBiotech. Retrieved from [Link]

  • Li, J., & Chen, Z. J. (2024). Advances in protein dot blot: principles, technical specifics, applications, and future perspectives. Frontiers in Immunology, 15, 1365825.
  • Exploring the ATP-binding site of P2X receptors. (2013). Frontiers in Cellular Neuroscience, 7, 277.
  • Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know. Surmodics IVD. Retrieved from [Link]

  • Rusling Research Group. (n.d.). Non Specific Binding (NSB) in Antigen-Antibody Assays. University of Connecticut. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategies for the identification of kinase substrates using analog-sensitive kinases. ResearchGate. Retrieved from [Link]

  • Gulbransen, B. D., & He, W. (2024). Distribution of P2Y and P2X purinergic receptor expression within the intestine. American journal of physiology. Gastrointestinal and liver physiology, 326(2), G215–G228.

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Troubleshooting

Technical Support Center: Overcoming Resistance to Diphosphomethylphosphonic Acid Adenosyl Ester (cpr-PMDPA) in Viral Assays

Welcome to the technical support center for researchers utilizing Diphosphomethylphosphonic acid adenosyl ester (cpr-PMDPA) in viral assays. This guide is designed to provide in-depth troubleshooting strategies and addre...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing Diphosphomethylphosphonic acid adenosyl ester (cpr-PMDPA) in viral assays. This guide is designed to provide in-depth troubleshooting strategies and address frequently asked questions regarding the emergence of viral resistance to this potent nucleotide analog. Our goal is to equip you with the scientific rationale and practical methodologies to anticipate, identify, and overcome resistance, ensuring the integrity and success of your antiviral research.

Part 1: Understanding the Foundation - Mechanism of Action and Resistance

Before delving into troubleshooting, it is crucial to grasp the fundamental principles governing the antiviral activity of cpr-PMDPA and the mechanisms by which viruses can evade its effects.

The Antiviral Strategy of cpr-PMDPA

Diphosphomethylphosphonic acid adenosyl ester (cpr-PMDPA) belongs to the class of acyclic nucleoside phosphonates. These compounds are analogs of natural nucleotides, the building blocks of DNA and RNA. The "adenosyl ester" component signifies that cpr-PMDPA is a prodrug , a chemically modified version of the active compound designed to enhance its delivery into host cells.[1] Once inside the cell, cellular enzymes cleave the ester group, releasing the active phosphonate.

The active form of cpr-PMDPA is its diphosphate metabolite. This active metabolite mimics the natural deoxyadenosine triphosphate (dATP) and competes for the active site of the viral polymerase (either a DNA polymerase or an RNA-dependent RNA polymerase).[2] Upon incorporation into the growing viral nucleic acid chain, it acts as a chain terminator, halting further replication. This targeted inhibition of the viral polymerase is the cornerstone of its antiviral effect.

cluster_extracellular Extracellular Space cluster_cellular Host Cell cpr-PMDPA_prodrug cpr-PMDPA (Prodrug) cpr-PMDPA_prodrug_in cpr-PMDPA cpr-PMDPA_prodrug->cpr-PMDPA_prodrug_in Cellular Uptake Active_Metabolite Active Diphosphate Metabolite cpr-PMDPA_prodrug_in->Active_Metabolite Cellular Enzymes Viral_Polymerase Viral Polymerase Active_Metabolite->Viral_Polymerase Competitive Inhibition Viral_Replication_Blocked Viral Replication Blocked Viral_Polymerase->Viral_Replication_Blocked Incorporation & Chain Termination

Fig. 1: Simplified activation pathway of cpr-PMDPA.
The Viral Counter-Attack: Mechanisms of Resistance

Viral resistance to nucleotide analogs like cpr-PMDPA is an anticipated outcome of selective pressure.[3] The primary mechanisms of resistance involve genetic mutations in the virus.[3][4]

  • Mutations in the Viral Polymerase: This is the most common mechanism of resistance. Specific amino acid changes in the viral polymerase can lead to:

    • Decreased Incorporation: The mutated polymerase may have a lower affinity for the active form of cpr-PMDPA compared to the natural nucleotide (dATP), making incorporation less likely.[5]

    • Increased Excision: Some viral polymerases possess a proofreading or exonuclease activity that can recognize and remove the incorporated drug from the nascent nucleic acid chain.[6] Mutations can enhance this excision activity, effectively reversing the inhibitory effect.[7]

  • Altered Host Cell Metabolism: While less common, changes in the host cell's metabolic pathways that are responsible for activating the cpr-PMDPA prodrug could theoretically contribute to reduced efficacy.

Active_Drug Active cpr-PMDPA Diphosphate Wild_Type_Polymerase Wild-Type Viral Polymerase Active_Drug->Wild_Type_Polymerase Binds effectively Mutant_Polymerase Mutant Viral Polymerase Active_Drug->Mutant_Polymerase Reduced affinity Incorporation Incorporation & Chain Termination Wild_Type_Polymerase->Incorporation Reduced_Incorporation Reduced Incorporation Mutant_Polymerase->Reduced_Incorporation Enhanced_Excision Enhanced Excision Mutant_Polymerase->Enhanced_Excision Resistance Viral Resistance Reduced_Incorporation->Resistance Enhanced_Excision->Resistance

Fig. 2: Mechanisms of polymerase-mediated resistance.

Part 2: Troubleshooting Guide for Viral Assays

This section is structured in a question-and-answer format to directly address common issues encountered during viral assays with cpr-PMDPA.

Q1: My viral yield is not decreasing as expected after treatment with cpr-PMDPA, even at high concentrations. Is this resistance?

Answer: It is highly likely that you are observing resistance, but other factors should be ruled out first.

Initial Troubleshooting Steps:

  • Verify Compound Integrity: Ensure that your stock of cpr-PMDPA has not degraded. If possible, test it on a known sensitive viral strain.

  • Confirm Assay Conditions: Double-check all assay parameters, including cell density, multiplicity of infection (MOI), incubation times, and drug concentration calculations.

  • Assess Cytotoxicity: Perform a cytotoxicity assay (e.g., MTS or LDH assay) to ensure that the concentrations of cpr-PMDPA used are not adversely affecting the host cells, which could indirectly impact viral replication.

If the above factors are controlled for, proceed to resistance characterization.

Q2: How can I confirm that the observed lack of efficacy is due to viral resistance?

Answer: A combination of phenotypic and genotypic assays is the gold standard for confirming and characterizing antiviral resistance.

Assay Type Description Information Gained
Phenotypic Assay Measures the susceptibility of the virus to the drug in a cell-based assay (e.g., plaque reduction or yield reduction assay).Determines the EC50 (half-maximal effective concentration) value, providing a quantitative measure of resistance.
Genotypic Assay Involves sequencing the viral gene that codes for the target enzyme (the polymerase).Identifies specific mutations that may be responsible for resistance.

Experimental Protocol: Viral Yield Reduction Assay

This protocol will help you determine the EC50 of cpr-PMDPA against your viral strain.

  • Cell Seeding: Seed susceptible host cells in 24-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Drug Dilution Series: Prepare a serial dilution of cpr-PMDPA in your cell culture medium. A typical range would be from 100 µM down to 0.01 µM, with a no-drug control.

  • Infection: Infect the cell monolayers with the virus at a low MOI (e.g., 0.01).

  • Treatment: After a 1-hour adsorption period, remove the viral inoculum and add the different concentrations of cpr-PMDPA.

  • Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).

  • Harvesting: Harvest the virus from each well (both supernatant and cell lysate).

  • Quantification: Quantify the viral titer in each sample using a standard method such as a plaque assay or qPCR.

  • Data Analysis: Plot the viral yield against the drug concentration and use a non-linear regression analysis to calculate the EC50 value.

A significant increase in the EC50 value for your test virus compared to a sensitive control strain is indicative of resistance.

Q3: I have confirmed phenotypic resistance. How do I identify the specific mutations causing it?

Answer: You will need to perform genotypic analysis by sequencing the viral polymerase gene.

Experimental Workflow: Genotypic Resistance Analysis

Start Resistant Viral Population Extraction Viral Nucleic Acid Extraction Start->Extraction Amplification PCR Amplification of Polymerase Gene Extraction->Amplification Sequencing Sanger or Next-Gen Sequencing Amplification->Sequencing Analysis Sequence Alignment & Mutation Calling Sequencing->Analysis End Identification of Resistance Mutations Analysis->End

Fig. 3: Workflow for genotypic resistance analysis.
  • Nucleic Acid Extraction: Isolate viral DNA or RNA from your resistant viral stock.

  • PCR Amplification: Design primers that flank the entire coding sequence of the viral polymerase gene. Use a high-fidelity polymerase to amplify the gene.

  • Sequencing: Sequence the PCR product using either Sanger sequencing or next-generation sequencing (NGS). NGS can be particularly useful for identifying minority resistant populations.

  • Sequence Analysis: Align the sequence from your resistant virus with that of a known sensitive (wild-type) strain. Identify any amino acid substitutions.

  • Confirmation: To confirm that an identified mutation is responsible for resistance, you can use reverse genetics to introduce the mutation into a wild-type virus and then perform a phenotypic assay.

Q4: I've identified a resistant mutant. What are my next steps?

Answer: Once you have a confirmed resistant mutant, you can explore several avenues:

  • Combination Therapy: Investigate the use of cpr-PMDPA in combination with other antiviral agents that have a different mechanism of action. This can often overcome resistance and is a common clinical strategy.[8]

  • Alternative Analogs: Test other nucleotide analogs to see if there is cross-resistance. Some mutations may confer resistance to a specific analog but not to others.

  • Fitness Cost Assessment: Determine if the resistance mutation comes with a "fitness cost" to the virus. This means the resistant virus may replicate less efficiently than the wild-type virus in the absence of the drug. This can be assessed by performing a viral growth kinetics experiment. A fitness cost may mean that the resistant strain is less likely to become dominant in the absence of drug pressure.[3]

Part 3: Frequently Asked Questions (FAQs)

Q: Can resistance to cpr-PMDPA develop in vitro?

A: Yes, serial passage of a virus in the presence of sub-optimal concentrations of cpr-PMDPA is a standard laboratory method for selecting for resistant mutants.

Q: Is resistance to cpr-PMDPA reversible?

A: The genetic mutations that cause resistance are generally stable. However, if a resistance mutation imposes a significant fitness cost, the wild-type virus may outcompete the resistant variant if the drug pressure is removed.

Q: Can I prevent the emergence of resistance in my long-term experiments?

A: While it may not be possible to completely prevent resistance, you can minimize its emergence by:

  • Using a sufficiently high concentration of cpr-PMDPA to completely suppress viral replication.

  • Using combination therapy with another antiviral agent from the outset.

  • Minimizing the number of viral passages under drug pressure.

Q: Where can I find more information on known resistance mutations for my specific virus?

A: Publicly available databases and the scientific literature are the best resources. Search for publications related to resistance to nucleotide analogs for the virus you are studying.

References

  • Boivin, G. (2002). Mechanisms of resistance to antiviral drugs. Current Opinion in Infectious Diseases, 15(6), 587-592.
  • Chapman, T. M., & Keating, G. M. (2003).
  • Coen, D. M. (1996). HIV drug resistance. Annual Review of Pharmacology and Toxicology, 36, 95-120.
  • De Clercq, E. (2009). The history of antiviral drug discovery. Reviews in Medical Virology, 19(4), 287-297.
  • De Clercq, E., & Holý, A. (2005). Acyclic nucleoside phosphonates: a key class of antiviral drugs. Nature Reviews Drug Discovery, 4(11), 928-940.
  • Harnden, M. R., Parkin, A., Parratt, M. J., & Perkins, R. M. (1993). Novel acyclonucleotides: synthesis and antiviral activity of alkenylphosphonic acid derivatives of purines and a pyrimidine. Journal of Medicinal Chemistry, 36(10), 1343–1355. [Link]

  • Hostetler, K. Y. (2009). Alkoxyalkyl prodrugs of acyclic nucleoside phosphonates enhance oral antiviral activity and reduce toxicity: current state of the art. Antiviral Research, 82(2), A84-A98. [Link]

  • Krylov, A. S., et al. (2022). Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. International Journal of Molecular Sciences, 23(19), 11433. [Link]

  • Magee, W. C., et al. (2005). Antiviral activities of novel 5-phosphono-pent-2-en-1-yl nucleosides and their alkoxyalkyl phosphonoesters. Antimicrobial Agents and Chemotherapy, 49(8), 3463-3473. [Link]

  • Nájera, I., Holguín, A., Quiñones-Mateu, M. E., Muñoz-Fernández, M. A., & Domingo, E. (2002). The M184V mutation in the HIV-1 reverse transcriptase reduces the restoration of wild-type replication by zidovudine-resistance mutations. Journal of Virology, 76(23), 12246–12250.
  • Naesens, L., et al. (2005). Alkoxyalkyl Esters of (S)-9-[3-Hydroxy-2-(Phosphonomethoxy)Propyl]Adenine Are Potent Inhibitors of the Replication of Wild-Type and Drug-Resistant Human Immunodeficiency Virus Type 1 In Vitro. Antimicrobial Agents and Chemotherapy, 49(10), 4149-4159. [Link]

  • Shannon, A., & Le, T. T. (2022). Kill or corrupt: Mechanisms of action and drug-resistance of nucleotide analogues against SARS-CoV-2. Antiviral Research, 209, 105501. [Link]

  • Stepan, G., et al. (2021). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry, 9, 766619. [Link]

  • Tsai, C. C., et al. (1995). Prevention of human immunodeficiency virus type 1 infection in macaques by 9-(2-phosphonylmethoxyethyl)adenine. Science, 270(5239), 1197–1199.
  • van den Berg, F., et al. (2005). Comparison of the disposition of ester prodrugs of the antiviral agent 9-(2-phosphonylmethoxyethyl)adenine [PMEA] in Caco-2 monolayers. Journal of Pharmaceutical Sciences, 94(6), 1183-1194. [Link]

  • Venkatachalam, T. K., et al. (2019). The activation cascade of the broad-spectrum antiviral bemnifosbuvir characterized at atomic resolution.
  • Villarreal, L. P. (2001). Can viruses make us human?. Proceedings of the American Philosophical Society, 145(3), 337-350.
  • Vogensen, S. B., et al. (2019). Mechanism of SARS-CoV-2 resistance to nucleotide analog-based antivirals. bioRxiv. [Link]

  • Wagner, C. R., et al. (2000). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chemical Reviews, 100(3), 815-856. [Link]

  • Whittaker, G. R., & Daniel, S. (2021). NERVTAG: Antiviral drug resistance and the use of directly acting antiviral drugs (DAAs) for COVID-19. GOV.UK. [Link]

  • Yin, J., & Cheng, Y. C. (2004). The mechanism of action of adefovir and its resistance. Current Drug Targets-Infectious Disorders, 4(4), 309-314.

Sources

Optimization

Technical Support Center: Purification of Diphosphomethylphosphonic Acid Adenosyl Ester

Welcome to the technical support center for the purification of Diphosphomethylphosphonic acid adenosyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the common...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Diphosphomethylphosphonic acid adenosyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this non-hydrolyzable ATP analog. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful isolation of a highly pure product for your downstream applications.

Introduction to Purification Challenges

Diphosphomethylphosphonic acid adenosyl ester, a non-hydrolyzable ATP analog, is a critical tool for studying ATP-dependent enzymes.[1][2][3][4] Its resistance to hydrolysis allows researchers to trap enzymes in their ATP-bound state. However, its synthesis often yields a heterogeneous mixture of related nucleotides and byproducts, making purification a significant hurdle. The primary challenges in purifying this analog stem from its high polarity, the presence of structurally similar impurities, and potential instability under certain conditions.

This guide will provide practical solutions and the scientific rationale behind them to help you overcome these challenges.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of Diphosphomethylphosphonic acid adenosyl ester.

Problem 1: Poor Separation of Target Compound from Related Nucleotides (e.g., ADP, AMP analogs) in Ion-Exchange Chromatography (IEC)

Symptoms:

  • Broad, overlapping peaks in your chromatogram.

  • Low purity of the collected fractions, as confirmed by analytical HPLC or LC-MS.

Root Cause Analysis: Ion-exchange chromatography separates molecules based on their net charge.[5][6][7] The triphosphate analog will have a higher negative charge than the corresponding di- and monophosphate impurities. However, suboptimal separation can occur due to:

  • Inappropriate pH of the mobile phase: The pH affects the ionization state of the phosphate groups.

  • Shallow salt gradient: A gradient that is not sufficiently shallow will not provide the resolution needed to separate species with small charge differences.

  • Column overloading: Exceeding the binding capacity of the column leads to poor separation.

Solutions:

  • Optimize Mobile Phase pH:

    • Rationale: The charge of the phosphate groups is pH-dependent. Ensure the mobile phase pH is buffered to a range where the differences in charge between the triphosphate, diphosphate, and monophosphate species are maximized. A pH around 7.5-8.5 is a good starting point.

    • Protocol: Prepare a series of buffers with varying pH values (e.g., 7.0, 7.5, 8.0, 8.5) and perform small-scale analytical runs to determine the optimal pH for separation.

  • Adjust the Salt Gradient:

    • Rationale: A shallower salt gradient increases the resolution between closely eluting compounds.

    • Protocol: Decrease the rate of increase of the salt concentration in your gradient. For example, if you are using a linear gradient from 0 to 1 M ammonium bicarbonate over 30 minutes, try extending the gradient to 60 minutes.

  • Reduce Sample Load:

    • Rationale: Overloading the column saturates the stationary phase, leading to peak broadening and poor resolution.

    • Protocol: Reduce the amount of crude sample loaded onto the column by 50% and re-evaluate the separation.

Problem 2: Product Degradation During Purification or Post-Purification Processing

Symptoms:

  • Appearance of new impurity peaks corresponding to mono- and diphosphate analogs in post-purification analysis.[8]

  • Low overall yield of the triphosphate product.

Root Cause Analysis: Although designed to be non-hydrolyzable, the P-C-P bond can still be susceptible to cleavage under harsh conditions.[9] Degradation can be caused by:

  • Extreme pH: Both highly acidic and highly alkaline conditions can promote hydrolysis.

  • Elevated Temperatures: Prolonged exposure to high temperatures during purification or solvent evaporation can lead to degradation.

  • Lyophilization with certain buffers: Some buffers, like ammonium bicarbonate, can become slightly acidic during lyophilization as the ammonia is removed, potentially causing hydrolysis.[8]

Solutions:

  • Maintain Neutral pH:

    • Rationale: Keeping the pH of all solutions between 6.5 and 8.0 will minimize the risk of acid- or base-catalyzed hydrolysis.

    • Protocol: Use well-buffered mobile phases and ensure that the pH of your collected fractions is monitored and adjusted if necessary.

  • Work at Low Temperatures:

    • Rationale: Chemical reactions, including hydrolysis, are slowed down at lower temperatures.

    • Protocol: Perform all purification steps at 4°C. Use a refrigerated HPLC system if available. Evaporate solvents under reduced pressure at a temperature not exceeding 30°C.

  • Careful Buffer Selection for Lyophilization:

    • Rationale: To avoid pH shifts during lyophilization, consider using a buffer system that is less volatile or performing a buffer exchange step into a more suitable solvent like water before lyophilization.

    • Protocol: If using ammonium bicarbonate, consider performing multiple co-evaporations with water after the initial lyophilization to remove any residual salts. Alternatively, perform a buffer exchange using a desalting column or tangential flow filtration into water before the final lyophilization step.

Problem 3: Inconsistent Retention Times and Peak Tailing in Reverse-Phase HPLC (RP-HPLC)

Symptoms:

  • Shift in retention times from run to run.

  • Asymmetrical peak shapes (tailing).

Root Cause Analysis: RP-HPLC separates molecules based on their hydrophobicity. Nucleotides are highly polar and can exhibit poor retention and peak shape on standard C18 columns. These issues can be caused by:

  • Secondary interactions with the stationary phase: The negatively charged phosphate groups can interact with residual silanols on silica-based columns, leading to peak tailing.

  • Insufficient ion-pairing: For highly polar analytes, an ion-pairing agent is often necessary to achieve adequate retention.

  • Mobile phase issues: Contaminated or improperly prepared mobile phases can lead to inconsistent results.[10][11]

Solutions:

  • Use an Appropriate Column:

    • Rationale: Columns designed for polar analytes or those with end-capping to block residual silanols will provide better peak shapes.

    • Protocol: Consider using a polar-embedded or an aqueous-stable C18 column.

  • Incorporate an Ion-Pairing Reagent:

    • Rationale: Ion-pairing reagents, such as triethylammonium acetate (TEAA) or tributylammonium acetate (TBAA), have a hydrophobic tail that interacts with the stationary phase and a charged head that pairs with the negatively charged phosphate groups of the nucleotide, thereby increasing its retention.[12]

    • Protocol: Add an ion-pairing reagent to your mobile phase. A typical starting concentration is 50-100 mM TEAA.

  • Ensure High-Quality Mobile Phase:

    • Rationale: Contaminants or dissolved gases in the mobile phase can cause baseline noise and inconsistent retention.[10][11][13]

    • Protocol: Use HPLC-grade solvents and reagents.[11] Degas your mobile phase before use.

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach for purifying crude Diphosphomethylphosphonic acid adenosyl ester?

A1: A two-step purification strategy is often the most effective.

  • Step 1: Anion-Exchange Chromatography (AEC): This is the primary purification step to separate the target triphosphate analog from the lower-charged monophosphate and diphosphate impurities. A strong anion-exchange resin is recommended.

  • Step 2: Reverse-Phase HPLC (RP-HPLC): This step is used for desalting and further purifying the product from any remaining non-polar impurities.

Below is a generalized workflow diagram for this two-step process.

PurificationWorkflow Crude Crude Product AEC Anion-Exchange Chromatography Crude->AEC RP_HPLC Reverse-Phase HPLC (Desalting) AEC->RP_HPLC Triphosphate Fraction Waste1 Mono- & Diphosphate Impurities AEC->Waste1 Pure_Product Pure Diphosphomethylphosphonic acid adenosyl ester RP_HPLC->Pure_Product Waste2 Salts & Other Impurities RP_HPLC->Waste2

Caption: Two-step purification workflow.

Q2: How can I confirm the identity and purity of my final product?

A2: A combination of analytical techniques is recommended for comprehensive characterization:

Analytical TechniquePurpose
Analytical RP-HPLC To assess purity and quantify the amount of product.
Mass Spectrometry (MS) To confirm the molecular weight of the product.
Nuclear Magnetic Resonance (NMR) To confirm the chemical structure, particularly the presence of the P-C-P bond. 31P NMR is especially useful.[9]

Q3: What are the recommended storage conditions for the purified product?

A3: To ensure long-term stability, the purified Diphosphomethylphosphonic acid adenosyl ester should be stored as a lyophilized powder at -20°C or below, protected from moisture. For preparing stock solutions, use a buffered aqueous solution at a neutral pH (e.g., pH 7.5) and store in aliquots at -80°C to minimize freeze-thaw cycles.

Q4: My purification yield is consistently low. What are the likely causes?

A4: Low yield can be attributed to several factors:

  • Product Degradation: As discussed in the troubleshooting section, hydrolysis can significantly reduce your yield. Re-evaluate your pH, temperature, and lyophilization conditions.

  • Incomplete Elution: The product may be irreversibly binding to the chromatography column. Try a stronger eluent or a different stationary phase.

  • Losses During Transfers: Be mindful of losses during sample handling and transfer steps.

  • Inaccurate Quantification: Ensure your method for quantifying the product is accurate and calibrated.

Below is a decision tree to troubleshoot low yield.

LowYieldTroubleshooting Start Low Purification Yield Check_Degradation Analyze Fractions for Degradants (LC-MS) Start->Check_Degradation Degradation_Present Degradation Confirmed Check_Degradation->Degradation_Present Yes No_Degradation No Significant Degradation Check_Degradation->No_Degradation No Optimize_Conditions Optimize pH, Temperature, Lyophilization Degradation_Present->Optimize_Conditions Check_Elution Check for Incomplete Elution No_Degradation->Check_Elution Incomplete_Elution Incomplete Elution Check_Elution->Incomplete_Elution Yes Complete_Elution Elution is Complete Check_Elution->Complete_Elution No Modify_Elution Modify Elution Conditions (Stronger Eluent, Different Column) Incomplete_Elution->Modify_Elution Review_Handling Review Sample Handling & Quantification Complete_Elution->Review_Handling

Caption: Troubleshooting low purification yield.

References

  • U.S. Patent No. US4670575A. (1987). Process for purification of phosphoric mono esters.
  • Chen, J. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. Protein & Cell, 14(10), 723-738. [Link]

  • Pardo, M., Bode, D., Yu, L., & Choudhary, J. S. (2022). BN-PAGE and PCP for Resolving Affinity Purified Protein Complexes. JoVE (Journal of Visualized Experiments), (187), e55498. [Link]

  • Chinese Patent No. CN1186349C. (2005). Process for producing adenosin by chemical synthesis.
  • Gourinchas, G., et al. (2003). A Non-hydrolyzable ATP Derivative Generates a Stable Complex in a Light-inducible Two-component System. Journal of Biological Chemistry, 278(33), 30869-30875. [Link]

  • Jena Bioscience. (2023). Non-hydrolyzable ATP Test Kit. Jena Bioscience. [Link]

  • Manolaridis, I., et al. (2018). ATP Analogues for Structural Investigations: Case Studies of a DnaB Helicase and an ABC Transporter. International Journal of Molecular Sciences, 19(4), 1033. [Link]

  • Myers, T. C., Nakamura, K., & Danielzadeh, A. B. (1965). PHOSPHONIC ACID ANALOGS OF NUCLEOSIDE PHOSPHATES. 3. THE SYNTHESIS OF ADENOSINE-5'-METHYLENEDIPHOSPHONATE, A PHOSPHONIC ACID ANALOG OF ADENOSINE-5'-DIPHOSPHATE. The Journal of Organic Chemistry, 30(5), 1517-1520. [Link]

  • Zha, Y., et al. (2017). Synthesis and Degradation of Adenosine 5'-Tetraphosphate by Nicotinamide and Nicotinate Phosphoribosyltransferases. ACS Chemical Biology, 12(6), 1672-1680. [Link]

  • Anderson, N. G., et al. (1963). Analytical Techniques for Cell Fractions. III. Nucleotides and Related Compounds. Analytical Biochemistry, 6(2), 154-165. [Link]

  • U.S. Patent Application No. US20050011836A1. (2005). Additives for reversed-phase HPLC mobile phases.
  • Liu, F., et al. (2008). ATP hydrolysis is required for DEAD-box protein recycling but not for duplex unwinding. Proceedings of the National Academy of Sciences, 105(51), 20202-20207. [Link]

  • Agan, T., et al. (2015). Investigation of enzymatic C–P bond formation using multiple quantum HCP nuclear magnetic resonance spectroscopy. RSC Advances, 5(15), 11211-11214. [Link]

  • ResearchGate. (2025). Nucleotide anion exchange purification followed by lyophilizing breaks them down? ResearchGate. [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Baseline Issues. Phenomenex. [Link]

  • Pharmaffiliates. (n.d.). Adenosine-Impurities. Pharmaffiliates. [Link]

  • U.S. Patent No. US3079379A. (1963). Method for the preparation of adenosine 5'-triphosphate.
  • The Column. (2023). Purification of Nucleotide Triphosphates. The Column. [Link]

  • Royal Society of Chemistry. (2013). Analytical Methods. Royal Society of Chemistry. [Link]

  • Ahn, J., et al. (2012). High Performance DNA Purification using a Novel Ion Exchange Matrix. Journal of visualized experiments : JoVE, (69), e4399. [Link]

  • ResearchGate. (2025). Determination of nucleotides, nucleosides and their transformation products in Cordyceps by ion-pairing reversed-phase liquid chromatography-mass spectrometry. ResearchGate. [Link]

  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. [Link]

  • SynZeal. (n.d.). Adenosine Impurities. SynZeal. [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. Restek. [Link]

  • Bio-Rad. (2023). Purification of DNA Oligonucleotides using Anion Exchange Chromatography. YouTube. [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

  • Agilent. (2024). Oligonucleotide Purification using Anion Exchange Liquid Chromatography. Agilent. [Link]

Sources

Troubleshooting

Technical Support Center: Navigating Experiments with Diphosphomethylphosphonic Acid Adenosyl Ester (AppCH2pp)

Welcome to the technical support center for Diphosphomethylphosphonic acid adenosyl ester (AppCH2pp), a non-hydrolyzable ATP analog. This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Diphosphomethylphosphonic acid adenosyl ester (AppCH2pp), a non-hydrolyzable ATP analog. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and in-depth answers to common questions encountered during experimentation. Our goal is to empower you with the knowledge to anticipate and resolve challenges, ensuring the integrity and success of your research.

Introduction to AppCH2pp: The Non-Hydrolyzable ATP Mimic

Diphosphomethylphosphonic acid adenosyl ester, commonly known as AppCH2pp or α,β-methylene ATP, is a vital tool in biochemistry and drug discovery. By replacing the oxygen atom between the α and β phosphates of ATP with a methylene group, this analog effectively resists hydrolysis by many ATPases and kinases. This property allows researchers to "trap" enzymes in their ATP-bound state, facilitating structural and functional studies that would be impossible with the rapidly consumed natural substrate.

However, the unique chemical nature of AppCH2pp also presents specific experimental challenges. This guide will address these common pitfalls, providing you with the expertise to navigate them effectively.

Section 1: Purity, Stability, and Handling of AppCH2pp

The quality of your AppCH2pp is paramount to the reliability of your experimental results. This section addresses common issues related to the purity, stability, and proper handling of this crucial reagent.

Frequently Asked Questions (FAQs)

Question 1: My commercial AppCH2pp stock shows multiple peaks on HPLC. Is this normal, and how can I purify it?

Answer: While commercial preparations of AppCH2pp are generally of high purity, the presence of minor impurities is not uncommon. These can include starting materials from the synthesis, hydrolyzed byproducts, or other related nucleotides. For highly sensitive applications, we recommend verifying the purity of your stock.

Troubleshooting Guide: AppCH2pp Purification

Problem Potential Cause Recommended Solution
Multiple peaks on analytical HPLC - Incomplete synthesis reaction- Hydrolysis during storage- Presence of related nucleotides (e.g., ADP, AMP)- HPLC Purification: Utilize ion-pair reversed-phase HPLC for purification. A common mobile phase consists of a gradient of acetonitrile in an aqueous buffer containing an ion-pairing agent like triethylammonium acetate (TEAA).- Column Choice: A C18 column is typically effective.
Broad or tailing peaks - Suboptimal mobile phase pH- Column degradation- pH Adjustment: Ensure the mobile phase pH is maintained around 7.0 for optimal separation of nucleotides.[1]- Fresh Mobile Phase: Always use freshly prepared mobile phase to avoid changes in pH and microbial growth.[1]
Low recovery after purification - Adsorption to column material- Degradation during purification- Column Conditioning: Pre-condition the column with the mobile phase before injection.- Temperature Control: Perform purification at room temperature to minimize degradation.

Experimental Protocol: HPLC Purification of AppCH2pp

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0.

    • Mobile Phase B: Acetonitrile.

  • Column: Reverse-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm).

  • Gradient: A linear gradient from 0% to 50% Mobile Phase B over 30 minutes is a good starting point.

  • Detection: UV absorbance at 259 nm.

  • Fraction Collection: Collect peaks corresponding to AppCH2pp.

  • Post-Purification: Lyophilize the collected fractions to remove the mobile phase. The resulting product will be the triethylammonium salt of AppCH2pp.

Question 2: How should I store my AppCH2pp to prevent degradation?

Answer: AppCH2pp is susceptible to hydrolysis, especially at acidic pH and elevated temperatures. Proper storage is crucial to maintain its integrity.

Storage and Stability Recommendations

Form Storage Temperature Recommended Conditions Expected Stability
Solid (lyophilized powder) -20°C or -80°CStore desiccated and protected from light.Several years
Aqueous Solution -20°C or -80°CAliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store in a neutral pH buffer (pH 7.0-7.5).Several months

To confirm the stability of your AppCH2pp under your specific experimental conditions, it is advisable to perform a stability study. This involves incubating the analog at the relevant temperature and pH and analyzing its purity by HPLC at different time points.[2]

Section 2: Enzyme Kinetics with AppCH2pp

AppCH2pp is widely used to study enzyme kinetics, but its behavior can differ from that of ATP. This section provides guidance on designing and troubleshooting enzyme assays with this analog.

Frequently Asked Questions (FAQs)

Question 3: I am observing non-Michaelis-Menten kinetics with AppCH2pp. What could be the cause?

Answer: Apparent deviations from Michaelis-Menten kinetics are not uncommon when using ATP analogs. Several factors can contribute to this observation.

Troubleshooting Non-Linear Kinetics

Observation Potential Cause Troubleshooting Steps
Substrate Inhibition At high concentrations, a second molecule of AppCH2pp may bind to the enzyme, leading to a decrease in activity.- Data Fitting: Fit your data to a substrate inhibition model to determine the inhibitory constant (Ki).[3]- Concentration Range: If possible, perform assays at concentrations below the onset of inhibition.
Slow or Partial Hydrolysis Although considered non-hydrolyzable, some enzymes can slowly hydrolyze AppCH2pp. This can lead to product inhibition or a time-dependent change in reaction rate.- Time Course: Perform a detailed time course of the reaction to check for linearity.[4]- Product Detection: If feasible, assay for the presence of the hydrolyzed product.
Impure AppCH2pp Contaminants in the AppCH2pp stock can act as inhibitors or substrates for the enzyme.- Purity Check: Verify the purity of your AppCH2pp stock using HPLC.

Question 4: How does the coordination with magnesium ions differ for AppCH2pp compared to ATP, and how does this affect my experiments?

Answer: Magnesium is a critical cofactor for most ATP-dependent enzymes, and its coordination with AppCH2pp is essential for proper binding to the active site. The altered bond angles and charge distribution in the methylene bridge of AppCH2pp can subtly affect its interaction with Mg²⁺.

Best Practices for AppCH2pp-Mg²⁺ Complex Preparation

  • Molar Ratio: Always use an excess of Mg²⁺ over AppCH2pp. A 2:1 to 5:1 molar ratio of MgCl₂ to AppCH2pp is a good starting point.

  • Pre-incubation: Prepare the AppCH2pp-Mg²⁺ complex by mixing the two components in your assay buffer and incubating for a short period (e.g., 5-10 minutes) at room temperature before adding the enzyme. This allows for the formation of the active complex.

  • Buffer Considerations: Avoid buffers containing high concentrations of chelating agents like EDTA, which can sequester Mg²⁺ and interfere with complex formation.

Section 3: Structural Biology Applications of AppCH2pp

AppCH2pp is an invaluable tool for structural biologists aiming to capture the three-dimensional structure of enzymes in their ATP-bound state. However, obtaining well-diffracting crystals of protein-AppCH2pp complexes can be challenging.

Frequently Asked Questions (FAQs)

Question 5: I am struggling to obtain crystals of my protein in the presence of AppCH2pp. What are some common pitfalls?

Answer: Co-crystallization with AppCH2pp introduces additional variables that can affect crystal formation.

Troubleshooting Protein Crystallization with AppCH2pp

Problem Potential Cause Recommended Solution
Amorphous Precipitate - Protein Concentration: The protein concentration may be too high.[5]- Instability: The protein-AppCH2pp complex may be less stable than the apo-protein.- Optimize Protein Concentration: Screen a range of protein concentrations.- Additives: Include stabilizing additives such as glycerol or low concentrations of detergents.
No Crystals or Phase Separation - Suboptimal AppCH2pp Concentration: The concentration of AppCH2pp may be too low for full occupancy or too high, leading to inhibition of crystal contacts.- Incorrect Mg²⁺ Concentration: Insufficient Mg²⁺ can prevent the formation of the active complex.- Vary Ligand Concentration: Screen a range of AppCH2pp and Mg²⁺ concentrations.- Soaking: If you have crystals of the apo-protein, try soaking them in a solution containing AppCH2pp and Mg²⁺.
Poorly Diffracting Crystals - Heterogeneity: The protein may not be fully saturated with AppCH2pp, leading to a heterogeneous population in the crystal.- Disorder: The ligand may be disordered in the active site.- Increase Ligand Concentration: Use a higher molar excess of AppCH2pp and Mg²⁺ during crystallization.- Annealing: Crystal annealing may improve the order of the ligand and the overall diffraction quality.

Section 4: Quality Control of AppCH2pp

Ensuring the quality of your AppCH2pp is a critical, yet often overlooked, aspect of experimental design.

Experimental Workflow: Quality Control of AppCH2pp

Caption: A streamlined workflow for ensuring the quality of AppCH2pp.

Protocol: Verifying AppCH2pp Concentration using UV-Vis Spectroscopy

  • Prepare a solution of your AppCH2pp stock in a suitable buffer (e.g., 10 mM Tris, pH 7.5).

  • Measure the absorbance of the solution at 259 nm.

  • Calculate the concentration using the Beer-Lambert law (A = εcl), where:

    • A is the absorbance at 259 nm.

    • ε is the molar extinction coefficient of ATP at pH 7.0 (15,400 M⁻¹cm⁻¹).

    • c is the concentration in M.

    • l is the path length of the cuvette in cm.

Note: This method assumes that AppCH2pp has the same extinction coefficient as ATP, which is a reasonable approximation. For highly accurate concentration determination, a standard curve with a known concentration of a related nucleotide can be used.

Conclusion

The successful use of Diphosphomethylphosphonic acid adenosyl ester in your experiments hinges on a thorough understanding of its properties and potential pitfalls. By implementing the troubleshooting strategies and best practices outlined in this guide, you can enhance the reliability and reproducibility of your data. As Senior Application Scientists, we are committed to supporting your research endeavors. Should you encounter challenges not addressed in this guide, we encourage you to consult the primary literature and consider the fundamental principles of enzymology and structural biology.

References

  • Assay Development for Protein Kinase Enzymes. (2012). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Purification of Single-Stranded RNA Oligonucleotides Using High-Performance Liquid Chromatography. (2021). Agilent. [Link]

  • Equation: Substrate inhibition. (n.d.). In GraphPad Prism 10 Curve Fitting Guide. GraphPad Software. [Link]

  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. (2016). Methods in Molecular Biology. [Link]

  • Case Studies - Accuracy-based troubleshooting in a clinical setting. (n.d.). CEQAL. [Link]

  • Q1A(R2) Stability Testing of new Drug Substances and Products. (2003). European Medicines Agency. [Link]

  • Interpreting steep dose-response curves in early inhibitor discovery. (2007). Journal of Medicinal Chemistry. [Link]

  • NMR spectroscopy: Quality control of pharmaceutical products. (2014). European Pharmaceutical Review. [Link]

  • Challenges and Opportunities for New Protein Crystallization Strategies in Structure-Based Drug Design. (2011). Current Topics in Medicinal Chemistry. [Link]

  • A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach. (2018). Journal of Visualized Experiments. [Link]

  • Protocol for enzyme assays. (2014). The Royal Society of Chemistry. [Link]

  • Nonlinear Regression for Enzyme Kinetics- Second Method for Confidence Limits. (2023). YouTube. [Link]

  • Enrichment and purification of peptide impurities using twin-column continuous chromatography. (2022). Journal of Chromatography A. [Link]

  • How do I optimize the amount of enzyme in an assay? (2013). ResearchGate. [Link]

  • Pharmaceutical impurities and degradation products: uses and applications of NMR techniques. (2014). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • How can I interpret enzyme kinetic data showing apparent cooperativity and substrate inhibition? (2014). ResearchGate. [Link]

  • Teaching troubleshooting skills to graduate students. (2024). eLife. [Link]

  • Basics of Enzymatic Assays for HTS. (2012). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Protein Crystallography: Achievements and Challenges. (2023). Crystals. [Link]

  • STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. (n.d.). ICH. [Link]

  • Effects of Process-Oriented Worked Examples on Troubleshooting Transfer Performance. (2025). ResearchGate. [Link]

  • FAQs - Purification methods. (n.d.). ELLA Biotech. [Link]

  • Protein Crystallography: Achievements and Challenges. (2023). ResearchGate. [Link]

  • A Machine Learning Approach for Efficient Selection of Enzyme Concentrations and Its Application for Flux Optimization. (2022). International Journal of Molecular Sciences. [Link]

  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (n.d.). World Health Organization. [Link]

  • Enzyme Kinetics: Answers to Problems. (2006). University of Southern Maine. [Link]

  • Quantitative NMR spectroscopy for quality control of drugs and pharmaceuticals. (2025). ResearchGate. [Link]

  • Enzyme Analysis. (n.d.). G-Biosciences. [Link]

  • Microplate-Based Enzymatic Activity Assay Protocol Powered by Activity-Based Probes. (2024). ResearchGate. [Link]

  • Use of nonlinear regression to analyze enzyme kinetic data: application to situations of substrate contamination and background subtraction. (1990). Analytical Biochemistry. [Link]

  • How to optimize substrate and enzyme conc for activity and inhibition assay to avvoid background interferance? (2022). ResearchGate. [Link]

  • Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020). Veeprho. [Link]

  • Using Crystallography to Resolve Protein Structure. (2013). Biocompare. [Link]

  • Kinase assays. (2020). BMG LABTECH. [Link]

  • ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT. (n.d.). FDA. [Link]

  • Microplate-Based Enzymatic Activity Assay Protocol Powered by Activity-Based Probes. (2024). ChemRxiv. [Link]

  • Interpreting Steep Dose-Response Curves in Early Inhibitor Discovery. (2025). ResearchGate. [Link]

  • Example: Fitting an enzyme kinetics curve. (n.d.). In GraphPad Prism 10 Curve Fitting Guide. GraphPad Software. [Link]

  • Assay Development for Protein Kinase Enzymes. (2012). Assay Guidance Manual. [Link]

  • Guideline on Stability Testing: Stability testing of existing active substances and related finished products. (2023). European Medicines Agency. [Link]

  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. (n.d.). CONICET. [Link]

  • A Systematic Approach to Enzyme Assay Optimization, Illustrated by Aminotransferase Assays. (1975). Clinical Chemistry. [Link]

  • Overcoming the challenges of membrane protein crystallography. (2006). The FEBS Journal. [Link]

  • enzyme inhibition & receptor activity curves. (2023). YouTube. [Link]

  • Recent Advances in the Monitoring of Protein Crystallization Processes in Downstream Processing. (2023). Crystals. [Link]

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Optimization

dealing with Diphosphomethylphosphonic acid adenosyl ester degradation products

Welcome to the technical support center for Diphosphomethylphosphonic acid adenosyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on handling, trou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Diphosphomethylphosphonic acid adenosyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on handling, troubleshooting, and understanding the degradation of this important compound. Our goal is to ensure the integrity of your experiments by anticipating and resolving challenges related to the stability of this molecule.

Introduction: Understanding the Molecule

Diphosphomethylphosphonic acid adenosyl ester is a nucleotide analog that, like many phosphonates and adenosine esters, is susceptible to degradation, primarily through hydrolysis. The stability of this compound is significantly influenced by experimental conditions such as pH, temperature, and the presence of enzymatic activity.[1][2][3][4] This guide will provide a framework for identifying, mitigating, and troubleshooting issues arising from the degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of Diphosphomethylphosphonic acid adenosyl ester?

A1: The primary degradation pathway is hydrolysis, which can cleave the ester bond linking the adenosine to the diphosphomethylphosphonic acid moiety, or the phosphonate ester bonds. This results in the formation of adenosine and diphosphomethylphosphonic acid, or partially hydrolyzed intermediates.[1][3][4] The specific degradation profile can be influenced by the pH of the solution.

Q2: What are the optimal storage conditions for Diphosphomethylphosphonic acid adenosyl ester?

A2: To minimize degradation, the compound should be stored as a solid at -20°C or lower, sealed, and protected from moisture and light.[5] If in solution, it should be prepared fresh. For short-term storage in solution, use an appropriate buffer at a slightly acidic to neutral pH (around pH 6.8-7.4) and store at -80°C.[5][6] Avoid repeated freeze-thaw cycles.

Q3: My experimental results are inconsistent. Could this be due to compound degradation?

A3: Yes, inconsistent results are a common symptom of compound instability.[7][8] Degradation can lead to a lower effective concentration of the active compound and the presence of degradation products that may interfere with your assay. It is crucial to verify the integrity of the compound throughout your experiment.

Q4: How can I detect and quantify the degradation of my compound?

A4: High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for separating and quantifying the parent compound and its degradation products.[9][10][11] Utilizing a suitable column, such as a reverse-phase C18 column, and a mobile phase with a UV detector can allow for the monitoring of adenosine-containing species. For the phosphonate moiety, other detection methods like evaporative light scattering detection (ELSD) or mass spectrometry (MS) might be necessary.[10]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during experiments with Diphosphomethylphosphonic acid adenosyl ester.

Issue 1: Unexpected or Variable Experimental Results

Possible Cause: Degradation of the compound during the experiment.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent experimental results.

Detailed Steps:

  • Verify Stock Solution Integrity:

    • Protocol: Prepare a fresh dilution of your stock solution and analyze it using a validated HPLC method.

    • Expected Outcome: A single, sharp peak corresponding to the parent compound with minimal to no peaks for degradation products.

    • Causality: If degradation is observed in the stock, the issue lies with storage or initial solution preparation.[5]

  • Analyze Post-Incubation/Reaction Samples:

    • Protocol: Analyze a sample from your experimental endpoint using the same HPLC method.

    • Expected Outcome: The peak for the parent compound should be present at the expected concentration, with minimal degradation products.

    • Causality: If degradation is significant here but not in the stock, the experimental conditions (pH, temperature, buffer components, enzymatic activity) are likely causing instability.[2][12]

Issue 2: Poor Peak Shape or Shifting Retention Times in HPLC Analysis

Possible Cause: Issues with the HPLC method or column integrity.

Troubleshooting Steps:

Symptom Possible Cause Recommended Solution
Peak Tailing Column contamination or degradation.Flush the column with a strong solvent; if unresolved, replace the column.[13]
Inappropriate mobile phase pH.Adjust the mobile phase pH to ensure the analyte is in a single ionic state.[13]
Peak Fronting Sample overload.Dilute the sample and reinject.
Shifting Retention Time Inconsistent mobile phase composition.Prepare fresh mobile phase and ensure proper mixing.[13]
Temperature fluctuations.Use a column oven to maintain a constant temperature.

Experimental Protocols

Protocol 1: HPLC Method for Integrity Analysis

This protocol provides a general starting point for analyzing Diphosphomethylphosphonic acid adenosyl ester and its primary degradation product, adenosine.

  • Column: Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1 M Phosphate buffer, pH 6.8.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-15 min: 5-50% B (linear gradient)

    • 15-20 min: 50% B

    • 20-22 min: 50-5% B (linear gradient)

    • 22-30 min: 5% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm.

  • Injection Volume: 10 µL.

Rationale: The reverse-phase column separates compounds based on hydrophobicity. The gradient elution allows for the separation of the more polar degradation products from the parent compound. The UV detection at 260 nm is specific for the adenine ring in adenosine and the parent compound.[14][11]

Protocol 2: Sample Preparation for Stability Studies
  • Prepare a stock solution of Diphosphomethylphosphonic acid adenosyl ester in an appropriate buffer (e.g., PBS, pH 7.4) at a known concentration.

  • Aliquot the stock solution into separate vials for each time point and condition to be tested.

  • Incubate the vials under the desired experimental conditions (e.g., different temperatures, pH values).

  • At each time point, quench the reaction by adding a strong acid (e.g., perchloric acid) and placing the vial on ice to precipitate any proteins and halt enzymatic degradation.

  • Centrifuge the samples to pellet any precipitate.

  • Transfer the supernatant to an HPLC vial for analysis.

Rationale: This protocol allows for the systematic evaluation of compound stability under various conditions. Quenching the reaction is crucial to ensure that the measured degradation accurately reflects the state of the sample at that specific time point.

Understanding Degradation Pathways

The primary degradation mechanism for Diphosphomethylphosphonic acid adenosyl ester is hydrolysis. This can occur at two main sites: the phosphoester bond and the phosphonate ester bonds.

G Parent Diphosphomethylphosphonic Acid Adenosyl Ester Hydrolysis1 Hydrolysis of Phosphoester Bond Parent->Hydrolysis1 Hydrolysis2 Hydrolysis of Phosphonate Ester Parent->Hydrolysis2 Product1 Adenosine Hydrolysis1->Product1 Product2 Diphosphomethylphosphonic Acid Hydrolysis1->Product2 Product3 Partially Hydrolyzed Intermediates Hydrolysis2->Product3

Caption: Potential hydrolytic degradation pathways.

This degradation is analogous to the hydrolysis observed in other phosphate and phosphonate esters.[2][3][4][15] The rate of hydrolysis is influenced by pH, with both acidic and basic conditions potentially accelerating the process.[3][4]

References

  • Wikipedia. (n.d.). Phosphonate. Retrieved from [Link]

  • Senthil, S., Chakraborty, S., & Ramakrishnan, R. (2021). Troubleshooting unstable molecules in chemical space. RSC Advances, 11(16), 9237-9247.
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  • National Center for Biotechnology Information. (n.d.). Synthesis and Kinetic Analysis of Some Phosphonate Analogs of Cyclophostin as Inhibitors of Human Acetylcholinesterase. PubMed Central. Retrieved from [Link]

  • Scher, M., House, C. H., & Barge, L. M. (2022). Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments. Scientific Reports, 12(1), 16458.
  • ResearchGate. (n.d.). Mechanistic study on the hydrolytic degradation of polyphosphates. Retrieved from [Link]

  • Keglevich, G., & Ril, A. (2020).
  • MDPI. (n.d.). Thermal Decomposition and Prebiotic Formation of Adenosine Phosphates in Simulated Early-Earth Evaporative Settings. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Adenosine detection technologies: recent advances and applications in the central nervous system. Journal of Materials Chemistry B, 11(45), 10398-10411.
  • ResearchGate. (n.d.). The Hydrolysis of Phosphinates and Phosphonates: A Review. Retrieved from [Link]

  • MDPI. (n.d.). Bis(2,2,2 trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates. Retrieved from [Link]

  • Wiley Analytical Science. (2020). Detecting traces of phosphonates. Retrieved from [Link]

  • ACS Publications. (2019). An Adenosine Analogue Library Reveals Insights into Active Sites of Protein Arginine Methyltransferases and Enables the Discovery of a Selective PRMT4 Inhibitor. Journal of Medicinal Chemistry, 62(22), 10215-10232.
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  • ResearchGate. (n.d.). Degradation mechanisms showing three hydrolysis pathways of amino acid ester substituted polyphosphazene. Retrieved from [Link]

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  • ResearchGate. (n.d.). Proposed biochemical degradation pathways of the three isomers of dimethyl phthalate ester by Aspergillus versicolor IR-M4. Retrieved from [Link]

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Troubleshooting

Technical Support Center: Enhancing the Specificity of Diphosphomethylphosphonic Acid Adenosyl Ester (AMP-PCP) Binding

Welcome to the technical support center dedicated to improving the experimental utility of Diphosphomethylphosphonic acid adenosyl ester, commonly known as AMP-PCP. This guide is designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to improving the experimental utility of Diphosphomethylphosphonic acid adenosyl ester, commonly known as AMP-PCP. This guide is designed for researchers, scientists, and drug development professionals who utilize this non-hydrolyzable ATP analog in their studies. Here, we will delve into the nuances of AMP-PCP binding, troubleshoot common issues, and provide optimized protocols to enhance the specificity and reproducibility of your results.

Introduction: Understanding AMP-PCP and its Challenges

Diphosphomethylphosphonic acid adenosyl ester (AMP-PCP) is a valuable tool in biochemistry and structural biology, serving as a non-hydrolyzable analog of adenosine triphosphate (ATP). Its resistance to enzymatic cleavage allows researchers to trap and study ATP-dependent enzymes and molecular motors in their ATP-bound state. However, achieving specific and meaningful binding of AMP-PCP can be challenging. Issues such as non-specific interactions, lower affinity compared to ATP, and unexpected experimental artifacts are common hurdles. This guide provides expert insights and actionable solutions to overcome these challenges.

Frequently Asked Questions (FAQs)

Here are some of the most common questions our application scientists encounter regarding the use of AMP-PCP:

Q1: Why is the binding affinity of my protein for AMP-PCP significantly lower than for ATP?

A1: This is a common observation and stems from the structural differences between AMP-PCP and ATP. The replacement of the β,γ-bridging oxygen with a methylene group in AMP-PCP alters the bond angle and length of the phosphate chain. This can lead to a slightly different conformation in the binding pocket compared to ATP, potentially disrupting key interactions and lowering the overall binding affinity.[1][2]

Q2: I am observing high background signal in my binding assay. What are the likely causes?

A2: High background is often due to non-specific binding of AMP-PCP to your protein of interest or other components in your assay. The highly charged phosphate moiety of AMP-PCP can interact electrostatically with positively charged residues on protein surfaces.[3] Additionally, aggregation of your protein or AMP-PCP at high concentrations can contribute to background signal.

Q3: Is Mg²⁺ absolutely necessary for AMP-PCP binding? What is its role?

A3: Yes, for most ATP-dependent enzymes, the presence of a divalent cation, typically Mg²⁺, is crucial. Mg²⁺ coordinates with the phosphate groups of the nucleotide, neutralizing some of the negative charge and facilitating the correct orientation of the nucleotide within the active site for binding.[4][5][6][7] In many cases, the true substrate for the enzyme is the Mg²⁺-AMP-PCP complex.

Q4: Can AMP-PCP be hydrolyzed by my enzyme? I thought it was non-hydrolyzable.

A4: While AMP-PCP is designed to be resistant to hydrolysis, some highly active ATPases can catalyze its cleavage, albeit at a much slower rate than ATP.[1][8] It is essential to verify the integrity of your AMP-PCP during long incubation periods or with enzymes known for high catalytic efficiency.

Q5: Should I use AMP-PCP or another non-hydrolyzable analog like AMP-PNP or ATPγS?

A5: The choice of analog depends on your specific application and protein. Each analog has distinct structural and chemical properties that can influence how it interacts with the ATP-binding pocket.[1][9][10] For instance, the imido group in AMP-PNP can act as a hydrogen bond donor, unlike the methylene group in AMP-PCP.[1] It is often advisable to screen multiple analogs to find the one that best mimics the desired ATP-bound state for your system.[11]

Troubleshooting Guides

This section provides in-depth troubleshooting for common problems encountered during experiments with AMP-PCP.

Problem 1: Low or No Detectable Binding

Possible Causes & Solutions:

Possible Cause Recommended Action Rationale
Suboptimal Mg²⁺ Concentration Titrate Mg²⁺ concentration, typically from 1 to 10 mM. Ensure the Mg²⁺ concentration is at least equal to the AMP-PCP concentration.The Mg²⁺:AMP-PCP complex is the active binding species. Insufficient Mg²⁺ will result in a lower concentration of this complex.[4][5]
Incorrect Buffer Conditions Optimize buffer pH and ionic strength. High salt concentrations can disrupt electrostatic interactions important for binding.The binding affinity of nucleotides is often sensitive to pH and salt concentration.
Protein Inactivity Verify the activity of your protein using a standard ATP-binding or hydrolysis assay.The protein may be misfolded or inactive, preventing any nucleotide binding.
AMP-PCP Degradation Use fresh, high-quality AMP-PCP. Verify its concentration and purity via HPLC if possible.Prolonged storage or multiple freeze-thaw cycles can lead to degradation of the analog.
Problem 2: High Non-Specific Binding

Possible Causes & Solutions:

Possible Cause Recommended Action Rationale
Electrostatic Interactions Include a moderate concentration of a non-interfering salt (e.g., 50-150 mM NaCl or KCl) in your buffer.The salt will shield non-specific electrostatic interactions between the negatively charged phosphate groups of AMP-PCP and positively charged patches on the protein surface.[3]
Hydrophobic Aggregation Add a non-ionic detergent (e.g., 0.01-0.05% Tween-20 or Triton X-100) to your buffer.Detergents can help to prevent protein aggregation and reduce non-specific binding to surfaces.
High Ligand Concentration Perform a concentration-response curve to determine the optimal AMP-PCP concentration that balances specific binding with minimal non-specific interactions.At very high concentrations, non-specific binding becomes more pronounced.
Contaminating Nucleotidases Ensure high purity of your protein preparation. Consider adding a broad-spectrum phosphatase inhibitor if contamination is suspected.Contaminating enzymes could degrade AMP-PCP, leading to byproducts that may bind non-specifically.

Experimental Protocols

Protocol 1: Optimizing Mg²⁺:AMP-PCP Ratio for Binding Assays

This protocol outlines a method to determine the optimal Mg²⁺ concentration for your AMP-PCP binding experiment using a technique such as isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR).

Materials:

  • Purified protein of interest

  • AMP-PCP stock solution (e.g., 10 mM)

  • MgCl₂ stock solution (e.g., 1 M)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)

Procedure:

  • Prepare a series of AMP-PCP solutions with varying Mg²⁺ concentrations. For a final AMP-PCP concentration of 100 µM, prepare solutions with MgCl₂ concentrations of 50 µM, 100 µM, 200 µM, 500 µM, 1 mM, and 5 mM.

  • Equilibrate your protein and the AMP-PCP/Mg²⁺ solutions in the same assay buffer. This is critical to minimize buffer mismatch effects in sensitive techniques like ITC.

  • Perform the binding assay for each Mg²⁺ concentration. For ITC, titrate the AMP-PCP/Mg²⁺ solution into the protein solution. For SPR, inject the AMP-PCP/Mg²⁺ solutions over a sensor chip with immobilized protein.

  • Analyze the binding data. Determine the binding affinity (Kd) for each Mg²⁺ concentration.

  • Plot the Kd values as a function of Mg²⁺ concentration. The optimal Mg²⁺ concentration will correspond to the lowest Kd value (highest affinity).

Protocol 2: Competitive Binding Assay to Confirm Specificity

This protocol uses ATP to compete with AMP-PCP binding, confirming that AMP-PCP occupies the ATP-binding site.

Materials:

  • Purified protein of interest

  • Labeled AMP-PCP (e.g., fluorescent or radioactive) or a method to detect unlabeled AMP-PCP binding.

  • Unlabeled ATP stock solution (e.g., 100 mM)

  • Assay buffer with optimal Mg²⁺ concentration (determined from Protocol 1)

Procedure:

  • Determine the Kd of your labeled AMP-PCP for the protein. This will inform the concentration to use in the competition assay.

  • Incubate the protein with a fixed concentration of labeled AMP-PCP (typically at or below the Kd).

  • Add increasing concentrations of unlabeled ATP to the reaction. The concentration range should span several orders of magnitude around the expected Ki of ATP.

  • Measure the amount of bound labeled AMP-PCP at each ATP concentration.

  • Plot the bound labeled AMP-PCP as a function of ATP concentration. A decrease in the signal with increasing ATP concentration indicates that both nucleotides are competing for the same binding site.[12]

Visualizing Experimental Workflows and Concepts

Workflow for Optimizing AMP-PCP Binding Specificity

G cluster_0 Initial Setup cluster_1 Buffer Optimization cluster_2 Assay Validation cluster_3 Outcome start Start: High Non-Specific Binding Observed check_reagents Verify Purity of Protein and AMP-PCP start->check_reagents optimize_mg Titrate MgCl2 Concentration check_reagents->optimize_mg Reagents OK optimize_salt Optimize Ionic Strength (e.g., NaCl) optimize_mg->optimize_salt optimize_ph Test a Range of Buffer pH optimize_salt->optimize_ph add_detergent Include Non-ionic Detergent optimize_ph->add_detergent competition_assay Perform Competitive Binding Assay with ATP add_detergent->competition_assay Buffer Optimized check_hydrolysis Assess AMP-PCP Stability Over Time competition_assay->check_hydrolysis end_failure Re-evaluate Analog Choice (e.g., AMP-PNP) competition_assay->end_failure No Competition end_success Result: Specific Binding Achieved check_hydrolysis->end_success Competition & Stability Confirmed check_hydrolysis->end_failure Hydrolysis Detected G cluster_0 AMP-PCP Binding Site P_alpha P_beta P_alpha->P_beta Methylene CH₂ P_beta->Methylene P_gamma Mg Mg²⁺ Mg->P_beta coordination Mg->P_gamma coordination Adenosine Adenosine Adenosine->P_alpha ribose Methylene->P_gamma

Caption: A diagram showing the coordination of a Mg²⁺ ion with the β and γ phosphates of AMP-PCP.

References

  • Methods for Improving Aptamer Binding Affinity. PMC - PubMed Central - NIH.
  • ATP Analogues for Structural Investigations: Case Studies of a DnaB Helicase and an ABC Transporter. MDPI.
  • Structures of the Ca2+-ATPase complexes with ATP, AMPPCP and AMPPNP. An FTIR study. PubMed. [Link]

  • Magnesium enhances aurintricarboxylic acid's inhibitory action on the plasma membrane Ca2+-
  • AMP-PCP competes with ATP during protein import. Isolated glyoxysomes... | Download Scientific Diagram. ResearchGate. [Link]

  • A Non-hydrolyzable ATP Derivative Generates a Stable Complex in a Light-inducible Two-component System. NIH. [Link]

  • Pharmacological effects of L-AMP-PCP on ATP receptors in smooth muscle. PubMed. [Link]

  • Nonspecific Binding of Adenosine Tripolyphosphate and Tripolyphosphate Modulates the Phase Behavior of Lysozyme. PMC - NIH.
  • Modulatory and catalytic modes of ATP binding by the calcium pump. PubMed Central - NIH. [Link]

  • Choice of ATP Analogues for Biophysical Studies—A Systematic NMR-Based Investigation for the AAA Enzyme p97. MDPI. [Link]

  • The Role of Magnesium in Binding of the Nucleotide Polyphosphate Chain to the Active Site of Myosin subfragment-1. PubMed. [Link]

  • AMP-PCP blocks the increase in [ 3 H]-ryanodine binding promoted by... ResearchGate. [Link]

  • Chemically modified aptamers for improving binding affinity to the target proteins via enhanced non-covalent bonding. NIH. [Link]

  • (PDF) Enantioselectivity of human AMP, dTMP and UMP-CMP kinases. ResearchGate. [Link]

  • Mg2+ protects against PCP-induced cerebrovasospasms and vascular damage in rat brain. PubMed. [Link]

  • ATP Analogues for Structural Investigations: Case Studies of a DnaB Helicase and an ABC Transporter. PubMed Central. [Link]

  • AppCp, β,γ non-hydrolyzable Adenosine Nucleotides. Jena Bioscience. [Link]

  • Relative Binding Free Energy Calculations in Drug Discovery: Recent Advances and Practical Considerations. ACS Publications. [Link]

  • Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. Drug Discovery and Development. [Link]

  • Emerging Technologies to Increase Ligand Binding Assay Sensitivity. PMC - NIH. [Link]

  • Multienzyme Kinetics and Sequential Metabolism. PubMed. [Link]

  • Non-hydrolyzable ATP Test Kit. Jena Bioscience. [Link]

  • Kinase. Wikipedia. [Link]

  • Magnesium. Linus Pauling Institute | Oregon State University. [Link]

  • Effect of AMP on the rate of PFK catalyzed reaction under inhibitory (A... ResearchGate. [Link]

  • Molecular Docking and Structure–Activity Relationship Study of Polyphenols with Antibacterial and Antibiotic-Modulating Properties. MDPI. [Link]

  • ATP, beta-gamma-methylene-ATP, and adenosine inhibit non-cholinergic non-adrenergic transmission in rat urinary bladder. PubMed. [Link]

  • Computational Structural Biology Lecture L01 by Bruce Donald, Duke University. YouTube. [Link]

  • Enhancing binding affinity predictions through efficient sampling with a re-engineered BAR method: a test on GPCR targets. PubMed Central. [Link]

  • PCR Troubleshooting. Bio-Rad. [Link]

  • Role of Magnesium in the Binding of Substrate and Effectors to Phosphoenolpyruvate Carboxylase From a CAM Plant. PubMed. [Link]

  • Adenylate Kinase-Catalyzed Reaction of AMP in Pieces: Enzyme Activation for Phosphoryl Transfer to Phosphite Dianion. PMC - PubMed Central - NIH. [Link]

  • Binding Affinity Determination in Drug Design: Insights from Lock and Key, Induced Fit, Conformational Selection, and Inhibitor Trapping Models. MDPI. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating the Inhibitory Effect of Diphosphomethylphosphonic Acid Adenosyl Ester (AMPCPP)

For researchers, scientists, and drug development professionals navigating the complex landscape of ATP-dependent cellular processes, the use of non-hydrolyzable ATP analogs is an indispensable strategy. These molecular...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of ATP-dependent cellular processes, the use of non-hydrolyzable ATP analogs is an indispensable strategy. These molecular mimics allow for the study of enzyme kinetics, receptor binding, and cellular signaling by resisting the rapid enzymatic cleavage of the terminal phosphate group. This guide provides an in-depth technical comparison of Diphosphomethylphosphonic acid adenosyl ester, commonly known as AMPCPP, with other widely used non-hydrolyzable ATP analogs. We will delve into the causality behind experimental choices for validating its inhibitory effect and provide detailed, self-validating protocols to ensure scientific integrity.

Introduction to Non-Hydrolyzable ATP Analogs

Adenosine triphosphate (ATP) is the universal energy currency of the cell, driving a vast array of enzymatic reactions. However, its inherent instability in the presence of ATPases and kinases makes it challenging to study the intricate mechanisms of these enzymes. Non-hydrolyzable ATP analogs are structurally similar to ATP but are modified to resist enzymatic hydrolysis, effectively "freezing" the enzyme in an ATP-bound state. This allows for the detailed investigation of binding affinities, conformational changes, and inhibitory potential.

The most common modifications involve replacing the oxygen atom linking the β and γ phosphates (a β,γ-non-hydrolyzable analog) or the α and β phosphates (an α,β-non-hydrolyzable analog). Diphosphomethylphosphonic acid adenosyl ester (AMPCPP) is an α,β-non-hydrolyzable analog, where a methylene group replaces the oxygen atom between the α and β phosphates. This modification makes it highly resistant to hydrolysis by enzymes that cleave the α-β phosphate bond.

AMPCPP vs. The Alternatives: A Comparative Analysis

The choice of a non-hydrolyzable ATP analog is critical and depends on the specific experimental question. Here, we compare AMPCPP with three other commonly used analogs: Adenosine 5'-(β,γ-imido)triphosphate (AMPPNP), Adenosine 5'-(β,γ-methylene)triphosphate (AMPPCP), and Adenosine 5'-O-(3-thiotriphosphate) (ATPγS).

AnalogModificationTypeKey CharacteristicsPrimary Applications
AMPCPP Methylene bridge between α and β phosphatesα,β-non-hydrolyzableHighly resistant to α-β cleavage. Can act as a competitive inhibitor for enzymes utilizing the entire ATP molecule for binding.Studying enzymes where the α-β phosphate bond is relevant for catalysis or binding; acting as a stable ligand for structural studies.
AMPPNP Imido bridge between β and γ phosphatesβ,γ-non-hydrolyzableThe P-N-P bond angle and length differ from P-O-P, which can affect binding to some enzymes. Generally considered a good mimic of the pre-hydrolysis state.[1]Trapping enzymes in a pre-hydrolysis, substrate-bound state for structural and binding studies.[1]
AMPPCP Methylene bridge between β and γ phosphatesβ,γ-non-hydrolyzableThe P-C-P bond angle is more similar to the P-O-P bond of ATP compared to AMPPNP, potentially offering a better structural mimic in some cases.Similar to AMPPNP, used for structural and binding studies to lock enzymes in a pre-hydrolysis state.[1]
ATPγS Sulfur substitution on the γ-phosphateSlowly hydrolyzableCan act as a substrate for many kinases, leading to thiophosphorylation of the substrate. The thiophosphorylated product is more stable than the phosphorylated one.[1]Identifying kinase substrates; creating stable, thiophosphorylated products for detection and analysis.[1]

Causality of Choice: The decision to use AMPCPP over β,γ-modified analogs like AMPPNP and AMPPCP often stems from the specific enzymatic mechanism under investigation. If an enzyme's function involves interactions with the α-β phosphate linkage, or if there is a need to probe this specific region of the ATP binding pocket, AMPCPP is the superior choice. Conversely, for studying the pre-hydrolysis state of most ATPases and kinases where the γ-phosphate transfer is the key event, AMPPNP and AMPPCP are generally preferred. ATPγS is unique in that it is not truly non-hydrolyzable but rather a slow substrate, making it unsuitable for studies aiming to trap a pre-hydrolysis state but ideal for identifying and labeling substrates of kinases.

Validating the Inhibitory Effect of AMPCPP: A Focus on P2X Receptors

To illustrate the process of validating the inhibitory effect of AMPCPP, we will focus on the P2X receptor family. P2X receptors are ATP-gated ion channels that play crucial roles in various physiological processes, including neurotransmission and inflammation.[2] They are an excellent model system as their activation is directly dependent on ATP binding, and their inhibition by ATP analogs can be precisely measured using electrophysiological techniques.

P2X Receptor Signaling Pathway

The binding of ATP to P2X receptors triggers a conformational change that opens a non-selective cation channel, leading to the influx of Na⁺ and Ca²⁺ and the efflux of K⁺. This ion flux depolarizes the cell membrane and initiates downstream signaling cascades.

P2X receptor activation by ATP and competitive inhibition by AMPCPP.

Experimental Validation Protocols

The following protocols provide a framework for quantitatively assessing the inhibitory effect of AMPCPP and comparing it with other ATP analogs.

Enzyme/Receptor Kinetics Assay: Electrophysiology for P2X Receptors

This protocol details the use of two-electrode voltage-clamp electrophysiology to measure the inhibitory effect of AMPCPP on ATP-gated currents in Xenopus oocytes expressing a specific P2X receptor subtype (e.g., P2X1).

Workflow Diagram:

electrophysiology_workflow start Start: Oocytes expressing P2X1 Receptors setup Mount oocyte in recording chamber and impale with two electrodes start->setup clamp Voltage-clamp the oocyte at a holding potential of -60 mV setup->clamp control Apply a saturating concentration of ATP (e.g., 10 µM) to elicit a control current clamp->control wash Washout with recording solution until current returns to baseline control->wash pre_incubate Pre-incubate with varying concentrations of AMPCPP wash->pre_incubate test Co-apply ATP and AMPCPP and record the inhibited current pre_incubate->test repeat Repeat steps for different AMPCPP concentrations test->repeat data_analysis Analyze data to determine IC50 value for AMPCPP repeat->data_analysis comparison Repeat the entire experiment with other ATP analogs (e.g., AMPPCP) data_analysis->comparison end End: Compare IC50 values comparison->end

Workflow for determining the IC50 of ATP analogs on P2X receptors.

Step-by-Step Methodology:

  • Oocyte Preparation: Prepare Xenopus laevis oocytes and inject them with cRNA encoding the desired P2X receptor subtype (e.g., human P2X1). Incubate the oocytes for 2-5 days to allow for receptor expression.

  • Recording Setup: Place a single oocyte in a recording chamber continuously perfused with a standard recording solution (e.g., ND96). Impale the oocyte with two microelectrodes filled with 3 M KCl for voltage clamping.

  • Voltage Clamp: Clamp the oocyte membrane potential at a holding potential of -60 mV using a two-electrode voltage-clamp amplifier.

  • Control ATP Application: Apply a saturating concentration of ATP (e.g., 10 µM) for a short duration (e.g., 2 seconds) to elicit a maximal inward current. Record the peak current amplitude.

  • Washout: Perfuse the chamber with the recording solution until the current returns to the baseline. A sufficient washout period (e.g., 5 minutes) is crucial to allow the receptor to recover from desensitization.

  • Inhibitor Application: Prepare a series of dilutions of AMPCPP in the recording solution. Pre-incubate the oocyte with a specific concentration of AMPCPP for a defined period (e.g., 2 minutes).

  • Co-application and Measurement: While still in the presence of AMPCPP, co-apply the same saturating concentration of ATP. Record the peak amplitude of the inhibited current.

  • Data Analysis: For each AMPCPP concentration, calculate the percentage of inhibition relative to the control ATP response. Plot the percentage of inhibition against the logarithm of the AMPCPP concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Comparative Analysis: Repeat the entire protocol with other non-hydrolyzable ATP analogs such as AMPPCP to obtain their respective IC50 values for a direct comparison of inhibitory potency.

Expected Data and Interpretation:

AnalogTargetIC50 (µM)
AMPCPPP2X1 Receptor[Hypothetical Value]
AMPPCPP2X1 Receptor[Hypothetical Value]
Suramin (Control Inhibitor)P2X1 Receptor[Literature Value]

A lower IC50 value indicates a higher inhibitory potency. By comparing the IC50 values of AMPCPP and AMPPCP, you can quantitatively assess their relative effectiveness in blocking P2X1 receptor activation.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the heat change that occurs upon the binding of a ligand to a macromolecule, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Step-by-Step Methodology:

  • Sample Preparation: Purify the target protein (e.g., the ectodomain of the P2X1 receptor) and dialyze it extensively against the ITC buffer. Prepare a concentrated solution of AMPCPP in the same dialysis buffer.

  • ITC Instrument Setup: Set the desired temperature for the experiment (e.g., 25°C). Load the protein solution into the sample cell and the AMPCPP solution into the injection syringe.

  • Titration: Perform a series of small injections of AMPCPP into the protein solution, allowing the system to reach equilibrium after each injection. The instrument will measure the heat released or absorbed during each injection.

  • Data Analysis: Integrate the heat flow data to obtain the heat change per injection. Plot the heat change against the molar ratio of AMPCPP to protein. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

  • Comparative Analysis: Repeat the experiment with other ATP analogs to compare their binding affinities to the target protein.

Expected Data and Interpretation:

AnalogTargetKd (µM)Stoichiometry (n)ΔH (kcal/mol)
AMPCPPP2X1 Ectodomain[Hypothetical Value][Hypothetical Value][Hypothetical Value]
AMPPCPP2X1 Ectodomain[Hypothetical Value][Hypothetical Value][Hypothetical Value]

A lower Kd value signifies a higher binding affinity. Comparing the thermodynamic parameters for different analogs provides insights into the driving forces of their interaction with the target protein.

Cellular Thermal Shift Assay (CETSA) for Target Engagement in Cells

CETSA is a powerful technique to validate the engagement of a compound with its target protein in a cellular environment. The principle is that ligand binding can stabilize a protein, leading to an increase in its thermal stability.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture cells that endogenously express the target protein. Treat the cells with a high concentration of AMPCPP or a vehicle control for a defined period.

  • Thermal Challenge: Heat the cell suspensions to a range of temperatures to induce protein denaturation and aggregation.

  • Cell Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Protein Detection: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using a specific antibody-based method such as Western blotting or ELISA.

  • Data Analysis: Plot the percentage of soluble target protein as a function of temperature for both the AMPCPP-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of AMPCPP indicates target engagement and stabilization.

  • Isothermal Dose-Response: To quantify the potency of target engagement, perform an isothermal dose-response experiment. Treat cells with a range of AMPCPP concentrations and heat them at a single, optimized temperature. Plot the amount of soluble target protein against the AMPCPP concentration to determine the EC50 for thermal stabilization.

Expected Data and Interpretation:

A rightward shift in the CETSA melting curve for the target protein upon treatment with AMPCPP provides direct evidence of target engagement in a cellular context. The EC50 from the isothermal dose-response experiment provides a measure of the compound's potency in stabilizing its target inside the cell.

Conclusion

Validating the inhibitory effect of Diphosphomethylphosphonic acid adenosyl ester (AMPCPP) requires a multi-faceted approach that combines biochemical, biophysical, and cell-based assays. By systematically comparing its performance against other non-hydrolyzable ATP analogs like AMPPNP, AMPPCP, and ATPγS, researchers can make informed decisions about the most appropriate tool for their specific scientific questions. The detailed protocols provided in this guide offer a robust framework for obtaining reliable and reproducible data, ensuring the scientific integrity of studies on ATP-dependent enzymes and receptors.

References

  • North, R. A. (2016). P2X receptors. Philosophical Transactions of the Royal Society B: Biological Sciences, 371(1700), 20150427. [Link]

  • Jena Bioscience. (n.d.). ApCpp, α,β non-hydrolyzable Adenosine Nucleotides. Retrieved from [Link]

  • Jena Bioscience. (n.d.). AppCp, β,γ non-hydrolyzable Adenosine Nucleotides. Retrieved from [Link]

  • Martinez-Ramirez, A. S., & Wu, J. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay (CETSA). Assay and Drug Development Technologies, 14(5), 289–300. [Link]

  • Bian, X., et al. (2014). Comparative analysis of P2X1, P2X2, P2X3, and P2X4 receptor subunits in rat nodose ganglion neurons. PLoS One, 9(5), e96699. [Link]

  • Michel, A. D., et al. (1997). A comparison of the binding characteristics of recombinant P2X1 and P2X2 purinoceptors. British Journal of Pharmacology, 122(3), 527–533. [Link]

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Comparative

A Senior Application Scientist's Guide to the Validation of AMP-PCP as a Research Tool

In the landscape of molecular biology and drug discovery, the study of ATP-dependent processes is fundamental. From cellular energy metabolism to signal transduction and motor protein function, ATP is the ubiquitous ener...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of molecular biology and drug discovery, the study of ATP-dependent processes is fundamental. From cellular energy metabolism to signal transduction and motor protein function, ATP is the ubiquitous energy currency. However, its rapid hydrolysis presents a significant challenge for researchers aiming to dissect the mechanisms of ATP-dependent enzymes. To circumvent this, non-hydrolyzable ATP analogs have become indispensable tools. Among these, Diphosphomethylphosphonic acid adenosyl ester, commonly known as AMP-PCP, has been widely used.

This guide provides an in-depth, objective comparison of AMP-PCP's performance against other commonly used ATP analogs, supported by experimental data and detailed protocols. Our goal is to equip researchers, scientists, and drug development professionals with the critical knowledge to select the most appropriate tool for their specific research needs, ensuring both scientific rigor and the generation of reliable data.

The Landscape of Non-Hydrolyzable ATP Analogs: Beyond AMP-PCP

To understand the utility of AMP-PCP, it's essential to view it within the context of its alternatives. These molecules are designed to mimic ATP by binding to the nucleotide-binding pocket of enzymes but are resistant to the enzymatic cleavage of the terminal (γ) phosphate group. This resistance effectively traps the enzyme in an ATP-bound state, allowing for detailed study.

The most common modifications in these analogs occur at the bridging oxygen atom between the β and γ phosphates.

  • Diphosphomethylphosphonic acid adenosyl ester (AMP-PCP): In AMP-PCP, a methylene group (-CH2-) replaces the bridging oxygen between the β and γ phosphates. This C-P bond is highly resistant to hydrolysis by ATPases and kinases.

  • Adenylyl-imidodiphosphate (AMP-PNP): In AMP-PNP, an imido group (-NH-) replaces the bridging oxygen. Like AMP-PCP, the P-N-P bond is resistant to enzymatic cleavage.

  • Adenosine 5'-O-(3-thiotriphosphate) (ATPγS): In this analog, one of the non-bridging oxygen atoms on the γ-phosphate is substituted with a sulfur atom. This substitution makes the terminal phosphate bond significantly more resistant to hydrolysis, but it is not entirely non-hydrolyzable.[1] Crucially, many enzymes can catalyze the transfer of the thiophosphate group to a substrate, albeit at a much slower rate than the phosphate from ATP.[1]

cluster_ATP ATP cluster_AMPPCP AMP-PCP cluster_AMPPNP AMP-PNP cluster_ATPgS ATPγS ATP Adenosine-P(O)-O-P(O)-O-P(O) AMPPCP Adenosine-P(O)-O-P(O)-CH2-P(O) AMPPNP Adenosine-P(O)-O-P(O)-NH-P(O) ATPgS Adenosine-P(O)-O-P(O)-O-P(S)

Caption: Chemical structures of ATP and its common non-hydrolyzable analogs.

A Tale of Two Mechanisms: Competitive Inhibitor vs. Slow Substrate

The fundamental difference in the chemical modifications of these analogs dictates their biochemical behavior and, consequently, their experimental applications.

AMP-PCP and AMP-PNP: The True Competitive Inhibitors

Both AMP-PCP and AMP-PNP act as true competitive inhibitors.[1] They bind to the ATP-binding site of an enzyme, preventing the binding of the natural substrate, ATP. Because they are highly resistant to hydrolysis, they effectively lock the enzyme in a pre-hydrolysis, substrate-bound conformation. This makes them invaluable tools for:

  • Structural Biology: Determining the three-dimensional structure of an enzyme in its ATP-bound state through techniques like X-ray crystallography and NMR.[2][3]

  • Binding Assays: Quantifying the binding affinity (Kd) of the enzyme for its nucleotide substrate.

  • Enzyme Inhibition Studies: Characterizing the inhibitory potential of compounds that target the ATP-binding site.

ATPγS: The Slow Substrate

In contrast, ATPγS is best described as a "slow substrate".[1] While it is more resistant to hydrolysis than ATP, many kinases and some ATPases can still catalyze the transfer of its terminal thiophosphate group to a substrate. This unique property makes ATPγS the ideal choice for:

  • Kinase Assays: The transferred thiophosphate group can be detected using specific antibodies or other affinity reagents, providing a non-radioactive method for measuring kinase activity.

  • Identifying Substrates: Thiophosphorylated substrates can be isolated and identified, enabling the discovery of new downstream targets of a particular kinase.

  • Trapping Phospho-intermediates: The slower rate of thiophosphate transfer can help in trapping and studying transient phosphorylated intermediates in an enzymatic reaction.

G cluster_inhibitor Competitive Inhibition (AMP-PCP / AMP-PNP) cluster_substrate Slow Substrate (ATPγS) Enzyme_I Enzyme Product_I No Product Analog_I AMP-PCP / AMP-PNP Analog_I->Enzyme_I Binds & Blocks Substrate_I ATP Substrate_I->Enzyme_I Binds Enzyme_S Enzyme Product_S Thiophosphorylated Product Enzyme_S->Product_S Slowly Catalyzes Analog_S ATPγS Analog_S->Enzyme_S Binds

Caption: Mechanisms of action for different ATP analogs.

Performance in Application: A Comparative Analysis

The choice of an ATP analog is not merely a matter of preference but a critical experimental parameter that can profoundly influence the results and their interpretation.

FeatureAMP-PCPAMP-PNPATPγS
Mechanism Competitive InhibitorCompetitive InhibitorSlow Substrate
Hydrolysis Resistance Very HighHighModerate
Primary Use Cases Structural Biology, Binding Assays, Inhibition StudiesStructural Biology, Binding Assays, Inhibition StudiesKinase Activity Assays, Substrate Identification
Key Advantage Traps enzyme in a stable pre-hydrolysis stateTraps enzyme in a stable pre-hydrolysis stateAllows for enzymatic transfer of a modified phosphate
Key Limitation May not always induce a native protein conformation[2]Can be slowly hydrolyzed by some enzymes[2]Not suitable for trapping a true pre-hydrolysis state

A Critical Note on Conformation: While AMP-PCP is excellent at resisting hydrolysis, it is crucial to recognize that it may not always perfectly mimic the conformation induced by ATP. Studies have shown that in some enzymes, such as the AAA+ ATPase p97, AMP-PCP can induce a mixture of conformations, unlike ATPγS and AMP-PNP which stabilize a pre-hydrolysis state.[2] This underscores the importance of validating the chosen analog for the specific protein of interest.

Experimental Validation: Protocols and Expected Outcomes

To provide a practical framework for validating AMP-PCP, we present two detailed experimental protocols that compare its performance with ATPγS in common biochemical assays.

Experiment 1: Validating the Competitive Inhibition of an ATPase with AMP-PCP

This experiment aims to demonstrate that AMP-PCP acts as a competitive inhibitor of a model ATPase, such as the heat shock protein 90 (Hsp90).[4] The assay will measure the rate of ATP hydrolysis by quantifying the amount of ADP produced.

Experimental Workflow

G A Prepare reaction mixtures with fixed Hsp90 concentration, varying ATP and AMP-PCP concentrations. B Incubate at 37°C for a defined time period (e.g., 60 min). A->B C Stop the reaction by adding EDTA. B->C D Quantify ADP production using a suitable method (e.g., HPLC, ADP-Glo™ assay). C->D E Plot reaction velocity vs. ATP concentration for each AMP-PCP concentration. D->E F Determine Km and Vmax values from the plots. E->F

Caption: Workflow for validating competitive inhibition by AMP-PCP.

Step-by-Step Protocol:

  • Reagents and Buffers:

    • Hsp90 Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM KCl, 5 mM MgCl₂, 2 mM DTT.

    • ATP Stock Solution: 100 mM ATP in water.

    • AMP-PCP Stock Solution: 100 mM AMP-PCP in water.

    • Hsp90 Enzyme: Purified human Hsp90 at a stock concentration of 1 mg/mL.

    • ADP Detection Reagent: Commercially available kit such as ADP-Glo™ (Promega).

  • Assay Setup:

    • Prepare a series of ATP concentrations (e.g., 0, 10, 25, 50, 100, 250, 500, 1000 µM) in the Hsp90 assay buffer.

    • For each ATP concentration, prepare a set of reactions with varying concentrations of AMP-PCP (e.g., 0, 50, 100, 200 µM).

    • Add Hsp90 to each reaction to a final concentration of 1 µM. The final reaction volume should be 50 µL.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the ATP/AMP-PCP mixture to the enzyme.

    • Incubate the reactions at 37°C for 60 minutes.

    • Stop the reaction by adding 10 µL of 100 mM EDTA.

  • ADP Detection:

    • Quantify the amount of ADP produced in each reaction using the ADP-Glo™ assay system according to the manufacturer's instructions. This typically involves adding a reagent that depletes the remaining ATP, followed by a second reagent that converts the ADP to ATP, which is then used to generate a luminescent signal.

  • Data Analysis:

    • Convert the luminescent signal to the concentration of ADP produced.

    • Calculate the initial reaction velocity (V₀) for each condition.

    • Plot V₀ versus ATP concentration for each concentration of AMP-PCP.

    • Use non-linear regression analysis (e.g., Michaelis-Menten kinetics in GraphPad Prism) to determine the apparent Km and Vmax for each dataset.

Expected Results:

For a competitive inhibitor, the Vmax should remain relatively unchanged, while the apparent Km should increase with increasing inhibitor concentration.

[AMP-PCP] (µM)Apparent Km (µM)Vmax (relative units)
050100
50100102
10015598
200250101
Experiment 2: Differentiating AMP-PCP and ATPγS in a Kinase Activity Assay

This experiment will highlight the functional differences between AMP-PCP and ATPγS using a generic protein kinase (e.g., PKA) and a peptide substrate.

Experimental Workflow

G A Prepare kinase reactions with PKA, peptide substrate, and either ATP, AMP-PCP, or ATPγS. B Incubate at 30°C for 30 minutes. A->B C Stop the reaction. B->C D Detect substrate (thio)phosphorylation using a phosphospecific antibody (for ATP) or a thiophosphate-specific antibody (for ATPγS). C->D E Quantify the signal (e.g., ELISA, Western Blot). D->E

Caption: Workflow for comparing ATP analogs in a kinase assay.

Step-by-Step Protocol:

  • Reagents and Buffers:

    • Kinase Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35.

    • ATP, AMP-PCP, and ATPγS Stock Solutions: 10 mM in water.

    • PKA Enzyme: Catalytic subunit of Protein Kinase A.

    • Peptide Substrate: Kemptide (LRRASLG), a known PKA substrate.

    • Detection Reagents: Anti-phospho-PKA substrate antibody and anti-thiophosphate ester antibody, along with appropriate secondary antibodies and detection reagents for ELISA or Western blotting.

  • Assay Setup:

    • Prepare three sets of reactions in kinase assay buffer, each containing PKA (e.g., 10 nM) and Kemptide (e.g., 100 µM).

    • To the first set, add ATP to a final concentration of 100 µM.

    • To the second set, add AMP-PCP to a final concentration of 100 µM.

    • To the third set, add ATPγS to a final concentration of 100 µM.

    • Include a negative control with no nucleotide.

  • Enzymatic Reaction:

    • Incubate all reactions at 30°C for 30 minutes.

    • Stop the reactions by adding EDTA to a final concentration of 50 mM.

  • Detection of Phosphorylation/Thiophosphorylation:

    • For ELISA: Coat a 96-well plate with the peptide substrate. After the kinase reaction, transfer the reaction mixtures to the wells. Detect phosphorylated or thiophosphorylated substrate using the respective primary antibodies followed by an HRP-conjugated secondary antibody and a colorimetric substrate.

    • For Western Blot: Run the reaction mixtures on an SDS-PAGE gel and transfer to a PVDF membrane. Probe the membrane with the appropriate primary and secondary antibodies.

Expected Results:

A strong signal for phosphorylation should be observed in the presence of ATP. A strong signal for thiophosphorylation should be observed with ATPγS. No significant signal should be detected with AMP-PCP or in the no-nucleotide control, demonstrating that AMP-PCP inhibits the kinase activity.

NucleotideSignal Intensity (relative to ATP)Interpretation
ATP100%Substrate Phosphorylation
AMP-PCP<5%Inhibition of Kinase Activity
ATPγS~80-90%Substrate Thiophosphorylation
None<2%No Activity

Conclusion and Recommendations

Diphosphomethylphosphonic acid adenosyl ester (AMP-PCP) is a powerful and valid research tool when its mechanism of action as a true competitive inhibitor is leveraged for the appropriate applications. It excels in structural and binding studies where the goal is to trap an enzyme in a stable, pre-hydrolysis state.

However, the choice of an ATP analog is not a one-size-fits-all decision. For assays requiring the enzymatic transfer of a phosphate group, such as kinase activity assays or substrate labeling experiments, ATPγS is the superior choice due to its ability to act as a slow substrate.

As a Senior Application Scientist, my recommendations are as follows:

  • Define Your Experimental Question: The choice between AMP-PCP, AMP-PNP, and ATPγS should be dictated by the specific scientific question you are asking. Are you interested in the structure of the ATP-bound state, or are you measuring the catalytic activity of the enzyme?

  • Validate Your Tool: Do not assume that an ATP analog will behave as expected with your specific enzyme. Whenever possible, perform validation experiments, such as those outlined above, to confirm the mechanism of action in your system. Be particularly cautious about potential conformational artifacts, especially with AMP-PCP.[2]

  • Consider the Alternatives: While this guide focuses on the most common analogs, other specialized ATP analogs exist. Investigate the literature to determine if a different tool might be even better suited for your needs.

References

  • Wiegand, T., et al. (2018). Choice of ATP Analogues for Biophysical Studies—A Systematic NMR-Based Investigation for the AAA+ Enzyme p97. Molecules, 23(10), 2583. [Link]

  • Fedrov, Y., et al. (1998). Pharmacological effects of L-AMP-PCP on ATP receptors in smooth muscle. British Journal of Pharmacology, 123(7), 1461-1466. [Link]

  • García-Alvarez, B., et al. (2013). The rapid and direct determination of ATP-ase activity by ion exchange chromatography and the application to the activity of heat shock protein-90. Journal of Pharmaceutical and Biomedical Analysis, 85, 137-142. [Link]

  • Wikipedia contributors. (2024, January 15). C4 carbon fixation. In Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2024, January 20). Kinase. In Wikipedia, The Free Encyclopedia. [Link]

  • Brickner, D., & Olsen, J. L. (1998). Nucleotide Triphosphates Are Required for the Transport of Glycolate Oxidase into Peroxisomes. Plant Physiology, 116(1), 309–317. [Link]

  • Barth, A., et al. (2001). Structures of the Ca2+-ATPase complexes with ATP, AMPPCP and AMPPNP. An FTIR study. FEBS Letters, 506(3), 233-237. [Link]

  • Wiegand, T., et al. (2019). ATP Analogues for Structural Investigations: Case Studies of a DnaB Helicase and an ABC Transporter. Molecules, 24(19), 3564. [Link]

  • Wang, Y., et al. (2018). Structural studies of P-type ATPase–ligand complexes using an X-ray free-electron laser. IUCrJ, 5(Pt 2), 159–168. [Link]

  • Varghese, J. N., et al. (2004). Two Distinct Modes of Processive Kinesin Movement in Mixtures of ATP and AMP-PNP. Biophysical Journal, 87(5), 3261–3269. [Link]

  • Diaz-Sylvester, P. L., et al. (2009). AMP-PCP blocks the increase in [3H]-ryanodine binding promoted by adenosine and xanthine. Journal of Receptor and Signal Transduction Research, 29(1), 22-30. [Link]

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Validation

A Head-to-Head Comparison of Diphosphomethylphosphonic Acid Adenosyl Ester Derivatives: A Guide for Researchers

In the intricate world of cellular signaling and enzyme kinetics, adenosine triphosphate (ATP) is the universal currency of energy. However, its rapid hydrolysis often precludes detailed study of the transient states of...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of cellular signaling and enzyme kinetics, adenosine triphosphate (ATP) is the universal currency of energy. However, its rapid hydrolysis often precludes detailed study of the transient states of ATP-dependent enzymes. To circumvent this, researchers rely on non-hydrolyzable ATP analogs—molecules that mimic ATP's structure to bind enzymes but resist breakdown, effectively pausing the enzymatic process.[1][2] This guide provides a detailed, head-to-head comparison of two pivotal classes of these analogs: α,β-methylene ATP (AMP-CPP) and β,γ-methylene ATP (AMP-PCP), focusing on their distinct biochemical properties and guiding the experimental choices for researchers in drug development and molecular biology.

The Core Distinction: Location of the Methylene Bridge

The fundamental difference between these derivatives lies in the substitution of a methylene group (-CH2-) for a bridging oxygen atom in the triphosphate chain. This P-C-P bond is significantly more resistant to enzymatic cleavage than the native P-O-P phosphoanhydride bond. The specific location of this substitution dictates the analog's utility.

  • Adenosine 5'-(α,β-methylene)triphosphate (AMP-CPP): The methylene bridge is between the α and β phosphates. This modification primarily affects the geometry and charge distribution around the first scissile bond.

  • Adenosine 5'-(β,γ-methylene)triphosphate (AMP-PCP): The bridge is between the β and γ phosphates. This analog is a more direct mimic of the pre-hydrolysis ATP state, as it is the terminal (γ) phosphate that is transferred in most kinase reactions.

This structural nuance is critical, as different ATP-utilizing enzymes have evolved distinct sensitivities to the shape and electronic configuration of the triphosphate chain.

Caption: Chemical structures of ATP and its methylene derivatives.

Head-to-Head Performance in Key Biological Systems

The choice between AMP-CPP and AMP-PCP is not arbitrary; it is dictated by the specific biological question and the enzyme system under investigation.

Case Study 1: Purinergic P2X Receptors

P2X receptors are ATP-gated ion channels crucial for fast synaptic transmission and inflammatory responses.[3][4] Their activation is exquisitely sensitive to the conformation of the ATP molecule.

  • AMP-CPP (α,β-methylene ATP): This analog is a potent and selective agonist for P2X1 and P2X3 receptor subtypes.[5][6] Its efficacy makes it a standard tool for differentiating P2X receptor subtypes in native tissues. For instance, α,β-meATP is widely used to identify the presence of P2X1 and P2X3 receptors on sensory neurons.[5]

  • AMP-PCP (β,γ-methylene ATP): In stark contrast, AMP-PCP is significantly less effective at activating most P2X receptors. Studies on heteromeric P2X2/3 receptors show that β,γ-methylene-ATP is about 100 times less effective than α,β-methylene-ATP.[7]

Experimental Insight: The dramatic difference in potency suggests that the region between the α and β phosphates of ATP is less critical for the conformational change that opens the P2X channel pore, whereas the β-γ phosphate bond geometry, which AMP-PCP alters, is vital for proper binding and activation. For researchers aiming to selectively activate P2X1/3 receptors, AMP-CPP is the superior choice.

Case Study 2: Protein Kinases and ATPases

These enzymes catalyze the transfer of the γ-phosphate from ATP to a substrate (kinases) or utilize the energy from ATP hydrolysis to drive cellular processes (ATPases). Here, the goal is often to trap the enzyme in a stable, ATP-bound state for structural or binding studies.[2]

  • AMP-PCP (β,γ-methylene ATP): As true competitive inhibitors, AMP-PCP and the related imido-analog AMP-PNP are ideal for locking enzymes in a pre-hydrolysis, substrate-bound state.[1] This makes them invaluable for techniques like X-ray crystallography, where a stable enzyme-ligand complex is required. The rationale is that AMP-PCP mimics the substrate (ATP) without allowing the catalytic reaction (hydrolysis) to proceed.

  • AMP-CPP (α,β-methylene ATP): While also non-hydrolyzable, the alteration at the α-β position can sometimes lead to atypical binding conformations that may not perfectly represent the pre-hydrolysis state. However, its utility should be assessed on a case-by-case basis, as some enzymes may tolerate this modification better than others.

Experimental Insight: For most structural biology applications or binding assays aimed at characterizing the ATP-bound state of a kinase or ATPase, AMP-PCP is the more logical first choice.[1] It more faithfully mimics the geometry of ATP at the site of hydrolysis.

Comparative Efficacy Data

The following table summarizes the differential effects of these analogs on P2X receptors, a well-characterized system where their opposing activities are clear.

Compound Target Effect Potency (EC₅₀) Source
α,β-methylene ATP (AMP-CPP) P2X1 ReceptorAgonist≤ 1 µM[5]
α,β-methylene ATP (AMP-CPP) P2X3 ReceptorAgonist≤ 1 µM[5]
β,γ-methylene ATP (AMP-PCP) P2X2/3 ReceptorWeak Agonist~200 µM[7]

Experimental Protocols: A Practical Guide

The trustworthiness of any comparison rests on robust, reproducible experimental design. Below are detailed protocols for evaluating the inhibitory and binding properties of these ATP analogs.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol describes a method to determine the inhibitory potency (IC₅₀) of an ATP analog against a protein kinase using a luminescence-based assay that quantifies ATP consumption.

Causality Behind Experimental Choices:

  • Assay Principle: We measure the amount of ATP remaining after the kinase reaction. An effective competitive inhibitor (like AMP-PCP) will prevent ATP consumption, resulting in a high luminescence signal.

  • Low ATP Conversion: To ensure accurate determination of inhibitor potency, the assay is run under conditions of low substrate (ATP) turnover (typically <50%).[8] This minimizes the depletion of the substrate, which could otherwise affect the apparent potency of the inhibitor.

Caption: Workflow for a luminescence-based kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 2X enzyme solution in kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a 2X substrate peptide/protein solution in the same buffer.

    • Prepare a serial dilution of the ATP analog (e.g., AMP-PCP) in buffer.

    • Prepare a 4X ATP solution at a concentration equal to the enzyme's Km for ATP.

  • Reaction Assembly (384-well plate):

    • Add 5 µL of the 2X enzyme solution to each well.

    • Add 2.5 µL of the serially diluted ATP analog.

    • Add 5 µL of the 2X substrate solution.

    • Incubate at room temperature for 10 minutes to allow the analog to bind to the enzyme.

  • Initiate Kinase Reaction:

    • Add 2.5 µL of the 4X ATP solution to each well to start the reaction.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) to ensure the reaction is in the linear range.

  • Signal Detection:

    • Equilibrate the plate and the ATP detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay) to room temperature.

    • Add 15 µL of the detection reagent to each well to stop the reaction and generate a luminescent signal.

    • Incubate for 10 minutes at room temperature to stabilize the signal.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Plot the luminescence signal as a function of the log of the analog concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Authoritative Grounding & Conclusion

The selection of a non-hydrolyzable ATP analog is a critical decision in experimental design. Diphosphomethylphosphonic acid adenosyl ester derivatives, specifically AMP-CPP and AMP-PCP, offer distinct advantages depending on the biological system.

  • For studying P2X1 and P2X3 receptors, AMP-CPP (α,β-methylene ATP) is the agonist of choice due to its high potency, allowing for selective activation.[5][6]

  • For structural studies and binding assays of most kinases and ATPases, AMP-PCP (β,γ-methylene ATP) is preferred as it acts as a true competitive inhibitor that traps the enzyme in a state closely mimicking the pre-hydrolysis ATP-bound conformation.[1]

It is crucial to recognize that even "non-hydrolyzable" analogs can be slowly turned over by some enzymes, and their behavior can be protein-dependent.[9] Therefore, the principles and protocols outlined in this guide should be coupled with careful validation within the specific system of interest. By understanding the distinct properties of these powerful molecular tools, researchers can more effectively dissect the mechanisms of the vast and critical family of ATP-dependent enzymes.

References

  • Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog. National Institutes of Health. Available from: [Link]

  • Non-hydrolyzable ATP Test Kit. Jena Bioscience. Available from: [Link]

  • ATP analogues with modified phosphate chains and their selectivity for rat P2X2 and P2X2/3 receptors. PubMed Central. Available from: [Link]

  • Molecular and functional properties of P2X receptors—recent progress and persisting challenges. PubMed Central. Available from: [Link]

  • A Non-hydrolyzable ATP Derivative Generates a Stable Complex in a Light-inducible Two-component System. National Institutes of Health. Available from: [Link]

  • MOLECULAR PHYSIOLOGY OF P2X RECEPTORS AND ATP SIGNALLING AT SYNAPSES. Esalq. Available from: [Link]

  • Enzyme assay techniques and protocols. ResearchGate. Available from: [Link]

  • Activation and Regulation of Purinergic P2X Receptor Channels. PubMed Central. Available from: [Link]

  • Assay Development for Protein Kinase Enzymes. National Center for Biotechnology Information. Available from: [Link]

  • Choice of ATP Analogues for Biophysical Studies—A Systematic NMR-Based Investigation for the AAA Enzyme p97. MDPI. Available from: [Link]

  • P2X receptors and synaptic plasticity. National Institutes of Health. Available from: [Link]

  • Accelerating Drug Discovery With ATPase Activity Assays. BellBrook Labs. Available from: [Link]

  • Advances in Enzyme Inhibition: Biophysical and Experimental Approaches. MDPI. Available from: [Link]

  • ATP Analogues for Structural Investigations: Case Studies of a DnaB Helicase and an ABC Transporter. MDPI. Available from: [Link]

  • Update of P2X receptor properties and their pharmacology: IUPHAR Review 30. PubMed Central. Available from: [Link]

  • Comparative responses to alpha,beta-methylene-ATP in cat pulmonary, mesenteric, and hindquarter vascular beds. PubMed. Available from: [Link]

  • ATP analogues at a glance. Journal of Cell Science. Available from: [Link]

  • Difference between Alpha Helix and Beta Sheets. YouTube. Available from: [Link]

  • AAMC FL 2 C/P #18. Reddit. Available from: [Link]

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Comparative

A Senior Application Scientist's Guide to Benchmarking ATP-Competitive Inhibitors: A Case Study with Diphosphomethylphosphonic Acid Adenosyl Ester (AMP-PCP) Against Protein Kinase A

For Researchers, Scientists, and Drug Development Professionals In the landscape of kinase drug discovery and enzymology, the thorough characterization of inhibitory compounds is paramount. This guide provides an in-dept...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase drug discovery and enzymology, the thorough characterization of inhibitory compounds is paramount. This guide provides an in-depth, objective comparison of Diphosphomethylphosphonic acid adenosyl ester (AMP-PCP), a non-hydrolyzable ATP analog, against a panel of well-established inhibitors of Protein Kinase A (PKA). As a model system, PKA offers a robust platform for evaluating the potency and mechanism of action of ATP-competitive inhibitors.

This document is structured to provide not only comparative data but also the scientific rationale behind the experimental design and methodologies. We will delve into the mechanisms of inhibition, present a detailed protocol for a homogenous, luminescence-based kinase assay, and offer a comparative analysis of the inhibitory profiles of AMP-PCP and other known PKA inhibitors.

Introduction: The Central Role of ATP-Competitive Inhibition

Protein kinases, which catalyze the transfer of a phosphate group from ATP to a substrate, are critical regulators of numerous cellular processes.[1] Their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders, making them a major class of drug targets. The most common strategy for kinase inhibition is to target the highly conserved ATP-binding pocket.[2] ATP-competitive inhibitors, by occupying this site, prevent the binding of the natural substrate, ATP, thereby blocking the phosphotransfer reaction.

Diphosphomethylphosphonic acid adenosyl ester, also known as adenosine 5'-(β,γ-methylenediphosphonate) or AMP-PCP, is a structural analog of ATP where the bridging oxygen between the β and γ phosphates is replaced by a methylene group. This modification renders the terminal phosphate bond resistant to hydrolysis by kinases, making AMP-PCP a valuable tool for studying the ATP-bound state of enzymes and for acting as a competitive inhibitor.

This guide will benchmark AMP-PCP against three other well-known PKA inhibitors with distinct characteristics:

  • Adenosine 5'-(β,γ-imido)triphosphate (AMP-PNP): Another non-hydrolyzable ATP analog, similar in mechanism to AMP-PCP.

  • Staurosporine: A potent, broad-spectrum ATP-competitive kinase inhibitor known for its high affinity across the kinome.

  • H-89: A more selective ATP-competitive inhibitor of PKA.

Mechanisms of Inhibition: A Comparative Overview

Understanding the distinct ways in which these molecules interact with the PKA active site is crucial for interpreting the experimental data.

Diphosphomethylphosphonic acid adenosyl ester (AMP-PCP) and Adenosine 5'-(β,γ-imido)triphosphate (AMP-PNP): Both AMP-PCP and AMP-PNP are classified as non-hydrolyzable ATP analogs . They bind to the ATP pocket of PKA in a manner that mimics the natural substrate. However, the replacement of the scissile β-γ phosphate bridge with a non-hydrolyzable methylene (in AMP-PCP) or imido (in AMP-PNP) group prevents the transfer of the terminal phosphate to the substrate. This effectively locks the enzyme in an ATP-bound, but catalytically inactive, state. Their primary mechanism of inhibition is competitive with respect to ATP.

Staurosporine: This microbial alkaloid is a potent, ATP-competitive inhibitor of a wide range of protein kinases. Its high affinity is derived from its ability to form extensive interactions with the ATP-binding pocket, including hydrogen bonds with the hinge region that are critical for ATP recognition. While highly potent, its lack of selectivity makes it more of a research tool than a therapeutic agent.

H-89: H-89 is a synthetic isoquinolinesulfonamide that also acts as an ATP-competitive inhibitor. It exhibits a degree of selectivity for PKA over other kinases, although it is known to have off-target effects at higher concentrations. Its competitive inhibition is achieved by occupying the adenosine-binding region of the ATP pocket.

Below is a diagram illustrating the competitive inhibition mechanism at the PKA active site.

cluster_0 PKA Catalytic Subunit PKA_Active_Site Active Site Substrate Binding Site ATP Binding Pocket Phosphorylated_Substrate Phosphorylated Substrate PKA_Active_Site->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->PKA_Active_Site:ATP Binds Substrate Peptide Substrate Substrate->PKA_Active_Site:Substrate Binds Inhibitor AMP-PCP or other Inhibitor Inhibitor->PKA_Active_Site:ATP Competitively Binds

Caption: Competitive inhibition of PKA by ATP analogs and small molecules.

Experimental Design: A Head-to-Head Comparison of Inhibitor Potency

To objectively compare the inhibitory potential of AMP-PCP and the other selected compounds against PKA, we will determine their half-maximal inhibitory concentration (IC50). The IC50 is the concentration of an inhibitor that reduces the activity of an enzyme by 50%. This will be achieved using a robust and sensitive in vitro kinase assay.

The Choice of Assay: The ADP-Glo™ Kinase Assay (Promega) is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction. This homogenous "add-and-read" format is well-suited for high-throughput screening and inhibitor profiling. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase reaction to produce a luminescent signal that is directly proportional to the amount of ADP formed and, therefore, to the kinase activity.

Key Experimental Parameters:

  • Enzyme: Recombinant human PKA catalytic subunit (α-isoform).[2] The use of the isolated catalytic subunit eliminates the need for cAMP for activation.[3]

  • Substrate: Kemptide (LRRASLG), a well-characterized peptide substrate for PKA.[4]

  • ATP Concentration: The concentration of ATP will be set at the Michaelis constant (Km) for PKA, which is approximately 25 µM.[4] Performing the assay at the Km of ATP allows for a sensitive determination of competitive inhibitor potency.

  • Inhibitor Concentrations: A range of concentrations for each inhibitor will be tested to generate a dose-response curve.

The following diagram outlines the experimental workflow for determining the IC50 values.

Start Start: Prepare Reagents Step1 Dispense serial dilutions of inhibitors into a 384-well plate. Start->Step1 Step2 Add PKA enzyme to each well and incubate. Step1->Step2 Step3 Initiate kinase reaction by adding ATP and Kemptide substrate. Step2->Step3 Step4 Incubate at 30°C to allow for phosphorylation. Step3->Step4 Step5 Stop the reaction and deplete remaining ATP with ADP-Glo™ Reagent. Step4->Step5 Step6 Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Step5->Step6 Step7 Measure luminescence using a plate reader. Step6->Step7 Step8 Plot luminescence vs. inhibitor concentration to determine IC50. Step7->Step8 End End: Data Analysis Step8->End

Caption: Workflow for IC50 determination using the ADP-Glo™ Kinase Assay.

Detailed Experimental Protocol: ADP-Glo™ Kinase Assay for PKA

This protocol is designed for a 384-well plate format. All additions should be performed with calibrated multichannel pipettes or automated liquid handlers for accuracy and consistency.

Reagents and Materials:

  • Recombinant Human PKA catalytic subunit (e.g., from NEB, Promega, or Abcam)[3][5]

  • Kemptide peptide substrate (e.g., from Sigma-Aldrich or Anaspec)

  • ATP, high purity (e.g., from Sigma-Aldrich)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Diphosphomethylphosphonic acid adenosyl ester (AMP-PCP)

  • Adenosine 5'-(β,γ-imido)triphosphate (AMP-PNP)

  • Staurosporine

  • H-89

  • Kinase Reaction Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Inhibitor Preparation:

    • Prepare stock solutions of each inhibitor in DMSO.

    • Perform serial dilutions of each inhibitor in kinase reaction buffer to create a range of concentrations for the dose-response curve. A typical 10-point, 3-fold dilution series starting from 100 µM is a good starting point.

    • Include a DMSO-only control (vehicle control).

  • Kinase Reaction Setup:

    • To each well of the 384-well plate, add 2.5 µL of the appropriate inhibitor dilution or vehicle control.

    • Add 2.5 µL of PKA enzyme diluted in kinase reaction buffer to each well. The final concentration of PKA should be optimized for the assay window, typically in the range of 1-5 ng/µL.

    • Incubate the plate at room temperature for 10 minutes to allow the inhibitors to bind to the enzyme.

  • Initiation of Kinase Reaction:

    • Prepare a 2X substrate solution containing 50 µM ATP and 200 µM Kemptide in kinase reaction buffer.

    • Add 5 µL of the 2X substrate solution to each well to initiate the kinase reaction. The final volume in each well will be 10 µL.

    • The final concentrations in the reaction will be 25 µM ATP and 100 µM Kemptide.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Equilibrate the ADP-Glo™ Reagent and Kinase Detection Reagent to room temperature.

    • Add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Subtract the background luminescence (wells with no enzyme) from all other readings.

    • Normalize the data to the vehicle control (100% activity) and a positive control with a high concentration of a potent inhibitor like Staurosporine (0% activity).

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value for each inhibitor.

Comparative Data Analysis

The following table summarizes the expected inhibitory profiles of AMP-PCP and the other tested compounds against PKA based on their mechanisms of action and literature-reported values.

InhibitorMechanism of ActionExpected IC50 vs. PKASelectivity
AMP-PCP ATP-Competitive (Non-hydrolyzable analog)High µM to low mM (Estimated)Low
AMP-PNP ATP-Competitive (Non-hydrolyzable analog)High µM to low mM (Estimated)Low
Staurosporine ATP-Competitive~7 nMVery Low (Pan-kinase)
H-89 ATP-Competitive~48 nMModerate (PKA-preferring)

Discussion and Conclusion

This guide provides a comprehensive framework for benchmarking the inhibitory activity of Diphosphomethylphosphonic acid adenosyl ester (AMP-PCP) against Protein Kinase A. By comparing it to other well-characterized inhibitors, researchers can gain a clearer understanding of its potency and utility in their specific applications.

Key Takeaways:

  • AMP-PCP as a Mechanistic Tool: The experimental data will likely confirm that AMP-PCP is a relatively weak inhibitor of PKA in terms of its IC50 value, especially when compared to potent inhibitors like Staurosporine. This is expected, as its primary value lies in its ability to act as a non-hydrolyzable ATP mimic for structural and mechanistic studies, rather than for potent enzymatic inhibition in a cellular context.

  • Importance of Comparative Benchmarking: This study highlights the importance of benchmarking novel or less-characterized inhibitors against a panel of standards. This approach provides essential context for the inhibitor's potency and selectivity.

  • Assay Considerations: The choice of a robust and sensitive assay, such as the ADP-Glo™ Kinase Assay, is critical for obtaining reliable and reproducible data. The experimental conditions, particularly the ATP concentration relative to its Km, significantly influence the apparent potency of ATP-competitive inhibitors.

References

  • Armstrong, R. N., & Kaiser, E. T. (1978). Sulfhydryl group reactivity of adenosine 3',5'-monophosphate dependent protein kinase from bovine heart: a probe of holoenzyme structure. Biochemistry, 17(14), 2840–2845.
  • Protein kinase A. (2023, December 29). In Wikipedia. [Link]

  • New England Biolabs. (n.d.). cAMP-dependent Protein Kinase (PKA), catalytic subunit. Retrieved from [Link]

  • Al-Gharaibeh, F. N., & Al-Zoubi, M. S. (2011). The small molecule PKA-specific cyclic AMP analogue as an inducer of osteoblast-like cells differentiation and mineralization. Molecular and cellular biochemistry, 353(1-2), 121–131.
  • Todaro, J. F., & Beavo, J. A. (1995). TECHNICAL NOTE: measurement of cAMP-dependent protein kinase activity using a fluorescent-labeled kemptide. Cellular signalling, 7(3), 267–273.
  • RayBiotech. (n.d.). cAMP-dependent Protein Kinase A catalytic subunit α Recombinant. Retrieved from [Link]

  • YouTube. (2010, January 6). Activation of Protein Kinase A by cAMP. Retrieved from [Link]

  • MilliporeSigma. (n.d.). cAMP-Dependent Kinase Assay Kit. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculation of protein kinase A affinity for kemptide (left panel) and ATP (right panel) by using the second-order rate constants of kemptide phosphorylation reaction, catalysed by protein kinase A. Retrieved from [Link]

  • Altschuler, D. L., & Lapetina, E. G. (1999). Protein kinase A-dependent and -independent signaling pathways contribute to cyclic AMP-stimulated proliferation. Molecular and cellular biology, 19(9), 5882–5891.
  • Jena Bioscience. (n.d.). AppCp, β,γ non-hydrolyzable Adenosine Nucleotides. Retrieved from [Link]

  • Tortora, G., & Ciardiello, F. (2020). Protein kinase A inhibitor proteins (PKIs) divert GPCR-Gαs-cAMP signaling toward EPAC and ERK activation and are involved in tumor growth. Oncogene, 39(42), 6545–6558.

Sources

Validation

A Researcher's Guide to Navigating Species Specificity of Diphosphomethylphosphonic Acid Adenosyl Ester (APCPP)

This guide provides an in-depth comparison of the known species-specific effects of APCPP, with a particular focus on its interactions with P2X receptors. Furthermore, it offers a comprehensive framework of experimental...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the known species-specific effects of APCPP, with a particular focus on its interactions with P2X receptors. Furthermore, it offers a comprehensive framework of experimental protocols for researchers to assess the species specificity of APCPP against their targets of interest. By understanding and accounting for these potential differences, researchers can ensure the translatability and robustness of their findings.

The Double-Edged Sword of ATP Analogs: A Case for Species Specificity

APCPP mimics the structure of ATP, allowing it to bind to the active sites of ATP-dependent proteins.[1] Its key feature is the substitution of the oxygen atom between the α and β phosphates with a methylene group, rendering it resistant to hydrolysis by most ATPases.[1] This stability makes it an excellent tool to study the ATP-bound state of enzymes or to act as a competitive inhibitor.[2] However, subtle differences in the amino acid sequences of orthologous proteins across species can lead to significant variations in binding affinity and functional response to such analogs.

A prime example of this is observed in the pharmacology of P2X receptors, a family of ATP-gated ion channels.[3] Recent research has systematically compared the effects of various ATP analogs on human and mouse P2X4 receptors, revealing marked differences in their responses to APCPP.[4][5]

Comparative Pharmacology of APCPP at P2X4 Receptors: A Tale of Two Species (and a Rat)

Studies on recombinant P2X4 receptors expressed in cell lines have demonstrated a clear species-dependent effect of APCPP. While it acts as a partial agonist at both human and mouse P2X4 receptors, it surprisingly functions as an antagonist at the rat P2X4 receptor.[5] This highlights the critical need for researchers to verify the effect of APCPP in their specific model system and not to assume a conserved mechanism of action across species.

SpeciesReceptorEffect of APCPP (α,β-meATP)Reference
HumanP2X4Partial Agonist[5]
MouseP2X4Partial Agonist[5]
RatP2X4Antagonist (IC50 = 4.6 μM against 10 μM ATP)[5]

Table 1: Species-Specific Effects of APCPP on P2X4 Receptor Function.

This documented discrepancy underscores a crucial principle: the subtle evolutionary divergence in protein structure can have profound functional consequences for the interaction with synthetic ligands. For drug development professionals, this means that data from rodent models, while valuable, cannot be directly extrapolated to human physiology without careful validation.

A Framework for Assessing Species Specificity of APCPP

Given the established precedent for species-dependent effects, it is imperative for researchers using APCPP to systematically evaluate its activity on their target protein from the relevant species. The following experimental workflow provides a robust framework for such an assessment, progressing from in vitro biochemical assays to cell-based systems.

Experimental Workflow for Assessing Species Specificity cluster_0 In Vitro Assessment cluster_1 Cell-Based Assessment Enzyme Kinetics Enzyme Kinetics Binding Assays Binding Assays Enzyme Kinetics->Binding Assays Determine Ki/IC50 Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) Binding Assays->Cellular Thermal Shift Assay (CETSA) Confirm Target Engagement Functional Assays Functional Assays Cellular Thermal Shift Assay (CETSA)->Functional Assays Assess Cellular Response Data Interpretation Data Interpretation Functional Assays->Data Interpretation Compare Species Data Target Identification Target Identification Target Identification->Enzyme Kinetics Purified Orthologs

Caption: A stepwise workflow for characterizing the species specificity of APCPP.

I. In Vitro Assessment with Purified Orthologous Proteins

The most direct way to assess species specificity is to compare the effect of APCPP on the purified target protein from different species (e.g., human, mouse, rat).

1. Comparative Enzyme Inhibition/Activation Assays:

This is a foundational experiment to determine the half-maximal inhibitory concentration (IC50) or activation concentration (EC50) of APCPP for your target enzyme from different species.

Protocol: In Vitro ATPase Activity Assay

This protocol provides a general framework for measuring the activity of an ATPase. It can be adapted for other ATP-dependent enzymes like kinases by modifying the detection method.

  • Protein Purification: Obtain or purify the target ATPase from the species of interest (e.g., human, mouse, rat). Ensure high purity and activity of the enzyme preparations.

  • Reaction Buffer Preparation: Prepare a reaction buffer suitable for the enzyme. A typical buffer might contain 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM DTT, and any other necessary co-factors.

  • APCPP Dilution Series: Prepare a serial dilution of APCPP in the reaction buffer. The concentration range should span several orders of magnitude around the expected IC50 or EC50.

  • Enzyme Reaction:

    • In a 96-well plate, add a constant amount of the purified enzyme from each species to separate wells.

    • Add the different concentrations of APCPP to the wells. Include a control with no APCPP.

    • Pre-incubate the enzyme with APCPP for 10-15 minutes at the optimal temperature for the enzyme.

    • Initiate the reaction by adding a fixed concentration of ATP. The ATP concentration should ideally be close to the Km of the enzyme for ATP.

  • Detection of ATP Hydrolysis:

    • After a fixed incubation time (e.g., 30 minutes), stop the reaction.

    • Measure the amount of inorganic phosphate (Pi) produced using a colorimetric method like the Malachite Green assay, or measure the amount of ADP produced using a commercially available ADP-Glo™ Kinase Assay.

  • Data Analysis:

    • Plot the enzyme activity (rate of Pi or ADP formation) against the logarithm of the APCPP concentration.

    • Fit the data to a dose-response curve to determine the IC50 or EC50 value for each species.

2. Isothermal Titration Calorimetry (ITC):

ITC can be used to directly measure the binding affinity (Kd) of APCPP to the target protein from different species, providing thermodynamic insights into the interaction.

II. Cell-Based Assessment for Physiological Relevance

While in vitro assays are crucial, they do not fully recapitulate the cellular environment. Cell-based assays are essential to confirm target engagement and functional effects in a more physiological context.

1. Cellular Thermal Shift Assay (CETSA):

CETSA is a powerful technique to verify that APCPP binds to its intended target within intact cells.[6][7] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture: Culture cells that endogenously express the target protein from the species of interest.

  • Compound Treatment: Treat the cells with a range of APCPP concentrations or a vehicle control for a specified time.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a few minutes.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thawing or other methods.

    • Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

    • Quantify the amount of the soluble target protein in the supernatant using Western blotting or an immunoassay.

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature for both vehicle- and APCPP-treated cells.

    • A shift in the melting curve to a higher temperature in the presence of APCPP indicates target engagement. This can be compared across cell lines from different species.

CETSA Principle cluster_0 Without Ligand cluster_1 With APCPP Protein_NoLigand Target Protein Heat_NoLigand Heat Protein_NoLigand->Heat_NoLigand Denatured_NoLigand Denatured Protein Heat_NoLigand->Denatured_NoLigand Aggregation Aggregation Denatured_NoLigand->Aggregation Protein_WithLigand Target Protein + APCPP Heat_WithLigand Heat Protein_WithLigand->Heat_WithLigand Stable_WithLigand Stable Protein Heat_WithLigand->Stable_WithLigand Soluble Soluble Stable_WithLigand->Soluble

Sources

Comparative

A Comparative Guide to Validating Analytical Methods for Diphosphomethylphosphonic Acid Adenosyl Ester (AP-CH2-PP) Quantification

For researchers, scientists, and drug development professionals engaged in studies involving non-hydrolyzable ATP analogs, the accurate quantification of Diphosphomethylphosphonic acid adenosyl ester (AP-CH2-PP), also kn...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in studies involving non-hydrolyzable ATP analogs, the accurate quantification of Diphosphomethylphosphonic acid adenosyl ester (AP-CH2-PP), also known as adenosine 5'-(β,γ-methylenetriphosphate), is paramount. This guide provides an in-depth comparison of analytical methodologies for the robust quantification of AP-CH2-PP, grounded in the principles of scientific integrity and regulatory compliance. We will explore the nuances of method development and validation, offering field-proven insights and detailed experimental protocols.

The Analytical Challenge: Stability and Specificity

AP-CH2-PP is designed to be resistant to enzymatic hydrolysis, making it an invaluable tool for studying ATP-dependent processes.[1] However, this inherent stability does not simplify its quantification. The analytical challenge lies in developing methods that are not only accurate and precise but also highly specific, capable of distinguishing AP-CH2-PP from ATP and its degradation products (ADP and AMP), which may be present in biological matrices.

Core Principles of Method Validation

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2] This guide adheres to the globally harmonized standards outlined in the ICH Q2(R2) guideline on the validation of analytical procedures.[3] The key validation characteristics that will be addressed for each method are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparative Methodologies for AP-CH2-PP Quantification

Two primary analytical techniques are well-suited for the quantification of AP-CH2-PP: Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) with UV Detection

IP-RP-HPLC is a powerful technique for separating polar, ionic compounds like nucleotides on a non-polar stationary phase.[4] The addition of an ion-pairing reagent to the mobile phase neutralizes the charge of the analyte, allowing it to be retained and separated on a C18 column.[4][5]

  • Ion-Pairing Reagent: A common choice is a quaternary ammonium salt such as tetrabutylammonium (TBA) for anionic compounds like AP-CH2-PP. The hydrophobic alkyl chains of the TBA cation interact with the stationary phase, while the positively charged head group forms an ion pair with the negatively charged phosphate groups of the analyte.[4] This dynamic coating of the stationary phase enables the separation of highly polar analytes.

  • Mobile Phase: A buffered aqueous solution with an organic modifier (e.g., acetonitrile or methanol) is used. The buffer (e.g., potassium phosphate) maintains a stable pH, which is crucial for consistent ionization of the analyte and the ion-pairing reagent. A gradient elution, where the concentration of the organic modifier is increased over time, is typically employed to ensure the elution of all compounds of interest with good peak shape.

  • Detection: UV detection at approximately 260 nm is suitable for adenosine-containing compounds due to the strong absorbance of the adenine ring at this wavelength.[6]

IP_RP_HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Biological Sample Extraction Protein Precipitation & Filtration Sample->Extraction Standard AP-CH2-PP Standard Dilution Serial Dilutions Standard->Dilution Injection Autosampler Injection Extraction->Injection Dilution->Injection Column C18 Column with Ion-Pairing Reagent Injection->Column Detection UV Detector (260 nm) Column->Detection Chromatogram Peak Integration Detection->Chromatogram Calibration Calibration Curve Generation Chromatogram->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Workflow for AP-CH2-PP quantification by IP-RP-HPLC.

A detailed protocol for validating an IP-RP-HPLC method for AP-CH2-PP quantification is provided below. This protocol is a self-validating system, ensuring the reliability of the generated data.

1. System Suitability:

  • Before each validation run, inject a standard solution of AP-CH2-PP (e.g., 10 µM) six times.

  • Acceptance Criteria: The relative standard deviation (RSD) of the peak area and retention time should be ≤ 2%. The theoretical plates should be > 2000, and the tailing factor should be ≤ 2.0.

2. Specificity:

  • Inject solutions of ATP, ADP, AMP, and a blank matrix (e.g., cell lysate without AP-CH2-PP).

  • Inject a spiked sample containing AP-CH2-PP and the potential interfering compounds.

  • Acceptance Criteria: The retention time of AP-CH2-PP should be distinct from those of ATP, ADP, and AMP. No interfering peaks should be observed at the retention time of AP-CH2-PP in the blank matrix.

3. Linearity:

  • Prepare a series of at least five concentrations of AP-CH2-PP (e.g., 1, 5, 10, 25, 50 µM).

  • Inject each concentration in triplicate.

  • Plot the mean peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.995.

4. Accuracy:

  • Prepare samples at three concentration levels (low, medium, and high) by spiking a known amount of AP-CH2-PP into the matrix.

  • Analyze each level in triplicate.

  • Calculate the percent recovery.

  • Acceptance Criteria: The mean recovery should be within 80-120%.

5. Precision:

  • Repeatability (Intra-assay): Analyze six replicates of a medium concentration sample on the same day.

  • Intermediate Precision (Inter-assay): Analyze six replicates of a medium concentration sample on two different days by two different analysts.

  • Acceptance Criteria: The RSD should be ≤ 15%.

6. LOD and LOQ:

  • Estimate based on the signal-to-noise ratio (S/N) of the chromatogram.

  • Acceptance Criteria: Typically, an S/N of 3:1 is acceptable for LOD and 10:1 for LOQ.

7. Robustness:

  • Introduce small, deliberate changes to the method parameters, such as:

    • Mobile phase pH (± 0.2 units)

    • Column temperature (± 5 °C)

    • Flow rate (± 10%)

  • Analyze a sample under each condition.

  • Acceptance Criteria: The results should not be significantly affected by these variations.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and specificity compared to HPLC-UV.[7] This technique is particularly advantageous for analyzing complex biological matrices where low concentrations of the analyte are expected.

  • Chromatography: While IP-RP-HPLC can be used, Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for polar analytes in LC-MS/MS as it uses mobile phases with a higher organic content, which is beneficial for electrospray ionization (ESI).

  • Ionization: ESI in negative ion mode is typically used for nucleotides due to the presence of the negatively charged phosphate groups.

  • Mass Spectrometry: Tandem mass spectrometry (MS/MS) is employed for its high selectivity. A specific precursor ion (the molecular ion of AP-CH2-PP) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This Multiple Reaction Monitoring (MRM) provides a highly specific and sensitive detection method.

LC_MS_MS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample Extraction Solid Phase Extraction Sample->Extraction Standard AP-CH2-PP Standard & IS Dilution Serial Dilutions Standard->Dilution Injection Autosampler Injection Extraction->Injection Dilution->Injection Column HILIC Column Injection->Column Ionization ESI Source (-ve mode) Column->Ionization MSMS Tandem Mass Spectrometer (MRM) Ionization->MSMS Chromatogram Peak Integration MSMS->Chromatogram Calibration Calibration Curve (Analyte/IS ratio) Chromatogram->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Workflow for AP-CH2-PP quantification by LC-MS/MS.

The validation protocol for an LC-MS/MS method follows the same principles as for HPLC-UV, but with some specific considerations, particularly the use of a stable isotope-labeled internal standard (SIL-IS) if available.

1. System Suitability:

  • Similar to HPLC, but also includes monitoring the signal intensity of the internal standard.

2. Specificity:

  • The use of MRM transitions provides inherent specificity. The ratio of two different product ions from the same precursor can be monitored for confirmation.

3. Linearity:

  • The calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

4. Accuracy and Precision:

  • The acceptance criteria are generally tighter for LC-MS/MS methods, often requiring 85-115% recovery and an RSD of ≤ 15%.

5. Matrix Effect:

  • A key validation parameter for LC-MS/MS. It is assessed by comparing the response of an analyte in a post-extraction spiked sample to the response of the analyte in a neat solution.

  • Acceptance Criteria: The matrix effect should be minimal and consistent across different lots of the biological matrix.

Data Summary and Comparison

Validation ParameterIP-RP-HPLC with UV DetectionLC-MS/MSRationale for Performance
Specificity GoodExcellentMRM in MS/MS provides superior specificity by monitoring specific precursor-product ion transitions, minimizing interference from matrix components.
Sensitivity (LOQ) µM rangenM to pM rangeMass spectrometric detection is inherently more sensitive than UV absorbance.
Linearity (r²) ≥ 0.995≥ 0.995Both techniques can achieve excellent linearity with proper optimization.
Accuracy (% Recovery) 80-120%85-115%The use of a stable isotope-labeled internal standard in LC-MS/MS can correct for variability in extraction and ionization, leading to higher accuracy.
Precision (%RSD) ≤ 15%≤ 15%Both methods can achieve high precision with controlled experimental conditions.
Robustness GoodGoodBoth techniques require careful control of chromatographic conditions. LC-MS/MS can be more sensitive to matrix effects.
Cost & Complexity LowerHigherHPLC-UV systems are more common and less expensive to operate and maintain than LC-MS/MS instruments.

Conclusion: Selecting the Appropriate Method

The choice between IP-RP-HPLC with UV detection and LC-MS/MS for the quantification of AP-CH2-PP depends on the specific requirements of the study.

  • IP-RP-HPLC with UV detection is a robust and cost-effective method suitable for applications where the expected concentration of AP-CH2-PP is in the micromolar range and the sample matrix is relatively clean. Its simplicity makes it a valuable tool for routine analysis.

  • LC-MS/MS is the method of choice for applications requiring high sensitivity and specificity, particularly when analyzing complex biological matrices or when the expected concentration of AP-CH2-PP is low. While more complex and costly, the superior performance of LC-MS/MS provides a higher degree of confidence in the analytical results.

Ultimately, a thoroughly validated analytical method, regardless of the technology chosen, is the cornerstone of reliable and reproducible scientific research. This guide provides the framework for developing and validating such methods, ensuring the integrity of data generated in the study of AP-CH2-PP and other non-hydrolyzable ATP analogs.

References

  • ICH. (2022). ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]

  • Jena Bioscience. (2023). Non-hydrolyzable ATP Test Kit. [Link]

  • Bitesize Bio. (2025). How to Separate Nucleotides Using Ion-paired Reverse Phase HPLC. [Link]

  • Agilent. (n.d.). Oligonucleotide Purification using Ion Pair Reversed-Phase Liquid Chromatography. [Link]

  • Kovacevic, J., et al. (2023). Advancements in Adenine Nucleotides Extraction and Quantification from a Single Drop of Human Blood. Molecules, 28(15), 5789. [Link]

  • ICH. (2024). ICH Q2(R2) Validation of analytical procedures. [Link]

  • Lopes, C. F., et al. (2025). A fit-for-purpose LC-MS/MS method for the simultaneous quantitation of ATP and 2,3-DPG in human K2EDTA whole blood. Journal of Chromatography B, 1245, 124268. [Link]

  • ICH. (2005). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]

  • Hoffman, N. E., & Liao, J. C. (1983). Reversed phase high performance liquid chromatographic separations of nucleotides in the presence of solvophobic ions. Analytical Chemistry, 55(8), 1331–1336. [Link]

  • Coolen, E. J., et al. (2009). An ion-pair reversed-phase HPLC method for determination of fresh tissue adenine nucleotides avoiding freeze-thaw degradation of ATP. Journal of Neuroscience Methods, 179(1), 134-140. [Link]

  • Wainszelbaum, M. J., et al. (2020). A LC-MS/MS method for quantifying adenosine, guanosine and inosine nucleotides in human cells. Journal of Chromatography B, 1152, 122235. [Link]

  • Agilent Technologies. (n.d.). Separating Oligonucleotides Using Ion-Pair Reversed-Phase Liquid Chromatography. [Link]

  • Wnuk, M., et al. (2021). Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells. Molecules, 26(16), 4983. [Link]

  • Shimadzu. (n.d.). LC-MS/MS Method Package for Primary Metabolites. [Link]

  • ResearchGate. (n.d.). Analysis of adenosine by RP-HPLC method and its application to the study of adenosine kinase kinetics. [Link]

  • Chen, S. H., et al. (2008). HPLC determination of adenosine in royal jelly. Food Chemistry, 108(1), 353-358. [Link]

  • University of California, Davis. (n.d.). Adenosine quantification. [Link]

  • Farkas, D., et al. (2018). ATP Analogues for Structural Investigations: Case Studies of a DnaB Helicase and an ABC Transporter. International Journal of Molecular Sciences, 19(11), 3311. [Link]

  • Kovacevic, J., et al. (2023). Advancements in Adenine Nucleotides Extraction and Quantification from a Single Drop of Human Blood. Molecules, 28(15), 5789. [Link]

  • Chromatography Online. (2025). Separating Oligonucleotides Using Ion-Pair Reversed-Phase Liquid Chromatography. [Link]

  • Lopes, C. F., et al. (2025). A fit-for-purpose LC-MS/MS method for the simultaneous quantitation of ATP and 2,3-DPG in human K2EDTA whole blood. Journal of Chromatography B, 1245, 124268. [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of Diphosphomethylphosphonic Acid Adenosyl Ester

As scientific inquiry delves deeper into novel molecular structures, the paramount importance of laboratory safety cannot be overstated. This guide, developed for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: February 2026

As scientific inquiry delves deeper into novel molecular structures, the paramount importance of laboratory safety cannot be overstated. This guide, developed for researchers, scientists, and drug development professionals, provides essential safety and logistical information for handling Diphosphomethylphosphonic acid adenosyl ester. While a specific Safety Data Sheet (SDS) for this novel compound may not be readily available, this document synthesizes established safety protocols for analogous organophosphorus and adenosine compounds to ensure a robust framework for its safe utilization.

The cornerstone of this guidance is a proactive approach to risk mitigation. By understanding the potential hazards associated with the structural components of Diphosphomethylphosphonic acid adenosyl ester, we can implement informed and effective safety measures. The organophosphorus moiety suggests potential for skin, eye, and respiratory irritation, while the adenosine component, though generally of low toxicity, contributes to the overall chemical properties of the molecule.

I. Hazard Assessment and Risk Mitigation

A thorough understanding of the potential hazards is the first step in ensuring a safe laboratory environment. Based on the chemical structure of Diphosphomethylphosphonic acid adenosyl ester, the primary hazards are associated with the organophosphorus component.

Potential Hazards:

  • Skin and Eye Irritation: Organophosphorus compounds can cause irritation and, in some cases, severe damage upon contact with skin and eyes.[1][2]

  • Respiratory Tract Irritation: Inhalation of aerosols or dusts may lead to respiratory irritation.[2]

  • Harmful if Swallowed or Inhaled: Ingestion or inhalation of significant quantities may be harmful.[2]

To mitigate these risks, a multi-layered approach to safety is essential, beginning with the implementation of appropriate engineering controls and personal protective equipment.

II. Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical for preventing exposure.[3] The following table outlines the recommended PPE for handling Diphosphomethylphosphonic acid adenosyl ester in various laboratory settings.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Safety glasses with side shields or chemical splash goggles.Nitrile or neoprene gloves.Laboratory coat.Recommended if handling powders outside of a fume hood.
Conducting reactions Chemical splash goggles. A face shield is recommended if there is a risk of splashing.Nitrile or neoprene gloves.Laboratory coat.Not generally required if working in a well-ventilated fume hood.
Purification (e.g., chromatography) Chemical splash goggles.Nitrile or neoprene gloves.Laboratory coat.Not generally required if working in a well-ventilated fume hood.
Handling concentrated solutions Chemical splash goggles and a face shield.Nitrile or neoprene gloves.Laboratory coat.Not generally required if working in a well-ventilated fume hood.

The Rationale Behind PPE Selection:

  • Eye and Face Protection: The eyes are particularly vulnerable to chemical splashes. Safety glasses with side shields offer a baseline of protection, while chemical splash goggles provide a more complete seal around the eyes.[1][2] A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[3]

  • Hand Protection: Chemically resistant gloves are essential to prevent skin contact.[4] Nitrile and neoprene are good choices for a broad range of chemicals, but it is always advisable to consult a glove compatibility chart for the specific solvents being used.

  • Body Protection: A laboratory coat protects the skin and personal clothing from minor spills and contamination.[4]

  • Respiratory Protection: While not always necessary, a respirator may be required when handling the compound as a powder outside of a chemical fume hood to prevent inhalation of airborne particles.[5][6] The choice of respirator will depend on the specific circumstances and a risk assessment.

III. Step-by-Step Procedural Guidance

Adherence to standardized procedures is crucial for minimizing the risk of exposure. The following workflows provide a clear, step-by-step guide for common laboratory operations involving Diphosphomethylphosphonic acid adenosyl ester.

A. Donning and Doffing of PPE

Properly putting on and taking off PPE is as important as its selection to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Eye Protection Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye Protection Doff2->Doff3

Caption: Workflow for Donning and Doffing Personal Protective Equipment.

B. Emergency Response Protocol

In the event of an accidental exposure, immediate and appropriate action is critical.

Emergency_Response cluster_skin Skin Contact Response cluster_eyes Eye Contact Response cluster_inhalation Inhalation Response cluster_ingestion Ingestion Response Exposure Accidental Exposure Occurs Skin Skin Contact Exposure->Skin Eyes Eye Contact Exposure->Eyes Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion Skin1 Immediately flush with copious amounts of water for at least 15 minutes. Skin->Skin1 Eyes1 Immediately flush with eyewash station for at least 15 minutes, holding eyelids open. Eyes->Eyes1 Inhalation1 Move to fresh air. Inhalation->Inhalation1 Ingestion1 Do NOT induce vomiting. Ingestion->Ingestion1 Skin2 Remove contaminated clothing. Skin1->Skin2 Skin3 Seek medical attention if irritation persists. Skin2->Skin3 Eyes2 Remove contact lenses, if present and easy to do. Eyes1->Eyes2 Eyes3 Seek immediate medical attention. Eyes2->Eyes3 Inhalation2 If not breathing, give artificial respiration. Inhalation1->Inhalation2 Inhalation3 Seek immediate medical attention. Inhalation2->Inhalation3 Ingestion2 Rinse mouth with water. Ingestion1->Ingestion2 Ingestion3 Seek immediate medical attention. Ingestion2->Ingestion3

Caption: Emergency Response Protocol for Accidental Exposure.

IV. Disposal Plan: Responsible Stewardship

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. All waste containing Diphosphomethylphosphonic acid adenosyl ester should be treated as hazardous chemical waste.

Waste Segregation and Collection:

  • Solid Waste: Collect contaminated solid waste, such as gloves, paper towels, and pipette tips, in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing the compound in a clearly labeled, sealed, and chemically compatible hazardous waste container. Do not mix with incompatible waste streams.

  • Sharps: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container.

Disposal Procedure:

  • All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7][8]

  • Never dispose of Diphosphomethylphosphonic acid adenosyl ester down the drain or in the regular trash.[9]

V. Conclusion: A Culture of Safety

The safe handling of novel compounds like Diphosphomethylphosphonic acid adenosyl ester is not merely a matter of following rules; it is about fostering a culture of safety within the laboratory. By understanding the potential hazards, diligently using the appropriate personal protective equipment, adhering to established protocols, and responsibly managing waste, researchers can confidently and safely advance the frontiers of science.

VI. References

  • University of Missouri Extension. (2000, December 1). Personal Protective Equipment for Working With Pesticides. Retrieved from [Link]

  • United States Environmental Protection Agency. Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: Adenosine. Retrieved from [Link]

  • Cosmetic Ingredient Review. (2019, August 22). Safety Assessment of Adenosine Ingredients as Used in Cosmetics. Retrieved from [Link]

  • United States Environmental Protection Agency. (2025, August 6). Personal Protective Equipment for Pesticide Handlers. Retrieved from [Link]

  • ResearchGate. Decontamination of organophosphorus pesticides on sensitive equipment. Retrieved from [Link]

  • Bio-Synthesis Inc. (2017, February 15). Adenosine SAFETY DATA SHEET. Retrieved from [Link]

  • University of Otago. Laboratory chemical waste disposal guidelines. Retrieved from [Link]

  • Health.vic. (2024, December 27). Pesticide use and personal protective equipment. Retrieved from [Link]

  • Pacific Northwest Pest Management Handbooks. Minimum Personal Protective Equipment and Work Clothing for Handling Activities. Retrieved from [Link]

  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • PubChem. Diethyl Phthalate. Retrieved from [Link]

  • University of Pennsylvania. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • University of Florida IFAS Extension. (2019, January 3). Personal Protective Equipment for Handling Pesticides. Retrieved from [Link]

  • Cosmetic Ingredient Review. (2019, May 31). Safety Assessment of Adenosine Ingredients as Used in Cosmetics. Retrieved from [Link]

  • PubChem. beta,gamma-Methylene ATP. Retrieved from [Link]

Sources

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Route proposals generated from BenchChem retrosynthesis models.

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